Sodium 2-methylbutanoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H9NaO2 |
|---|---|
Molecular Weight |
124.11 g/mol |
IUPAC Name |
sodium;2-methylbutanoate |
InChI |
InChI=1S/C5H10O2.Na/c1-3-4(2)5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1 |
InChI Key |
WBSVNMZZKXXOGB-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of sodium 2-methylbutanoate
An In-depth Technical Guide to the Synthesis of Sodium 2-Methylbutanoate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a compound of significant interest in the flavor, fragrance, and pharmaceutical industries. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for its synthesis. We will explore the primary route of synthesis via the neutralization of 2-methylbutanoic acid and delve into the principal methods for preparing this critical carboxylic acid precursor, including oxidation of the corresponding primary alcohol, carboxylation of a Grignard reagent, and saponification of its esters. Each section emphasizes the causal logic behind experimental choices, provides detailed, self-validating protocols, and is supported by authoritative references to ensure scientific integrity.
Introduction: The Chemical and Commercial Significance of this compound
This compound (C₅H₉NaO₂) is the sodium salt of 2-methylbutanoic acid.[1] The parent acid is a branched-chain carboxylic acid that exists as two enantiomers, (R)- and (S)-2-methylbutanoic acid, each possessing a distinct odor profile.[2] The (S)-enantiomer is associated with a fruity, sweet aroma found in apples and apricots, while the (R)-enantiomer has a more pungent, cheesy odor.[2][3] This chiral nature makes its derivatives, including the sodium salt, valuable as flavoring agents and fragrance components.[4][5] Beyond its sensory applications, this compound and related structures serve as important intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[5]
The primary and most direct method for synthesizing this compound is through a classic acid-base neutralization reaction. The core of the synthetic challenge, therefore, lies in the efficient and high-purity production of the precursor, 2-methylbutanoic acid. This guide will first detail the final neutralization step and then provide an in-depth analysis of the three most robust methods for synthesizing the parent acid.
The Convergent Step: Neutralization to Form the Final Salt
The conversion of 2-methylbutanoic acid to its sodium salt is a straightforward acid-base neutralization. The choice of base is critical and depends on the desired purity, reaction conditions, and scale.
Chemical Principle: The acidic proton of the carboxylic acid group is transferred to a base, forming the carboxylate anion and the conjugate acid of the base.
-
Reaction: CH₃CH₂CH(CH₃)COOH + NaOH → CH₃CH₂CH(CH₃)COONa + H₂O
Choice of Base:
-
Sodium Hydroxide (NaOH): This is the most common and efficient choice. It is a strong base that drives the reaction to completion, producing water as the only byproduct.[6] Its use ensures a near-quantitative conversion.
-
Sodium Bicarbonate (NaHCO₃) / Sodium Carbonate (Na₂CO₃): These weaker bases can also be used. The reaction produces carbonic acid (H₂CO₃), which decomposes into carbon dioxide (CO₂) and water, resulting in effervescence. This can be a useful visual indicator of reaction progress. However, the reaction may be slower, and care must be taken to ensure complete reaction and to manage the gas evolution, especially on a large scale. 2-methylbutanoic acid is soluble in solutions of these bases due to the formation of the highly soluble sodium salt.[7]
Protocol 2.1: Synthesis of this compound via Neutralization
Materials:
-
2-Methylbutanoic Acid (1.0 eq)
-
Sodium Hydroxide (1.0 eq)
-
Deionized Water or Ethanol
-
pH indicator or pH meter
Procedure:
-
Dissolution: Dissolve 2-methylbutanoic acid in a suitable solvent (e.g., ethanol or water) in a reaction vessel equipped with a magnetic stirrer.
-
Base Preparation: Prepare a stoichiometric solution of sodium hydroxide in deionized water.
-
Titration: Slowly add the sodium hydroxide solution to the stirred solution of 2-methylbutanoic acid. The reaction is exothermic; for larger scales, an ice bath may be necessary to maintain temperature control.
-
Endpoint Determination: Monitor the pH of the reaction mixture. The endpoint is reached at a pH of ~7.0. If an indicator is used, select one that changes color in the neutral range.
-
Isolation: The product, this compound, is quite soluble in water.[7] To isolate the salt, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid can be further dried in a vacuum oven.
-
Purification (Optional): If impurities are present, the solid product can be recrystallized from a suitable solvent system or washed with a non-polar solvent like diethyl ether to remove any unreacted carboxylic acid.
Synthesis of the Precursor: 2-Methylbutanoic Acid
The utility of the final neutralization step is entirely dependent on the availability of high-purity 2-methylbutanoic acid. Below are three distinct, reliable methods for its synthesis.
Method A: Oxidation of 2-Methyl-1-butanol
Causality: The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis.[8] Strong oxidizing agents are required to ensure the reaction proceeds past the intermediate aldehyde stage to the fully oxidized carboxylic acid.[8][9]
Workflow Diagram: Oxidation Route
Caption: Workflow for the synthesis of 2-methylbutanoic acid via oxidation.
Choice of Oxidant:
-
Potassium Permanganate (KMnO₄): A powerful, inexpensive oxidant. The reaction is typically performed in alkaline, aqueous conditions, followed by acidification. The formation of a brown manganese dioxide (MnO₂) precipitate indicates reaction progress.
-
Chromic Acid (H₂CrO₄): Formed in situ from sodium or potassium dichromate (Na₂Cr₂O₇ / K₂Cr₂O₇) and sulfuric acid (the Jones oxidation). It is a very effective and rapid oxidant. However, chromium-based reagents are highly toxic and generate hazardous waste, making them less desirable from an environmental and safety perspective.
Protocol 3.1.1: Oxidation using Potassium Permanganate
Materials:
-
2-Methyl-1-butanol (1.0 eq)
-
Potassium Permanganate (KMnO₄) (~2.0 eq)
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Bisulfite (NaHSO₃)
-
Diethyl Ether or Dichloromethane for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 2-methyl-1-butanol with a dilute aqueous solution of NaOH. Cool the mixture in an ice bath.
-
Oxidant Addition: Slowly add solid KMnO₄ in portions, or as a concentrated aqueous solution, ensuring the temperature does not rise above 20-30°C. Vigorous stirring is essential.
-
Reaction Monitoring: Continue stirring until the purple color of the permanganate ion disappears and is replaced by a brown precipitate of MnO₂. This may take several hours.
-
Quenching: After the reaction is complete, destroy any excess KMnO₄ by the careful addition of a saturated solution of sodium bisulfite until the mixture becomes colorless or light yellow.
-
Workup: Filter the mixture to remove the MnO₂ precipitate. Acidify the clear filtrate with concentrated HCl or H₂SO₄ to a pH of ~1-2. This will protonate the carboxylate salt to form the free carboxylic acid, which may separate as an oil.
-
Extraction & Purification: Extract the aqueous solution multiple times with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by distillation. The crude 2-methylbutanoic acid can be further purified by fractional distillation.[10]
Method B: Carboxylation of a Grignard Reagent
Causality: This method is a powerful technique for forming a new carbon-carbon bond, extending the carbon chain of the starting material by one carbon.[11] It involves the creation of a highly nucleophilic organometallic species (the Grignard reagent) which then attacks the electrophilic carbon of carbon dioxide.[4] This route is often preferred when starting from an alkyl halide.[2][12]
Workflow Diagram: Grignard Route
Caption: Synthesis of 2-methylbutanoic acid via the Grignard reaction.
Protocol 3.2.1: Grignard Synthesis
Materials:
-
2-Chlorobutane or 2-Bromobutane (1.0 eq)[13]
-
Magnesium turnings (1.1 eq)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Carbon Dioxide (solid, as dry ice)
-
Aqueous Hydrochloric Acid (e.g., 3 M HCl)
Procedure:
-
Apparatus Setup: Assemble a three-neck flask with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer. All glassware must be rigorously flame-dried or oven-dried to remove all traces of water.
-
Grignard Formation: Place the magnesium turnings in the flask. Add a small portion of the 2-chlorobutane dissolved in anhydrous ether via the dropping funnel. Initiation of the reaction is indicated by bubbling and a gentle reflux. A small crystal of iodine can be added to activate the magnesium if the reaction is slow to start.
-
Reagent Addition: Once the reaction has initiated, add the remaining 2-chlorobutane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction flask in an ice-salt bath. Crush a significant excess of dry ice and add it portion-wise to the vigorously stirred Grignard solution. Alternatively, the Grignard solution can be poured slowly over a slurry of crushed dry ice in anhydrous ether.
-
Workup: Allow the mixture to warm to room temperature. Slowly and carefully add aqueous HCl to the mixture to protonate the magnesium carboxylate salt and dissolve any unreacted magnesium.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. The layers will separate. Collect the organic (ether) layer. Extract the aqueous layer two more times with ether. Combine all organic extracts, dry over anhydrous Na₂SO₄, filter, and purify the resulting 2-methylbutanoic acid by distillation.
Method C: Saponification of an Ester
Causality: This method involves the hydrolysis of an ester, such as methyl 2-methylbutanoate or ethyl 2-methylbutanoate, under basic conditions.[14] This process, known as saponification, is irreversible and driven to completion because the carboxylic acid formed is immediately deprotonated by the base to form the carboxylate salt.[15][16] This is an advantageous route as it can directly yield the desired this compound product without a separate neutralization step.
Protocol 3.3.1: Saponification of Ethyl 2-Methylbutanoate
Materials:
-
Ethyl 2-methylbutanoate (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.1 - 1.2 eq)
-
Ethanol/Water mixture
-
Aqueous Hydrochloric Acid (for acidification to the acid, if desired)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-methylbutanoate and an aqueous solution of sodium hydroxide. A co-solvent like ethanol can be added to increase the mutual solubility of the ester and the aqueous base.
-
Reflux: Heat the mixture to reflux and maintain for 1-2 hours. The reaction is complete when the ester layer disappears, and a homogeneous solution is formed.
-
Direct Isolation of the Salt:
-
Cool the reaction mixture.
-
Remove the ethanol and water under reduced pressure using a rotary evaporator to obtain crude solid this compound.
-
The crude salt can be purified by recrystallization.
-
-
Isolation of the Carboxylic Acid (Alternative):
-
If the free acid is desired as an intermediate, cool the reaction mixture and acidify with aqueous HCl until the pH is ~1-2.
-
Extract the resulting 2-methylbutanoic acid with an organic solvent and purify by distillation as described in previous protocols.
-
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Advantages | Key Disadvantages | Typical Yield |
| Oxidation | 2-Methyl-1-butanol | Inexpensive reagents (KMnO₄); straightforward setup. | Can be difficult to control; hazardous waste (CrO₃); moderate yields. | 50-70% |
| Grignard | 2-Halobutane | Excellent for C-C bond formation; generally high yields. | Requires strictly anhydrous conditions; sensitive to functional groups. | 70-90% |
| Saponification | Ester | Irreversible, high-yield reaction; can directly produce the sodium salt. | Requires the ester as a starting material, which may need to be synthesized first. | >90% |
Characterization and Quality Control
Ensuring the purity and identity of the final product is paramount.
-
Infrared (IR) Spectroscopy: The formation of this compound from the acid is confirmed by the disappearance of the broad O-H stretch (2500-3300 cm⁻¹) of the carboxylic acid and the appearance of strong asymmetric and symmetric carboxylate (COO⁻) stretches around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acidic proton signal (typically >10 ppm) of the carboxylic acid will disappear. The chemical shifts of the protons alpha to the carbonyl group will shift slightly upfield.
-
¹³C NMR: The carbonyl carbon signal will also experience a slight shift upon conversion to the salt.
-
-
Melting Point: A sharp melting point for the isolated solid indicates high purity.
Safety and Handling
All synthetic procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care, wearing gloves and safety glasses.
-
Strong Oxidants (KMnO₄, H₂CrO₄): Can cause fires or explosions in contact with organic materials. Highly toxic. Avoid contact and inhalation.
-
Grignard Reagents & Anhydrous Ethers: Ethers are extremely flammable and can form explosive peroxides. Grignard reagents react violently with water. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) and away from ignition sources.[17][18]
-
Acids (HCl, H₂SO₄): Corrosive and cause severe burns. Add slowly to water when diluting, never the other way around.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[17][19]
Conclusion
The is a process anchored in fundamental organic chemistry principles. While the final conversion is a simple neutralization, the strategic selection of a pathway to the 2-methylbutanoic acid precursor is critical for achieving high yield and purity. The Grignard carboxylation offers a versatile and high-yielding route from alkyl halides, while oxidation of the primary alcohol provides a more classical approach. For instances where the corresponding ester is readily available, saponification presents the most direct and efficient method, yielding the target sodium salt in a single, irreversible step. The choice of method will ultimately depend on starting material availability, required scale, and the laboratory's capabilities regarding safety and equipment.
References
- 2-Methylbutanoic acid - Wikipedia. Wikipedia. [Link]
- Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent.
- Preparation of 2-methylbutanoic acid. PrepChem.com. [Link]
- Synthesis of 2-methyl butanoic acid from polymeric ester.
- 2-Methylbutanoic Acid - Nanjing Chemical Material Corp. Nanjing Dulai Biotechnology Co.,Ltd. [Link]
- Oxidation of 2-methyl-1-butanol could yield: I. 2-methyl-1-butanone II. 2-methylbutanal III. brainly.com. [Link]
- Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent | Journal of Agricultural and Food Chemistry.
- Solved: 5. (S)-(-)-2-Methyl-1-butanol reacts with KMnO4 to form (+)-2-methylbutanoic acid. What is the absolute configuration of the stereocentre of (+). Numerade. [Link]
- Draw the structure for the complete oxidation of 2-methyl-1-butanol. Homework.Study.com. [Link]
- How 2 methyl butanoic acid obtained from ethyl 2 methyl butanoi
- Propose the synthesis of 2-methylbutanoic acid from 2-bromobutane using Grignard reagent. Chegg. [Link]
- Two methods have been adopted to prepare 2-methylbutanoic acid from butan-2-01.
- This compound | C5H9NaO2 | CID 23716757. PubChem. [Link]
- (S)-(-)-2-Methyl-1-butanol reacts with KMnO4 to form (+)-2-methylbutanoic acid. What is the absolute configuration of the stereocentre of (+). Quora. [Link]
- Describe the hydrolysis of 2-methyl-butanamide using NaOH. brainly.com. [Link]
- hydrolysis of esters. Chemguide. [Link]
- 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
- 15.8: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
- 2-butanol is converted into 2-methylbutanoic acid by. Vedantu. [Link]
- 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Lumen Learning. [Link]
- 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]
- Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Save My Exams. [Link]
- Sodium 2-methylbutano
- 2 Methylbutanoic acid, C4H9COOH (pKa 4.80), is only slightly soluble in w.. Filo. [Link]
- Butanoic Acid + NaOH = ??
Sources
- 1. This compound | C5H9NaO2 | CID 23716757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Methylbutanoic Acid - Nanjing Chemical Material Corp. [njchm.com]
- 5. This compound [myskinrecipes.com]
- 6. youtube.com [youtube.com]
- 7. 2 Methylbutanoic acid, C4H9COOH (pKa 4.80), is only slightly soluble in w.. [askfilo.com]
- 8. homework.study.com [homework.study.com]
- 9. brainly.com [brainly.com]
- 10. prepchem.com [prepchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Two methods have been adopted to prepare 2-methylbutanoic acid from butan-2-01. Which path is better ? [allen.in]
- 13. Solved Propose the synthesis of 2-methylbutanoic acid | Chegg.com [chegg.com]
- 14. How 2 methyl butanoic acid obtained from ethyl 2 methyl butanoiate | Filo [askfilo.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. savemyexams.com [savemyexams.com]
- 17. fishersci.com [fishersci.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to Sodium 2-Methylbutanoate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of sodium 2-methylbutanoate, a branched-chain short-chain fatty acid salt. It is intended for researchers, scientists, and drug development professionals who are interested in the chemical properties, synthesis, and potential applications of this compound.
Introduction and Overview
This compound, with the chemical formula C₅H₉NaO₂, is the sodium salt of 2-methylbutanoic acid.[1][2][3] It is a white to off-white solid that is soluble in water. The parent acid, 2-methylbutanoic acid, is a naturally occurring compound found in various plants and is a product of microbial metabolism.[2][4] This guide will delve into the detailed chemical and physical properties of this compound, provide a step-by-step synthesis protocol, outline methods for its characterization, and explore its current and potential applications, particularly within the pharmaceutical industry.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from chemical reactions to biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₉NaO₂ | [1][2][3] |
| Molecular Weight | 124.11 g/mol | [1][2] |
| Appearance | White to off-white solid | Inferred from general properties of sodium carboxylates |
| Solubility | Soluble in water | Inferred from properties of similar salts |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 2 | [1][2] |
| Exact Mass | 124.05002381 Da | [1][2] |
| Topological Polar Surface Area | 40.1 Ų | [1][2] |
Synthesis and Purification
The synthesis of this compound is a straightforward acid-base neutralization reaction between 2-methylbutanoic acid and a sodium base, typically sodium hydroxide.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Methylbutanoic acid (≥98%)
-
Sodium hydroxide (NaOH) pellets (≥97%)
-
Ethanol (95% or absolute)
-
Diethyl ether or hexane (for washing)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve a known amount of 2-methylbutanoic acid in a minimal amount of ethanol. In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.
-
Neutralization: Slowly add the sodium hydroxide solution to the stirred solution of 2-methylbutanoic acid. Monitor the pH of the reaction mixture. Continue adding the base until the pH is neutral (pH ~7). The reaction is exothermic, so addition should be controlled to maintain a moderate temperature.
-
Solvent Removal: Once the reaction is complete, remove the solvent (ethanol and water) using a rotary evaporator under reduced pressure.
-
Purification: The resulting solid is the crude this compound. To remove any unreacted 2-methylbutanoic acid and other organic impurities, wash the solid with a non-polar solvent in which the salt is insoluble, such as diethyl ether or hexane. This can be done by suspending the solid in the solvent, stirring, and then filtering.
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent and water.
-
Characterization: The final product should be a white to off-white powder. Its identity and purity can be confirmed by the analytical techniques described in the following section.
Structural Elucidation and Analysis
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of organic molecules. For this compound, spectra are typically acquired in a deuterated solvent such as deuterium oxide (D₂O).
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the different protons in the 2-methylbutanoyl group. The expected chemical shifts (δ) in D₂O are approximately:
-
A triplet for the methyl protons (CH₃) of the ethyl group.
-
A quartet for the methylene protons (CH₂) of the ethyl group.
-
A doublet for the methyl protons (CH₃) at the 2-position.
-
A multiplet for the single proton (CH) at the 2-position. The integration of these signals will correspond to the number of protons in each environment.[5][6]
-
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. The expected chemical shifts in D₂O would include distinct signals for each of the five carbon atoms in the molecule, with the carboxylate carbon appearing at the most downfield position.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands to look for are:
-
Carboxylate Anion (COO⁻) Stretching: The most characteristic feature will be the strong asymmetric and symmetric stretching vibrations of the carboxylate group, typically appearing in the regions of 1550-1610 cm⁻¹ and 1380-1460 cm⁻¹, respectively.[7][8][9] The exact positions of these bands can be influenced by the coordination of the sodium ion.
-
C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the region of 2850-3000 cm⁻¹.[8]
-
Absence of Carboxylic Acid C=O: The absence of a strong band around 1700-1725 cm⁻¹ confirms the deprotonation of the carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry of sodium salts of short-chain fatty acids can be challenging due to their low volatility. Techniques such as electrospray ionization (ESI) are typically employed.
-
ESI-MS: In negative ion mode, the spectrum would show the 2-methylbutanoate anion with a mass-to-charge ratio (m/z) corresponding to the deprotonated acid (C₅H₉O₂⁻, m/z ≈ 101.06). In positive ion mode, adducts with sodium or other cations may be observed. Derivatization techniques are often used to improve the volatility and ionization efficiency of short-chain fatty acids for GC-MS analysis.[1][10][11][12][13]
Chemical Reactivity and Stability
-
Reactivity with Acids: As a salt of a weak acid, this compound will react with strong acids to protonate the carboxylate and form 2-methylbutanoic acid.[14]
-
Reactivity with Oxidizing Agents: The alkyl chain of this compound can be susceptible to oxidation by strong oxidizing agents, although it is generally stable under normal conditions.[15][16]
-
Stability: The compound is stable under normal storage conditions. It should be stored in a tightly closed container in a dry and well-ventilated place to prevent deliquescence and degradation.[17][18]
Applications in Research and Drug Development
While primarily known as a flavoring agent and fragrance intermediate, this compound and its parent acid have potential applications in the pharmaceutical field.[19]
-
As a Chemical Intermediate: 2-Methylbutanoic acid is used as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[20] Its sodium salt can also serve as a convenient and stable starting material for such syntheses.
-
As a Pharmaceutical Excipient: Sodium salts of carboxylic acids are commonly used as excipients in pharmaceutical formulations.[21] They can function as buffering agents to control the pH of a formulation, which is critical for drug stability and solubility.[21] They can also act as solubility enhancers for poorly water-soluble drugs by forming more soluble salts or complexes.[21]
-
In Drug Delivery Systems: There is growing interest in the use of short-chain fatty acids and their salts in drug delivery. For instance, some patents describe the use of carboxylate salts as components in formulations for the delivery of active agents.[22][23]
Safety and Handling
-
Toxicological Profile: The toxicological properties of this compound have not been extensively investigated. However, data from related compounds, such as 2-methylbutyl 3-methylbutanoate, suggest a low potential for genotoxicity.[24] The parent acid, 2-methylbutanoic acid, is generally recognized as safe (GRAS) for use as a flavoring agent by the FDA.
-
Handling Precautions: Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat.[20][25][26] Handling should be done in a well-ventilated area to avoid inhalation of any dust.[17][18]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[17][18] Keep the container tightly closed.[17][18]
Conclusion
This compound is a versatile chemical with well-defined physicochemical properties. Its synthesis is straightforward, and it can be readily characterized by standard analytical techniques. While its primary applications have been in the flavor and fragrance industries, its potential as a pharmaceutical intermediate and excipient warrants further investigation by researchers and drug development professionals. This guide provides a solid foundation for understanding and working with this compound in a research and development setting.
References
- PubChem. This compound.
- 911Metallurgist.
- ResearchGate.
- Taylor & Francis Online. Carboxylate salt – Knowledge and References. [Link]
- MDPI. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. [Link]
- Filo.
- ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]
- PLOS. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. 2022. [Link]
- RSC Publishing. Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. [Link]
- PubMed.
- Semantic Scholar. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. 2004. [Link]
- ResearchGate.
- The Royal Society of Chemistry. 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762). [Link]
- PubChem. 2-Methylbutanoic Acid.
- Google Patents.
- Wikipedia. 2-Methylbutanoic acid. [Link]
- Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R). [Link]
- MySkinRecipes.
- ScienceDirect. RIFM fragrance ingredient safety assessment, 2-methylbutyl 3-methylbutanoate, CAS Registry Number 2445-77-4. 2022. [Link]
- Google Patents.
- PubMed. RIFM fragrance ingredient safety assessment, 2-methylbutyl 3-methylbutanoate, CAS Registry Number 2445-77-4. [Link]
- PubChem. Sodium 2-(hydroxymethyl)butanoate.
- Google Patents. Compositions and mixtures for delivery of active agents.
- Google Patents. Method for Producing 2-Methylbutyric Acid Having a reduced Content of 3-Methylbutyric Acid from the Secondary Flows Arising in the Production of Pentanoic Acids.
- SUPPORTING M
- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). [Link]
- PubChem. Ethyl 2-methylbutyrate.
- PubChem. (S)-2-Methylbutanoate.
- PubMed. Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae IF03319. [Link]
- ScienceDirect. RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. 2024. [Link]
- European Medicines Agency. Questions and answers on sodium used as an excipient in medicinal products for human use. 2017. [Link]
- AAPS. Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. [Link]
- PubMed Central.
- Brenntag. SAFETY DATA SHEET Sodium Hydroxide 5% - 50% in aqueous solution. [Link]
- University of California, Santa Barbara.
Sources
- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers | MDPI [mdpi.com]
- 2. This compound | C5H9NaO2 | CID 23716757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 4033-83-4 [vsnchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Acids, Strong Oxidizing | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Oxidizing Agents, Strong | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. fishersci.ca [fishersci.ca]
- 18. consult.environment-agency.gov.uk [consult.environment-agency.gov.uk]
- 19. This compound [myskinrecipes.com]
- 20. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. EP4479092A1 - Polymer salts for improved drug delivery from amorphous solid dispersions - Google Patents [patents.google.com]
- 23. RU2403237C2 - Compositions and mixtures for delivery of active agents - Google Patents [patents.google.com]
- 24. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 25. CCOHS: Sodium Hydroxide [ccohs.ca]
- 26. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Navigating the Nuances of a Branched-Chain Short-Chain Fatty Acid: A Technical Guide to the Biological Functions of Sodium 2-Methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2-methylbutanoate, a branched-chain short-chain fatty acid (BC-SCFA), is emerging from the shadow of its more-studied straight-chain counterparts, such as butyrate. Predominantly produced by the gut microbiota through the fermentation of amino acids, this molecule is increasingly recognized as a significant signaling entity with pleiotropic effects on host physiology. This technical guide provides a comprehensive overview of the known biological functions of this compound, delving into its metabolic origins, molecular mechanisms of action, and its potential therapeutic implications in metabolic and inflammatory diseases. We will explore its role as a ligand for G-protein coupled receptors, its influence on histone deacetylase activity, and provide detailed experimental protocols for its study, aiming to equip researchers with the foundational knowledge and practical tools to investigate this intriguing metabolite.
Introduction: Beyond the Straight and Narrow – The Significance of Branched-Chain SCFAs
For decades, the biological impact of short-chain fatty acids (SCFAs) has been largely attributed to acetate, propionate, and butyrate. However, the gut microbiome also generates a diverse array of other fermentation products, including branched-chain SCFAs derived from amino acid catabolism. 2-methylbutanoic acid, primarily produced from the bacterial fermentation of L-isoleucine, is a key member of this class.[1][2] In its salt form, this compound, it is a stable and water-soluble compound, making it amenable for experimental studies.
While often considered in the broader context of SCFAs, emerging evidence suggests that the branched structure of 2-methylbutanoate may confer unique biological activities and receptor interactions, warranting specific investigation. This guide will synthesize the current understanding of its functions, from its origins in the gut to its systemic effects.
Physicochemical Properties and Metabolic Fate
A solid understanding of the fundamental characteristics of this compound is essential for its experimental application.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NaO₂ | [3][4] |
| Molecular Weight | 124.11 g/mol | [3][4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| Metabolic Precursor | L-isoleucine | [1][2] |
| Primary Site of Production | Colon (via microbial fermentation) | [1] |
Once produced in the colon, this compound is absorbed by colonocytes and can enter the systemic circulation, although at lower concentrations than straight-chain SCFAs. Its metabolic fate includes being a local energy source for epithelial cells and participating in systemic signaling.
Molecular Mechanisms of Action: A Two-Pronged Approach
This compound exerts its biological effects through at least two primary mechanisms: activation of cell surface G-protein coupled receptors (GPCRs) and intracellular inhibition of histone deacetylases (HDACs).
G-Protein Coupled Receptor Activation: A Tale of Two Receptors
This compound, like other SCFAs, is a known ligand for the free fatty acid receptors 2 (FFAR2, also known as GPR43) and 3 (FFAR3, also known as GPR41).[5][6] These receptors are expressed on a variety of cell types, including gut epithelial cells, immune cells, and adipocytes, and their activation triggers a cascade of intracellular signaling events.
-
FFAR2 Activation: FFAR2 couples to both Gαi and Gαq proteins. Activation by ligands such as 2-methylbutanoate can lead to the inhibition of adenylyl cyclase (via Gαi), reducing intracellular cyclic AMP (cAMP) levels, and the activation of the phospholipase C pathway (via Gαq), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[5][6]
-
FFAR3 Activation: FFAR3 primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[5]
Interestingly, FFAR2 and FFAR3 can form heteromers, which alters their downstream signaling profile. For instance, the FFAR2-FFAR3 heteromer has been shown to enhance cytosolic Ca²⁺ signaling and β-arrestin-2 recruitment, while losing the ability to inhibit cAMP production.[7][8][9] The specific binding affinity and signaling outcomes of 2-methylbutanoate on these homomeric and heteromeric receptor complexes is an active area of research.
Signaling Pathway of this compound via FFAR2/FFAR3
Caption: Signaling of this compound via FFAR2 and FFAR3.
Histone Deacetylase (HDAC) Inhibition: An Epigenetic Influence
A well-established mechanism of action for butyrate is the inhibition of histone deacetylases (HDACs).[5][10] By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more open chromatin structure and influencing gene expression. While direct and potent inhibition of HDACs by 2-methylbutanoate is less characterized than for butyrate, its structural similarity suggests it may also possess HDAC inhibitory activity.[11] This epigenetic modulation can have profound effects on cellular processes such as proliferation, differentiation, and apoptosis. The potential for this compound to act as an HDAC inhibitor is a promising avenue for therapeutic development, particularly in oncology and inflammatory diseases.
Biological Functions and Therapeutic Potential
The dual mechanisms of action of this compound translate into a range of biological functions with potential therapeutic applications.
Modulation of the Gut-Brain Axis and Neuroinflammation
The gut-brain axis is a bidirectional communication network between the gastrointestinal tract and the central nervous system. SCFAs, including branched-chain variants, are key microbial metabolites that mediate this communication.[1] While research specifically on 2-methylbutanoate is ongoing, the known neuroprotective effects of other SCFAs, such as butyrate, suggest a potential role in mitigating neuroinflammation.[12][13] This could be through the strengthening of the blood-brain barrier, modulation of microglial activation, and influencing neurotransmitter synthesis. Animal models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), are valuable tools for investigating these potential neuroprotective effects.[14]
Anti-inflammatory Effects
Through its interaction with FFAR2 on immune cells, this compound can modulate inflammatory responses. Activation of FFAR2 can lead to the dampening of pro-inflammatory signaling pathways. In vitro studies using macrophage cell lines like RAW 264.7 stimulated with LPS can be employed to assess the anti-inflammatory potential of this compound by measuring the production of cytokines such as TNF-α and IL-6.[15][16]
Metabolic Regulation
As a product of amino acid metabolism, 2-methylbutanoate is intrinsically linked to the body's metabolic state. Studies on branched-chain fatty acids have shown they can influence lipid metabolism.[3] Further investigation is needed to elucidate the specific effects of this compound on glucose homeostasis, insulin sensitivity, and adipocyte function.
Experimental Protocols
The following protocols provide a starting point for researchers wishing to investigate the biological functions of this compound.
Preparation of this compound for In Vitro and In Vivo Studies
Materials:
-
This compound powder
-
Sterile, nuclease-free water or appropriate cell culture medium/vehicle
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
pH meter
Procedure:
-
Stock Solution Preparation:
-
Under aseptic conditions, weigh out the desired amount of this compound powder.
-
Dissolve the powder in sterile, nuclease-free water or the desired solvent to create a concentrated stock solution (e.g., 1 M).
-
Ensure complete dissolution by vortexing.
-
Adjust the pH of the stock solution to 7.2-7.4 using sterile 1 N HCl or 1 N NaOH, if necessary.[17]
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or vehicle immediately before use.
-
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: In Vitro Anti-inflammatory Assay Workflow.
In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
Objective: To assess the ability of this compound to suppress the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (prepared as described in 5.1)
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
-
MTT assay kit for cell viability
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[15]
-
Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 mM). Include a vehicle control (medium only). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess the viability of the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
In Vivo Neuroinflammation Mouse Model
Objective: To evaluate the neuroprotective effects of this compound in a mouse model of LPS-induced neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound (prepared in sterile saline)
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Equipment for intraperitoneal (i.p.) injection
-
Anesthesia and perfusion solutions
-
Equipment for tissue collection and processing (brain)
-
qRT-PCR reagents for gene expression analysis (e.g., for TNF-α, IL-1β)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Treatment Groups: Divide the mice into four groups:
-
Group 1: Vehicle (saline) i.p. + Vehicle (saline) i.p.
-
Group 2: Vehicle (saline) i.p. + LPS i.p.
-
Group 3: this compound i.p. + LPS i.p.
-
Group 4: this compound i.p. + Vehicle (saline) i.p.
-
-
Administration:
-
Administer this compound (e.g., 100-500 mg/kg) or saline i.p. daily for a pre-determined period (e.g., 7 days).[18]
-
On the final day of treatment, administer LPS (e.g., 1 mg/kg) or saline i.p. one hour after the final dose of this compound.
-
-
Tissue Collection: 24 hours after the LPS injection, anesthetize the mice and perfuse them with saline. Collect the brain tissue (hippocampus and cortex are often regions of interest).
-
Analysis:
-
Homogenize the brain tissue and extract RNA.
-
Perform qRT-PCR to measure the mRNA expression levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
-
Conclusion and Future Directions
This compound is a microbially-derived metabolite with significant potential to influence host health through its interaction with key signaling pathways. Its role as a ligand for FFAR2 and FFAR3, coupled with its likely ability to inhibit HDACs, positions it as a molecule of interest for the development of novel therapeutics for inflammatory and metabolic disorders.
Future research should focus on several key areas:
-
Receptor Specificity: Elucidating the precise binding affinities and functional selectivity of 2-methylbutanoate for FFAR2 and FFAR3 homomers and heteromers.
-
HDAC Inhibition Profile: Quantifying the inhibitory activity of 2-methylbutanoate against different HDAC isoforms.
-
In Vivo Efficacy: Conducting more extensive preclinical studies to evaluate its therapeutic potential in various disease models.
-
Human Studies: Translating the findings from preclinical models to human studies to understand its physiological relevance in health and disease.
By continuing to unravel the biological functions of this compound, we can gain a deeper understanding of the complex interplay between the gut microbiome and host physiology, paving the way for new therapeutic strategies.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Cryan, J. F., & Dinan, T. G. (2012). Mind-altering microorganisms: the impact of the gut microbiota on brain and behaviour. Nature Reviews Neuroscience, 13(10), 701–712.
- Ang, Z., Xiong, D., Wu, M., & Ding, J. L. (2018). FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing. The FASEB Journal, 32(1), 289–303.
- Ang, Z., Xiong, D., Wu, M., & Ding, J. L. (2017).
- Ang, Z., Xiong, D., Wu, M., & Ding, J. L. (2018). FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 32(1), 289–303.
- Bolognini, D., Tobin, A. B., Milligan, G., & Moss, C. E. (2016). The pharmacology and function of receptors for short-chain fatty acids. Molecular pharmacology, 89(4), 388–398.
- Brown, A. J., Goldsworthy, S. M., Barnes, A. A., Eilert, M. M., Tcheang, L., Daniels, D., ... & Dowell, S. J. (2003). The Orphan G protein-coupled receptors GPR41 and GPR43 are activated by propionate and other short chain carboxylic acids. Journal of Biological Chemistry, 278(13), 11312-11319.
- Guo, Y., et al. (2019).
- Hudson, B. D., Tikhonova, I. G., Pandey, S. K., Ulven, T., & Milligan, G. (2012). Extracellular loop 2 of the free fatty acid receptor 2 is required for agonist efficacy. Journal of Biological Chemistry, 287(49), 41195-41209.
- Le Poul, E., Loison, C., Struyf, S., Springael, J. Y., Lannoy, V., Decobecq, M. E., ... & Parmentier, M. (2003). Functional characterization of human receptors for short chain fatty acids and their role in polymorphonuclear cell activation. Journal of Biological Chemistry, 278(28), 25481-25489.
- Li, M., van Esch, B. C., Henricks, P. A., Folkerts, G., & Garssen, J. (2018). The Anti-inflammatory Effects of Short-Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs. Frontiers in pharmacology, 9, 533.
- Ozawa, K., et al. (2005). The porA gene of Parabacteroides merdae is involved in the metabolism of branched-chain amino acids to branched-chain short-chain fatty acids. Bioscience, biotechnology, and biochemistry, 69(5), 1018–1020.
- Richardson, N. E., Konon, E. N., & Schal, C. (2021). Branched-chain amino acid metabolism by gut bacteria and its impact on host health. Current opinion in microbiology, 61, 16-24.
- Schmidt, J., Rømer, J., & Ulven, T. (2011). Agonists at GPR41 and GPR43. Bioorganic & medicinal chemistry letters, 21(21), 6331–6334.
- Sigma-Aldrich. (2023).
- Stilling, R. M., van de Wouw, M., Clarke, G., Stanton, C., Dinan, T. G., & Cryan, J. F. (2016). The neuropharmacology of butyrate: The bread and butter of the microbiota-gut-brain axis?
- Soliman, M. L., & Rosenberger, T. A. (2011). Acetate and the GPR43 receptor in the treatment of neuroinflammation.
- Turner, J. R. (2009). Intestinal mucosal barrier function in health and disease. Nature reviews. Immunology, 9(11), 799–809.
- Turner, N., & Else, P. L. (2001). The role of the administration route in the pharmacology of drugs. Journal of pharmacological and toxicological methods, 46(1), 1-11.
- Vinolo, M. A., Rodrigues, H. G., Nachbar, R. T., & Curi, R. (2011).
- Wang, G., et al. (2017). Sodium butyrate ameliorates histone acetylation and decreases inflammatory gene expression in bovine mammary epithelial cells. Journal of dairy science, 100(10), 8457–8467.
- Wang, P., Zhang, Y., Gong, Y., Yang, R., Chen, Z., & Lu, K. (2018). Sodium butyrate reverses the memory impairment in a mouse model of Alzheimer's disease by the inhibition of neuroinflammation and the restoration of the blood-brain barrier.
- Waldecker, M., Kautenburger, T., Daumann, H., Busch, C., & Schrenk, D. (2008). Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. The Journal of nutritional biochemistry, 19(9), 587–593.
- Xiong, Y., Miyamoto, N., Shibata, K., Valasek, M. A., Motoike, T., Kedzierski, R. M., & Yanagisawa, M. (2004). Short-chain fatty acids stimulate leptin production in adipocytes through the G protein-coupled receptor GPR41. Proceedings of the National Academy of Sciences, 101(4), 1045-1050.
- Yamawaki, Y., Yoshioka, K., & Kishi, T. (2018). Sodium butyrate attenuates lipopolysaccharide-induced depression-like behaviors and neuroinflammation in mice. Brain research, 1698, 10-16.
- Yost, S., & Tautenhahn, R. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Plos one, 17(4), e0266857.
- Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of nutrition, 133(7 Suppl), 2485S–2493S.
- Free fatty acid receptor 2. (n.d.). In Wikipedia.
- Free fatty acid receptor 3. (n.d.). In Wikipedia.
- Histone deacetylase. (n.d.). In Wikipedia.
- Bartosh, T. J., Ylöstalo, J. H., & Prockop, D. J. (2010).
- Cayman Chemical. (n.d.). HDAC Cell-Based Activity Assay Kit.
- Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv
- Thermo Fisher Scientific. (n.d.).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H9NaO2 | CID 23716757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. e-mjm.org [e-mjm.org]
- 5. Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dbs.nus.edu.sg [dbs.nus.edu.sg]
- 7. fishersci.com [fishersci.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 10. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Sodium 2-Methylbutanoate in Microbial Metabolism: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Sodium 2-methylbutanoate, a branched-chain fatty acid salt, is a significant metabolite in various microbial ecosystems. Its production and consumption are intricately linked to the metabolism of branched-chain amino acids, particularly L-isoleucine. This guide provides a comprehensive technical overview of the biosynthesis, catabolism, and multifaceted roles of this compound in microbial physiology, community dynamics, and host-microbe interactions. We delve into the key enzymatic pathways, their genetic regulation, and the analytical methodologies essential for its study. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the metabolic significance of this compound.
Introduction: The Significance of 2-Methylbutanoate in Microbial Worlds
2-Methylbutanoic acid and its sodium salt are members of the short-chain fatty acid (SCFA) family, which are pivotal players in microbial metabolism and host-pathogen interactions.[1] Unlike their straight-chain counterparts, branched-chain fatty acids (BCFAs) such as 2-methylbutanoate are primarily derived from the catabolism of branched-chain amino acids (BCAAs).[2] The presence and concentration of 2-methylbutanoate in a microbial environment can serve as a metabolic signature, indicating specific microbial activities and nutrient availability. Its roles extend from being a crucial intermediate in biosynthetic pathways to a potential signaling molecule within complex microbial communities. Furthermore, in the context of the human gut microbiome, 2-methylbutanoate contributes to the overall pool of SCFAs that are known to influence host health and disease.[3][4][5][6]
Biosynthesis of 2-Methylbutanoate: The Isoleucine Connection
The primary route for the microbial synthesis of 2-methylbutanoate is the catabolism of the essential amino acid L-isoleucine. This metabolic pathway is a key component of amino acid fermentation in many bacteria.
The Catabolic Pathway from L-Isoleucine
The conversion of L-isoleucine to 2-methylbutanoate involves a series of enzymatic steps. While the specific enzymes can vary between microbial species, the general pathway is conserved. The initial and committed step in isoleucine biosynthesis is catalyzed by threonine dehydratase/deaminase (encoded by the ilvA gene), which converts threonine to 2-ketobutyrate.[7]
The catabolic pathway from isoleucine to 2-methylbutanoate typically proceeds as follows:
-
Transamination: L-isoleucine is first converted to its corresponding α-keto acid, α-keto-β-methylvalerate, by a branched-chain aminotransferase (BCAT).
-
Oxidative Decarboxylation: The α-keto acid then undergoes oxidative decarboxylation to form 2-methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
-
Thioesterase Activity: Finally, the thioester bond in 2-methylbutyryl-CoA is hydrolyzed by a thioesterase to yield 2-methylbutanoate.
Genetic Regulation of the Biosynthetic Pathway
The genes encoding the enzymes for BCAA biosynthesis and catabolism are often organized in operons and are subject to complex regulation.[2][8] In many bacteria, the expression of these genes is controlled by global transcriptional regulators that sense the availability of amino acids and other nutrients. For instance, in Gram-negative bacteria, the leucine-responsive regulatory protein (Lrp) can activate or repress genes involved in amino acid metabolism based on the intracellular concentration of leucine.[2] In Gram-positive bacteria, the global regulator CodY plays a similar role, repressing biosynthetic genes in the presence of BCAAs.[2]
Diagram: Biosynthesis of 2-Methylbutanoate from L-Isoleucine
Caption: Catabolic pathway of L-isoleucine to 2-methylbutanoate.
Catabolism of 2-Methylbutanoate: A Source of Carbon and Energy
Microorganisms capable of utilizing 2-methylbutanoate as a carbon and energy source possess specific catabolic pathways to break it down further. This is particularly relevant in environments where 2-methylbutanoate is abundant, such as in the rumen or during certain industrial fermentations.
The 2-Methylcitrate Cycle in Pseudomonas
Pseudomonas species are known for their metabolic versatility and can degrade a wide range of organic compounds, including 2-methylbutanoate.[9][10] The degradation of propionyl-CoA, a key intermediate in the catabolism of odd-chain fatty acids and some amino acids, often proceeds through the 2-methylcitrate cycle. This cycle is essential for metabolizing propionyl-CoA, which can be toxic at high concentrations. The core enzymes of this cycle are 2-methylcitrate synthase (PrpC), 2-methylcitrate dehydratase (PrpD), and 2-methylisocitrate lyase (PrpB).[11]
Anaerobic Degradation
In anaerobic environments, the degradation of 2-methylbutanoate can be more complex, often involving syntrophic relationships between different microbial species. For instance, in the rumen, anaerobic bacteria can carboxylate 2-methylbutyrate to synthesize isoleucine.[12][13]
Analytical Methodologies for the Quantification of 2-Methylbutanoate
Accurate quantification of 2-methylbutanoate in microbial cultures is crucial for understanding its metabolic role. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the two most common analytical techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and specificity for the analysis of volatile compounds like 2-methylbutanoate.
4.1.1. Sample Preparation
-
Culture Supernatant Collection: Centrifuge the microbial culture to pellet the cells. Collect the supernatant.
-
Internal Standard Addition: Add a known concentration of an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) to the supernatant for accurate quantification.
-
Acidification: Acidify the sample to a pH below 2 with a strong acid (e.g., HCl) to protonate the carboxylate group, making it more volatile.
-
Extraction: Perform a liquid-liquid extraction with an organic solvent like diethyl ether or methyl tert-butyl ether (MTBE).[14]
-
Derivatization (Optional but Recommended): To improve chromatographic properties and sensitivity, derivatize the extracted 2-methylbutanoate. A common method is esterification to form a more volatile ester.
4.1.2. GC-MS Parameters
-
Column: A polar capillary column (e.g., DB-FFAP or similar) is typically used for the separation of free fatty acids.[14]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is programmed to ensure good separation of different SCFAs.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Diagram: GC-MS Workflow for 2-Methylbutanoate Analysis
Caption: General workflow for GC-MS analysis of 2-methylbutanoate.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is another robust method for SCFA analysis, particularly when derivatization is not desired.
4.2.1. Sample Preparation
-
Culture Supernatant Collection: Similar to the GC-MS protocol, collect the cell-free supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.[15]
-
Acidification: Acidify the sample to improve retention on a reverse-phase column.
4.2.2. HPLC Parameters
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with an acidic mobile phase (e.g., dilute sulfuric acid or phosphoric acid in water).
-
Detector: A UV detector set at a low wavelength (around 210 nm) or a refractive index (RI) detector. For higher specificity, HPLC can be coupled with a mass spectrometer (LC-MS).
The Role of 2-Methylbutanoate in Microbial Ecology and Host Interactions
Beyond its role as a metabolic intermediate, 2-methylbutanoate can influence microbial communities and their hosts in several ways.
Microbial Signaling
While less studied than other signaling molecules, there is growing interest in the potential role of SCFAs, including 2-methylbutanoate, in microbial communication. These molecules can diffuse across cell membranes and may influence gene expression in neighboring cells, potentially impacting behaviors such as biofilm formation and virulence.
Contribution to Gut Health
In the human gut, 2-methylbutanoate is part of the complex mixture of SCFAs produced by the microbiota. Butyrate, a closely related SCFA, is a primary energy source for colonocytes and has well-documented anti-inflammatory and anti-cancer properties.[3][5][6][16] While the specific roles of 2-methylbutanoate are less defined, it likely contributes to the overall physiological effects of the gut SCFA pool, influencing gut barrier function and host immune responses.[6][17]
Biotechnological Applications and Metabolic Engineering
The microbial production of 2-methylbutanoate and its esters is of significant interest to the flavor and fragrance industry, as these compounds impart fruity and cheesy aromas.[18][19][20] Metabolic engineering strategies are being explored to enhance the production of 2-methylbutanoate in industrial microorganisms.
Strategies for Enhanced Production
-
Overexpression of Biosynthetic Genes: Increasing the expression of key enzymes in the isoleucine catabolic pathway, such as branched-chain aminotransferases and α-keto acid dehydrogenases, can boost 2-methylbutanoate yields.[21]
-
Deletion of Competing Pathways: Knocking out genes that divert metabolic flux away from the isoleucine and 2-methylbutanoate biosynthetic pathways can increase the availability of precursors.[21]
-
Optimization of Fermentation Conditions: Modifying fermentation parameters such as pH, temperature, and substrate availability can significantly impact the production of 2-methylbutanoate.
Table: Microbial Production of 2-Methylbutanoate
| Microorganism | Substrate | Key Metabolic Engineering Strategy | 2-Methylbutanoate Titer (g/L) | Reference |
| Escherichia coli | Glucose | Overexpression of ilvA and ilvGM | 1.25 (as 2-methyl-1-butanol) | [21] |
| Corynebacterium glutamicum | Glucose | Not specified | Not reported | [21] |
Conclusion and Future Perspectives
This compound is a versatile metabolite with significant implications for microbial physiology, ecology, and biotechnology. A thorough understanding of its metabolic pathways and regulation is essential for harnessing its potential. Future research should focus on elucidating the precise roles of 2-methylbutanoate in interspecies signaling and host-microbe interactions. Furthermore, advancements in metabolic engineering and synthetic biology will likely lead to more efficient and sustainable microbial production of 2-methylbutanoate and its derivatives for various industrial applications.
References
- Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC - NIH. (n.d.).
- PccD Regulates Branched-Chain Amino Acid Degradation and Exerts a Negative Effect on Erythromycin Production in Saccharopolyspora erythraea | Applied and Environmental Microbiology. (2018, April 2).
- [PDF] Branched-chain amino acid catabolism in bacteria. - Semantic Scholar. (1976, March 1).
- Branching Out: Alterations in Bacterial Physiology and Virulence Due to Branched-Chain Amino Acid Deprivation - PubMed Central. (2018, September 4).
- [PDF] Branched-chain amino acid catabolism in bacteria - Semantic Scholar. (n.d.).
- Isoleucine Biosynthesis From 2-methylbutyric Acid by Anaerobic Bacteria From the Rumen. (n.d.).
- Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen. (n.d.).
- Production of 2-methyl-1-butanol in engineered Escherichia coli - PubMed. (n.d.).
- Metabolic Engineering of Bacteria - PMC - PubMed Central - NIH. (n.d.).
- How Does Butyrate Support the Microbiome and Whole-Body Health? - Verb Biotics. (2025, December 2).
- Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry Authors - ChemRxiv. (n.d.).
- An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - MDPI. (1989, December 6).
- Underground isoleucine biosynthesis pathways in E. coli | eLife. (2020, August 24).
- Underground isoleucine biosynthesis pathways in E. coli - PMC - NIH. (n.d.).
- GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution - Agilent. (n.d.).
- A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC - PubMed Central. (2022, February 11).
- Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds - ResearchGate. (2025, August 7).
- 2-Methylbutyl 2-methylbutyrate | C10H20O2 | CID 17129 - PubChem. (n.d.).
- Enzymes and genes involved in aerobic alkane degradation - PMC - NIH. (2013, May 28).
- Metabolic Engineering of Microorganisms for the Production of Higher Alcohols. (2025, August 10).
- Bacterial metabolic engineering for the production of second-generation (2 G) bioethanol and biobutanol; a review - PubMed. (2023, February 16).
- #FEMSmicroBlog: New roles for microbial butyrate in human health - FEMS. (2023, September 26).
- 2-Methylbutyric acid (5:0) (Compound) - Exposome-Explorer. (n.d.).
- Metabolic Engineering of Microorganisms to Produce Pyruvate and Derived Compounds. (2023, February 2).
- Novel Fermentates Can Enhance Key Immune Responses Associated with Viral Immunity. (n.d.).
- Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC - NIH. (2023, January 12).
- Butyrate For Gut Health - Biomesight. (2023, July 7).
- Butyrate: A Double-Edged Sword for Health? - PMC - PubMed Central. (2018, February 9).
- 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem. (n.d.).
- CN101693914B - Process for preparing (R)-2-methylbutanoic acid and (R)-2-methylbutanoic acid ethyl ester via lipase resolution - Google Patents. (n.d.).
- Biosurfactants Produced by Yeasts: Environmental Roles and Biotechnological Applications. (n.d.).
- Characterization and targeting of the 2-methylcitrate cycle in Pseudomonas aeruginosa. (2021, August 31).
- The Immunomodulatory Functions of Butyrate - PMC - NIH. (2021, November 18).
- Liquid Chromatographic Procedure for Fermentation Product Analysis in the Identification of Anaerobic Bacteria - ResearchGate. (2025, August 6).
Sources
- 1. Exposome-Explorer - 2-Methylbutyric acid (5:0) (Compound) [exposome-explorer.iarc.fr]
- 2. Branching Out: Alterations in Bacterial Physiology and Virulence Due to Branched-Chain Amino Acid Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. verbbiotics.com [verbbiotics.com]
- 4. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomesight.com [biomesight.com]
- 6. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. [PDF] Branched-chain amino acid catabolism in bacteria. | Semantic Scholar [semanticscholar.org]
- 10. [PDF] Branched-chain amino acid catabolism in bacteria | Semantic Scholar [semanticscholar.org]
- 11. Characterization and targeting of the 2-methylcitrate cycle in Pseudomonas aeruginosa [repository.cam.ac.uk]
- 12. Isoleucine biosynthesis from 2-methylbutyric acid by anaerobic bacteria from the rumen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoleucine Biosynthesis from 2-Methylbutyric Acid by Anaerobic Bacteria from the Rumen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. fems-microbiology.org [fems-microbiology.org]
- 17. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2-Methylbutyl 2-methylbutyrate | C10H20O2 | CID 17129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. CN101693914B - Process for preparing (R)-2-methylbutanoic acid and (R)-2-methylbutanoic acid ethyl ester via lipase resolution - Google Patents [patents.google.com]
- 21. Production of 2-methyl-1-butanol in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
sodium 2-methylbutanoate CAS number
An In-depth Technical Guide to Sodium 2-Methylbutanoate
Executive Summary
This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its fundamental chemical and physical properties, outlines a standard laboratory synthesis protocol, specifies robust analytical methodologies for quality control, discusses its current and potential applications, and provides essential safety and handling guidelines. The objective is to equip scientists with the necessary technical knowledge to confidently work with and utilize this compound in their research endeavors. The CAS Number for this compound is 4033-83-4 [1][2].
Chemical Identity and Physicochemical Properties
This compound is the sodium salt of 2-methylbutanoic acid, a branched-chain short-chain fatty acid. Its identity is unequivocally established by its CAS number and molecular structure. Understanding its physicochemical properties is paramount for its effective application in experimental design, particularly for solubility and stability assessments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 4033-83-4 | [1][2] |
| Molecular Formula | C₅H₉NaO₂ | [1] |
| Molecular Weight | 124.11 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Sodium2-methylbutanoate | [1][2] |
| Parent Acid | 2-Methylbutanoic Acid | [1] |
| SMILES | CCC(C)C(=O)[O-].[Na+] |[1] |
Synthesis and Manufacturing: A Laboratory-Scale Protocol
The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction. This process is highly efficient and yields a product of high purity when conducted under controlled conditions.
Principle of Synthesis
The core of the synthesis is the reaction between 2-methylbutanoic acid and a sodium base, such as sodium hydroxide or sodium methoxide, in a suitable solvent. The proton from the carboxylic acid group is transferred to the base, forming the sodium salt (this compound) and a byproduct (e.g., water or methanol). The choice of base and solvent is critical; using sodium hydroxide in ethanol, for example, allows for easy removal of the water byproduct and precipitation or crystallization of the final salt.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: Dissolve a known molar equivalent of 2-methylbutanoic acid in anhydrous ethanol. In a separate vessel, prepare a stoichiometric equivalent of sodium hydroxide solution in ethanol.
-
Reaction: Slowly add the ethanolic sodium hydroxide solution to the 2-methylbutanoic acid solution while stirring continuously. The reaction is exothermic, and controlling the temperature with an ice bath is recommended to prevent side reactions.
-
Product Isolation: Upon completion of the reaction, the this compound may precipitate out of the solution, especially upon cooling. If it remains dissolved, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to remove any unreacted starting materials or byproducts.
-
Drying: The purified salt should be dried under a vacuum at a slightly elevated temperature to remove any residual solvent.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process, emphasizing the critical control points.
Caption: Workflow for the laboratory synthesis of this compound.
Analytical Methodologies for Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized this compound. A combination of spectroscopic and spectrometric techniques provides a comprehensive characterization.
Identification and Structure Confirmation
-
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present. For this compound, the strong, characteristic C=O stretching vibration of the carboxylate anion will be observed in the region of 1550-1610 cm⁻¹, a significant shift from the ~1710 cm⁻¹ peak of the parent carboxylic acid. The broad O-H stretch of the acid (around 3000 cm⁻¹) will be absent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. The spectrum will show signals corresponding to the ethyl group (a triplet and a quartet) and the two methyl groups (a doublet and a singlet or overlapping signals), confirming the carbon skeleton.
-
¹³C NMR: Confirms the carbon framework, including the presence of the carboxylate carbon signal.
-
-
Mass Spectrometry (MS): While analysis of the sodium salt can be challenging, techniques like electrospray ionization (ESI) in negative mode can detect the 2-methylbutanoate anion at an m/z corresponding to its molecular weight (101.06 g/mol )[3].
Analytical Workflow Diagram
The following diagram outlines a logical approach to the analytical validation of a newly synthesized batch of this compound.
Caption: Quality control workflow for this compound.
Applications in Research and Drug Development
This compound's primary application lies in its use as a flavoring agent in the food and beverage industry due to its fruity odor[4]. However, its properties as a short-chain fatty acid salt suggest potential utility in pharmaceutical sciences.
-
Excipient in Formulations: As a sodium salt, it could potentially be investigated as a pH modifier or a counter-ion for basic active pharmaceutical ingredients (APIs) to improve solubility or stability.
-
Metabolic Research: Short-chain fatty acids and their salts are biologically active. Compounds like β-hydroxy β-methylbutyric acid (HMB) and β-hydroxybutyric acid, which share structural similarities, are involved in muscle protein metabolism and energy homeostasis[5][6]. This compound could serve as a research chemical to investigate the metabolic pathways and physiological effects of branched-chain fatty acids.
-
Precursor in Synthesis: It can serve as a nucleophile or starting material in more complex organic syntheses for creating novel pharmaceutical compounds or agrochemicals[4].
Safety, Handling, and Storage
While specific safety data for this compound is limited, guidelines can be inferred from data on similar short-chain acid salts and the parent acid. Standard laboratory precautions are essential.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[7].
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosol[7]. Avoid contact with skin and eyes[7]. In case of contact, rinse thoroughly with water[8].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[8]. The compound may be hygroscopic; storage under an inert atmosphere is recommended for long-term stability.
-
Fire and Explosion Hazard: While the salt itself is not highly flammable, the parent acid and related esters can be. Keep away from heat, sparks, and open flames.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23716757, this compound.
- Chemsrc (2024). sodium,2,2-dimethylbutanoate | CAS#:3934-02-9.
- MySkinRecipes (n.d.). This compound.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101935410, sodium;(2R)-2-methylbutanoate.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87370533, sodium;(2S)-2-methylbutanoate.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13357, Methyl 2-methylbutyrate.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6950480, (S)-2-Methylbutanoate.
- Yeast Metabolome Database (n.d.). Ethyl 2-methyl butanoate (YMDB01353).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23711714, Sodium 2-(hydroxymethyl)butanoate.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 141026061, Sodium;4-chloro-2-methylbutanoate.
- Wikipedia (2024). β-Hydroxy β-methylbutyric acid.
- Wikipedia (2024). Durian.
- Wikipedia (2024). β-Hydroxybutyric acid.
- Wikipedia (2024). Methyl butyrate.
- Brainly (2024). Provide an identification scheme for methyl butanoate.
Sources
- 1. This compound | C5H9NaO2 | CID 23716757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. (S)-2-Methylbutanoate | C5H9O2- | CID 6950480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. β-Hydroxy β-methylbutyric acid - Wikipedia [en.wikipedia.org]
- 6. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to Investigating the Mechanism of Action of Sodium 2-Methylbutanoate
Foreword: Charting the Mechanistic Landscape of a Branched-Chain Short-Chain Fatty Acid
To the dedicated researcher, scientist, and drug development professional, this guide serves as a comprehensive technical exploration into the mechanistic underpinnings of sodium 2-methylbutanoate. As a branched-chain short-chain fatty acid (SCFA), its biological significance is rooted in the broader context of SCFA signaling, which encompasses a complex interplay of metabolic, immune, and neurological pathways. This document eschews a rigid, templated approach in favor of a logically structured narrative that mirrors the scientific process itself—from foundational understanding to targeted experimental design and data interpretation. Our objective is to provide not just a series of protocols, but a self-validating framework for inquiry, grounded in established scientific principles and supported by verifiable, authoritative references.
Foundational Understanding: The Biological Context of this compound
This compound, the sodium salt of 2-methylbutanoic acid, is a branched-chain fatty acid primarily derived from the microbial fermentation of amino acids, particularly leucine, in the gut.[1][2] Unlike the more extensively studied straight-chain SCFAs (acetate, propionate, and butyrate), branched-chain fatty acids represent a distinct class of metabolites with unique physiological implications.[2] Emerging research points to their potential roles in modulating host metabolism, immune responses, and even cardiovascular health.[1][3]
The primary known mechanisms of action for SCFAs, which provide a strong starting point for investigating this compound, are twofold:
-
G-Protein Coupled Receptor (GPCR) Activation: SCFAs are recognized as ligands for specific GPCRs, namely Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[4][5][6] Activation of these receptors initiates a cascade of intracellular signaling events.
-
Histone Deacetylase (HDAC) Inhibition: Certain SCFAs can enter cells and act as inhibitors of histone deacetylases, thereby influencing gene expression through epigenetic modifications.[2][7]
Core Mechanistic Hypotheses and Investigative Pathways
Based on the known biology of SCFAs, we can formulate several core hypotheses for the mechanism of action of this compound. These hypotheses will form the basis of our experimental design.
-
Hypothesis 1: this compound modulates cellular signaling through FFAR2 and FFAR3.
-
Hypothesis 2: this compound influences gene expression via HDAC inhibition.
-
Hypothesis 3: The downstream effects of this compound impact inflammatory, metabolic, and neurological pathways.
The following sections will detail the experimental workflows to test these hypotheses.
Experimental Workflows for Mechanistic Elucidation
Workflow 1: Characterizing Receptor-Mediated Signaling
This workflow is designed to determine if this compound directly engages with and activates FFAR2 and FFAR3.
Caption: Workflow for investigating FFAR2/FFAR3-mediated signaling of this compound.
Protocol 3.1.1: Intracellular Calcium Flux Assay
This protocol assesses the activation of the Gq signaling pathway, which is coupled to FFAR2.[6]
-
Cell Culture: Seed HEK293 cells stably expressing human FFAR2 in a black, clear-bottom 96-well plate at a density of 5 x 104 cells/well. Culture overnight in DMEM supplemented with 10% FBS.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS.
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader equipped with an automated injection system. Measure baseline fluorescence (excitation ~485 nm, emission ~525 nm).
-
Compound Addition and Data Acquisition: Inject the this compound dilutions and immediately begin kinetic reading of fluorescence for at least 180 seconds.
-
Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the extent of intracellular calcium mobilization.
Protocol 3.1.2: cAMP Accumulation Assay
This protocol measures the inhibition of adenylyl cyclase activity through the Gi/o pathway, which is coupled to both FFAR2 and FFAR3.[4]
-
Cell Culture: Seed HEK293 cells expressing either FFAR2 or FFAR3 in a 96-well plate.
-
Cell Stimulation: Treat cells with a known adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of a competitive immunoassay kit for cAMP (e.g., HTRF, ELISA).
-
cAMP Quantification: Measure the intracellular cAMP levels using the chosen immunoassay.
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels in the presence of this compound indicates Gi/o pathway activation.
Workflow 2: Assessing HDAC Inhibition and Epigenetic Modifications
This workflow aims to determine if this compound has HDAC inhibitory activity.
Caption: Workflow for evaluating the HDAC inhibitory potential of this compound.
Protocol 3.2.1: In Vitro Fluorometric HDAC Activity Assay
This protocol provides a direct measure of the ability of this compound to inhibit HDAC enzymes.
-
Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate, and a developer solution according to a commercial kit's instructions.
-
Compound and Enzyme Incubation: In a 96-well plate, add recombinant human HDAC enzyme to wells containing varying concentrations of this compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction. Incubate at 37°C for 1 hour.
-
Signal Development: Add the developer solution to stop the enzymatic reaction and generate a fluorescent signal. Incubate for 15 minutes at room temperature.
-
Fluorescence Measurement: Read the fluorescence intensity (excitation ~360 nm, emission ~460 nm).
-
Data Analysis: A decrease in fluorescence indicates HDAC inhibition. Calculate the IC50 value for this compound.
Workflow 3: Investigating Downstream Functional Effects
This workflow explores the physiological consequences of the signaling and epigenetic changes induced by this compound.
3.3.1 Anti-Inflammatory Effects
Protocol 3.3.1.1: Cytokine Profiling in Immune Cells
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).
-
Cell Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines using a multiplex immunoassay (e.g., Luminex) or ELISA.[4]
-
Data Analysis: A reduction in pro-inflammatory cytokines and/or an increase in anti-inflammatory cytokines would indicate an anti-inflammatory effect.
3.3.2 Metabolic Regulation
Protocol 3.3.2.1: Glucose Uptake in Muscle Cells
-
Cell Culture: Differentiate C2C12 myoblasts into myotubes.
-
Serum Starvation: Serum-starve the myotubes for 4 hours.
-
Compound Treatment: Treat the cells with this compound for 18 hours.
-
Glucose Uptake Assay: Add a fluorescent glucose analog (e.g., 2-NBDG) to the cells and incubate for 30 minutes.
-
Fluorescence Measurement: Wash the cells and measure the fluorescence intensity using a microplate reader or flow cytometer.
-
Data Analysis: An increase in fluorescence indicates enhanced glucose uptake.
3.3.3 Neurological Effects
Protocol 3.3.3.1: Neuroprotection Assay
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y).
-
Compound Pre-treatment: Pre-treat the cells with this compound for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent such as hydrogen peroxide (to induce oxidative stress) or glutamate (to induce excitotoxicity).
-
Cell Viability Assessment: After 24 hours of neurotoxin exposure, assess cell viability using an MTT or LDH assay.[1]
-
Data Analysis: Increased cell viability in the presence of this compound suggests a neuroprotective effect.
In Vivo Model Systems
To validate the in vitro findings and understand the systemic effects of this compound, appropriate animal models are crucial.
| Research Area | Animal Model | Key Endpoints | Rationale |
| Metabolic Disease | db/db or high-fat diet-fed mice | Fasting blood glucose, insulin tolerance, serum lipids, body weight | To assess the impact on glucose and lipid metabolism in a diabetic or obese phenotype.[8][9] |
| Inflammatory Conditions | LPS-induced endotoxemia or DSS-induced colitis in mice | Serum cytokine levels, histological scoring of tissue damage | To evaluate the anti-inflammatory properties in acute and chronic inflammation models. |
| Neurological Disorders | APP/PS1 mouse model of Alzheimer's disease | Cognitive performance (e.g., Morris water maze), amyloid plaque burden, neuroinflammation markers | To investigate potential neuroprotective and disease-modifying effects.[10] |
| Cardiovascular Health | ApoE knockout mice on a high-fat diet | Aortic plaque formation, blood pressure, serum lipid profile | To explore the effects on atherosclerosis and cardiovascular parameters. |
Data Synthesis and Interpretation
The culmination of these experimental workflows will provide a multi-faceted view of the mechanism of action of this compound.
Caption: A logical model for the integrated mechanism of action of this compound.
By systematically working through the proposed experimental workflows, researchers can build a robust and comprehensive understanding of how this compound exerts its biological effects. This guide provides the foundational logic and practical methodologies to embark on this scientific endeavor.
References
- Kimura, I., Ichimura, A., Ohue-Kitano, R., & Igarashi, M. (2020). Free Fatty Acid Receptors in Health and Disease. Physiological Reviews, 100(1), 171-210. [Link]
- ResearchGate. (n.d.). Short-chain fatty acid (SCFA)
- Ríos-Covián, D., Ruas-Madiedo, P., Margolles, A., Gueimonde, M., de Los Reyes-Gavilán, C. G., & Salazar, N. (2016). Intestinal Short-Chain Fatty Acids and their Link with Diet and Human Health. Frontiers in Microbiology, 7, 185. [Link]
- Priyadarshini, M., & Gill, R. K. (2022). Short-Chain Fatty Acid Receptors and Cardiovascular Function. International Journal of Molecular Sciences, 23(6), 3195. [Link]
- ResearchGate. (n.d.). Short-chain fatty acid (SCFA)
- National Center for Biotechnology Information. (n.d.).
- Bohrium. (n.d.). Effects of short-chain fatty acids on blood glucose and lipid levels in mouse models of diabetes mellitus: a systematic review and network meta-analysis. [Link]
- Biocrates. (n.d.).
- Wang, H. Y., Lee, C. T., Chen, Y. C., Lin, Y. F., Lin, T. Y., Hsu, Y. H., ... & Chen, Y. C. (2019). Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach. Journal of Clinical Medicine, 8(12), 2154. [Link]
- National Center for Biotechnology Information. (2019). Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach. PubMed. [Link]
- Zajac, D. J., Green, S. J., Kener, P., Ladu, M. J., & Estus, S. (2022). Exogenous Short Chain Fatty Acid Effects in APP/PS1 Mice. Frontiers in Neurology, 13, 888771. [Link]
- ResearchGate. (2025). Effects of short-chain fatty acids on blood glucose and lipid levels in mouse models of diabetes mellitus: A systematic review and network meta-analysis. [Link]
Sources
- 1. The Biological Significance of 2-Methyl Butyric Acid in Metabolism - Nanjing Chemical Material Corp. [njchm.com]
- 2. Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Targeting short-chain fatty acids receptors signalling for neurological disorders treatment [explorationpub.com]
- 8. Effects of short-chain fatty acids on blood glucose and lipid levels in mouse models of diabetes mellitus: a systematic review and network meta-analysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Exogenous Short Chain Fatty Acid Effects in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sodium 2-Methylbutanoate in Cell Signaling: A Technical Guide for Researchers
Abstract
Sodium 2-methylbutanoate, a branched-chain short-chain fatty acid (SCFA), is emerging as a significant signaling molecule with the potential to modulate a variety of cellular processes. As a product of gut microbial metabolism of branched-chain amino acids, its influence extends beyond simple energy provision, impacting key signaling pathways that govern cellular function, metabolism, and inflammation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of this compound's role in cell signaling. We will delve into its primary mechanisms of action, including the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs), and explore its downstream effects on critical signaling cascades such as NF-κB and AMPK. This guide also offers detailed, field-proven experimental protocols to empower researchers to investigate the nuanced effects of this intriguing molecule.
Introduction: The Emerging Significance of Branched-Chain Short-Chain Fatty Acids
Short-chain fatty acids (SCFAs) are carboxylic acids with fewer than six carbon atoms and are primarily produced in the gut by the anaerobic fermentation of dietary fiber and, to a lesser extent, proteins by the resident microbiota.[1] While the roles of linear SCFAs such as acetate, propionate, and butyrate have been extensively studied, the biological functions of branched-chain SCFAs (BCSFAs) like 2-methylbutanoate are now gaining significant attention. 2-methylbutanoate is primarily derived from the microbial fermentation of the branched-chain amino acid isoleucine. Once produced, it can be absorbed into the systemic circulation, where it can exert its effects on various cell types.
The signaling capabilities of SCFAs are primarily mediated through two distinct mechanisms:
-
Activation of G-protein coupled receptors (GPCRs): SCFAs can act as ligands for specific GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[2][3]
-
Inhibition of histone deacetylases (HDACs): SCFAs, particularly butyrate, are well-known inhibitors of HDACs, leading to changes in chromatin structure and gene expression.[4][5]
This guide will explore the current evidence for this compound's involvement in these pathways and provide the necessary tools for its further investigation.
Mechanisms of Action: A Dual-Pronged Approach to Cellular Modulation
G-Protein Coupled Receptor Activation: Sensing the Microbial Metabolome
FFAR2 and FFAR3 are key sensors of the gut microbial metabolic output and are expressed in a variety of cell types, including intestinal epithelial cells, immune cells, and adipocytes.[3] The activation of these receptors by SCFAs initiates a cascade of intracellular signaling events.
While direct binding affinities and EC50 values for 2-methylbutanoate on FFAR2 and FFAR3 are not yet extensively documented, preliminary studies on branched-chain SCFAs suggest they are indeed active ligands. One study has demonstrated that 2-methylbutanoate can induce FFAR2-dependent β-arrestin 2 recruitment and phosphorylation of the mitogen-activated protein kinase (MAPK) ERK.[6]
The activation of FFAR2 can lead to signaling through both Gαq and Gαi/o pathways, resulting in increased intracellular calcium and inhibition of cAMP production, respectively.[5][7] FFAR3 primarily signals through the Gαi/o pathway.[2] The differential expression of these receptors and their coupling to distinct G-proteins in various cell types allows for a nuanced and context-dependent response to SCFAs.
Figure 1: GPCR-mediated signaling by this compound.
Histone Deacetylase Inhibition: Epigenetic Regulation of Gene Expression
The inhibition of HDACs by SCFAs leads to the hyperacetylation of histones, which relaxes chromatin structure and generally promotes gene transcription.[5] Butyrate is a potent pan-HDAC inhibitor, while studies on branched-chain SCFAs suggest that the branching can reduce the inhibitory activity.[4] However, some branched SCFAs, like valproic acid, are known HDAC inhibitors.[4]
While the specific IC50 value for this compound on various HDAC isoforms is yet to be determined, it is plausible that it possesses some HDAC inhibitory activity. This would allow it to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.
Figure 2: Mechanism of HDAC inhibition by this compound.
Downstream Signaling Pathways: Orchestrating Cellular Responses
The activation of GPCRs and inhibition of HDACs by this compound can converge on and modulate several key intracellular signaling pathways.
Modulation of Inflammatory Pathways: The NF-κB Connection
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[8] Butyrate has been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[9] This inhibition can occur through both HDAC-dependent and -independent mechanisms. A metabolite of the branched-chain amino acid leucine, β-hydroxy-β-methylbutyrate (HMB), has been shown to suppress NF-κB activation.[3][10] Given its structural similarity, it is highly probable that this compound also modulates NF-κB signaling, potentially contributing to the regulation of inflammatory responses in various cell types.
Regulation of Cellular Metabolism: The Role of AMPK
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[11] Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways.[11] Some studies suggest that butyrate can activate AMPK, although the mechanisms can be complex and cell-type specific.[12] The activation of AMPK by small molecules is a promising therapeutic strategy for metabolic diseases.[13] Investigating the effect of this compound on AMPK phosphorylation and activity could reveal its potential role in regulating glucose and lipid metabolism.
Figure 3: Overview of this compound's signaling cascade.
Experimental Protocols: A Practical Guide to Investigating this compound Signaling
To facilitate further research into the cellular effects of this compound, this section provides detailed, step-by-step protocols for key in vitro assays.
Quantification of this compound in Biological Samples
Accurate quantification of this compound in cell culture media and lysates is crucial for understanding its uptake, metabolism, and effective concentration. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for this purpose.
Protocol: GC-MS Analysis of 2-Methylbutanoate
-
Sample Preparation and Extraction:
-
To 1 mL of sample (e.g., cell culture supernatant, cell lysate), add an appropriate internal standard (e.g., a structurally similar SCFA not present in the sample).
-
Acidify the sample to pH ~1 with 6 M HCl.[14]
-
Saturate the aqueous phase with solid sodium chloride.[14]
-
Perform liquid-liquid extraction by adding 5 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the phases.[14]
-
Collect the upper organic layer and repeat the extraction twice more, pooling the organic extracts.[14]
-
Dry the pooled extract over anhydrous sodium sulfate.[14]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[14]
-
-
Derivatization:
-
To increase volatility, derivatize the dried extract. A common method is silylation.
-
Reconstitute the dried extract in a suitable solvent (e.g., pyridine).
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60°C for 30 minutes.[14]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., a mid-polar column).
-
Employ a temperature gradient program to separate the analytes.
-
Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode for detection and quantification.
-
In Vitro GPCR Activation Assay: Calcium Mobilization
This protocol measures the activation of FFAR2, a Gq-coupled receptor, by detecting changes in intracellular calcium concentration using a fluorescent dye.
Protocol: Calcium Mobilization Assay
-
Cell Preparation:
-
Plate cells expressing the target receptor (e.g., HEK293 cells transfected with FFAR2) in a black, clear-bottom 96-well plate.
-
Culture the cells until they reach the desired confluency.
-
-
Dye Loading:
-
Compound Preparation and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the cell plate in a fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the instrument's automated injection system to add the this compound solutions to the wells.[15]
-
Immediately begin recording the fluorescence signal to capture the transient calcium response.[15]
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation to the initial baseline fluorescence.
-
Plot the dose-response curve to determine the EC50 value.
-
In Vitro HDAC Inhibition Assay
This colorimetric assay measures the activity of HDACs and can be used to determine the inhibitory potential of this compound.
Protocol: Colorimetric HDAC Inhibition Assay
-
Reagent Preparation:
-
Prepare an HDAC assay buffer.
-
Dilute the purified HDAC enzyme to the desired concentration in the assay buffer.
-
Prepare a solution of the colorimetric HDAC substrate.
-
Prepare serial dilutions of this compound and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.[1]
-
-
Assay Procedure (in a 96-well plate):
-
Set up blank (no enzyme), negative control (vehicle), positive control inhibitor, and test compound wells.[1]
-
Initiate the reaction by adding the HDAC substrate to all wells.[1]
-
Incubate the plate at 37°C for 30-60 minutes.[1]
-
Stop the reaction and develop the signal by adding a developer solution.[1]
-
-
Measurement and Analysis:
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the percentage of HDAC inhibition for each concentration of this compound.
-
Plot the dose-response curve to determine the IC50 value.
-
Summary and Future Directions
This compound is a microbially-derived metabolite with the clear potential to act as a significant signaling molecule. Its ability to interact with GPCRs and likely inhibit HDACs places it at the crossroads of crucial cellular pathways regulating inflammation, metabolism, and gene expression. While direct research on this specific branched-chain SCFA is still in its early stages, the existing evidence from related molecules provides a strong rationale for its in-depth investigation.
Future research should focus on:
-
Determining the precise binding affinities and potencies (EC50 and IC50 values) of this compound for FFAR2, FFAR3, and various HDAC isoforms.
-
Elucidating the specific downstream signaling events triggered by this compound in different cell types, particularly immune cells and metabolic tissues.
-
Investigating the in vivo effects of this compound supplementation on inflammatory and metabolic disease models.
-
Exploring the potential synergistic or antagonistic interactions of this compound with other SCFAs.
The experimental protocols provided in this guide offer a robust starting point for researchers to unravel the intricate signaling roles of this compound. A deeper understanding of this molecule will undoubtedly contribute to our knowledge of the complex interplay between the gut microbiota and host physiology and may pave the way for novel therapeutic strategies.
References
- He, J., Zhang, P., Shen, L., Niu, L., Tan, Y., Chen, L., ... & Zhu, L. (2020). Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. International journal of molecular sciences, 21(17), 6356. [Link]
- Azeez, A., & Baugh, J. A. (2023). The role of dietary fibre in lung inflammation: microbiota, metabolites, and immune crosstalk. Frontiers in Immunology, 14, 1189599. [Link]
- Ulm, A., Lomenick, B., & Al-Rabadi, L. (2022). Branched short-chain fatty acids modulate glucose and lipid metabolism in primary adipocytes. Adipocyte, 11(1), 466–475. [Link]
- Priyadarshini, M., & Gill, R. K. (2014). Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology. Comprehensive Physiology, 4(3), 1091–1119. [Link]
- Witt, O., Deubzer, H. E., Milde, T., & Oehme, I. (2009). Butyrate Histone Deacetylase Inhibitors. Cancer letters, 277(1), 8–15. [Link]
- Bradner, J. E., West, N., Grachan, M. L., Greenberg, E. F., Haggarty, S. J., Warner, S. L., & Wiest, O. (2008). Identification of novel small-molecule histone deacetylase inhibitors by medium-throughput screening using a fluorigenic assay. Biochemical Society Transactions, 36(Pt 3), 423–428. [Link]
- Mendoza-Sanchez, R., & Rojas-Hernandez, S. (2016). Real-time detection of histone deacetylase activity with a small molecule fluorescent and spectrophotometric probe. Chemical science, 7(8), 5129–5133. [Link]
- biocrates life sciences. (2022, November 14). Short- and medium-chain fatty acids – Metabolites to study the microbiome, diet, and gut-immune axis [Video]. YouTube. [Link]
- Seto, E., & Yoshida, M. (2014). Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. The Journal of biological chemistry, 289(10), 6381–6389. [Link]
- Kimura, I., Inoue, D., Maeda, T., Hara, T., Ichimura, A., Miyauchi, S., ... & Tsujimoto, G. (2014). The SCFA Receptor GPR43 and Energy Metabolism. Frontiers in endocrinology, 5, 85. [Link]
- Dalile, B., Van Oudenhove, L., Vervliet, B., & Verbeke, K. (2019). The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication. Frontiers in endocrinology, 10, 25. [Link]
- Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of nutrition, 133(7 Suppl), 2485S–2493S. [Link]
- Banting, L., & Gati, W. P. (2007). Competitive inhibition of histone deacetylase activity by trichostatin A and butyrate. Biochemistry and cell biology = Biochimie et biologie cellulaire, 85(6), 777–784. [Link]
- Wang, Y., Zhang, M., Zhang, Y., Li, R., He, J., Jia, G., ... & Zhao, G. (2024). Branched Short-Chain Fatty Acid-Rich Fermented Protein Food Improves the Growth and Intestinal Health by Regulating Gut Microbiota and Metabolites in Young Pigs. Journal of agricultural and food chemistry, 72(39), 21594–21609. [Link]
- Ang, Z., Xiong, D., Wu, M., & Ding, J. L. (2018). FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 32(1), 289–303. [Link]
- Ang, Z., Xiong, D., Wu, M., & Ding, J. L. (2018). FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing. The FASEB Journal, 32(1), 289-303. [Link]
- Miyake, S., Ogo, A., Kubota, H., Teramoto, F., & Hirai, T. (2019). β-Hydroxy-β-methylbutyrate Suppresses NF-ĸB Activation and IL-6 Production in TE-1 Cancer Cells. Anticancer research, 39(3), 1239–1244. [Link]
- Bieszczad, B., Garbicz, D., Świtalska, M., Wietrzyk, J., & Mieczkowski, A. (2021). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. International journal of molecular sciences, 22(16), 8527. [Link]
- Ulven, T., & Christiansen, E. (2015). Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils. British journal of pharmacology, 172(15), 3825–3837. [Link]
- Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS.
- Ang, Z., Xiong, D., Wu, M., & Ding, J. L. (2018). FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 32(1), 289–303. [Link]
- SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media.
- Singh, S., & Figg, W. D. (2020). Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer. Cancers, 12(10), 2998. [Link]
- The DAN Lab. (2021, December 2). LCMS Protocols. University of Wisconsin–Madison. [Link]
- Hudson, B. D., Tikhonova, I. G., Pandey, S. K., Ulven, T., & Milligan, G. (2012). Extracellular loop 2 of the free fatty acid receptor 2 is required for agonist- and allosteric modulator-regulated activity. The Journal of biological chemistry, 287(49), 41195–41209. [Link]
- Lee, J. O., Lee, S. K., Kim, J. H., & Kim, N. (2021). Regulation of Butyrate-Induced Resistance through AMPK Signaling Pathway in Human Colon Cancer Cells. International journal of molecular sciences, 22(21), 11881. [Link]
- Pan, L., Li, Z., Xie, W., & Li, D. (2017). An acetate-specific GPCR, FFAR2, regulates insulin secretion. Journal of Biological Chemistry, 292(21), 8717-8727. [Link]
- Bharathi, V. P., Kumar, P. S., Kumar, A. R., & Naidu, V. G. M. (2013). Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate in rat plasma and its application to pharmacokinetic studies.
- Cooles, F. A., & Isaacson, P. G. (2014). Posttranscriptional modulation of cytokine production in T cells for the regulation of excessive inflammation by TFL. Journal of immunology (Baltimore, Md. : 1950), 192(4), 1599–1608. [Link]
- Lee, J. O., Lee, S. K., Kim, J. H., & Kim, N. (2021). Regulation of Butyrate-Induced Resistance through AMPK Signaling Pathway in Human Colon Cancer Cells. International journal of molecular sciences, 22(21), 11881. [Link]
- Miyake, S., Ogo, A., Kubota, H., Teramoto, F., & Hirai, T. (2019). β-Hydroxy-β-methylbutyrate Suppresses NF-ĸB Activation and IL-6 Production in TE-1 Cancer Cells. Anticancer research, 39(3), 1239–1244. [Link]
- Kim, Y. J., Park, H. J., Park, J. H., Park, C. S., & Kim, C. H. (2017). Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner. International immunopharmacology, 51, 47–56. [Link]
- Barnes, P. J., & Adcock, I. M. (2009). Glucocorticoid-induced modulation of cytokine secretion from normal and leukemic human myelomonocytic cells. The Journal of steroid biochemistry and molecular biology, 113(3-5), 157–164. [Link]
- Horvath, B., & Vizi, E. S. (2000). Regulation of cytokine and chemokine production by transmitters and co-transmitters of the autonomic nervous system.
- Hoffmann, A., & Baltimore, D. (2006). Crosstalk via the NF-kappaB signaling system. Immunological reviews, 210, 171–186. [Link]
- Starkie, R., Ostrowski, S. R., Jauffred, S., Febbraio, M., & Pedersen, B. K. (2003). Cytokine release and its modulation by dexamethasone in whole blood following exercise. Clinical and experimental immunology, 132(1), 124–130. [Link]
- Hawley, S. A., Davison, M., Woods, A., Davies, S. P., Beri, R. K., Carling, D., & Hardie, D. G. (1996). The regulation of AMP-activated protein kinase by phosphorylation. The Journal of biological chemistry, 271(44), 27879–27887. [Link]
- Barnes, P. J. (2006). Glucocorticoid-induced modulation of cytokine secretion from normal and leukemic human myelomonocytic cells. The Journal of steroid biochemistry and molecular biology, 99(4-5), 209–216. [Link]
- Hottiger, M. O. (2002). Protein Methyltransferase 2 Inhibits NF-κB Function and Promotes Apoptosis. Molecular and cellular biology, 22(11), 3843–3854. [Link]
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB: A Double-Edged Sword Controlling Inflammation. Cell research, 27(7), 897–899. [Link]
- Hardie, D. G. (2007). Regulation of AMPK by upstream kinases is required for activity in mammalian cells. Biochemical Society transactions, 35(Pt 5), 1150–1153. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. β-Hydroxy-β-methylbutyrate Suppresses NF-ĸB Activation and IL-6 Production in TE-1 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of cytokine and chemokine production by transmitters and co-transmitters of the autonomic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Butyrate-Induced Resistance through AMPK Signaling Pathway in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Butyrate-Induced Resistance through AMPK Signaling Pathway in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Posttranscriptional modulation of cytokine production in T cells for the regulation of excessive inflammation by TFL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Sodium 2-Methylbutanoate and its Role in the Gut-Brain Axis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Butyrate - The Emerging Significance of Branched-Chain Fatty Acids
The dialogue surrounding the gut-brain axis has been rightfully dominated by the canonical short-chain fatty acids (SCFAs)—acetate, propionate, and butyrate. These microbial metabolites, derived from dietary fiber fermentation, are now understood to be fundamental signaling molecules that orchestrate a complex symphony of communication between the gut and the central nervous system (CNS). However, the metabolic repertoire of the gut microbiota is far more extensive. This guide shifts the focus to a less-explored but equally compelling class of molecules: the branched-chain fatty acids (BCFAs). Specifically, we will provide a deep, technical exploration of sodium 2-methylbutanoate, a prominent BCF-A produced from the microbial fermentation of amino acids. Its unique origin, structure, and potential signaling capabilities position it as a novel modulator of the gut-brain axis, with distinct implications for neurological health and disease. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of this intriguing molecule.
Section 1: The Gut-Brain Axis: A Multi-Modal Communication Network
The gut-brain axis is a bidirectional communication system that integrates gastrointestinal and neurological functions.[1][2][3] This intricate network relies on several parallel and interacting pathways:
-
Neural Pathways: The vagus nerve provides a direct, rapid connection, transmitting signals from the gut to the brainstem.[4] The enteric nervous system (ENS), often called the "second brain," independently regulates gut function but also communicates with the CNS.[5]
-
Endocrine Pathways: Enteroendocrine cells (EECs) in the gut epithelium sense microbial metabolites and release hormones like glucagon-like peptide 1 (GLP-1) and peptide YY (PYY) into circulation, which can cross the blood-brain barrier (BBB) or act on vagal afferents to influence appetite, mood, and cognition.[6][7]
-
Immune Pathways: The gut-associated lymphoid tissue (GALT) houses a significant portion of the body's immune cells. Microbial metabolites modulate these cells, influencing the release of cytokines that can enter circulation and impact neuroinflammation.[6][7][[“]][[“]]
SCFAs, including this compound, are central to the functionality of all three pathways. They are small enough to be absorbed into the bloodstream, cross the BBB, and act directly on neural cells, or they can signal indirectly by modulating gut-based mechanisms.[[“]][[“]]
Section 2: this compound - A Profile
Chemical Identity and Microbial Origin
This compound is the sodium salt of 2-methylbutanoic acid, a five-carbon branched-chain fatty acid.[10][11]
-
Molecular Formula: C₅H₉NaO₂[11]
-
Structure: Unlike straight-chain fatty acids derived from carbohydrate fermentation, 2-methylbutanoate is primarily a product of the bacterial fermentation of branched-chain amino acids, particularly isoleucine.[12] This metabolic distinction is critical, as its production is linked to protein digestion, which often occurs in the more distal colon where carbohydrate availability is lower.[6] Key bacterial producers include species from the phyla Firmicutes.[12][13]
Contrasting with Canonical SCFAs
While sharing the "SCFA" classification, the branched structure of 2-methylbutanoate may confer distinct biological properties compared to its straight-chain counterpart, valerate, or the more-studied butyrate. These differences can manifest in receptor binding affinity, metabolic utilization by host cells, and impact on the gut microbial community itself. For instance, while butyrate is a primary energy source for colonocytes, the metabolic fate of BCFAs is less understood but is critical for evaluating their systemic effects.[12][14]
Section 3: Core Mechanisms of Action in the Gut-Brain Axis
This compound influences the gut-brain axis through a multi-pronged mechanism involving local gut effects, systemic immune modulation, and direct neurological signaling.
Local Gut Modulation: Barrier Integrity and Hormone Release
A primary action of all SCFAs is the reinforcement of the intestinal barrier. By providing energy to epithelial cells and modulating tight junction protein expression, SCFAs decrease intestinal permeability, often termed "leaky gut."[3][15] This is a critical neuroprotective function, as it prevents inflammatory molecules like lipopolysaccharide (LPS) from gut bacteria from entering systemic circulation and triggering neuroinflammation.[3][16]
Furthermore, 2-methylbutanoate can bind to G-protein coupled receptors (GPCRs), such as Free Fatty Acid Receptor 2 (FFAR2) and FFAR3 (also known as GPR43 and GPR41), which are expressed on enteroendocrine cells.[6][17] This interaction stimulates the release of gut hormones (GLP-1, PYY) and neurotransmitters (serotonin), which signal to the brain via endocrine or neural pathways to influence satiety, mood, and stress responses.[6][18]
Systemic Immune and Inflammatory Regulation
Once in circulation, SCFAs exert potent immunomodulatory effects. They can suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β while promoting the anti-inflammatory cytokine IL-10.[12] This is achieved partly through the inhibition of histone deacetylases (HDACs) in immune cells, an epigenetic mechanism that alters gene expression to favor an anti-inflammatory state.[4][6][12] By quelling systemic inflammation, 2-methylbutanoate can reduce the inflammatory tone that contributes to the pathogenesis of many neurological disorders.[15][19][20]
Direct Neurological Impact
SCFAs, including 2-methylbutanoate, can cross the blood-brain barrier via monocarboxylate transporters (MCTs).[6][[“]] Within the CNS, they can directly influence brain function:
-
Microglial Modulation: Microglia, the resident immune cells of the brain, are key drivers of neuroinflammation. Aberrant microglial activation is a hallmark of neurodegenerative diseases.[6][21] SCFAs can modulate microglial activation, shifting them from a pro-inflammatory to a neuroprotective phenotype, a process potentially mediated by both GPCR activation and HDAC inhibition.[6][21]
-
Neurotransmitter Systems: SCFAs can influence the synthesis and availability of neurotransmitters. For example, by affecting tryptophan metabolism, they can modulate serotonin levels, impacting mood and cognition.[17]
The following diagram illustrates the interconnected signaling pathways through which this compound is proposed to act on the gut-brain axis.
Caption: Signaling pathways of this compound in the gut-brain axis.
Section 4: Key Experimental Workflows and Methodologies
Validating the mechanisms of this compound requires a combination of robust in vitro, in vivo, and analytical techniques.
In Vitro Assessment of Intestinal Barrier Function
This protocol assesses the effect of this compound on intestinal permeability.
Model: Co-culture of Caco-2 (absorptive enterocytes) and HT29-MTX (mucus-producing) cells on a Transwell® insert.
Methodology:
-
Cell Seeding: Seed Caco-2 and HT29-MTX cells at a 90:10 ratio onto 0.4 µm pore size Transwell® inserts.
-
Differentiation: Culture for 21 days to allow for differentiation into a polarized monolayer with tight junctions and a mucus layer.
-
Treatment: Introduce this compound (e.g., 0.5-5 mM physiological range) to the apical side of the Transwell®.[14] An inflammatory challenge (e.g., TNF-α or LPS) can be added to the basolateral side to simulate inflammatory conditions.
-
Permeability Measurement:
-
TEER: Measure Transepithelial Electrical Resistance (TEER) daily using an EVOM2™ voltohmmeter. An increase in TEER indicates enhanced barrier integrity.
-
FITC-Dextran: Add FITC-dextran (4 kDa) to the apical chamber. After 2-4 hours, measure the fluorescence in the basolateral chamber. Reduced passage indicates decreased paracellular permeability.
-
Hypothetical Data Summary:
| Treatment Group | TEER (Ω·cm²) Post-24h | FITC-Dextran Flux (RFU) |
| Control | 350 ± 25 | 1200 ± 90 |
| LPS (1 µg/mL) | 180 ± 20 | 2500 ± 150 |
| LPS + S2MB (1 mM) | 260 ± 22 | 1800 ± 110 |
| LPS + S2MB (5 mM) | 310 ± 30 | 1450 ± 100 |
In Vivo Evaluation in a Neuroinflammation Model
This protocol investigates the neuroprotective effects of this compound in a mouse model of systemic inflammation-induced neuroinflammation.
Model: C57BL/6 mice administered Lipopolysaccharide (LPS).
Methodology:
-
Acclimatization & Grouping: Acclimatize male C57BL/6 mice (8-10 weeks old) for one week. Group into: (1) Vehicle Control, (2) S2MB alone, (3) LPS + Vehicle, (4) LPS + S2MB.
-
Treatment: Administer this compound (e.g., 150 mg/kg/day) or vehicle via oral gavage for 14 days.[21]
-
Inflammatory Challenge: On day 15, administer a single intraperitoneal (i.p.) injection of LPS (0.5 mg/kg) or saline.
-
Behavioral Testing (24h post-LPS):
-
Y-Maze: To assess spatial working memory.
-
Open Field Test: To assess anxiety-like behavior and locomotion.
-
-
Sample Collection (24-48h post-LPS):
-
Collect blood for serum cytokine analysis (ELISA for TNF-α, IL-6).
-
Perfuse mice and collect brain tissue. One hemisphere for immunohistochemistry (IHC), the other for cytokine analysis or Western blot.
-
Collect cecal contents for SCFA analysis.
-
-
Tissue Analysis:
-
IHC: Stain brain sections (hippocampus, cortex) for microglial (Iba1) and astrocyte (GFAP) activation markers.
-
Cytokine Measurement: Quantify inflammatory markers in brain homogenates.
-
Hypothetical Data Summary:
| Group | Y-Maze Alternation (%) | Hippocampal Iba1+ Cells (cells/mm²) | Serum TNF-α (pg/mL) |
| Control | 75 ± 5 | 50 ± 8 | 15 ± 4 |
| LPS | 45 ± 6 | 180 ± 20 | 450 ± 50 |
| LPS + S2MB | 65 ± 7 | 95 ± 15 | 210 ± 35 |
The following workflow diagram visualizes the in vivo experimental design.
Caption: Workflow for in vivo study of this compound.
Analytical Protocol: SCFA Quantification via GC-MS
Accurate quantification of 2-methylbutanoate in biological samples is essential.
Sample Type: Cecal or fecal contents.
Methodology:
-
Sample Preparation: Homogenize ~50 mg of sample in an ice-cold extraction solvent (e.g., 50:50 ACN/H₂O) containing isotope-labeled internal standards (e.g., ¹³C-labeled SCFAs).[22][23]
-
Extraction: Vortex vigorously and centrifuge at high speed (e.g., 18,000 x g) at 4°C.[23] Collect the supernatant.
-
Derivatization: To enhance volatility for GC analysis, derivatize the SCFAs. A common method is aniline derivatization using EDC as a coupling agent.[22]
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).[24][25]
-
Column: Use a suitable column for fatty acid analysis (e.g., nitroterephthalic acid-modified polyethylene glycol).[25]
-
Detection: Operate the MS in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.
-
-
Quantification: Calculate the absolute concentration of this compound by comparing the peak area ratio of the analyte to its corresponding isotope-labeled internal standard against a standard curve.[22][25]
Section 5: Therapeutic Potential and Future Directions
The mechanistic framework outlined above strongly suggests that this compound holds therapeutic potential for a range of neurological and psychiatric disorders characterized by neuroinflammation and gut dysbiosis.
-
Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, where microglial-driven inflammation and gut microbiota alterations are implicated, 2-methylbutanoate could offer a dual benefit of reducing central inflammation and restoring gut barrier function.[[“]][16][19][26]
-
Mood and Anxiety Disorders: By modulating systemic inflammation and influencing the production of key neurotransmitters and gut hormones, 2-methylbutanoate could be a novel therapeutic avenue for depression and anxiety.[3][17]
Challenges and Authoritative Grounding: A primary challenge is the limited specific research on 2-methylbutanoate compared to butyrate. While many mechanisms are inferred from general SCFA studies, direct investigation is needed. Furthermore, the "butyrate paradox," where butyrate inhibits cancer cell growth but supports normal colonocyte proliferation, requires consideration.[14] It is crucial to determine if 2-methylbutanoate exhibits similar context-dependent effects. Systemic delivery and bioavailability are also key hurdles for any SCFA-based therapeutic.
Future Research:
-
Head-to-Head Comparisons: Studies directly comparing the efficacy and signaling potency of 2-methylbutanoate with straight-chain SCFAs are essential.
-
Receptor Deconvolution: Elucidating the specific roles of FFAR2, FFAR3, and HDAC inhibition in mediating the effects of 2-methylbutanoate is a priority.
-
Human Studies: Translating promising preclinical findings into human trials, initially focusing on biomarker changes (e.g., inflammatory markers, microbiota composition) in response to supplementation, is the ultimate goal.
-
Microbiota Modulation: An alternative to direct supplementation is the development of prebiotics or probiotics specifically designed to increase the endogenous production of 2-methylbutanoate by the host's microbiota.
Conclusion
This compound is emerging from the shadow of more well-known short-chain fatty acids as a significant and distinct modulator of the gut-brain axis. Its production from protein fermentation links dietary protein intake to neurological health, adding another layer of complexity and opportunity to the gut-brain dialogue. Through its concerted actions on the intestinal barrier, the immune system, and neural cells, it presents a compelling target for therapeutic intervention in a host of neurological disorders. The protocols and insights provided in this guide are intended to equip researchers and drug developers with the foundational knowledge required to rigorously investigate and unlock the full potential of this microbial metabolite.
References
- Role of short-chain fatty acids in gut-brain axis signaling - Consensus. (n.d.). Consensus.
- Martins, C., et al. (n.d.). Ex vivo and miniaturized in vitro models to study microbiota-gut-brain axis. PubMed.
- Silva, Y. P., Bernardi, A., & Frozza, R. L. (2020). The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication. Frontiers in Endocrinology, 11, 25. [Link]
- Dalile, B. (2019). The role of short-chain fatty acids in the gut-brain axis. MicrobiomePost.
- Bein, A. (n.d.). In vitro Modelling of the Gut Brain Axis and Microbiome for Neurodegenerative Diseases. Kirkstall.
- Designs for Health. (2024). Short-Chain Fatty Acids: What Are They and How Do They Support the Gut-Brain Axis? Designs for Health.
- Corcoran, C., & Ross, R. (2023). Short chain fatty acids: the messengers from down below. Frontiers in Cellular and Infection Microbiology.
- Ginter, E., et al. (n.d.). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Frontiers.
- Di Lorenzo, F., et al. (n.d.). Organ-On-A-Chip in vitro Models of the Brain and the Blood-Brain Barrier and Their Value to Study the Microbiota-Gut-Brain Axis in Neurodegeneration. Frontiers.
- Gijzen, M., et al. (n.d.). Advances in modelling the human microbiome–gut–brain axis in vitro. PubMed Central.
- Gijzen, M., et al. (2021). Advances in modelling the human microbiome-gut-brain axis in vitro. PubMed.
- Zhou, L., et al. (n.d.). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry.
- Creative Proteomics. (n.d.). Short Chain Fatty Acids Analysis. Creative Proteomics.
- Palanivelu, L., et al. (2025). Interplay of Neuroinflammation and Gut Microbiota Dysbiosis in Alzheimer's Disease Using Diffusion Kurtosis Imaging Biomarker in 3 × Tg-AD Mouse Models. ACS Chemical Neuroscience.
- Biotics Research. (2022). Short- and medium-chain fatty acids – Metabolites to study the microbiome, diet, and gut-immune axis. YouTube.
- Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS One.
- Bihan, D. G., et al. (n.d.). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PubMed Central.
- Palanivelu, L., et al. (2025). Interplay of Neuroinflammation and Gut Microbiota Dysbiosis in Alzheimer's Disease Using Diffusion Kurtosis Imaging Biomarker in 3 × Tg-AD Mouse Models. ACS Publications.
- Grabauskas, G., et al. (2026). Mechanisms and clinical implications of gut-brain interactions. Journal of Clinical Investigation.
- Hyman, M., et al. (n.d.). The microbiota-gut-brain-immune interface in the pathogenesis of neuroinflammatory diseases: a narrative review of the emerging literature. Frontiers.
- Sanguinetti, E., et al. (2022). Gut Microbiome and Mycobiome Alterations in an In Vivo Model of Alzheimer's Disease. PubMed.
- Singh, P., et al. (2023). Emerging role of gut microbiota dysbiosis in neuroinflammation and neurodegeneration. Journal of Basic and Applied Zoology.
- Wu, P.-H., et al. (n.d.). Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach. PubMed Central.
- Jaye, K., et al. (2021). Gut microbiota-derived short chain fatty acids are potential mediators in gut inflammation. PubMed Central.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- Mayer, E. A., et al. (2015). The Brain-Gut-Microbiome Axis. PubMed Central.
- Ul-Haq, M. I., et al. (2024). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. MDPI.
- Role of short-chain fatty acids in gut-brain axis signaling - Consensus. (n.d.). Consensus.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Zhang, H., et al. (2023). A gut-brain axis mediates sodium appetite via gastrointestinal peptide regulation on a medulla-hypothalamic circuit. PubMed Central.
- Lee, S. (2018). Dietary Organic Acids Modulate Gut Microbiota and Improve Growth Performance of Nursery Pigs. ScholarWorks@UARK.
- National Center for Biotechnology Information. (n.d.). Sodium 2-amino-3-methylbutanoate. PubChem.
- Musolino, V., et al. (2024). The Postbiotic Properties of Butyrate in the Modulation of the Gut Microbiota: The Potential of Its Combination with Polyphenols and Dietary Fibers. MDPI.
- Sun, Y., et al. (2025). Elucidating the specific mechanisms of the gut-brain axis: the short-chain fatty acids-microglia pathway. PubMed Central.
- Li, W., et al. (2023). Effect and Mechanism of Sodium Butyrate on Neuronal Recovery and Prognosis in Diabetic Stroke. PubMed.
- Gemperlein, K., et al. (2023). Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics. PubMed Central.
- ResearchGate. (n.d.). Modulation of the Gut Microbiota of type 2 Diabetic Mice by Sodium Butyrate Attenuates Ischemic Stroke Injury. ResearchGate.
- Tovar, C., et al. (2023). Butyrate-producing bacteria as probiotic supplement: beneficial effects on metabolism and modulation of behavior in an obesity mouse model. bioRxiv.
- Bultman, S. J. (2013). Microbial Oncotarget: Bacterial-Produced Butyrate, Chemoprevention and Warburg Effect. Oncotarget.
Sources
- 1. Ex vivo and miniaturized in vitro models to study microbiota-gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Modelling of the Gut Brain Axis and Microbiome for Neurodegenerative Diseases | Culture Collections [culturecollections.org.uk]
- 3. The Brain-Gut-Microbiome Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Short chain fatty acids: the messengers from down below [frontiersin.org]
- 5. Advances in modelling the human microbiome–gut–brain axis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of short-chain fatty acids in the gut-brain axis [microbiomepost.com]
- 8. consensus.app [consensus.app]
- 9. consensus.app [consensus.app]
- 10. Gut microbiota-derived short chain fatty acids are potential mediators in gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C5H9NaO2 | CID 23716757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Frontiers | The microbiota-gut-brain-immune interface in the pathogenesis of neuroinflammatory diseases: a narrative review of the emerging literature [frontiersin.org]
- 16. Emerging role of gut microbiota dysbiosis in neuroinflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Short-Chain Fatty Acids: What Are They and How Do They Support the Gut-Brain Axis? [casi.org]
- 18. youtube.com [youtube.com]
- 19. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Elucidating the specific mechanisms of the gut-brain axis: the short-chain fatty acids-microglia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 23. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 25. Short Chain Fatty Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 26. Gut Microbiome and Mycobiome Alterations in an In Vivo Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Methylbutanoic Acid: A Technical Guide for Researchers
Abstract
2-Methylbutanoic acid, a branched-chain fatty acid, is a molecule of significant interest across diverse scientific disciplines. It is a key intermediate in amino acid metabolism, a potent signaling molecule in chemical communication, and a promising antimicrobial and anti-inflammatory agent. This in-depth technical guide provides a comprehensive overview of the biological activities of 2-methylbutanoic acid, designed for researchers, scientists, and drug development professionals. This document delves into the core mechanisms of its action, provides detailed experimental protocols for its study, and presents quantitative data to support its biological relevance. The guide is structured to offer a holistic understanding, from its metabolic origins to its potential therapeutic applications, thereby empowering researchers to explore the full potential of this versatile molecule.
Introduction: The Chemical and Biological Landscape of 2-Methylbutanoic Acid
2-Methylbutanoic acid (also known as 2-methylbutyric acid) is a chiral carboxylic acid with the chemical formula C5H10O2.[1] It exists as two enantiomers, (R)- and (S)-2-methylbutanoic acid, which can exhibit distinct biological activities and sensory properties.[1] The (S)-enantiomer is often associated with a fruity aroma and is found in many fruits, while the (R)-enantiomer has a cheesy, sweaty odor.[1] This molecule is a natural component of many foods and is also found in mammals, including humans, as a product of amino acid metabolism.[1] Its biological significance extends beyond its role as a metabolic intermediate, encompassing functions in intercellular communication and host-microbe interactions.
Metabolic Origins: A Tale of Two Amino Acids
2-Methylbutanoic acid is primarily derived from the catabolism of the branched-chain amino acids (BCAAs) isoleucine and, to a lesser extent, leucine.[2][3] Understanding these metabolic pathways is crucial for researchers studying its physiological roles and for those interested in its microbial production.
Isoleucine Catabolism: The Primary Source
The major metabolic pathway for the production of (S)-2-methylbutanoic acid is the degradation of L-isoleucine.[4] This process involves a series of enzymatic reactions primarily occurring in the mitochondria.
The key steps in this pathway are:
-
Transamination: L-isoleucine is converted to (S)-2-keto-3-methylvalerate by a branched-chain amino acid aminotransferase.
-
Oxidative Decarboxylation: (S)-2-keto-3-methylvalerate is then converted to (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase complex.
-
Dehydrogenation: (S)-2-methylbutanoyl-CoA is dehydrogenated to tiglyl-CoA by acyl-CoA dehydrogenase.
-
Hydration: Tiglyl-CoA is hydrated to 2-methyl-3-hydroxybutyryl-CoA.
-
Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is dehydrogenated to 2-methylacetoacetyl-CoA.
-
Thiolytic Cleavage: Finally, 2-methylacetoacetyl-CoA is cleaved to yield acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle for energy production.[5]
Under certain conditions, (S)-2-methylbutanoyl-CoA can be hydrolyzed to form free (S)-2-methylbutanoic acid.
Figure 2: Proposed antimicrobial mechanism of action for 2-methylbutanoic acid.
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of 2-methylbutanoic acid can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms. While data for 2-methylbutanoic acid alone is somewhat limited in publicly available literature, studies have shown its synergistic or additive effects when combined with other volatile organic compounds.
| Microorganism | Compound/Combination | MIC (µg/mL) | Reference |
| Bacillus cabrialesii SH-3 | 1/8 MIC 2-methylbutyric acid + 1/8 MIC 3-methylpentanoic acid | FICI = 0.25 (synergistic) | [6] |
| Bacillus amyloliquefaciens SH-5 | 1/2 3-methylpentanoic acid + 1/8 3-hepten-2-one | FICI = 0.625 (additive) | [6] |
| Staphylococcus aureus | Not specified | Not specified | |
| Escherichia coli | Not specified | Not specified | |
| Pseudomonas aeruginosa | Not specified | Not specified |
Note: The table above highlights the synergistic and additive effects observed in combination studies. Further research is needed to establish a comprehensive profile of MIC values for 2-methylbutanoic acid alone against a wider range of clinically relevant bacteria.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The MIC of 2-methylbutanoic acid can be determined using the broth microdilution method.
Materials:
-
Pure 2-methylbutanoic acid
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare Serial Dilutions: Prepare a stock solution of 2-methylbutanoic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted 2-methylbutanoic acid. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of 2-methylbutanoic acid that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Pheromonal Activity: A Language of Chemical Signals
2-Methylbutanoic acid plays a crucial role in chemical communication, acting as a pheromone in various species, including mammals and insects.
Role in Mammalian Communication
In female house mice (Mus musculus), 2-methylbutanoic acid is a component of the sex attractant pheromone blend, working in conjunction with other volatile compounds and steroids to attract males.
Insect Olfaction
Insects possess highly sensitive olfactory systems capable of detecting a wide range of volatile organic compounds, including 2-methylbutanoic acid. The detection of these molecules is mediated by olfactory receptors (ORs) located on the antennae.
Olfactory Signaling Pathway
The binding of 2-methylbutanoic acid to an OR on the surface of an olfactory sensory neuron (OSN) initiates a signal transduction cascade. This process converts the chemical signal into an electrical signal that is transmitted to the brain. The canonical olfactory signaling pathway involves the following steps:
-
Receptor Binding: 2-Methylbutanoic acid binds to a specific G-protein coupled olfactory receptor (GPCR) on the cilia of an OSN.
-
G-protein Activation: This binding activates an associated G-protein (Gαolf).
-
Adenylyl Cyclase Activation: The activated Gαolf stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). [7]4. Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Ca2+ and Na+ ions.
-
Depolarization: The influx of positive ions depolarizes the OSN membrane.
-
Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb of the brain. [8]
Figure 3: The canonical olfactory signal transduction pathway initiated by 2-methylbutanoic acid.
Anti-inflammatory Potential: Modulating the Immune Response
Emerging evidence suggests that short-chain fatty acids (SCFAs), including 2-methylbutanoic acid, possess anti-inflammatory properties. A key mechanism underlying this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
The NF-κB Pathway: A Master Regulator of Inflammation
The NF-κB pathway is a central regulator of the inflammatory response. [9]In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. [10]
Inhibition of NF-κB by 2-Methylbutanoic Acid
Short-chain fatty acids have been shown to inhibit NF-κB transactivation. [11]The proposed mechanism involves the inhibition of the IKK complex, which prevents the phosphorylation and subsequent degradation of IκB. By stabilizing IκB, 2-methylbutanoic acid can prevent the nuclear translocation of NF-κB and thereby suppress the expression of pro-inflammatory genes.
Figure 4: Proposed mechanism of NF-κB inhibition by 2-methylbutanoic acid.
Experimental Protocol: Measuring NF-κB Activation
The activation of NF-κB can be assessed by measuring the nuclear translocation of its p65 subunit using immunofluorescence microscopy.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS) to stimulate inflammation
-
2-Methylbutanoic acid
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere. Pre-treat the cells with various concentrations of 2-methylbutanoic acid for a specified time. Then, stimulate the cells with LPS to induce NF-κB activation.
-
Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. In unstimulated cells, p65 will be localized in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. In cells pre-treated with 2-methylbutanoic acid, the nuclear translocation of p65 should be reduced.
-
Quantification: The nuclear to cytoplasmic fluorescence intensity ratio of p65 can be quantified using image analysis software to determine the extent of NF-κB activation.
Conclusion and Future Directions
2-Methylbutanoic acid is a molecule with a remarkable range of biological activities. Its roles as a metabolic intermediate, a pheromone, an antimicrobial agent, and a potential anti-inflammatory compound highlight its importance in various biological systems. This guide has provided a technical overview of its mechanisms of action and methodologies for its study.
Future research should focus on:
-
Elucidating the specific olfactory receptors that bind to 2-methylbutanoic acid in different species.
-
Determining the precise molecular targets of its antimicrobial activity.
-
Conducting in-depth in vivo studies to validate its anti-inflammatory effects and explore its therapeutic potential for inflammatory diseases.
-
Investigating the synergistic effects of 2-methylbutanoic acid with other bioactive compounds.
By continuing to unravel the complexities of this fascinating molecule, the scientific community can unlock its full potential for applications in medicine, agriculture, and biotechnology.
References
- BenchChem. (2025). A G protein/cAMP signal cascade is required for axonal convergence into olfactory glomeruli.
- ResearchGate. (n.d.). Metabolic pathway for the (S)
- PubMed. (2001).
- PubMed. (2001). The cyclic AMP signaling pathway in the rodent main olfactory system.
- ResearchGate. (n.d.). Figure 2.
- Ganesan, B., et al. (2006). Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis. Applied and Environmental Microbiology, 72(6), 4264-4273.
- PubMed. (2021). The cyclic AMP signaling pathway in the rodent main olfactory system.
- ProQuest. (n.d.). The elementary response of olfactory receptor neurons to odorants.
- PubMed. (2025).
- Fivephoton Biochemicals. (n.d.).
- PubMed Central. (2011). Odorants induce the phosphorylation of the cAMP response element binding protein in olfactory receptor neurons.
- ResearchGate. (2019).
- Fivephoton Biochemicals. (n.d.).
- Reactome. (n.d.).
- Wikipedia. (n.d.). 2-Methylbutanoic acid.
- The Biological Significance of 2-Methyl Butyric Acid in Metabolism. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Minimal Inhibitory Concentration (MIC) g% of 2-PE for E. coli and P. aeruginosa strains.
- ResearchGate. (2025). cAMP and IP3 Signaling Pathways in HEK293 Cells Transfected with Canine Olfactory Receptor Genes.
- Chemical Research and Technology. (2024).
- ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC; mM)
- PubMed. (2004).
- SciELO. (n.d.). strains of Pseudomonas aeruginosa.
- PubMed Central. (2023).
- PubMed Central. (n.d.). Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009.
- PubMed Central. (n.d.).
- Screening Antimicrobial Susceptibility of Gentamicin, Vancomycin, Azithromycin,Chloramphenicol and Cefotaxime Against Selected G. (2014).
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) and minimum bactericidal....
- MDPI. (2024). Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis.
- PubMed Central. (2020). Short-Chain Fatty Acids (Except Hexanoic Acid) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells.
- ResearchGate. (n.d.).
- PubMed. (2017).
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). Minimum inhibitory concentrations for eight antibiotics tested against Bacillus subtilis CU1.
- PubMed Central. (2022).
- PubMed. (2025). Microbial synthesis of enantiopure (S)
- PubMed Central. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health. (2020).
- PubMed Central. (2017).
Sources
- 1. Inhibition of IKK complex by (2 methyl butyryl) Shikonin, a naturally occurring naphthoquinone, abrogates melanoma growth and progression via modulation of the IKK/NFκB /EMT signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G Proteins and Olfactory Signal Transduction: Ingenta Connect [ingentaconnect.com]
- 4. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cyclic AMP signaling pathway in the rodent main olfactory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorylation of voltage-gated ion channels in rat olfactory receptor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short-Chain Fatty Acids (Except Hexanoic Acid) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sodium 2-Methylbutanoate as a Short-Chain Fatty Acid
Abstract
This technical guide provides a comprehensive overview of sodium 2-methylbutanoate, a branched-chain short-chain fatty acid (SCFA) of significant interest to researchers, scientists, and drug development professionals. Arising from the microbial fermentation of amino acids, particularly leucine, in the gut, this molecule is emerging as a key player in host-microbe communication and cellular regulation. This document delves into the biochemical origins, analytical quantification, and the dual-pronged mechanism of action of this compound, focusing on its roles as a signaling molecule through G-protein coupled receptors and as an epigenetic modulator via histone deacetylase inhibition. We will explore its therapeutic potential in metabolic and inflammatory diseases and provide detailed, field-proven protocols for its analysis in biological matrices.
Introduction: Unveiling a Branched-Chain Modulator
The gut microbiome's metabolic output is a critical determinant of host physiology and pathophysiology. Among the vast array of microbial metabolites, short-chain fatty acids (SCFAs) have garnered considerable attention for their pleiotropic effects. While the straight-chain SCFAs—acetate, propionate, and butyrate—are well-characterized, the biological significance of their branched-chain counterparts is an area of burgeoning research. 2-Methylbutanoic acid, and its sodium salt, this compound, is a prominent branched-chain SCFA derived from the bacterial fermentation of the essential amino acid L-leucine.[1] Its presence in the mammalian system is a direct reflection of the intricate metabolic interplay between diet, the gut microbiota, and the host.
This guide will provide a deep dive into the multifaceted nature of this compound, from its synthesis and microbial origins to its complex interactions with host cellular machinery. We will elucidate its signaling pathways and epigenetic influence, and provide robust analytical methodologies for its accurate quantification, thereby equipping researchers with the foundational knowledge and practical tools to explore its therapeutic utility.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound is paramount for its application in experimental and therapeutic contexts.
| Property | Value | Source |
| Molecular Formula | C₅H₉NaO₂ | [2] |
| Molecular Weight | 124.11 g/mol | [2] |
| CAS Number | 4033-83-4 | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water | N/A |
| pKa (of 2-methylbutanoic acid) | ~4.8 | General SCFA knowledge |
Laboratory Synthesis of this compound
For research purposes, this compound can be readily synthesized from its corresponding acid, 2-methylbutanoic acid.
Protocol: Synthesis of this compound
-
Dissolution: Dissolve 2-methylbutanoic acid in a suitable solvent, such as ethanol.
-
Neutralization: Slowly add one molar equivalent of sodium hydroxide solution (e.g., 1 M NaOH) to the 2-methylbutanoic acid solution while stirring. The reaction is exothermic.
-
Monitoring: Monitor the pH of the solution. The addition of sodium hydroxide should continue until the solution reaches a neutral pH (~7.0).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: The resulting solid, this compound, should be dried under vacuum to remove any residual solvent and water.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
Biological Origins and Metabolic Fate
This compound is primarily a product of anaerobic bacterial metabolism in the distal gut. The branched-chain amino acid L-leucine, derived from dietary protein, serves as the primary precursor. Gut microbes, particularly species within the phyla Firmicutes and Bacteroidetes, possess the enzymatic machinery to ferment leucine into a variety of metabolites, including isovalerate and 2-methylbutanoate.[3]
The metabolic pathway involves the deamination of leucine to α-ketoisocaproate, which is then oxidatively decarboxylated to isovaleryl-CoA. Subsequent enzymatic reactions can lead to the formation of 2-methylbutanoate. Once produced, 2-methylbutanoate is absorbed by colonocytes or enters the portal circulation, where it can be distributed to various tissues to exert its biological effects.
Mechanisms of Action: A Dual Signaling Paradigm
This compound exerts its biological effects through two primary, and potentially interconnected, mechanisms: activation of G-protein coupled receptors and inhibition of histone deacetylases.
G-Protein Coupled Receptor (GPCR) Signaling
2-Methylbutanoate, like other SCFAs, is a ligand for a class of GPCRs known as the free fatty acid receptors (FFARs). Specifically, it activates FFAR2 (also known as GPR43) and to a lesser extent, FFAR3 (GPR41).[4][5] These receptors are expressed on a variety of cell types, including immune cells, adipocytes, and enteroendocrine cells.
The activation of FFAR2 by 2-methylbutanoate is of particular interest as this receptor couples to both Gαi and Gαq signaling pathways, leading to a diverse range of downstream cellular responses.[6][7]
-
Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8]
These signaling events can culminate in the modulation of downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK) pathway, influencing cellular processes like proliferation, differentiation, and inflammation.[9][10][11]
Histone Deacetylase (HDAC) Inhibition
In addition to its receptor-mediated signaling, 2-methylbutanoate, as a branched-chain SCFA, is also recognized as an inhibitor of histone deacetylases (HDACs).[12] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression.
By inhibiting HDACs, 2-methylbutanoate promotes histone hyperacetylation.[13][14] This "opening" of the chromatin structure allows for increased access of transcription factors to DNA, leading to the altered expression of target genes. One of the key genes upregulated by HDAC inhibition is CDKN1A, which encodes the p21 protein, a potent inhibitor of cyclin-dependent kinases that plays a crucial role in cell cycle arrest.[1][15] This mechanism is a cornerstone of the anti-proliferative effects of some SCFAs.
Analytical Methodologies for Quantification
Accurate and robust quantification of this compound in biological matrices is essential for elucidating its physiological roles and therapeutic potential. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose.
Experimental Workflow
The general workflow for the analysis of this compound involves sample preparation, derivatization (for GC-MS), chromatographic separation, and mass spectrometric detection.
Detailed Protocol: LC-MS/MS Quantification in Human Plasma
This protocol provides a robust method for the quantification of this compound in human plasma.
Materials:
-
Human plasma samples
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., D7-2-methylbutanoic acid)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in water or methanol.
-
Serially dilute the stock solution to create calibration standards and QCs at various concentrations.
-
-
Sample Preparation (Protein Precipitation): [16][17]
-
To 50 µL of plasma sample (standard, QC, or unknown), add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 2-methylbutanoate from other isomers and matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the appropriate precursor-to-product ion transitions for 2-methylbutanoate and its internal standard.
-
-
Detailed Protocol: GC-MS Quantification in Fecal Samples
This protocol outlines a method for quantifying this compound in fecal samples, which requires a derivatization step to increase volatility.
Materials:
-
Fecal samples
-
This compound standard
-
Internal standard
-
Solvents for extraction (e.g., diethyl ether, acidified water)
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation and Extraction: [18][19][20][21][22]
-
Homogenize a known weight of fecal sample in acidified water.
-
Add an internal standard.
-
Perform a liquid-liquid extraction with a solvent such as diethyl ether.
-
Repeat the extraction and pool the organic layers.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent (e.g., pyridine).
-
Add the derivatizing agent (e.g., MTBSTFA).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.
-
-
GC-MS Analysis:
-
Chromatographic Separation:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the derivatized SCFAs.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.
-
Monitor the characteristic ions of the derivatized 2-methylbutanoate and its internal standard.
-
-
Therapeutic Potential and Future Directions
The dual-action mechanism of this compound positions it as a promising therapeutic candidate for a range of conditions, particularly those with an inflammatory or metabolic component.
Metabolic Diseases
Observational studies in humans have shown an inverse correlation between circulating levels of branched-chain fatty acids and markers of obesity and insulin resistance.[3][23] Preclinical studies using other SCFAs have demonstrated beneficial effects on glucose homeostasis and lipid metabolism. The ability of 2-methylbutanoate to activate FFAR2, which is expressed in adipocytes and pancreatic β-cells, suggests a potential role in regulating energy metabolism.
Inflammatory and Immune-Mediated Conditions
Through its action on FFAR2 on immune cells and its HDAC inhibitory activity, this compound has the potential to modulate inflammatory responses.[12] Preclinical studies on branched-chain fatty acids have shown anti-inflammatory effects in models of intestinal inflammation.[24][25][26] This suggests potential applications in inflammatory bowel disease and other inflammatory conditions.
Oncology
The HDAC inhibitory properties of 2-methylbutanoate, leading to cell cycle arrest via p21 induction, suggest a potential role in cancer therapy.[15] While research in this area is still in its infancy for this specific molecule, the established role of other HDAC inhibitors in oncology provides a strong rationale for further investigation.
Conclusion
This compound is a microbially-derived metabolite with significant potential as a modulator of host physiology. Its ability to act as both a signaling molecule and an epigenetic regulator provides a fascinating example of the complex chemical communication that occurs at the host-microbe interface. The detailed analytical protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the biological roles of this intriguing branched-chain short-chain fatty acid and to unlock its therapeutic potential for a variety of human diseases.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23716757, this compound.
- Public Library of Science (2011). Butyrate regulates p21 expression via HDAC inhibition and decreased expression of the miR-106b family. Figshare.
- Wallace, R. J., et al. (2020).
- Jenkins, D. J. A., et al. (2023). Association of branched chain fatty acids with cardiometabolic disorders in humans: a systematic review. Nutrition Reviews, 81(1), 55-64.
- Mika, A., et al. (2017). Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line. Lipids in Health and Disease, 16(1), 1-8.
- El-Nezami, H., et al. (2018). BCFA suppresses LPS induced IL-8 mRNA expression in human intestinal epithelial cells. Food & Function, 9(12), 6299-6306.
- Mika, A., et al. (2022). Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells. International Journal of Molecular Sciences, 23(11), 6185.
- Iacob, S., et al. (2010). Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells. Journal of Cellular Biochemistry, 111(5), 1333-1342.
- PubChem. (n.d.). sodium;(2R)-2-methylbutanoate.
- PubChem. (n.d.). sodium;(2S)-2-methylbutanoate.
- Smith, R. W., et al. (2019). Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13 C Labelled Compounds. Metabolites, 9(8), 159.
- Kambhampati, S., Li, J., Evans, B. S., & Allen, D. K. (2019). Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. Plant Methods, 15(1), 1-13.
- Smolinska, A., et al. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. International Journal of Molecular Sciences, 25(16), 8888.
- El Manoun El Hassani, S., et al. (2020). Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography-mass spectrometry. Metabolomics, 16(11), 1-13.
- Furuhashi, M., et al. (2018). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 10(10), 741-753.
- Ang, Z., Xiong, D., Wu, M., & Ding, J. L. (2018). FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing. The FASEB Journal, 32(1), 289-303.
- El Manoun El Hassani, S., et al. (2020). Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry. Metabolomics, 16(11), 116.
- Esteller, M., et al. (2007). Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes. Genome Research, 17(1), 72-82.
- Wang, T., Holt, M. V., & Young, N. L. (2018).
- Krejner, A., et al. (2021). Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections?. Frontiers in Immunology, 12, 654573.
- Wang, T., Holt, M. V., & Young, N. L. (2018).
- Jaochico, A., Sangaraju, D., & Shahidi-Latham, S. K. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753.
- Mika, A., et al. (2022). Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells. International journal of molecular sciences, 23(11), 6185.
- Mayer, E. A., et al. (2022). Mechanisms and clinical implications of gut-brain interactions.
- Prakash, Y. S., et al. (2017). The short-chain free fatty acid receptor FFAR3 is expressed and potentiates contraction in human airway smooth muscle. American Journal of Physiology-Lung Cellular and Molecular Physiology, 313(3), L465-L474.
- Ang, Z., Xiong, D., Wu, M., & Ding, J. L. (2018). FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing. The FASEB Journal, 32(1), 289-303.
- Li, Y., et al. (2023). The Effect of Acute Supplementation of Branched Chain Amino Acids on Serum Metabolites During Endurance Exercise in Healthy Young Males: An Integrative Metabolomics and Correlation Analysis Based on a Randomized Crossover Study. Nutrients, 15(11), 2589.
- Vinolo, M. A., et al. (2011).
- Chen, Y., et al. (2020). Butyrate promotes C2C12 myoblast proliferation by activating ERK/MAPK pathway. RSC advances, 10(44), 26315-26323.
- Di Giorgio, E., et al. (2020). Selective class IIa HDAC inhibitors: myth or reality. Journal of Experimental & Clinical Cancer Research, 39(1), 1-13.
- Chen, Y., et al. (2017). Endogenous Gαq-coupled Neuromodulator Receptors Activate Protein Kinase A. Neuron, 96(6), 1327-1339.
- Wprowadzenie. (2024). Synthetic free fatty acid receptor (FFAR) 2 agonist 4-CMTB and FFAR4 agonist GSK13764 inhibit colon cancer cell growth and migration and regulate FFARs expression in in vitro and in vivo models of colorectal cancer.
- Paz, C., et al. (2008). A Mitochondrial Kinase Complex Is Essential to Mediate an ERK1/2-Dependent Phosphorylation of a Key Regulatory Protein in Steroid Biosynthesis. PLoS ONE, 3(1), e1443.
- O'Hayre, M., et al. (2017). Molecular mechanism of Gαi activation by non-GPCR proteins with a Gα-Binding and Activating motif.
- Wolinsky, T. D., et al. (2024). Agonist-selective activation of individual G-proteins by muscarinic receptors. bioRxiv, 2024-04.
- Loweth, J. A., et al. (2021). ERK-Directed Phosphorylation of mGlu5 Gates Methamphetamine Reward and Reinforcement in Mouse. International Journal of Molecular Sciences, 22(4), 1473.
- Loweth, J. A., et al. (2021). ERK-Directed Phosphorylation of mGlu5 Gates Methamphetamine Reward and Reinforcement in Mouse. International Journal of Molecular Sciences, 22(3), 1473.
- Boster Biological Technology. (n.d.). ERK Signaling Pathway.
- ResearchGate. (n.d.). IC50 values of HDAC inhibition.
Sources
- 1. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C5H9NaO2 | CID 23716757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? [frontiersin.org]
- 5. The short-chain free fatty acid receptor FFAR3 is expressed and potentiates contraction in human airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of Gαi activation by non-GPCR proteins with a Gα-Binding and Activating motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous Gαq-coupled Neuromodulator Receptors Activate Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Mitochondrial Kinase Complex Is Essential to Mediate an ERK1/2-Dependent Phosphorylation of a Key Regulatory Protein in Steroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of Inflammation by Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early butyrate induced acetylation of histone H4 is proteoform specific and linked to methylation state - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Early butyrate induced acetylation of histone H4 is proteoform specific and linked to methylation state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - Butyrate regulates p21 expression via HDAC inhibition and decreased expression of the miR-106b family. - Public Library of Science - Figshare [plos.figshare.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Optimized sample preparation for fecal volatile organic compound analysis by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Association of branched chain fatty acids with cardiometabolic disorders in humans: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Enantiomers of 2-Methylbutanoic Acid
<
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of the (R)- and (S)-enantiomers of 2-methylbutanoic acid. As a chiral molecule of significant interest, its stereoisomers possess distinct properties that are critical in the fields of flavor science, chemical ecology, and pharmaceutical development. This document provides insights into the synthesis, resolution, unique characteristics, and analytical separation of these enantiomers, grounded in established scientific principles and methodologies.
Introduction: The Significance of Chirality in 2-Methylbutanoic Acid
2-Methylbutanoic acid is a branched-chain carboxylic acid with the chemical formula C5H10O2.[1] The presence of a stereocenter at the second carbon atom gives rise to two enantiomers: (R)- and (S)-2-methylbutanoic acid. These molecules are non-superimposable mirror images of each other and, while possessing identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors, can differ significantly.
The (S)-enantiomer is found naturally in a variety of fruits, including apples and apricots, and is often described as having a pleasant, sweet, and fruity odor.[1] In contrast, the (R)-enantiomer, which is present in cocoa beans, has a distinctly different aroma profile, characterized as cheesy and sweaty.[1][2] This stark difference in sensory perception underscores the high degree of stereospecificity in olfactory receptors and is a primary driver for the demand for enantiomerically pure forms of this acid in the flavor and fragrance industry.
Beyond its organoleptic properties, 2-methylbutanoic acid is a metabolite of the amino acid L-isoleucine and plays a role in various biological systems.[3] Its presence and enantiomeric ratio can be significant in the chemical communication of insects and mammals, and its metabolism is of interest in the study of certain metabolic pathways.
Synthesis and Chiral Resolution of 2-Methylbutanoic Acid Enantiomers
The production of enantiomerically pure 2-methylbutanoic acid is crucial for its targeted applications. Both stereoselective synthesis and chiral resolution of racemic mixtures are viable strategies to achieve this.
Stereoselective Synthesis
One of the earliest examples of an enantioselective synthesis was the work of W. Marckwald in 1904, who used the chiral base brucine to deprotonate and heat ethyl(methyl)malonic acid, resulting in an optically active product.[1][4] Modern methods offer higher stereocontrol. A notable example is the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst, which can be tailored to produce either the (R)- or (S)-enantiomer with high enantiomeric excess.[1][4]
Enzymatic methods have also proven effective. Lipases, for instance, can be used for the enantioselective synthesis of (S)-2-methylbutanoic acid methyl ester, a key apple and strawberry flavor component, from the racemic acid.[5][6] The choice of lipase and reaction conditions, such as solvent and temperature, are critical for optimizing both yield and enantioselectivity.[6][7]
Chiral Resolution
Chiral resolution remains a widely used method for separating enantiomers from a racemic mixture.
Fractional Crystallization of Diastereomeric Salts: This classical technique involves reacting the racemic 2-methylbutanoic acid with an enantiomerically pure chiral base, such as (R)-(+)-α-methylbenzylamine, to form diastereomeric salts.[8] These diastereomers have different physical properties, including solubility, which allows for their separation through fractional crystallization.[8] Subsequent acidification of the separated salts regenerates the individual enantiomers of 2-methylbutanoic acid.
Kinetic Resolution: This method utilizes the differential reaction rates of enantiomers with a chiral catalyst or reagent. For example, certain microorganisms preferentially metabolize one enantiomer over the other. A strain of Pseudomonas sp. has been identified that selectively utilizes (S)-2-methylbutanoic acid, allowing for the isolation of the (R)-enantiomer.[9]
Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for both analytical and preparative-scale separation of enantiomers. These techniques employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[10][11] For the analysis of 2-methylbutanoic acid, derivatization to a more volatile ester is often performed prior to chiral GC analysis.[12]
Properties and Biological Significance of 2-Methylbutanoic Acid Enantiomers
The distinct properties of the (R)- and (S)-enantiomers of 2-methylbutanoic acid are a direct result of their different three-dimensional structures.
Physical and Sensory Properties
| Property | (R)-(-)-2-Methylbutanoic Acid | (S)-(+)-2-Methylbutanoic Acid |
| Odor | Cheesy, sweaty, penetrating[1][2] | Fruity, sweet, pleasant[1][2] |
| Taste Threshold | 100 ppb[2] | 50 ppb[2] |
| Natural Occurrence | Cocoa beans[1][4] | Apples, apricots[1][4] |
Biological Roles
The stereochemistry of 2-methylbutanoic acid is critical in its biological functions. It is a known component of animal pheromones, where the specific enantiomeric ratio can convey important social and reproductive signals. In some fermented beverages, the enantiomeric ratio of 2-methylbutanoic acid and its esters can significantly impact the overall flavor profile.[3] The biotransformation of L-isoleucine can lead to different enantiomeric ratios of 2-methylbutanoic acid, and some microorganisms can selectively esterify one enantiomer over the other.[3]
Analytical Methodologies for Chiral Discrimination
The accurate determination of the enantiomeric composition of 2-methylbutanoic acid is essential for quality control and research purposes.
Chiral Gas Chromatography (GC)
Chiral GC is a highly effective method for separating and quantifying the enantiomers of 2-methylbutanoic acid. The acid is typically converted to a volatile ester derivative before injection onto a column containing a chiral stationary phase, often a cyclodextrin derivative.[12] A flame ionization detector (FID) is commonly used for detection.
Experimental Workflow for Chiral GC Analysis
Caption: A typical workflow for the chiral GC analysis of 2-methylbutanoic acid.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers another robust method for enantiomeric separation. Direct separation can be achieved using a chiral stationary phase, such as a polysaccharide-based column.[10] Alternatively, an indirect method can be employed where the enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[13][14] The choice of mobile phase is crucial for achieving good resolution and peak shape; for acidic compounds like 2-methylbutanoic acid, the addition of a small amount of an acid, such as trifluoroacetic acid, to the mobile phase is often necessary.[11]
Logical Relationship for Chiral HPLC Separation
Caption: A diagram illustrating the principles of direct and indirect chiral HPLC separation.
Conclusion
The enantiomers of 2-methylbutanoic acid provide a clear and compelling illustration of the importance of stereochemistry in the chemical and biological sciences. Their distinct sensory properties and biological roles necessitate the use of enantiomerically pure forms in many applications. A thorough understanding of the methods for their synthesis, resolution, and analysis is therefore essential for researchers and professionals in related fields. The continued development of more efficient and scalable methods for producing and analyzing these and other chiral molecules will undoubtedly lead to further advancements in our understanding of the chiral world and the development of new and improved products.
References
- 2-Methylbutanoic acid. (n.d.). In Wikipedia.
- Kwon, D. Y., Hong, Y. J., & Yoon, S. H. (2000). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Journal of Agricultural and Food Chemistry, 48(11), 5473-5477. [Link]
- Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. (2000).
- 2-Methylbutanoic acid. (n.d.). Chemeurope.com.
- Diastereomeric crystallization has been used to separate the racemic mixture of enantiomers of 2-methylbutanoic acid. (2021).
- Zhang, Y., et al. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). Food Chemistry, 266, 253-259. [Link]
- Chiral GC profiles of the racemic 2-methylbutanoic acid. (n.d.). ResearchGate.
- (S)-2-methylbutanoic acid. (n.d.). PubChem.
- Tachihara, T., et al. (2006). Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds. Flavour and Fragrance Journal, 21(4), 652-657. [Link]
- Leffingwell, J. C. (n.d.). The 2-Methylbutanoic acids. Leffingwell & Associates.
- Preparation of 2-methylbutanoic acid. (n.d.). PrepChem.com.
- 2-METHYL BUTYRIC ACID. (n.d.). Ataman Kimya.
- Synthesis of 2-methyl butanoic acid from polymeric ester. (2017).
- Zhang, Y., et al. (2018). Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester. Food Chemistry, 266, 253-259. [Link]
- Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene. (1996).
- Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]
- Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts. [Link]
- Separation of 2-Methylbutanoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Kwon, D. Y., et al. (2000). Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. Journal of Agricultural and Food Chemistry, 48(11), 5473-5477. [Link]
- (S)-2-Methylbutanoic acid (HMDB0033742). (2012).
- Mechanism of sweetening effect of 2-methylbutyric acid and other 9 acids from sweet orange investigated by sensory evaluation, electronic tongue, and molecular simulation. (2024).
- Enantiomeric excess and configurations of 2-Methyl butanoic acid at different temperatures. (2017).
- Harada, N. (2018).
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2003).
Sources
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. The 2-Methylbutanoic acids [leffingwell.com]
- 3. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Methylbutanoic acid [a.osmarks.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to the Interaction of Sodium 2-Methylbutanoate with Gut Microbiota
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2-methylbutanoate, a branched-chain fatty acid (BCFA) produced by the gut microbiota through the catabolism of L-isoleucine, is emerging as a significant modulator of host-microbe interactions. Unlike its straight-chain counterparts, its unique structure confers distinct biological activities that are of increasing interest in the fields of gut health, immunology, and metabolic disease. This technical guide provides a comprehensive overview of the lifecycle of this compound within the gut ecosystem, from its microbial origins to its intricate signaling roles in host cells. We will dissect the microbial pathways of its synthesis, its direct and indirect effects on the composition of the gut microbiota, and the molecular mechanisms through which it engages with host receptors and epigenetic machinery. Furthermore, this guide furnishes detailed, field-proven methodologies for the robust study of these interactions, including protocols for in vitro fermentation models and quantitative analysis by gas chromatography-mass spectrometry (GC-MS), empowering researchers to rigorously investigate this fascinating microbial metabolite.
Introduction: The Significance of Branched-Chain Fatty Acids in the Gut
The colonic lumen is a dynamic biochemical environment where the host and its resident microbiota engage in a continuous metabolic dialogue. Central to this communication are short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which are fermentation end-products of dietary fiber. Less abundant, yet functionally distinct, are the branched-chain fatty acids (BCFAs), including 2-methylbutanoate (from isoleucine), isovalerate (from leucine), and isobutyrate (from valine). These molecules arise from the microbial fermentation of proteins and amino acids.[1] While typically constituting only about 5% of the total SCFA pool, their presence and concentration are indicative of proteolytic fermentation patterns and can be a sensitive biomarker for gut dysbiosis, such as that associated with impaired digestion or slow transit time.[1] this compound, the salt of 2-methylbutanoic acid, is a key player in this subgroup, and understanding its interaction with the gut microbiota is crucial for elucidating its potential role in health and disease.
Microbial Synthesis of 2-Methylbutanoate
The primary route for 2-methylbutanoate production in the gut is the bacterial catabolism of the branched-chain amino acid L-isoleucine. This metabolic pathway is predominantly carried out by anaerobic bacteria, with key genera including Bacteroides and Clostridium.[1] The process is a multi-step enzymatic conversion.
The synthesis pathway involves two principal steps:
-
Transamination: L-isoleucine is first converted to its α-keto acid counterpart, (S)-α-keto-β-methylvalerate. This reaction is catalyzed by a branched-chain aminotransferase (BCAT) .
-
Oxidative Decarboxylation: The α-keto acid is then oxidatively decarboxylated to form 2-methylbutanoyl-CoA, which is subsequently converted to 2-methylbutanoate. This step is catalyzed by a branched-chain α-keto acid dehydrogenase complex .
Mechanisms of Interaction: A Dual Role
This compound interacts with the gut ecosystem in two primary ways: by directly influencing the microbial community and by acting as a signaling molecule to host cells.
Direct and Indirect Effects on the Gut Microbiota
-
Modulation of Microbial Composition: The introduction of specific SCFAs can alter the competitive landscape of the gut. Supplementation with butyrate, a related SCFA, has been shown to increase the abundance of other butyrate-producing bacteria like Butyricicoccus in patients with Crohn's disease.[2][3] It is plausible that 2-methylbutanoate exerts similar selective pressures, potentially favoring the growth of bacteria that can utilize it or thrive in the metabolic environment it helps create.
-
Substrate Utilization: Some gut commensals can utilize SCFAs as a carbon source for growth or as electron acceptors in their metabolic processes.[3][4] This cross-feeding is a critical element of gut microbial ecology, and 2-methylbutanoate can participate in these metabolic networks.
-
Bacterial Membrane Disruption: At higher concentrations, SCFAs can exert direct antimicrobial effects. By diffusing across the bacterial cell membrane in their protonated form, they can dissociate in the more alkaline cytoplasm, releasing a proton and acidifying the cell's interior. This process can disrupt the transmembrane proton motive force, impacting cellular energy and nutrient transport.[5][6] While this effect is general to SCFAs, the branched structure of 2-methylbutanoate may influence its interaction with the lipid bilayer.
Host-Microbe Crosstalk: Signaling Pathways
This compound communicates with the host primarily through two mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).
2-Methylbutanoate, like other SCFAs, is a known ligand for two key GPCRs: Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[7][8] These receptors are expressed on various host cells, including intestinal epithelial cells, immune cells, and adipocytes, serving as a direct link between microbial metabolism and host physiology.
-
Receptor Specificity and Potency: The activation of these receptors requires relatively high concentrations of SCFAs, typically in the high micromolar to low millimolar range, which are physiologically relevant within the colonic lumen.[9][10] Generally, FFAR2 is most potently activated by acetate and propionate, while FFAR3 shows a preference for propionate and butyrate.[1] Branched-chain fatty acids like 2-methylbutanoate are also agonists but often exhibit lower potency compared to their straight-chain counterparts.
| Receptor | Primary Ligands (Rank Order) | G-Protein Coupling | Key Downstream Effects |
| FFAR2 (GPR43) | Acetate ≈ Propionate > Butyrate > 2-Methylbutanoate | Gαq/11, Gαi/o | ↑ Intracellular Ca²⁺, ↑ MAPK (ERK1/2), ↓ cAMP |
| FFAR3 (GPR41) | Propionate ≈ Butyrate > Acetate > 2-Methylbutanoate | Gαi/o | ↓ cAMP, ↑ MAPK (ERK1/2) |
-
Downstream Signaling Cascades:
-
FFAR2 Signaling: Upon ligand binding, FFAR2 couples to both Gαq/11 and Gαi/o proteins. Gαq/11 activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium (Ca²⁺) and activate protein kinase C (PKC).[8] Gαi/o activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Both pathways can converge on the activation of mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2.[7]
-
FFAR3 Signaling: FFAR3 primarily signals through Gαi/o, leading to the inhibition of cAMP production and subsequent modulation of downstream targets, including the MAPK pathway.[7]
-
Receptor Heteromerization: A crucial layer of complexity is added by the finding that FFAR2 and FFAR3 can form heteromers. This interaction creates a new signaling entity with properties distinct from the individual receptors. For instance, the FFAR2-FFAR3 heteromer loses the ability to inhibit cAMP but gains the capacity to induce p38 MAPK phosphorylation, a pathway not activated by either receptor alone.[10][11]
-
Beyond receptor-mediated signaling, SCFAs, including butyrate and likely 2-methylbutanoate, can enter host cells and act as inhibitors of histone deacetylases (HDACs), particularly Class I and IIa enzymes.[12][13] HDACs remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure that represses gene transcription.
-
Mechanism of Action: By inhibiting HDACs, SCFAs promote histone hyperacetylation. This "opens up" the chromatin structure, making gene promoters more accessible to transcription factors and leading to changes in gene expression.[9][12] This epigenetic modification is a key mechanism by which microbial metabolites can have profound and lasting effects on host cellular function, including immune cell differentiation and anti-inflammatory responses. While butyrate is the most studied SCFA in this context, other fatty acids are also known to possess HDAC inhibitory activity.[9] The branched structure of 2-methylbutanoate may influence its fit within the HDAC active site, potentially altering its potency relative to butyrate.
Experimental Methodologies
Investigating the intricate relationship between this compound and the gut microbiota requires robust and validated experimental models and analytical techniques.
In Vitro Batch Fermentation Model
This protocol allows for the study of how a specific substrate (e.g., this compound) affects a complex microbial community from a fecal sample and its metabolic output.
Protocol: Batch Fermentation Assay
-
Preparation of Media and Fecal Slurry (Anaerobic Chamber):
-
Prepare a basal fermentation medium (e.g., based on Walker et al., with modifications) containing buffers, minerals, and a general carbon source if required.[14][15] Autoclave and cool under anaerobic conditions.
-
Obtain a fresh fecal sample from a healthy donor. Inside an anaerobic chamber, homogenize the sample and prepare a 10% (w/v) slurry in anaerobic phosphate-buffered saline (PBS).
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
-
Experimental Setup:
-
To sterile fermentation vessels (e.g., 50 mL tubes), add the anaerobic basal medium.
-
Inoculate each vessel with the prepared fecal slurry (e.g., a 5-10% v/v inoculation).
-
Add the experimental treatments. This must include:
-
Negative Control: No substrate added.
-
Test Condition: this compound (e.g., to a final concentration of 5-20 mM).
-
Vehicle Control: If the substrate is dissolved in a solvent, add the solvent alone.
-
-
Seal the vessels and incubate at 37°C with gentle shaking for 24-48 hours.
-
-
Sampling and Analysis:
-
Collect samples at baseline (T=0) and at subsequent time points (e.g., T=24h, T=48h).
-
For each sample, centrifuge to separate the bacterial pellet from the supernatant.
-
Store the supernatant at -80°C for SCFA analysis.
-
Store the bacterial pellet at -80°C for DNA extraction and subsequent 16S rRNA gene sequencing to analyze changes in microbial composition.[16]
-
Quantification of 2-Methylbutanoate via GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the accurate quantification of SCFAs, including branched-chain isomers, in complex biological matrices like fecal supernatant.
Protocol: GC-MS Quantification of Fecal SCFAs
-
Sample Preparation (Extraction):
-
Thaw fecal supernatant samples on ice.
-
To a 200 µL aliquot of supernatant, add an internal standard. A common choice is 2-ethylbutyric acid, as it is not naturally present in significant amounts.
-
Acidification: Acidify the sample to a pH < 3.0 by adding a strong acid (e.g., 50% HCl or concentrated phosphoric acid).[17] This step is critical as it converts the SCFA salts to their volatile free acid form.
-
Solvent Extraction: Add 1 mL of an organic solvent (e.g., diethyl ether or methyl tert-butyl ether). Vortex vigorously for 2 minutes to extract the SCFAs into the organic phase.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean GC vial. Anhydrous sodium sulfate can be added to remove any residual water.
-
-
Derivatization (Optional but Recommended for MS):
-
While FID can detect underivatized SCFAs, derivatization improves chromatographic peak shape and sensitivity for MS analysis. A common method is silylation.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add a silylating agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and a catalyst (e.g., pyridine), seal the vial, and heat at 60-80°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Column: Use a polar capillary column suitable for fatty acid analysis (e.g., a wax-based column like DB-FATWAX).
-
Injector: Typically set to 250°C. A split injection (e.g., 20:1) is often used for fecal samples to avoid overloading the column.[17]
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature of ~240°C. This gradient allows for the separation of different SCFAs based on their boiling points.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for the highest sensitivity and specificity. Monitor characteristic ions for the derivatized 2-methylbutanoate and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve using standards of known 2-methylbutanoate concentration, subjected to the same extraction and derivatization procedure as the samples.
-
Calculate the concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Therapeutic and Pharmacological Implications
The unique biological activities of this compound present several avenues for therapeutic exploration.
-
Gut Barrier Function: By fueling colonocytes and activating FFARs, SCFAs play a role in maintaining intestinal barrier integrity. Dysregulation of BCFA levels could be a biomarker or target in conditions like Inflammatory Bowel Disease (IBD).
-
Immune Modulation: The ability of 2-methylbutanoate to signal through FFARs on immune cells and act as an HDAC inhibitor suggests a role in modulating gut inflammation.[12] This could be leveraged in the treatment of inflammatory and autoimmune conditions.
-
Metabolic Health: FFAR signaling in adipose and pancreatic tissue influences lipolysis, insulin sensitivity, and the secretion of gut hormones like GLP-1.[7][8] Targeting these pathways with specific BCFA-based therapies could be a novel approach for metabolic syndrome and type 2 diabetes.
Conclusion and Future Directions
This compound is more than just a minor by-product of protein fermentation; it is a pleiotropic signaling molecule that actively shapes the gut microbial ecosystem and communicates with the host. Its unique branched structure differentiates its activity from the more abundant straight-chain SCFAs, particularly in its interactions with host receptors. The methodologies outlined in this guide provide a robust framework for researchers to further probe its functions.
Future research should focus on several key areas: precisely defining the potency of 2-methylbutanoate on FFAR2/3 and HDACs compared to other SCFAs; identifying the specific bacterial species that are the most significant producers and consumers of this metabolite in the human gut; and conducting in vivo studies to translate the findings from in vitro models into a physiological context. A deeper understanding of this fascinating molecule will undoubtedly open new doors for the development of microbiota-targeted therapies for a range of human diseases.
References
- Ang, Z., Xiong, D., Wu, M., & Ding, J. L. (2018). FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing. The FASEB Journal, 32(1), 289-303. [Link]
- Diagnostic Solutions Laboratory. (2022). What Do Branched Chain Fatty Acids Reveal About Gut Health? YouTube. [Link]
- Waldecker, M., Kautenburger, T., Daub, W., & Schrenk, D. (2008). Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. Journal of Nutritional Biochemistry, 19(9), 587-593. [Link]
- Ang, Z., Xiong, D., Wu, M., & Ding, J. L. (2017). FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing. The FASEB Journal. [Link]
- Kim, M. H., Kang, S. G., Park, J. H., Yanagisawa, M., & Kim, C. H. (2013). Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice. Gastroenterology, 145(2), 396-406.e1-10. [Link]
- Sivaprakasam, S., Bhutia, Y. D., & Ganapathy, V. (2018). The GPR43 receptor and energy metabolism. The Journal of endocrinology, 239(3), R93–R106. [Link]
- Lee, T., & Frias, J. A. (2021). Evaluation of Stool Short Chain Fatty Acids Profiles in the First Year of Life With Childhood Atopy-Related Outcomes. Frontiers in Allergy, 3, 843820. [Link]
- Tan, J., McKenzie, C., Potamitis, M., Thorburn, A. N., Mackay, C. R., & Macia, L. (2014). The role of short-chain fatty acids in health and disease. Advances in immunology, 121, 91–119. [Link]
- Carretta, M. D., Quiroga, J., López, R., Hidalgo, M. A., & Burgos, R. A. (2021). Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer. Frontiers in Physiology, 12, 662739. [Link]
- The FASEB Journal. (2018).
- He, J., Zhang, F., Sun, J., & Zhou, Y. (2023). Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review). International Journal of Molecular Medicine, 51(5), 1-1. [Link]
- Marin-Aguilar, F., Fernandez-Gallego, J. A., & Castejon-Vega, B. (2023). Fatty acids as histone deacetylase inhibitors: Old biochemistry tales in a new life sciences town. Drug Discovery Today, 28(5), 103569. [Link]
- Venkataraman, A., Sieber, J. R., Schmidt, A. W., Henke, M. T., & Newton, R. J. (2016). In vitro Fermentation Reveals Changes in Butyrate Production Dependent on Resistant Starch Source and Microbiome Composition. mSphere, 1(4), e00190-16. [Link]
- Gudi, R., & Singh, V. (2021). Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View. Metabolites, 11(11), 775. [Link]
- Tang, Y., et al. (2021). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry, 93(26), 9143–9151. [Link]
- Genta, S., Cabrera, W., & Grau, R. (2009). The histone deacetylase inhibitor trichostatin A and butyrate induce a common metabolic profile in HT29 cells.
- Zhao, Y., et al. (2017). Effects of 2-methylbutyrate on rumen fermentation, enzyme activities and cellulolytic bacteria in pre-weaning and post-weaning dairy calves. Journal of Animal Science and Biotechnology, 8, 33. [Link]
- Czuba, L. C., et al. (2020). Gut commensals expand vitamin A metabolic capacity of the mammalian host. bioRxiv. [Link]
- Human Metabolome Database. (n.d.). Concentration Details for 2-Hydroxy-3-methylbutyric acid (HMDB0000407). HMDB. [Link]
- Friedman, E. S., et al. (2021). Propionate and butyrate disrupt S. aureus membrane potential. bioRxiv. [Link]
- Tannock, G. W., et al. (2020). Substrate Use Prioritization by a Coculture of Five Species of Gut Bacteria Fed Mixtures of Arabinoxylan, Xyloglucan, β-Glucan, and Pectin. Applied and Environmental Microbiology, 86(2), e01905-19. [Link]
- Kimura, I., et al. (2014). The SCFA Receptor GPR43 and Energy Metabolism. Journal of Endocrinology, 221(3), R77–R91. [Link]
- Nakkarach, A., et al. (2021). Altered Fecal Microbiotas and Organic Acid Concentrations Indicate Possible Gut Dysbiosis in University Rugby Players: An Observational Study. Nutrients, 13(8), 2736. [Link]
- Kim, M. H., et al. (2013). Short-Chain Fatty Acids Activate GPR41 and GPR43 on Intestinal Epithelial Cells to Promote Inflammatory Responses in Mice. Gastroenterology, 145(2), 396-406.e1-10. [Link]
- Wylensek, D., et al. (2020). Exploring substrate–microbe interactions: a metabiotic approach toward developing targeted synbiotic compositions. Gut Microbes, 12(1), 1805349. [Link]
- Roberts, A., et al. (2018). Assessing the in vivo data on low/no-calorie sweeteners and the gut microbiota. Food and Chemical Toxicology, 124, 390-400. [Link]
- Noftsger, S., et al. (2019). Meta-analysis of 2-hydroxy-4-methylthio-butanoic acid supplementation on ruminal fermentation, milk production, and nutrient digestibility. Journal of Dairy Science, 102(9), 7999-8012. [Link]
- Zhao, Y., et al. (2018). GPR43 mediates microbiota metabolite SCFA regulation of antimicrobial peptide expression in intestinal epithelial cells via activation of mTOR and STAT3. Mucosal Immunology, 11(3), 752–762. [Link]
- Li, G., et al. (2022). Butyrate Attenuates Hepatic Steatosis Induced by a High-Fat and Fiber-Deficient Diet via the Hepatic GPR41/43-CaMKII/HDAC1-CREB Pathway. Molecular Nutrition & Food Research, 66(22), e2200597. [Link]
- Facchin, S., et al. (2020). Microbiota changes induced by microencapsulated sodium butyrate in patients with inflammatory bowel disease. Neurogastroenterology & Motility, 32(10), e13914. [Link]
- Farkas, A., et al. (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in Microbiology, 8, 51. [Link]
- de Breij, A., et al. (2023). Bactericidal Activity to Escherichia coli: Different Modes of Action of Two 24-Mer Peptides SAAP-148 and OP-145, Both Derived from Human Cathelicidine LL-37. International Journal of Molecular Sciences, 24(14), 11339. [Link]
- Pintea, M. A., et al. (2023). Gram-Positive Bacterial Membrane-Based Biosensor for Multimodal Investigation of Membrane–Antibiotic Interactions. ACS Applied Materials & Interfaces, 15(31), 37049–37060. [Link]
- Yoo, J. Y., & Kim, S. S. (2016). Factors affecting the composition of the gut microbiota, and its modulation. Journal of animal science and technology, 58, 3. [Link]
- Loundras, E. A., et al. (2017). Two interdependent mechanisms of antimicrobial activity allow for efficient killing in nylon-3-based polymeric mimics of innate immunity peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(9), 1626–1635. [Link]
- Louis, P., & Flint, H. J. (2017). Formation of propionate and butyrate by the human colonic microbiota. Environmental Microbiology, 19(1), 29-41. [Link]
- Roberts, A., et al. (2018). Assessing the in vivo data on low/no-calorie sweeteners and the gut microbiota. Food and Chemical Toxicology, 124, 390-400. [Link]
- Tannock, G. W., et al. (2019). Substrate Use Prioritization by a Coculture of Five Species of Gut Bacteria Fed Mixtures of Arabinoxylan, Xyloglucan, β-Glucan, and Pectin. Applied and Environmental Microbiology, 86(2), e01905-19. [Link]
Sources
- 1. Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of propionate and butyrate by the human colonic microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate Use Prioritization by a Coculture of Five Species of Gut Bacteria Fed Mixtures of Arabinoxylan, Xyloglucan, β-Glucan, and Pectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 7. Frontiers | Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer [frontiersin.org]
- 8. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acids as histone deacetylase inhibitors: Old biochemistry tales in a new life sciences town - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 12. Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro fermentation of nuts results in the formation of butyrate and c9,t11 conjugated linoleic acid as chemopreventive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fecal level of butyric acid, a microbiome-derived metabolite, is increased in patients with severe carotid atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors affecting the composition of the gut microbiota, and its modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nutritionaloutlook.com [nutritionaloutlook.com]
Methodological & Application
Application Note: Quantitative Analysis of Sodium 2-Methylbutanoate in Gut Microbiota Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host health and disease.[1][2] A key mechanism through which the microbiota exerts its influence is the production of metabolites, particularly short-chain fatty acids (SCFAs), from the fermentation of dietary fibers.[3][4][5] Among these, branched-chain SCFAs like 2-methylbutanoate, derived from the microbial fermentation of branched-chain amino acids such as isoleucine, are gaining increasing attention.[1] Emerging research indicates that 2-methylbutanoate is not merely a metabolic byproduct but an active signaling molecule with potential roles in regulating intestinal homeostasis, immune responses, and even host metabolism.[5][6]
Accurate quantification of 2-methylbutanoate in complex biological matrices such as gut microbiota samples is crucial for elucidating its physiological functions and exploring its potential as a biomarker or therapeutic target.[1] Gas chromatography-mass spectrometry (GC-MS) stands out as a "gold standard" analytical technique for this purpose, offering high sensitivity and specificity for the analysis of volatile and semi-volatile compounds.[7] However, the inherent polarity and low volatility of SCFAs, including 2-methylbutanoate, necessitate a robust and validated analytical workflow, including efficient sample extraction and chemical derivatization, to ensure reliable quantification.[8][9]
This application note provides a comprehensive and detailed protocol for the quantification of sodium 2-methylbutanoate in gut microbiota samples using GC-MS. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a reliable framework for accurate and reproducible analysis.
Principles and Strategy
The quantification of this compound from gut microbiota samples by GC-MS involves a multi-step process. The core principle is to isolate the analyte from the complex sample matrix, chemically modify it to enhance its volatility and thermal stability, and then separate and detect it using the high-resolution capabilities of GC-MS.[8][10]
The analytical workflow can be summarized as follows:
-
Sample Collection and Storage: Proper handling and storage of gut microbiota samples (e.g., fecal material) are critical to preserve the integrity of the SCFAs.[1][11]
-
Sample Preparation and Extraction: This involves the homogenization of the sample and extraction of the SCFAs into a suitable organic solvent. A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.[1][12]
-
Derivatization: To overcome the low volatility of 2-methylbutanoate, a derivatization step is essential.[9][13] This process chemically converts the carboxylic acid group into a less polar and more volatile ester or silyl ester.[14]
-
GC-MS Analysis: The derivatized sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for both identification and quantification.[15]
-
Data Analysis and Quantification: The concentration of 2-methylbutanoate is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Materials and Reagents
Reagents
-
This compound standard (≥99% purity)
-
Internal Standard (IS): e.g., Heptanoic acid or a stable isotope-labeled 2-methylbutanoate (e.g., 2-methylbutanoic acid-d9)
-
Derivatization agent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl) or Isobutyl chloroformate
-
Solvents (GC grade or equivalent): Methanol, Ethyl acetate, Hexane, Pyridine
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ultrapure water
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Heating block or water bath
-
pH meter or pH indicator strips
-
Micropipettes and tips
-
Glass vials with PTFE-lined caps
-
Solid-Phase Extraction (SPE) cartridges (optional)
Detailed Experimental Protocols
Standard and Sample Preparation
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range that covers the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Heptanoic acid) in methanol.
-
Calibration Standards: To create the calibration curve, spike appropriate volumes of the working standard solutions and a fixed amount of the internal standard into a blank matrix (e.g., saline or a fecal sample known to have low levels of 2-methylbutanoate).
Protocol 2: Gut Microbiota Sample Preparation and Extraction
-
Sample Collection: Collect fresh fecal samples and immediately store them at -80°C until analysis to minimize changes in SCFA concentrations.[11]
-
Homogenization: Accurately weigh approximately 50-100 mg of the frozen fecal sample into a 2 mL screw-cap tube containing ceramic beads.
-
Extraction: Add 1 mL of ice-cold acidified water (e.g., with 0.1% formic acid) to the tube. Homogenize the sample using a bead beater for 5 minutes.
-
Centrifugation: Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C to pellet the solid debris.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the supernatant.
-
Acidification: Acidify the sample to a pH of approximately 1-2 with 6 M HCl to protonate the SCFAs.[16]
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of ethyl acetate to the acidified supernatant.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.[8]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.
-
Repeat the extraction twice more, combining the organic extracts.[8]
-
-
Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.[16]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.[8]
Derivatization
Derivatization is a critical step to increase the volatility of 2-methylbutanoate for GC-MS analysis.[8][13] Silylation is a common and effective method.[17]
Protocol 3: Silylation using MTBSTFA
-
To the dried extract from Protocol 2, add 50 µL of pyridine and 50 µL of MTBSTFA + 1% TBDMSCl.
-
Seal the vial tightly and vortex briefly.
-
Heat the vial at 60°C for 30 minutes in a heating block or water bath.[8]
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
GC-MS Analysis
The following are typical GC-MS parameters and may require optimization for specific instruments and columns.
Table 1: Suggested GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Oven Temperature Program | Initial: 60°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions (for TBDMS derivative) | m/z (to be determined from standard analysis, typically includes the molecular ion and characteristic fragments) |
| Solvent Delay | 5 minutes |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the derivatized 2-methylbutanoate and the internal standard based on their retention times and mass spectra, by comparing them to the analyzed standards.[18]
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the 2-methylbutanoate derivative to the peak area of the internal standard derivative against the known concentrations of the calibration standards. The curve should exhibit good linearity (R² ≥ 0.99).[19]
-
Quantification: Calculate the concentration of 2-methylbutanoate in the gut microbiota samples by interpolating the peak area ratio of the sample from the calibration curve. The final concentration should be expressed as µg/g or µmol/g of the original sample weight.
Method Validation
A full method validation should be performed to ensure the reliability of the analytical method.[20][21] Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[20] This is assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.
-
Linearity and Range: The range of concentrations over which the method is linear, accurate, and precise.[19]
-
Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies by spiking known amounts of the analyte into the sample matrix.[19]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[19]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[19]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[7]
Table 2: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | Signal-to-noise ratio ≥ 10 |
Visualizations
Workflow Diagrams
Caption: Workflow for the extraction of 2-methylbutanoate from fecal samples.
Sources
- 1. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. impactfactor.org [impactfactor.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 18. researchgate.net [researchgate.net]
- 19. environics.com [environics.com]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 21. ema.europa.eu [ema.europa.eu]
NMR spectroscopy protocol for sodium 2-methylbutanoate analysis
As a Senior Application Scientist, this document provides a comprehensive guide to the analysis of sodium 2-methylbutanoate using Nuclear Magnetic Resonance (NMR) spectroscopy. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the experimental choices to ensure data integrity and reproducibility.
Introduction: The Power of Quantitative NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique renowned for its ability to provide detailed structural information and, crucially, for its capacity for direct quantitative measurement.[1][2] Unlike chromatographic methods that often require specific reference standards for each analyte, quantitative NMR (qNMR) allows for the determination of purity or concentration of a substance using a single, well-characterized internal standard.[1][3] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4][5]
This application note details a robust and validated protocol for the qualitative and quantitative analysis of this compound, a small organic salt, using both ¹H and ¹³C NMR spectroscopy. Adherence to this protocol will ensure high-quality, reproducible results suitable for research, development, and quality control applications.
Analyte Profile: this compound
Understanding the structure of the analyte is the first step in developing an NMR method. This compound (C₅H₉NaO₂) is the sodium salt of 2-methylbutanoic acid.[6]
Caption: General workflow for quantitative NMR (qNMR) analysis.
Detailed Protocol for NMR Analysis
This section provides a step-by-step methodology for the quantitative analysis of this compound.
Part 1: Materials and Equipment
Reagents:
-
This compound (Analyte)
-
Deuterium Oxide (D₂O, 99.9% D):[7][8] Chosen for its ability to dissolve the ionic analyte.
-
Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS-d6). It is soluble in D₂O and its primary resonance at 0 ppm does not overlap with analyte signals. [9]* High-purity water and acetone for cleaning.
Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a 5 mm probe. [10]* Analytical balance (4 or 5 decimal places)
-
Class A volumetric flasks (e.g., 5 mL)
-
Calibrated micropipettes
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent). [11]* Vortex mixer
-
Pasteur pipettes and glass wool for filtration.
Part 2: Sample Preparation
Accurate sample preparation is the most critical step for reliable quantification. [5]All glassware must be scrupulously clean and dry to avoid contamination. [11]
-
Weighing: Accurately weigh approximately 10-15 mg of the internal standard (DSS-d6) directly into a clean, dry 5 mL volumetric flask. Record the exact mass.
-
Analyte Addition: Accurately weigh approximately 15-25 mg of this compound and add it to the same volumetric flask. Record the exact mass. The goal is to achieve a near 1:1 molar ratio between the analyte and the standard to optimize integration accuracy. [12]3. Dissolution: Add D₂O to the volumetric flask, ensuring not to exceed the calibration mark. Vortex the flask thoroughly until both the analyte and the internal standard are completely dissolved, creating a homogenous solution. [13]4. Volume Adjustment: Carefully add D₂O dropwise to bring the solution volume precisely to the 5 mL calibration mark. Invert the flask 15-20 times to ensure thorough mixing.
-
Filtration and Transfer: Pack a small, tight plug of clean glass wool into a Pasteur pipette. Filter the prepared solution through the pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality by disrupting the magnetic field homogeneity. [14]6. Sample Volume: The final volume in the NMR tube should be between 0.6-0.7 mL, corresponding to a sample depth of approximately 4.5-5 cm. [11][14]
Part 3: NMR Data Acquisition
Acquisition parameters must be set to ensure the signal intensity is directly proportional to the concentration, which requires complete nuclear relaxation between scans. [15] ¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Justification (Causality) |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Program | zg30 | A 30° flip angle pulse is used with a short relaxation delay to reduce the total experiment time while ensuring quantification. For highest accuracy, a 90° pulse (zg) can be used, but requires a much longer relaxation delay. [12] |
| Relaxation Delay (D1) | ≥ 20 seconds | Crucial for quantification. This delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton in both the analyte and the standard. This ensures complete relaxation and prevents signal saturation, which would lead to inaccurate integrals. [15] |
| Acquisition Time (AQ) | ~3-4 seconds | Provides adequate digital resolution to accurately define the shape of the peaks. |
| Number of Scans (NS) | 16 to 64 | A sufficient number of scans are co-added to achieve a high signal-to-noise ratio (S/N > 250:1 recommended for the peaks of interest). |
| Temperature | 298 K (25 °C) | A stable temperature must be maintained to prevent chemical shift drift during the experiment. |
¹³C NMR Acquisition Parameters:
For ¹³C NMR, which is used for structural confirmation, the primary concern is sensitivity due to the low natural abundance of the ¹³C isotope.
| Parameter | Recommended Value | Justification (Causality) |
|---|---|---|
| Pulse Program | zgpg30 | A standard 30° pulse program with proton decoupling to simplify the spectrum (removes C-H splitting) and enhance signal via the Nuclear Overhauser Effect (NOE). |
| Relaxation Delay (D1) | 2-5 seconds | While less critical for qualitative analysis, a sufficient delay is still needed, especially for quaternary carbons which have long T₁ values. |
| Number of Scans (NS) | ≥ 1024 | A large number of scans is required to achieve an adequate signal-to-noise ratio. |
Data Processing and Analysis
Proper data processing is essential to extract accurate quantitative information from the acquired Free Induction Decay (FID). [5]Manual processing is recommended over automated routines for the highest precision. [5]
Caption: Step-by-step workflow for processing NMR data for quantification.
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 0.1-0.3 Hz to the FID to improve the S/N ratio without significantly degrading resolution. Then, perform the Fourier Transform.
-
Phase Correction: Manually adjust the zero-order and first-order phase constants until all peaks are in perfect positive absorption mode. Incorrect phasing is a major source of integration error. [5][16]3. Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat and at zero across the entire spectrum, which is critical for accurate integration. [16]4. Referencing: Calibrate the chemical shift axis by setting the DSS-d6 peak to 0.00 ppm.
-
Integration:
-
Carefully define the integration regions for a well-resolved analyte signal and the internal standard signal. For this compound, the triplet at ~0.9 ppm is often a good choice. For DSS-d6, the singlet at 0.00 ppm is used.
-
The integration window should cover at least 20 times the half-height width of the peak to encompass >99.9% of the signal area. [5] * Normalize the integral of the standard peak (e.g., the DSS singlet, representing 9 protons) to a value of 9.00.
-
Purity Calculation
The purity of the analyte is calculated using the following equation:[5]
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I_analyte : Integral of the selected analyte peak.
-
I_std : Integral of the internal standard peak.
-
N_analyte : Number of protons corresponding to the analyte peak (e.g., 3 for the triplet at ~0.9 ppm).
-
N_std : Number of protons for the standard peak (9 for DSS-d6).
-
M_analyte : Molar mass of this compound (124.11 g/mol ). [6]* M_std : Molar mass of the internal standard (DSS-d6).
-
m_analyte : Mass of the analyte weighed.
-
m_std : Mass of the internal standard weighed.
-
Purity_std : Certified purity of the internal standard (typically >99.5%).
Method Validation and Trustworthiness
A protocol's trustworthiness is established through self-validation. [4]Key validation parameters include:
-
Specificity: The signals chosen for integration must be unique to the analyte and the standard, with no overlap from impurities or solvent signals. [2]Running a blank sample containing only the solvent and standard can confirm this.
-
Linearity: Analyze a series of samples with varying analyte concentrations to confirm that the integral response is linear. [17]* Accuracy & Precision: The accuracy of qNMR is directly tied to the certified purity of the internal standard and the precision of the weighings. [4]Precision is assessed by preparing and analyzing multiple samples (n≥5) and calculating the relative standard deviation (RSD), which should ideally be <1%. [4]* Robustness: The use of a long relaxation delay (D1 ≥ 5*T₁) ensures the method is robust against variations in the T₁ relaxation times of different molecules, a core principle for accurate quantification. [1] By following this detailed protocol, which emphasizes the causality behind critical steps like sample preparation and parameter selection, researchers can confidently perform accurate and reliable NMR analysis of this compound.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy.
- Separation Science. (n.d.). Certified reference materials for quantitative NMR.
- Sahu, P. K., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences.
- BIPM. (n.d.). qNMR. BIPM.
- FUJIFILM Wako Chemicals. (n.d.). Reference Material for qNMR. FUJIFILM Wako Chemicals.
- Cambridge Isotope Laboratories, Inc. (n.d.). Standards for qNMR. CIL.
- FUJIFILM Wako Chemicals. (n.d.). Quantitative NMR (qNMR). FUJIFILM Wako Chemicals.
- The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. The MetaRbolomics book.
- MathWorks. (2024). NMR Data Processing and Analysis.
- Unknown. (n.d.).
- Emery Pharma. (n.d.).
- Macheroux, P., et al. (2021). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). MDPI.
- Simmler, C., et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis.
- Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma.
- Hintermann, A. K. (2021). List of qNMR Standards – Version 1.7. AK Prof. Dr. L. Hintermann.
- UCHEM. (2025).
- Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. Isotope Science / Alfa Chemistry.
- University of Leicester. (n.d.). How to make an NMR sample. University of Leicester.
- UCL. (n.d.). Sample Preparation.
- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of Cambridge. (n.d.).
- JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.
- MIT OpenCourseWare. (n.d.). 8.
- JEOL USA Inc. (n.d.). NMR Basics for the absolute novice. JEOL USA Inc..
- Sigma-Aldrich. (2017).
- PubChem. (n.d.). This compound.
- De Assis, C., et al. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central.
- Allery Chemistry. (2023). Explaining NMR peaks using methylbutane for A-level Chemistry. YouTube.
- Doc Brown's Chemistry. (n.d.). 2-methylbutane low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry.
- Doc Brown's Chemistry. (2025). The C-13 NMR spectrum for 2-methylbutane. Doc Brown's Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. emerypharma.com [emerypharma.com]
- 6. This compound | C5H9NaO2 | CID 23716757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. myuchem.com [myuchem.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. organomation.com [organomation.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Utilization of Sodium 2-Methylbutanoate in Microbial Fermentation
Introduction: Tapping into Branched-Chain Metabolism for High-Value Bioproduction
Sodium 2-methylbutanoate, a salt of the branched-chain fatty acid (BCFA) 2-methylbutanoic acid, represents a versatile and often underutilized substrate in industrial microbiology. While much research has focused on the microbial production of 2-methylbutanoic acid from precursors like L-isoleucine, its use as a primary or supplementary carbon source opens avenues for the synthesis of a diverse range of high-value chemicals.[1][2] This molecule is a key node in cellular metabolism, serving as a precursor for specialty chemicals, advanced biofuels, and complex secondary metabolites.[3][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for leveraging this compound in microbial fermentation. We will delve into the metabolic intricacies of its utilization, provide detailed protocols for fermentation and analysis, and explore metabolic engineering strategies to channel this substrate towards desired products. The enantiomeric forms of 2-methylbutanoic acid, (R) and (S), can have distinct biological activities and sensory properties, adding another layer of complexity and opportunity in bioprocess development.[5][6]
Core Principles: The Metabolic Fate of 2-Methylbutanoate
The entry of exogenous 2-methylbutanoate into bacterial metabolism is primarily facilitated by its activation into 2-methylbutyryl-CoA. This crucial step is catalyzed by a short-chain acyl-CoA synthetase, an enzyme found in various bacteria, including Staphylococcus aureus.[3] Once formed, 2-methylbutyryl-CoA is a versatile intermediate that can be funneled into several biosynthetic pathways.
Key Metabolic Pathways:
-
Anteiso-Branched-Chain Fatty Acid (BCFA) Synthesis: 2-Methylbutyryl-CoA serves as a primer for the synthesis of anteiso-BCFAs, which are odd-numbered carbon fatty acids. These BCFAs are incorporated into the cell membrane, playing a vital role in regulating membrane fluidity and adaptation to environmental stress.[3][7][8]
-
Polyketide Antibiotic Synthesis: In microorganisms like actinomycetes, 2-methylbutyryl-CoA can act as a starter unit for polyketide synthases (PKSs), leading to the production of a wide array of bioactive secondary metabolites with antimicrobial and other therapeutic properties.[3]
-
Degradation and Energy Production: In some microbial consortia, particularly under anaerobic conditions, 2-methylbutyrate can be degraded to smaller molecules like propionate, contributing to the overall carbon and energy flux of the system.[9]
The following diagram illustrates the central role of 2-methylbutyryl-CoA in bacterial metabolism.
Caption: Central role of 2-methylbutyryl-CoA in microbial metabolism.
Microbial Hosts for 2-Methylbutanoate Utilization
A variety of microorganisms have been shown to metabolize 2-methylbutanoate and other branched-chain fatty acids. The choice of host depends on the desired product and the metabolic engineering strategy.
| Microbial Host | Relevant Metabolic Capability | Potential Applications | References |
| Pseudomonas sp. | Preferential utilization of (S)-2-methylbutanoic acid. | Chiral resolution, production of enantiopure compounds. | [10] |
| Staphylococcus aureus | Activation of exogenous 2-methylbutyrate to 2-methylbutyryl-CoA. | Model organism for studying BCFA metabolism. | [3] |
| Lactococcus lactis | Catabolism of leucine to 2-methylbutyric acid. | Production of flavor compounds in fermented foods. | [11][12] |
| Methanogenic Consortia | Degradation of 2-methylbutyrate to propionate. | Bioremediation, anaerobic digestion. | [9] |
| Escherichia coli | Engineered strains for BCFA and ester production. | Biofuel and specialty chemical synthesis. | [13][14] |
| Pichia pastoris | Engineered for fatty acid branched-chain ester (FABCE) production. | Biofuel and oleochemical production. | [13] |
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation Using this compound
This protocol provides a general framework for a fed-batch fermentation process using a defined mineral medium with this compound as a carbon source. This strategy allows for high cell densities and product titers.[15]
1. Media Preparation:
-
Basal Medium: Prepare a sterile defined mineral medium containing a nitrogen source (e.g., (NH₄)₂SO₄), a phosphorus source (e.g., KH₂PO₄ and K₂HPO₄), and essential trace elements.
-
Initial Carbon Source: Supplement the basal medium with a starting concentration of a readily metabolizable carbon source, such as glucose (e.g., 10-20 g/L), to support initial cell growth.
-
Feed Solution: Prepare a concentrated, sterile feed solution containing this compound. This solution can also be supplemented with other nutrients that may become limiting during the fermentation.
2. Inoculum Preparation:
-
Grow a seed culture of the selected microbial strain in a suitable rich medium (e.g., LB for E. coli, YPD for P. pastoris) to mid-log phase.
-
Inoculate the fermenter with the seed culture to a starting OD₆₀₀ of approximately 0.1.
3. Fermentation Conditions:
-
Temperature: Maintain the optimal growth temperature for the chosen microorganism (e.g., 37°C for E. coli, 30°C for P. pastoris).
-
pH: Control the pH of the culture at a setpoint suitable for the microorganism (e.g., pH 7.0 for E. coli) using automated addition of an acid (e.g., H₃PO₄) and a base (e.g., NH₄OH).
-
Dissolved Oxygen (DO): Maintain a desired DO level (e.g., 20-40% of air saturation) by controlling the agitation speed and airflow rate.
4. Fed-Batch Strategy:
-
Initiate the fermentation as a batch culture.
-
Once the initial carbon source (glucose) is depleted, as indicated by a sharp increase in DO, begin the continuous or intermittent addition of the this compound feed solution. The feed rate should be adjusted to maintain a low, non-inhibitory concentration of the substrate in the fermenter.
5. Sampling and Monitoring:
-
Periodically take samples from the fermenter to monitor cell growth (OD₆₀₀), substrate consumption, and product formation using the analytical methods described below.
The following diagram outlines the general workflow for the fed-batch fermentation process.
Caption: General workflow for fed-batch fermentation.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for the quantification of 2-methylbutanoic acid and other organic acids in fermentation broth.[16][17][18][19]
1. Sample Preparation:
-
Centrifuge a 1 mL sample of the fermentation broth to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase: An isocratic mobile phase of dilute acid in water, such as 10 mM potassium dihydrogen phosphate buffer adjusted to pH 2.8 with phosphoric acid.[16]
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Prepare a series of standards of known concentrations of 2-methylbutanoic acid in the mobile phase.
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 2-methylbutanoic acid in the samples by comparing their peak areas to the standard curve.
Protocol 3: Analysis of Volatile Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the analysis of volatile compounds, such as esters derived from 2-methylbutanoate, in the headspace of a fermentation culture or in a liquid extract.[20][21][22][23][24]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of cell-free fermentation broth, add a suitable organic solvent (e.g., methyl tert-butyl ether).[21]
-
Acidify the sample to protonate the short-chain fatty acids.
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the organic phase to a clean vial for GC-MS analysis.
2. GC-MS System and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A polar GC column (e.g., a wax column).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
Temperature Program:
-
Initial temperature: e.g., 40°C, hold for 2 minutes.
-
Ramp: e.g., increase at 10°C/min to 240°C.
-
Final hold: e.g., 5 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI).
-
Mass range: e.g., m/z 35-400.
-
3. Data Analysis:
-
Identify compounds by comparing their mass spectra to a library (e.g., NIST) and by matching their retention times to those of authentic standards.
-
Quantify compounds by using an internal standard and generating a calibration curve.
Metabolic Engineering Strategies for Enhanced Product Synthesis
Metabolic engineering can be employed to redirect the metabolic flux from this compound towards the synthesis of desired products.
Key Engineering Targets:
-
Overexpression of Acyl-CoA Synthetase: Increasing the expression of the gene encoding the short-chain acyl-CoA synthetase can enhance the conversion of 2-methylbutanoate to 2-methylbutyryl-CoA, thereby increasing the precursor pool for downstream pathways.
-
Heterologous Expression of Biosynthetic Genes: Introducing and overexpressing genes from other organisms that encode enzymes for the synthesis of desired products (e.g., polyketide synthases, ester synthases) can create novel production pathways.
-
Knockout of Competing Pathways: Deleting genes involved in competing pathways, such as the degradation of 2-methylbutyryl-CoA or the synthesis of undesired byproducts, can improve the yield and purity of the target molecule.[25]
-
Enhancing Precursor Supply: For the production of esters, engineering the host to overproduce the desired alcohol component can significantly increase the final product titer.[13][26]
-
Regulator Engineering: Overexpression of transcriptional regulators that activate fatty acid biosynthesis can also boost the production of derived products.[27]
The following diagram illustrates a conceptual metabolic engineering strategy for the production of a novel polyketide from this compound.
Caption: Metabolic engineering for novel polyketide production.
Conclusion and Future Outlook
The use of this compound as a substrate in microbial fermentation provides a powerful platform for the synthesis of a variety of valuable chemicals. By understanding the underlying metabolic pathways and employing rational metabolic engineering strategies, it is possible to develop robust and efficient bioprocesses. The detailed protocols provided in this guide serve as a starting point for researchers to explore the potential of this versatile branched-chain fatty acid. Future research will likely focus on the discovery of novel enzymatic activities for the conversion of 2-methylbutanoate, the engineering of more efficient microbial hosts, and the expansion of the product portfolio derivable from this platform chemical.
References
- The Central Role of 2-Methylbutyryl-CoA in Bacterial Metabolism: A Technical Guide - Benchchem. (URL: )
- GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. PubMed. (URL: )
- Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. (URL: )
- Engineering Escherichia coli to produce branched-chain fatty acids in high percentages. PubMed. (URL: )
- Metabolic Engineering of Microbes for Branched-Chain Biodiesel Production With Low-Temper
- GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. (URL: )
- Determination of organic acids in propionic acid fermentation broth by reversed phase high performance liquid chromatography.
- Identification of the Leucine-to-2-Methylbutyric Acid Catabolic P
- A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids.
- Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris. Frontiers. (URL: )
- Branched-chain fatty acid biosynthesis in Escherichia coli. Oxford Academic. (URL: )
- (PDF) Metabolic engineering of microbes for branched-chain biodiesel production with low-temperature property.
- A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain F
- Putative pathway for catabolism of leucine to 2-methyl butyric acid,...
- Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus. Frontiers. (URL: )
- Exogenous Fatty Acid Metabolism in Bacteria. PubMed Central. (URL: )
- Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds.
- Methanogenic bacterial consortia degrading 2‐methylbutyric acid.
- Branched-chain fatty acids role in health and nutrition. Dellait. (URL: )
- Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. (URL: )
- Quantification of Organic Acids in Fermented Shrimp Waste by HPLC.
- Metabolic pathway for the (S)-2-methylbutanoic acid production on basis...
- Metabolic pathways associated with a-ketobutyrate biosynthesis in E....
- Organic Acid Determination in Wine and Fruit Juices. Sigma-Aldrich. (URL: )
- A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applic
- Microbial Production of 2-Hydroxy-2-methylbutanoic Acid: A Technical Guide - Benchchem. (URL: )
- 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem. (URL: )
- Engineering Escherichia coli to synthesize free f
- Ethyl-2-methylbutyrate (butanoic acid, 2-methyl-, ethyl ester)...
- 2-Methylbutanoic acid - Wikipedia. (URL: )
- Methyl 2-methylbutyrate | C6H12O2 | CID 13357 - PubChem. (URL: )
- Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli. Frontiers. (URL: )
- Microbial degradation of 2-alkylalkanoic acids. PubMed. (URL: )
- Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. PubMed Central. (URL: )
- WO2021060337A1 - Method for producing 2-methyl-butyric acid by bacterial fermentation - Google P
- Methanol-Based Chain Elongation with Acetate to n-Butyrate and Isobutyrate at Varying Selectivities Dependent on pH | ACS Sustainable Chemistry & Engineering. (URL: )
- Two-Carbon Compounds and Fatty Acids as Carbon Sources. PubMed. (URL: )
- Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic p
- Carbon-Source Effects on Growth and Secondary Metabolism in the Marine Bacteroidota Tenacibaculum mesophilum and Fulvivirga kasyanovii - PubMed Central. (URL: )
- Analytical Method Development and Validation: Calcium Butyr
- A Review on Sampling Techniques and Analytical Methods for Microbiota of Cultural Properties and Historical Architecture. MDPI. (URL: )
- Apple - Wikipedia. (URL: )
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Engineering Escherichia coli to produce branched-chain fatty acids in high percentages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 6. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 8. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic engineering of microbes for branched-chain biodiesel production with low-temperature property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Engineering Escherichia coli to synthesize free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Organic Acid Determination in Wine and Fruit Juices [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
- 20. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. WO2021060337A1 - Method for producing 2-methyl-butyric acid by bacterial fermentation - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli [frontiersin.org]
Application Note: A Guide to In Vitro Cellular Assays for Characterizing the Bioactivity of Sodium 2-Methylbutanoate
Abstract
Sodium 2-methylbutanoate is the sodium salt of 2-methylbutanoic acid, a branched-chain short-chain fatty acid (SCFA) found in nature and produced by the gut microbiome.[1][2] As a member of the SCFA family, which includes well-studied compounds like sodium butyrate, it is poised to exhibit significant biological activities. SCFAs are recognized as crucial signaling molecules and epigenetic regulators, primarily through the inhibition of histone deacetylases (HDACs).[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential cytotoxic, anti-proliferative, and anti-inflammatory effects of this compound using established in vitro cell culture assays. We present detailed, step-by-step protocols for assessing cell viability (MTT assay), cell cycle progression (propidium iodide staining), apoptosis induction (Annexin V/PI assay), and anti-inflammatory activity (LPS-induced cytokine production), complete with the scientific rationale behind each step and data interpretation guidelines.
Introduction: The Scientific Context of this compound
Understanding Short-Chain Fatty Acids (SCFAs)
Short-chain fatty acids are carboxylic acids with fewer than six carbon atoms, primarily produced in the colon by bacterial fermentation of dietary fibers.[5] Beyond their role as an energy source for colonocytes, SCFAs, including acetate, propionate, and butyrate, are key mediators in the gut-brain axis and regulators of host metabolism and immune function.[6][7] A primary mechanism of action for many SCFAs is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[3][4] By inhibiting HDACs, SCFAs can induce histone hyperacetylation, leading to a more open chromatin structure and altering the transcription of genes involved in cell cycle control, apoptosis, and inflammation.[8][9]
This compound: A Branched-Chain SCFA
This compound (C₅H₉NaO₂) is the salt of 2-methylbutanoic acid, a branched-chain fatty acid (BCFA).[10] Unlike straight-chain SCFAs derived from carbohydrate fermentation, BCFAs are typically produced from the microbial fermentation of branched-chain amino acids (leucine, isoleucine, and valine).[11] While less studied than its straight-chain counterparts, 2-methylbutanoic acid is involved in energy metabolism and has been investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[12] Given the established anti-cancer and immunomodulatory roles of other SCFAs like sodium butyrate, it is scientifically plausible to hypothesize that this compound may exert similar effects.[4][13][14][15] These potential activities make it a compound of interest for drug development in oncology and immunology.
This guide provides the foundational protocols to test these hypotheses in a controlled, in vitro setting.
Foundational Techniques and Reagent Preparation
Scientific rigor begins with proper preparation. The following steps are critical for the reproducibility and validity of all subsequent assays.
Preparation of this compound Stock Solution
The accuracy of your results depends on the precise concentration of the test compound.
-
Objective: To prepare a sterile, high-concentration stock solution for serial dilution.
-
Materials: this compound (powder, verify purity), sterile phosphate-buffered saline (PBS) or cell culture medium, 0.22 µm sterile syringe filter.
-
Protocol:
-
Calculate the required mass of this compound to create a 1 Molar (M) stock solution. The molecular weight is approximately 124.11 g/mol .[10]
-
Calculation: Mass (g) = 1 mol/L * 0.12411 kg/mol * Volume (L)
-
Under sterile conditions (e.g., in a biological safety cabinet), dissolve the weighed powder in the appropriate volume of sterile PBS or serum-free medium.
-
Ensure complete dissolution. Gentle warming or vortexing may be required.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C.
-
Cell Line Selection and Maintenance
The choice of cell line is dictated by the research question.
-
For Anti-Cancer Studies:
-
For Anti-Inflammatory Studies:
-
RAW 264.7 (Murine Macrophage): A standard model for studying inflammation. These cells produce robust inflammatory responses when stimulated with lipopolysaccharide (LPS).[18]
-
THP-1 (Human Monocyte): Can be differentiated into macrophage-like cells and used for human-relevant inflammation studies.
-
General Culture Practice: Maintain cells according to ATCC (or other supplier) recommendations, using appropriate medium, serum concentration, and incubation conditions (typically 37°C, 5% CO₂). Routinely test for mycoplasma contamination.
Protocol: Assessing Cytotoxicity via MTT Assay
The first step in characterizing a new compound is to determine its effect on cell viability and establish a therapeutic window. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[19][20]
Principle of the MTT Assay
Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from your stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.
-
Controls: Include wells with medium only (blank), cells with vehicle control (e.g., PBS-treated), and a positive control for cell death (e.g., 10% DMSO).
-
-
Incubation: Treat cells for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration at which 50% of cell growth is inhibited, can be determined using non-linear regression analysis in software like GraphPad Prism.
Table 1: Example Data for IC50 of this compound
| Cell Line | Treatment Time (h) | IC50 (mM) |
|---|---|---|
| HT-29 | 48 | 8.5 |
| SW480 | 48 | 12.2 |
| MCF-7 | 48 | 6.4 |
| MCF-10A (Normal) | 48 | > 50 |
Workflow for In Vitro Bioactivity Screening
The following diagram illustrates a typical workflow for screening and characterizing the biological activity of this compound.
Caption: General workflow for the in vitro characterization of this compound.
Protocol: Detecting Induction of Apoptosis
If this compound reduces cell viability, it is crucial to determine if this is due to programmed cell death (apoptosis). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.
Principle of the Assay
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation of:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
Step-by-Step Protocol
-
Cell Seeding and Treatment: Plate cells in a 6-well plate and treat with this compound at relevant concentrations (e.g., below, at, and above the IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-free EDTA solution, and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Data Analysis and Presentation
The data are typically displayed as a quadrant plot, and the percentage of cells in each quadrant is quantified.
Table 2: Example Apoptosis Data in HT-29 Cells (48h Treatment)
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| 5 mM S2-MB | 80.3 | 12.6 | 7.1 |
| 10 mM S2-MB | 55.7 | 28.9 | 15.4 |
Protocol: Investigating Anti-Inflammatory Potential
SCFAs are known to possess anti-inflammatory properties.[4][15][21] This protocol uses an in vitro model of inflammation by stimulating macrophage cells with LPS, a component of Gram-negative bacteria, and measuring the subsequent reduction in pro-inflammatory cytokine production.
Principle of the Assay
LPS activates macrophages through Toll-like receptor 4 (TLR4), triggering signaling cascades (e.g., NF-κB, MAPKs) that lead to the transcription and secretion of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[15] An anti-inflammatory compound will suppress this response.
Step-by-Step Protocol
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Co-incubate the cells with the compound and LPS for a defined period (e.g., 6 hours for TNF-α mRNA or 24 hours for secreted protein).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any floating cells and carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification (ELISA): Measure the concentration of a key pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
Data Analysis and Presentation
The results are expressed as the concentration of the cytokine (e.g., in pg/mL). The percentage of inhibition is calculated relative to the LPS-only treated group.
Table 3: Example Data for Inhibition of TNF-α Secretion
| Treatment Group | TNF-α (pg/mL) | % Inhibition |
|---|---|---|
| Control (No LPS) | < 10 | - |
| LPS (100 ng/mL) | 1540 ± 120 | 0% |
| LPS + 1 mM S2-MB | 1150 ± 95 | 25.3% |
| LPS + 5 mM S2-MB | 620 ± 70 | 59.7% |
Mechanistic Insights: A Potential Signaling Pathway
The biological effects of this compound are likely mediated through established SCFA-sensitive pathways. As an HDAC inhibitor, it can alter gene expression to favor cell cycle arrest and apoptosis in cancer cells.
Sources
- 1. CAS 116-53-0: 2-Methylbutanoic acid | CymitQuimica [cymitquimica.com]
- 2. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 3. Sodium butanoate | Sodium Butyrate | HDAC inhibitor | TargetMol [targetmol.com]
- 4. Attenuation of Rheumatoid Inflammation by Sodium Butyrate Through Reciprocal Targeting of HDAC2 in Osteoclasts and HDAC8 in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short chain fatty acid PLUS (SCFA+) assay [biocrates.com]
- 7. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 8. Short-chain fatty acid derivatives stimulate cell proliferation and induce STAT-5 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone deacetylase inhibitor sodium butyrate induces DNA topoisomerase II alpha expression and confers hypersensitivity to etoposide in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C5H9NaO2 | CID 23716757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Biological Significance of 2-Methyl Butyric Acid in Metabolism - Nanjing Chemical Material Corp. [njchm.com]
- 13. Sodium Butyrate Selectively Kills Cancer Cells and Inhibits Migration in Colorectal Cancer by Targeting Thioredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Sodium butyrate and sodium propionate inhibit breast cancer cell migration and invasion through regulation of epithelial-to-mesenchymal transition and suppression of MEK/ERK signaling pathway [frontiersin.org]
- 15. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 16. mdpi.com [mdpi.com]
- 17. Sodium butyrate promotes apoptosis in breast cancer cells through reactive oxygen species (ROS) formation and mitochondrial impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sodium metabisulfite as a cytotoxic food additive induces apoptosis in HFFF2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity of Different Excipients on RPMI 2650 Human Nasal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes & Protocols: A Researcher's Guide to Investigating Sodium 2-Methylbutanoate Effects in Animal Models
Introduction: Unveiling the Potential of a Novel Branched-Chain Fatty Acid
Sodium 2-methylbutanoate is the sodium salt of 2-methylbutanoic acid, a member of the branched-chain fatty acid (BCFA) family.[1][2] Unlike their more extensively studied straight-chain cousins, the short-chain fatty acids (SCFAs) like butyrate and propionate, BCFAs have remained a relatively underexplored class of molecules.[3] BCFAs are primarily derived from two sources: the microbial fermentation of branched-chain amino acids (leucine, isoleucine, and valine) in the colon and through consumption of dairy products and ruminant meat.[3]
Emerging research suggests BCFAs are not inert metabolites but bioactive molecules with potential roles in modulating inflammation, energy homeostasis, and cell proliferation.[3][4] Studies on various BCFAs have indicated they may protect against metabolic disorders and possess anti-inflammatory and anti-carcinogenic properties.[3][5] Given the established neuroprotective and gut-health-promoting effects of the structurally similar SCFA, sodium butyrate, it is logical to hypothesize that this compound may exert significant physiological effects.[6][7]
These application notes provide a comprehensive guide for researchers and drug development professionals to design, execute, and interpret preclinical animal studies aimed at elucidating the physiological effects of this compound. We will delve into model selection, experimental design, and detailed protocols for assessing metabolic, gastrointestinal, and neurological outcomes.
Section 1: Strategic Selection of the Appropriate Animal Model
The choice of animal model is the foundation of any successful in vivo study. For investigating a gut-derived metabolite like this compound, rodents are the most widely used and relevant models due to their anatomical, physiological, and genetic similarities to humans, particularly in the context of gut microbiome research.[8][9]
Key Considerations for Model Selection:
-
Species and Strain:
-
Mice (Mus musculus): The C57BL/6 mouse is the most common background strain for metabolic and immunological studies due to its well-characterized genome, susceptibility to diet-induced obesity, and the vast availability of transgenic variants.
-
Rats (Rattus norvegicus): Sprague-Dawley and Wistar rats are often preferred for neurobehavioral and toxicological studies due to their larger size (facilitating surgical procedures and blood sampling) and distinct behavioral characteristics.[9]
-
-
Gut Microbiome Status:
-
Conventional (CONV) or Specific-Pathogen-Free (SPF): These animals possess a complex, undefined gut microbiota. SPF models are the standard, as they are free of specific pathogens that could confound results. They are ideal for studying how this compound interacts with a pre-existing complex microbial community.
-
Gnotobiotic Models: These models offer the highest level of control over the microbiome.
-
Germ-Free (GF): Raised in a sterile environment, GF mice lack any microbiota.[10] They are essential for determining if the effects of this compound are host-mediated, microbe-mediated, or both. For example, administering the compound to GF mice can reveal its direct effects on host physiology without microbial interference.
-
Defined Microbiota Models: GF mice can be colonized with a known consortium of bacteria (e.g., Altered Schaedler Flora) or even a single species.[10] This reductionist approach allows for the precise study of interactions between this compound and specific microbes.[11]
-
-
-
Disease Induction Model: The choice of a disease model depends on the research hypothesis.
-
Healthy/Wild-Type: To establish baseline physiological effects.
-
Diet-Induced Obesity (DIO): High-fat diet-fed mice are used to study effects on obesity, insulin resistance, and hepatic steatosis.
-
Chemical-Induced Colitis: Models like dextran sulfate sodium (DSS)-induced colitis are used to investigate anti-inflammatory effects in the gut.[12]
-
Neurodegenerative Models: For instance, the APP/PS1 mouse model of Alzheimer's disease can be used to assess potential neuroprotective effects.[13]
-
| Parameter | C57BL/6 Mouse | Sprague-Dawley Rat | Germ-Free Mouse |
| Primary Use Case | Metabolic disease, immunology, genetics | Toxicology, neurobehavioral studies | Host-microbe interaction, direct compound effects |
| Microbiome | SPF (complex, variable) | SPF (complex, variable) | Absent (sterile) |
| Key Advantage | Genetic tractability, extensive literature | Larger size for sampling/surgery, stable physiology | Ultimate control over microbial variable |
| Key Disadvantage | Small size, microbiome variability between vendors | Fewer genetic tools than mice | Altered physiology (e.g., enlarged cecum, underdeveloped immune system), high cost/specialized facilities[10] |
Section 2: Foundational Experimental Design and Compound Administration
A robust experimental design is critical for generating reproducible and trustworthy data. The following workflow and considerations provide a template for a typical preclinical study.
Caption: A generalized experimental workflow for an in vivo study.
Route of Administration:
-
Supplemented Drinking Water:
-
Rationale: Provides continuous, less stressful exposure. This method is suitable for long-term studies and avoids the acute stress of gavage.
-
Causality: The dose consumed is dependent on water intake, which can vary and must be monitored. Palatability can also be an issue, potentially affecting hydration and caloric intake.
-
-
Admixture in Diet (Chow):
-
Rationale: Similar to drinking water, this offers a non-invasive, chronic administration route.
-
Causality: Ensures the compound is consumed with food, which may be more physiologically relevant for a gut metabolite. Requires careful dose calculation based on average daily food consumption and may necessitate pair-fed control groups if the compound alters appetite.
-
-
Oral Gavage:
-
Rationale: Delivers a precise, known dose directly into the stomach. This bolus administration can mimic the rapid influx of metabolites after a meal.
-
Causality: While precise, it is an invasive procedure that can induce stress, potentially activating the HPA axis and confounding metabolic or behavioral results. A skilled technician and a proper acclimation period are essential.
-
Dosage, Formulation, and Controls:
-
Dose Selection: Perform a literature search for doses of similar compounds (e.g., sodium butyrate, other BCFAs). If no data exists, a pilot dose-ranging study is recommended to establish a safe and effective range. Doses for SCFAs in mice often range from 100 to 1000 mg/kg body weight.
-
Formulation: this compound is soluble in water.[1] Prepare fresh solutions regularly using sterile water or phosphate-buffered saline (PBS) as the vehicle.
-
Essential Control Groups:
-
Vehicle Control: Receives the same volume and formulation of the vehicle (e.g., water, PBS) via the same route as the treatment group. This is non-negotiable.
-
Pair-Fed Control (if applicable): If this compound is found to significantly alter food intake, a pair-fed group should be included. This group receives the same amount of food as consumed by the treatment group on the previous day, isolating the compound's effects from those of reduced caloric intake.
-
Section 3: Core Investigative Protocols
The following protocols are designed to be self-validating by including clear steps, appropriate controls, and defined endpoints.
Protocol 3.1: Assessment of Systemic Metabolic Effects
Objective: To determine the effect of this compound on glucose homeostasis and body composition.
Materials:
-
This compound solution
-
Vehicle (sterile water or PBS)
-
Glucometer and test strips
-
Insulin (Humulin R)
-
D-glucose solution (20% in sterile water)
-
Animal scale
-
Blood collection tubes (e.g., EDTA-coated)
Methodology:
-
Baseline Monitoring: Acclimate mice for 1-2 weeks. Record body weight and food/water intake 3 times per week.
-
Treatment: Administer this compound daily via the chosen route for the study duration (e.g., 4-12 weeks).
-
Glucose Tolerance Test (GTT) - (Typically performed 1 week before study termination): a. Fast mice for 6 hours (with access to water). b. Record baseline blood glucose (Time 0) via tail snip. c. Administer D-glucose via intraperitoneal (IP) injection (2 g/kg body weight). d. Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection. e. Causality Check: An impaired GTT (higher and more sustained glucose levels) suggests reduced glucose clearance, potentially due to insulin resistance or impaired insulin secretion.
-
Insulin Tolerance Test (ITT) - (Typically performed 3-4 days after GTT): a. Fast mice for 4 hours. b. Record baseline blood glucose (Time 0). c. Administer insulin via IP injection (0.75 U/kg body weight for C57BL/6 mice). d. Measure blood glucose at 15, 30, 45, and 60 minutes post-injection. e. Causality Check: A blunted response (less of a drop in blood glucose) indicates systemic insulin resistance.
-
Terminal Sample Collection: a. At the study endpoint, fast mice for 6 hours. b. Euthanize mice according to approved IACUC protocol. c. Collect terminal blood via cardiac puncture for analysis of plasma insulin, lipids (triglycerides, cholesterol), and inflammatory cytokines. d. Harvest tissues (liver, epididymal white adipose tissue, intestine) and weigh them. Snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology.
| Metabolic Parameter | Assay/Measurement | Potential Interpretation of Change |
| Body Weight | Weekly measurement | Increase/decrease could indicate effects on energy balance. |
| Food Intake | Daily measurement | Changes may indicate effects on appetite/satiety centers. |
| Glucose Tolerance | GTT Area Under the Curve (AUC) | Increased AUC suggests impaired glucose handling. |
| Insulin Sensitivity | ITT % Glucose Reduction | Reduced drop in glucose indicates insulin resistance. |
| Plasma Lipids | ELISA/Colorimetric Assays | Changes in triglycerides/cholesterol point to effects on lipid metabolism. |
| Liver Weight/Triglycerides | Gravimetric/Biochemical Assay | Increased values may indicate hepatic steatosis. |
Protocol 3.2: Analysis of Gut Health and Microbiome Modulation
Objective: To evaluate the impact of this compound on gut barrier integrity and the composition of the gut microbiota.
Materials:
-
FITC-dextran (4 kDa)
-
Sterile fecal collection tubes
-
Materials for tissue processing and histology (formalin, paraffin, slides)
Methodology:
-
Fecal Sample Collection: a. Collect fresh fecal pellets from each mouse at baseline, mid-point, and termination. Place the mouse in a clean, empty cage and wait for it to defecate. b. Immediately snap-freeze the pellet in liquid nitrogen and store at -80°C. c. Rationale: This longitudinal sampling allows for tracking changes in the microbiome over time within the same animal. d. Samples can be sent for 16S rRNA gene amplicon sequencing (to assess bacterial composition) or shotgun metagenomics (for functional potential).
-
In Vivo Gut Permeability Assay (FITC-dextran) - (Performed 1 day before termination): a. Fast mice for 4 hours. b. Administer FITC-dextran (e.g., 600 mg/kg body weight) via oral gavage. c. After 4 hours, collect blood via cardiac puncture into serum separator tubes. d. Centrifuge to separate serum. e. Measure the fluorescence of the serum using a plate reader (Excitation: 485 nm, Emission: 528 nm). f. Causality Check: Higher serum fluorescence indicates increased gut permeability ("leaky gut"), as more FITC-dextran has passed from the intestinal lumen into circulation.
-
Intestinal Histology: a. At termination, collect sections of the colon and/or ileum. b. Gently flush with PBS and fix in 10% neutral buffered formalin. c. Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining. d. Analyze under a microscope for changes in villus length, crypt depth, immune cell infiltration, and epithelial integrity.
Protocol 3.3: Evaluation of Neurobehavioral Outcomes
Objective: To screen for effects of this compound on anxiety-like behavior and cognitive function, leveraging the known neuroactivity of related SCFAs.[6][14]
Materials:
-
Open field arena (e.g., 50x50 cm box)
-
Video tracking software (e.g., Any-maze, EthoVision)
Methodology: Open Field Test (OFT)
-
Habituation: Habituate mice to the testing room for at least 1 hour before the test.
-
Test Procedure: a. Place a single mouse in the center of the open field arena. b. Allow it to explore freely for 10 minutes. c. Record the session using an overhead camera.
-
Data Analysis: a. Use video tracking software to quantify:
- Total distance traveled: A measure of general locomotor activity.
- Time spent in the center zone vs. periphery: Rodents naturally avoid open spaces. More time in the center is interpreted as reduced anxiety-like behavior.
- Rearing events: A measure of exploratory behavior.
-
Causality Check: A significant increase in center time, without a change in total distance traveled, would suggest a specific anxiolytic-like effect of the compound, rather than general hyperactivity.
Section 4: Potential Mechanistic Pathways for Investigation
While the precise mechanisms of this compound are yet to be defined, the vast literature on SCFAs provides a logical starting point for investigation.[15] Two primary pathways are of high interest:
-
G-Protein Coupled Receptor (GPCR) Activation: SCFAs are known ligands for Free Fatty Acid Receptors 2 and 3 (FFAR2/GPR43 and FFAR3/GPR41). These receptors are expressed on various cell types, including gut epithelial cells, immune cells, and adipocytes, and are involved in regulating hormone secretion (like GLP-1) and inflammation.[16]
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-established HDAC inhibitor.[6][7] By inhibiting HDACs, it modulates gene expression, often leading to anti-inflammatory and anti-proliferative effects. Given its structural similarity, 2-methylbutanoate may share this activity.
Caption: Hypothesized signaling pathways for this compound.
References
- Frontiers Research Topic. (n.d.). Rodent model organisms: Human diets and the gut microbiome. Frontiers.
- Liu, M., Lu, Y., Xue, G., Han, L., Jia, H., Wang, Z., Zhang, J., Liu, P., Yang, C., & Zhou, Y. (2024). Role of short-chain fatty acids in host physiology. Animal Model and Experimental Medicine, 7(5), 641-652. [Link]
- Fernando, W. M. A. D. B., et al. (2022). Exogenous Short Chain Fatty Acid Effects in APP/PS1 Mice. Frontiers in Neurology. [Link]
- Gaudichon, C., et al. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. Nutrients, 12(9), 2844. [Link]
- Laukens, D., et al. (2012). Rodent models to study the relationships between mammals and their bacterial inhabitants. Gut Microbes, 3(4), 304-313. [Link]
- Wojtowicz, A. K., et al. (2020). Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line. Postepy higieny i medycyny doswiadczalnej, 74, 461-467. [Link]
- Lee, Y., et al. (2020). Impact of short-chain fatty acid supplementation on gut inflammation and microbiota composition in a murine colitis model. Journal of Nutritional Biochemistry, 81, 108384. [Link]
- Iliev, D., et al. (2019). Modulation of gut microbiota in healthy rats after exposure to nutritional supplements. Medical Archives, 73(5), 328-333. [Link]
- Eric, C. B., & Stephen, M. C. (2018). Microbiota and reproducibility of rodent models. Lab Animal, 47(6), 165-172. [Link]
- Ringseis, R., et al. (2017). Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract. International Journal of Molecular Sciences, 18(10), 2056. [Link]
- Wojtowicz, A. K., et al. (2022). Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells. International Journal of Molecular Sciences, 23(11), 6199. [Link]
- Ziętek, M., et al. (2021). Gut Microbial-Derived Short Chain Fatty Acids: Impact on Adipose Tissue Physiology. Nutrients, 13(11), 4096. [Link]
- Cook, J. R., & Mansuy-Aubert, V. (2023). Short chain fatty acids: the messengers from down below. Frontiers in Endocrinology, 14, 1215494. [Link]
- Yang, Z., et al. (2002). Effect of Branched-Chain Fatty Acids on Fatty Acid Biosynthesis of Human Breast Cancer Cells. Lipids, 37(4), 409-416. [Link]
- Niknam, Z., et al. (2025). Therapeutic Potential of Sodium Butyrate in Neurological and Psychiatric Disorders. Molecular Neurobiology. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Yilmaz, M. S., et al. (2014). The effects of sodium-2-mercaptoethanesulfonate application on the neural and neurovascular tissues: An experimental animal study. Turkish Neurosurgery, 24(5), 735-740. [Link]
- Mogilnicka, I., et al. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Nutrients, 14(7), 1497. [Link]
- The Human Metabolome Database. (2012). Methyl (S)-2-Methylbutanoate (HMDB0029762). HMDB.
- Hajduczok, G., et al. (1993). Sympathoinhibitory responses to 2-methylserotonin during changes in sodium intake. The American Journal of Physiology, 264(6 Pt 2), R1125-R1130. [Link]
- National Center for Biotechnology Information. (n.d.). Methyl 2-methylbutyrate. PubChem.
- National Center for Biotechnology Information. (n.d.). (S)-2-Methylbutanoate. PubChem.
- Borycka-Kiciak, K., & Kiciak, A. (2024). Applicability of sodium butyrate preparations from a surgeon's and gastroenterologist's perspective. Polish Journal of Surgery, 96(2), 43-48. [Link]
- Liu, Y., et al. (2024). Sodium butyrate exerts a neuroprotective effect in rats with acute carbon monoxide poisoning by activating autophagy through the mTOR signaling pathway. Scientific Reports, 14(1), 4700. [Link]
- Bai, L., et al. (2023). The Effect of Sodium Benzoate on Host Health: Insight into Physiological Indexes and Gut Microbiota. Foods, 12(22), 4101. [Link]
- Wang, Y., et al. (2023). Sodium Butyrate Induces Mitophagy and Apoptosis of Bovine Skeletal Muscle Satellite Cells through the Mammalian Target of Rapamycin Signaling Pathway. International Journal of Molecular Sciences, 24(13), 10795. [Link]
- Ormstad, K., et al. (1987). Pharmacokinetics and Metabolism of Sodium 2-mercaptoethanesulfonate in the Rat. Cancer Research, 47(24 Pt 1), 6646-6652. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Methylbutanoic Acid. PubChem.
- Cheméo. (n.d.). Butyl 2-methylbutanoate.
- Lopina, O. D., et al. (2022). Sodium Ions as Regulators of Transcription in Mammalian Cells. Biochemistry (Moscow), 87(8), 987-997. [Link]
Sources
- 1. This compound | C5H9NaO2 | CID 23716757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Branched-Chain Fatty Acids on Fatty Acid Biosynthesis of Human Breast Cancer Cells [jstage.jst.go.jp]
- 6. Therapeutic Potential of Sodium Butyrate in Neurological and Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium butyrate exerts a neuroprotective effect in rats with acute carbon monoxide poisoning by activating autophagy through the mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Modulation of gut microbiota in healthy rats after exposure to nutritional supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbiota and reproducibility of rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Impact of short-chain fatty acid supplementation on gut inflammation and microbiota composition in a murine colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exogenous Short Chain Fatty Acid Effects in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Short chain fatty acids: the messengers from down below [frontiersin.org]
- 15. Role of short-chain fatty acids in host physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Sodium 2-Methylbutanoate as a Flavor Modulator in Food Science Research
Abstract: This document provides a comprehensive technical guide for researchers, food scientists, and formulation experts on the application of sodium 2-methylbutanoate as a flavor modulator. It delves into the underlying mechanisms of action, provides detailed, field-proven protocols for sensory and analytical evaluation, and offers insights into its role in creating complex and satisfying flavor profiles, particularly in the context of "kokumi" or mouthfulness. The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: Beyond the Five Basic Tastes
The science of flavor perception is evolving beyond the traditional five tastes (sweet, sour, salty, bitter, umami). A significant area of research is "flavor modulation," which involves substances that, at their usage levels, do not impart a strong taste of their own but rather enhance, balance, or modify the perception of other flavors.[1][2] this compound, the sodium salt of 2-methylbutanoic acid, is an emerging compound in this field. While its ester counterparts are known for distinct fruity aromas[3][4], the sodium salt functions differently. It is investigated for its potential to impart kokumi—a Japanese term translating to "rich taste" or "mouthfulness."[5][6] Kokumi substances are valued for their ability to enhance and prolong other tastes like umami, saltiness, and sweetness, contributing to a more complex, full-bodied, and lingering flavor experience.[5][6][7] This guide provides the foundational knowledge and practical methodologies to explore the utility of this compound in food science applications.
Compound Profile: this compound
A thorough understanding of the compound's physicochemical properties is essential for its effective application in food systems.
Chemical Structure: CCC(C)C(=O)[O-].[Na+][8]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[8] |
| Molecular Formula | C₅H₉NaO₂ | PubChem[8][9] |
| Molecular Weight | 124.11 g/mol | PubChem[8] |
| Appearance | White to off-white powder/solid | General chemical knowledge |
| Solubility | Soluble in water | General chemical knowledge |
| Parent Acid | 2-Methylbutanoic Acid | PubChem[8] |
| Regulatory Status | The parent acid and related esters are listed as flavoring agents.[4][10][11] Researchers should verify the GRAS status for specific intended uses via the FDA GRAS Notice Inventory.[12] | FDA[10][12] |
Proposed Mechanism of Action: The Kokumi Effect
Flavor modulators like this compound are believed to exert their effects not through dedicated taste receptors of their own, but by allosterically modulating the receptors for other tastes. The leading hypothesis for kokumi substances involves the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor (GPCR) found in taste bud cells.[13]
Signaling Pathway:
-
Binding: Kokumi-active compounds, such as certain peptides and potentially short-chain fatty acid salts, bind to the CaSR on taste cells.[13]
-
Activation & Intracellular Cascade: This binding activates the receptor, triggering a downstream signaling cascade involving G-proteins (like Gustducin) and phospholipase C β2 (PLCβ2).[14][15]
-
Signal Amplification: The activated pathway leads to an increase in intracellular calcium (Ca²⁺) and stimulates the TRPM5 ion channel.[15]
-
Enhanced Perception: This intracellular signaling amplifies the signals generated by umami (T1R1/T1R3), sweet (T1R2/T1R3), and salty (ENaC) receptors, leading to a heightened and more prolonged perception of these primary tastes.[7][13][15][16]
Caption: Proposed mechanism of kokumi flavor modulation via the CaSR.
Application Protocol 1: Sensory Evaluation
The primary validation of a flavor modulator is through sensory analysis. This protocol outlines a method to quantify the impact of this compound on a basic food model, such as a low-sodium vegetable broth.
Objective: To determine if this compound significantly enhances the perception of saltiness, umami, and overall flavor complexity in a model food system.
Methodology: Quantitative Descriptive Analysis (QDA) by a trained panel. This method is chosen over simpler discrimination tests (e.g., triangle test) to provide richer, multidimensional data on specific flavor attributes.[17][18]
Materials & Equipment:
-
This compound (food grade)
-
Monosodium Glutamate (MSG)
-
Sodium Chloride (NaCl)
-
Deionized water
-
Control Vegetable Broth Base (low sodium, no added MSG)
-
Analytical balance, beakers, volumetric flasks
-
Heating plate with stirrer
-
Standard sensory evaluation booths compliant with ISO 8589.[19]
-
Presentation cups with random 3-digit codes
-
Palate cleansers (unsalted crackers, room temperature deionized water)
-
Sensory data collection software or standardized paper ballots
Workflow Diagram:
Caption: Workflow for sensory evaluation of a flavor modulator.
Protocol Steps:
-
Panel Training (Pre-study):
-
Rationale: A trained panel provides more consistent and reproducible results than consumer panels.[18][19]
-
Recruit 10-12 panelists based on sensory acuity.
-
Train them over several sessions to identify and score the intensity of key attributes (Salty, Umami, Brothy, Lingering Aftertaste) using reference standards (e.g., 0.5% NaCl for Salty, 0.2% MSG for Umami).
-
Familiarize the panel with the 15-point intensity scale to be used.
-
-
Sample Preparation:
-
Rationale: Precise and consistent sample preparation is critical for valid comparisons.
-
Prepare a large batch of the base vegetable broth according to the manufacturer's instructions.
-
Control Sample (A): To 1000 mL of base broth, add 3.0g NaCl and 0.5g MSG. Heat gently to dissolve. This represents a reduced-sodium target.
-
Test Sample (B): To 1000 mL of base broth, add 3.0g NaCl, 0.5g MSG, and 0.2g (200 ppm) of this compound. Heat gently to dissolve.
-
Cool all samples to a consistent serving temperature (e.g., 50°C).
-
-
Evaluation Procedure:
-
Rationale: Blind, randomized presentation prevents bias.[17] Palate cleansing minimizes carry-over effects between samples.
-
Label two sets of cups with random 3-digit codes, one for Sample A and one for Sample B.
-
In each sensory booth, present each panelist with one cup of Sample A and one cup of Sample B, in a randomized order for each panelist.
-
Instruct panelists to first evaluate the sample on their left, cleanse their palate with water and an unsalted cracker, wait 60 seconds, and then evaluate the sample on their right.
-
Panelists must score the intensity of each attribute on the provided scorecard.
-
-
Data Analysis:
-
Collect all scorecards.
-
For each attribute, calculate the mean score for the Control and Test samples.
-
Perform a paired t-test or ANOVA to determine if there are statistically significant differences (p < 0.05) between the samples for each attribute.
-
Example Sensory Scorecard Data (Hypothetical):
| Attribute | Control (Mean Score) | Test + Modulator (Mean Score) | p-value | Significance |
| Salty Perception | 6.5 | 8.2 | 0.008 | Significant |
| Umami Intensity | 7.1 | 9.0 | 0.005 | Significant |
| Brothy/Meaty Note | 5.4 | 6.8 | 0.021 | Significant |
| Lingering Aftertaste | 3.2 | 7.5 | <0.001 | Significant |
| Overall Flavor Impact | 6.8 | 8.9 | 0.002 | Significant |
Application Protocol 2: Analytical Quantification in a Food Matrix
To ensure quality control and regulatory compliance, it is necessary to quantify the amount of the flavor modulator in a finished product. This protocol describes a method for extracting and measuring this compound from a complex food matrix like a savory sauce.
Objective: To accurately quantify the concentration of this compound in a food product.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
Rationale: GC-MS provides excellent sensitivity and selectivity for volatile and semi-volatile compounds.[20][21] Since this compound is a non-volatile salt, it must first be converted back to its more volatile parent acid (2-methylbutanoic acid) and then potentially esterified for optimal GC analysis.
Materials & Equipment:
-
Food sample (e.g., savory sauce)
-
Internal Standard (e.g., Sodium Valerate)
-
Hexane (HPLC grade)
-
Sulfuric Acid (concentrated)
-
Anhydrous Sodium Sulfate
-
Centrifuge and centrifuge tubes
-
Vortex mixer
-
Solid Phase Microextraction (SPME) fibers or liquid-liquid extraction apparatus
-
GC-MS system with a suitable capillary column (e.g., DB-WAX or FFAP)
Workflow Diagram:
Caption: Analytical workflow for quantifying this compound.
Protocol Steps:
-
Calibration Curve Preparation:
-
Rationale: A calibration curve is essential for accurate quantification.[22]
-
Prepare a series of standard solutions of 2-methylbutanoic acid in hexane at known concentrations (e.g., 1, 5, 10, 25, 50 ppm).
-
Spike each standard with a fixed concentration of the internal standard.
-
Analyze each standard by GC-MS and plot the ratio of the analyte peak area to the internal standard peak area against concentration.
-
-
Sample Preparation & Extraction:
-
Rationale: This multi-step process isolates the analyte from the complex food matrix and prepares it for analysis.[21]
-
Weigh 5g of the homogenized food sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the internal standard solution.
-
Add 10 mL of deionized water and vortex to mix.
-
Slowly add 1 mL of 5M sulfuric acid to lower the pH to <2. This protonates the butanoate to form the free 2-methylbutanoic acid.
-
Add 10 mL of hexane, cap tightly, and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a new vial and concentrate it to 1 mL under a gentle stream of nitrogen if necessary.
-
-
GC-MS Analysis:
-
Rationale: The GC separates the components of the extract, and the MS identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns.[20]
-
Injector: 250°C, Splitless mode.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Detector: Scan mode (m/z 35-350) for identification. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for 2-methylbutanoic acid (e.g., m/z 57, 74, 102) and the internal standard.
-
-
Quantification:
-
Identify the peaks for 2-methylbutanoic acid and the internal standard in the sample chromatogram based on retention time and mass spectra.
-
Calculate the peak area ratio.
-
Determine the concentration in the extract using the linear regression equation from the calibration curve.
-
Calculate the final concentration in the original food sample, accounting for the initial sample weight and dilution factors.
-
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23716757, this compound.
- Wikipedia contributors. (2024). Taste receptor. In Wikipedia, The Free Encyclopedia.
- MySkinRecipes. (n.d.). This compound.
- Neyraud, E., & Canon, F. (2022). Molecular Mechanisms of Taste Recognition: Considerations about the Role of Saliva. International Journal of Molecular Sciences.
- U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS).
- U.S. Food and Drug Administration. (n.d.). GRAS Notices.
- Electronic Code of Federal Regulations. (n.d.). 21 CFR Part 184 Subpart B -- Listing of Specific Substances Affirmed as GRAS.
- U.S. Food and Drug Administration. (2025). Recently Published GRAS Notices and FDA Letters.
- Food Standards Agency. (2002). Information Bulletin on Methods of Analysis and Sampling for Foodstuffs. ResearchGate.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101935410, sodium;(2R)-2-methylbutanoate.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87370533, sodium;(2S)-2-methylbutanoate.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13357, Methyl 2-methylbutyrate.
- Kim, H. R., et al. (2020). Kokumi Taste Active Peptides Modulate Salt and Umami Taste. Nutrients.
- Tuleu, C., & Windar, F. (2021). A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations. Pharmaceutics.
- Kerry. (2022). Solving Taste Challenges with Flavor Modulation. The Food Institute.
- Synergy Flavours. (2020). Introducing kokumi: the flavour factor. Nutraceutical Business Review.
- Institute of Food Science & Technology. (2024). Food Authenticity Testing Part 2: Analytical Techniques.
- Gadgil, P., & Smith, J. S. (2004). A Rapid and Simple Method for the Determination of 2-Alkylcyclobutanones in Irradiated Meat and Processed Foods. Journal of Food Science.
- Kim, H. R., et al. (2020). Kokumi Taste Active Peptides Modulate Salt and Umami Taste. MDPI.
- U.S. Food and Drug Administration. (2016). Memorandum: Salt Taste Preference and Sodium Alternatives.
- Sclafani, A. (2013). Mechanisms for Sweetness. The Journal of Nutrition.
- U.S. Food and Drug Administration. (2001). Food Additive Status List.
- Kuroda, M., & Miyamura, N. (2019). Isolation and characterization of key contributors to the “kokumi” taste in soybean seeds. Bioscience, Biotechnology, and Biochemistry.
- Harman, C. L., Hallagan, J. B., & FEMA Science Committee. (n.d.). Sensory Testing for Flavorings with Modifying Properties.
- Deshpande, D. A., et al. (2020). Molecular mechanism of bitter taste receptor agonist-mediated relaxation of airway smooth muscle. American Journal of Physiology-Lung Cellular and Molecular Physiology.
- Wolf, W. R., & DeVries, J. W. (2013). How composition methods are developed and validated. Journal of Food Composition and Analysis.
- Al-Absi, R. (2024). The science behind monosodium glutamate: Flavor modulation, food palatability, and potential health effects. ResearchGate.
- Campden BRI Hungary. (2018). Sensory Analysis Handbook.
- Bech, A. C., et al. (2022). RTBfoods Manual - Part 2 - Tutorial Monitoring Panel Performance and Cleaning Data from Descriptive Sensory Panels for Statistical Analysis. Agritrop.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17129, 2-Methylbutyl 2-methylbutyrate.
- Ferreira, V., & Lytra, G. (2020). Distribution and Organoleptic Impact of Ethyl 2-Methylbutanoate Enantiomers in Wine. Foods.
- Yoo, S. K., et al. (2013). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Journal of the Korean Society for Applied Biological Chemistry.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24020, Ethyl 2-methylbutyrate.
- IFF. (n.d.). Taste Modulation Solutions.
- Spence, C. (2022). Behavioural Nudges, Physico-Chemical Solutions, and Sensory Strategies to Reduce People's Salt Consumption. Foods.
Sources
- 1. Solving Taste Challenges with Flavor Modulation - The Food Institute [foodinstitute.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Methyl 2-methylbutyrate | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ajihealthandnutrition.com [ajihealthandnutrition.com]
- 6. Introducing kokumi: the flavour factor [nutraceuticalbusinessreview.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C5H9NaO2 | CID 23716757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 4033-83-4 [vsnchem.com]
- 10. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 11. 2-Methylbutyl 2-methylbutyrate | C10H20O2 | CID 17129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Taste receptor - Wikipedia [en.wikipedia.org]
- 15. Molecular Mechanisms of Taste Recognition: Considerations about the Role of Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kokumi Taste Active Peptides Modulate Salt and Umami Taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ec.europa.eu [ec.europa.eu]
- 18. agritrop.cirad.fr [agritrop.cirad.fr]
- 19. A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Food Authenticity Testing Part 2: Analytical Techniques | Institute of Food Science and Technology [ifst.org]
- 21. researchgate.net [researchgate.net]
- 22. How composition methods are developed and validated - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for isotopic labeling of sodium 2-methylbutanoate
An Application Note and Protocol for the Isotopic Labeling of Sodium 2-Methylbutanoate
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of isotopically labeled this compound, a branched-chain short-chain fatty acid (SCFA) of significant biological interest. The protocol details a robust chemical synthesis route for introducing a stable isotope, specifically Carbon-13 (¹³C), at the carboxylate position ([1-¹³C]-sodium 2-methylbutanoate). This method is designed for researchers in metabolic science, drug development, and microbiology who require high-purity isotopic tracers to study metabolic pathways, quantify metabolite flux, and elucidate biological mechanisms. We explain the causality behind critical experimental steps and provide a self-validating framework through detailed analytical procedures using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Introduction: The Scientific Case for Labeling this compound
Short-chain fatty acids (SCFAs) are crucial metabolites, primarily produced by the gut microbiota, that act as key signaling molecules and energy substrates for the host.[1][2] Their roles in metabolic regulation, immune response, and various diseases are areas of intense investigation.[1][2] this compound, a branched-chain SCFA, is of particular interest for its role in protein and lipid metabolism.
Tracking the metabolic fate of this molecule within a complex biological system is analytically challenging due to its endogenous presence. Isotopic labeling, the technique of replacing an atom in a molecule with its isotope, provides an unambiguous way to trace the compound's journey through metabolic pathways.[3] Stable isotopes like Carbon-13 (¹³C) or Deuterium (²H) are preferred for their safety and analytical versatility.[4]
The use of ¹³C-labeled this compound allows researchers to:
-
Trace Metabolic Pathways: Follow the incorporation of the carbon backbone into downstream metabolites.[5]
-
Perform Flux Analysis: Quantify the rate at which 2-methylbutanoate is consumed or produced.[6]
-
Enable Advanced Analytics: Utilize detection methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, where the mass or nuclear spin difference of the isotope provides a distinct signal.[3][7][8]
This guide focuses on a well-established synthetic approach: the Grignard reaction with ¹³C-labeled carbon dioxide, which offers a reliable method for incorporating the label at the carboxyl carbon.[4]
Principle of the Method: Carboxylation of a Grignard Reagent
The core of this protocol is the synthesis of [1-¹³C]-2-methylbutanoic acid via a Grignard reaction. The process unfolds in three key stages:
-
Grignard Reagent Formation: sec-Butylmagnesium bromide is formed by reacting 2-bromobutane with magnesium metal in an anhydrous ether solvent. This is a critical step, as Grignard reagents are highly reactive and sensitive to moisture.
-
Isotopic Carboxylation: The prepared Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of ¹³C-labeled carbon dioxide (¹³CO₂). This forms a magnesium carboxylate salt intermediate.
-
Protonation and Neutralization: The intermediate is hydrolyzed with a weak acid to yield [1-¹³C]-2-methylbutanoic acid. Subsequent neutralization with sodium hydroxide produces the final product, [1-"C]-sodium 2-methylbutanoate.
This method is highly efficient for specifically labeling the carboxyl carbon, providing a targeted isotopic tracer for metabolic studies.
Experimental Protocol: Synthesis of [1-¹³C]-Sodium 2-Methylbutanoate
This protocol details the complete workflow from starting materials to the purified, labeled product.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| 2-Bromobutane | Anhydrous, ≥99% | Standard Chemical Supplier | Must be free of water. |
| Magnesium Turnings | High Purity | Standard Chemical Supplier | Activate before use. |
| [¹³C]-Carbon Dioxide | ≥99 atom % ¹³C | Isotope Supplier | Supplied in a lecture bottle or gas cylinder. |
| Diethyl Ether | Anhydrous, ≥99.5% | Standard Chemical Supplier | Use freshly opened or distilled. |
| Iodine | ACS Reagent | Standard Chemical Supplier | For Grignard initiation. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Standard Chemical Supplier | For workup. |
| Sodium Hydroxide (NaOH) | 1 M Aqueous Solution | Standard Chemical Supplier | For neutralization. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Chemical Supplier | For drying. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Isotope Supplier | For NMR analysis. |
Step-by-Step Synthesis Workflow
Causality Note: The entire apparatus must be rigorously dried (e.g., oven-dried glassware, flame-dried under vacuum) and maintained under an inert atmosphere (e.g., Argon or Nitrogen). Grignard reagents react violently with water and oxygen.
Step 1: Preparation of the Grignard Reagent (sec-Butylmagnesium Bromide)
-
Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet. Ensure all glassware is perfectly dry.
-
Place magnesium turnings (1.2 eq.) in the flask.
-
Add a small crystal of iodine. The purple vapor indicates a reactive surface is being generated on the magnesium.
-
Under a positive pressure of inert gas, add a small volume of anhydrous diethyl ether to just cover the magnesium.
-
Dissolve 2-bromobutane (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the 2-bromobutane solution to the flask to initiate the reaction. Initiation is indicated by bubble formation and a gentle reflux. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear gray and cloudy.
Step 2: Isotopic Carboxylation with [¹³C]O₂
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. This is crucial to prevent side reactions, such as the Grignard reagent reacting with itself or the product.
-
Evacuate the reaction flask and backfill with [¹³C]-Carbon Dioxide gas. Alternatively, bubble the [¹³C]O₂ gas directly through the cooled solution with vigorous stirring. The reaction is exothermic and the uptake of gas should be monitored.
-
Continue the addition of [¹³C]O₂ until the gas is no longer consumed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
Step 3: Acidic Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl. Add the acid dropwise, as the reaction with unreacted magnesium and the magnesium salt is vigorous.
-
Continue adding HCl until the aqueous layer is acidic (check with pH paper) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel. The product, [1-¹³C]-2-methylbutanoic acid, will be in the ether layer.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine all organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
Step 4: Neutralization to Sodium Salt
-
Dissolve the crude [1-¹³C]-2-methylbutanoic acid in a minimal amount of deionized water.
-
Carefully add 1 M NaOH dropwise while monitoring the pH with a pH meter. Titrate to a final pH of 7.0.
-
Freeze the resulting solution and lyophilize (freeze-dry) to obtain [1-¹³C]-sodium 2-methylbutanoate as a white, solid powder.
Characterization and Quality Control: A Self-Validating System
Confirmation of isotopic incorporation and purity is essential for the trustworthiness of any subsequent biological experiments.[5][8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the mass increase corresponding to the ¹³C isotope. The labeled product will have a molecular weight that is one Dalton higher than its unlabeled counterpart.
Method: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is ideal for analyzing the carboxylate anion.
-
Expected M-H for Unlabeled 2-methylbutanoic acid: m/z = 101.06
-
Expected M-H for [1-¹³C]-2-methylbutanoic acid: m/z = 102.06
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the precise location of the isotopic label.[7][9]
-
¹H NMR: The proton spectrum will be largely unchanged, though subtle two-bond coupling (²JCH) between the C1-carboxyl carbon and the C2-proton may be observable.
-
¹³C NMR: This is the definitive technique. The spectrum of the labeled compound will show a very large, intense signal for the C1 carboxyl carbon (around 180-185 ppm), confirming enrichment. The presence of one-bond and two-bond ¹³C-¹³C couplings can also be observed if adjacent carbons are naturally abundant ¹³C. Analysis of ¹³C isotopomers can be hampered by low sensitivity, but derivatization can improve detection.[7][9]
Summary of Analytical Data
| Parameter | Unlabeled this compound | [1-¹³C]-Sodium 2-Methylbutanoate | Rationale for Difference |
| Molecular Weight | 124.12 g/mol | 125.12 g/mol | Addition of one neutron (¹³C vs ¹²C). |
| ESI-MS (m/z, [M-Na]⁻) | 101.06 | 102.06 | Mass of the carboxylate anion increases by 1 Da. |
| ¹³C NMR (C1 Signal) | ~183 ppm (low intensity) | ~183 ppm (high intensity) | Isotopic enrichment dramatically increases signal intensity. |
Visualization of Experimental Workflow
The following diagram illustrates the complete process from synthesis to final analysis.
Caption: Workflow for the synthesis and validation of [1-¹³C]-sodium 2-methylbutanoate.
References
- Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. (2024).
- NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. (n.d.). PubMed Central.
- Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. (n.d.).
- NMR Analysis of Carboxylate Isotopomers of 13C-Metabolites by Chemoselective Derivatization with 15N-Cholamine. (2021).
- 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. (2023). PubMed.
- Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain f
- Isotope-Coded On-Tissue Derivatization for Quantitative Mass Spectrometry Imaging of Short-Chain Fatty Acids in Biological Tissues. (2023).
- 13C Labeled Compounds. (n.d.). Alfa Chemistry.
- Isotopic labeling. (n.d.). Wikipedia.
Sources
- 1. Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging - American Chemical Society [acs.digitellinc.com]
- 7. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
sodium 2-methylbutanoate effect on gene expression analysis
Topic: Analysis of Gene Expression Changes Induced by Sodium 2-Methylbutanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Epigenetic Impact of this compound
This compound, the sodium salt of 2-methylbutanoic acid, is a short-chain fatty acid (SCFA)[1][2][3]. SCFAs are increasingly recognized not just as metabolic byproducts of gut microbiota but as potent signaling molecules with diverse physiological roles, including the regulation of the immune system, metabolism, and cell proliferation[4][5][6]. A primary mechanism through which many SCFAs exert their effects is by modulating gene expression at the epigenetic level.
This application note provides a comprehensive guide for researchers to investigate the effects of this compound on gene expression. We will delve into its presumed mechanism of action as a histone deacetylase (HDAC) inhibitor and provide detailed, field-proven protocols for a complete transcriptomic analysis workflow, from initial cell treatment to bioinformatics analysis and final validation.
Core Mechanism: Histone Deacetylase (HDAC) Inhibition
Many short-chain fatty acids, most notably sodium butyrate, are well-characterized inhibitors of histone deacetylases (HDACs)[7][8][9][10][11]. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression[7]. By inhibiting HDACs, SCFAs like this compound can induce a state of histone hyperacetylation. This modification neutralizes the positive charge of histones, relaxing the chromatin structure into a more open state known as euchromatin. This "open" state allows transcription factors and RNA polymerase greater access to gene promoters, thereby activating or upregulating gene expression[4][5].
This mechanism is not merely a theoretical concept; it has profound implications for cellular function and is a key area of investigation for therapeutic development in oncology and inflammatory diseases[5][10]. The following diagram illustrates this pivotal signaling pathway.
Caption: HDAC inhibition pathway by this compound.
Experimental Workflow for Gene Expression Analysis
A robust and well-planned experiment is crucial for generating meaningful and reproducible data. This section outlines a complete workflow for analyzing the transcriptomic effects of this compound, from initial cell culture to final data interpretation. The entire process is visualized in the diagram below.
Caption: Comprehensive workflow for transcriptomic analysis.
Protocol 1: Cell Culture and Treatment
The choice of cell line is paramount and should be relevant to the research question. For this protocol, we will use a hypothetical human colorectal cancer cell line (e.g., HCT116), as SCFAs are highly concentrated in the colon.
Materials:
-
HCT116 cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (powder, high purity)
-
Vehicle control (e.g., sterile PBS or water)
-
6-well tissue culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. This ensures cells are in an active growth phase.
-
Preparation of Treatment Stock: Prepare a sterile, concentrated stock solution of this compound (e.g., 1 M in sterile water).
-
Experimental Design:
-
Dose-Response: To determine the optimal working concentration, treat cells with a range of this compound concentrations (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM) for a fixed time (e.g., 24 hours).
-
Time-Course: Using the optimal concentration determined from the dose-response experiment, treat cells for various durations (e.g., 0h, 6h, 12h, 24h, 48h).
-
Controls: Always include an untreated control and a vehicle-treated control to ensure observed effects are due to the compound and not the solvent.
-
Replicates: Prepare each condition in biological triplicate (i.e., three separate wells) to ensure statistical power.
-
-
Treatment: Remove the old medium from the cells and add fresh medium containing the specified concentration of this compound or vehicle.
-
Incubation: Return plates to the incubator (37°C, 5% CO₂) for the desired time. During this time, it is advisable to monitor for any morphological changes or signs of toxicity[12][13].
-
Cell Harvest: After incubation, place the culture plates on ice to halt biological activity[12][13]. Aspirate the medium, wash the cell monolayer once with ice-cold PBS, and then proceed immediately to RNA extraction.
Protocol 2: RNA Extraction and Quality Control
High-quality, intact RNA is the cornerstone of a successful RNA-Seq experiment[14].
Materials:
-
RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit, TRIzol reagent)
-
RNase-free water, tubes, and pipette tips
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or similar instrument
Procedure:
-
RNA Extraction: Lyse the cells directly in the culture well according to the manufacturer's protocol of your chosen RNA extraction kit. This minimizes RNA degradation[12].
-
Quantification and Purity Check:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Aim for an A260/A280 ratio of ~2.0 . A lower ratio may indicate protein contamination.
-
Aim for an A260/A230 ratio of 2.0-2.2 . A lower ratio can indicate contamination with salts or phenol.
-
-
Integrity Check:
-
Assess RNA integrity by running a sample on an Agilent Bioanalyzer.
-
The output is an RNA Integrity Number (RIN) . For RNA-Seq, a RIN value ≥ 8 is highly recommended to ensure the RNA is not degraded.
-
Protocol 3: RNA-Sequencing and Bioinformatics Analysis
This phase transitions from the wet lab to computational analysis to identify differentially expressed genes (DEGs) and their biological significance.
A. Library Preparation and Sequencing This step is typically performed by a core facility or a commercial service provider. The general steps include:
-
mRNA Enrichment: Poly(A) selection is used to enrich for messenger RNA.
-
Fragmentation & cDNA Synthesis: The enriched mRNA is fragmented and then reverse transcribed into complementary DNA (cDNA)[15].
-
Adapter Ligation & Amplification: Sequencing adapters are ligated to the cDNA fragments, which are then amplified to create the final library[14][15].
-
Sequencing: The prepared library is sequenced on a high-throughput platform (e.g., Illumina NovaSeq), generating millions of short reads[15].
B. Bioinformatics Pipeline The analysis of RNA-Seq data requires specialized bioinformatics tools[16][17].
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads[18].
-
Trimming: Employ tools such as Trimmomatic or Cutadapt to remove low-quality bases and adapter sequences[18].
-
Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner like STAR or HISAT2 [17][19].
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq .
-
Differential Gene Expression (DGE) Analysis:
-
Use statistical packages like DESeq2 or edgeR in R to identify genes that show a statistically significant change in expression between the treated and control groups[20].
-
The results are typically filtered based on a p-adjusted value (or False Discovery Rate, FDR) < 0.05 and a log2 fold change cutoff (e.g., > |1|).
-
-
Functional Enrichment Analysis:
-
Take the list of differentially expressed genes and perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis.
-
This crucial step helps to understand the biological processes, molecular functions, and signaling pathways that are perturbed by this compound treatment[20].
-
Protocol 4: Validation by Quantitative RT-PCR (qRT-PCR)
It is essential to validate the results from RNA-Seq for a subset of key genes using an independent method like qRT-PCR[21].
Materials:
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB)
Procedure:
-
Gene Selection: Select 5-10 genes for validation. Good candidates include top up- and down-regulated genes or genes within a significantly enriched pathway of interest[22].
-
Primer Design: Design primers that span an exon-exon junction to prevent amplification of any contaminating genomic DNA.
-
cDNA Synthesis: Reverse transcribe 1 µg of the same high-quality RNA used for RNA-Seq into cDNA.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each gene (including housekeeping genes) for every sample.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method [23]. The results should show the same trend (up- or down-regulation) as observed in the RNA-Seq data to confirm the findings[20][24].
Data Presentation and Interpretation
Table 1: Top Differentially Expressed Genes (DEGs) from RNA-Seq (Example Data)
| Gene Symbol | log2FoldChange | p-adjusted (FDR) | Regulation | Putative Function |
|---|---|---|---|---|
| CDKN1A | 2.58 | 1.2e-15 | Up | Cell cycle inhibitor |
| FOS | 3.12 | 4.5e-12 | Up | Transcription factor, apoptosis |
| EGR1 | 2.91 | 7.8e-11 | Up | Transcription factor, cell growth |
| MYC | -2.15 | 3.3e-09 | Down | Proto-oncogene, proliferation |
| CCND1 | -1.89 | 6.1e-08 | Down | Cell cycle regulator |
Table 2: qRT-PCR Validation of Selected DEGs (Example Data)
| Gene Symbol | RNA-Seq log2FC | qRT-PCR Relative Fold Change | Result |
|---|---|---|---|
| CDKN1A | 2.58 | 5.85 | Validated |
| FOS | 3.12 | 8.41 | Validated |
| MYC | -2.15 | 0.23 | Validated |
| CCND1 | -1.89 | 0.27 | Validated |
The data should be interpreted in the context of the compound's mechanism. For instance, the upregulation of a cell cycle inhibitor like CDKN1A is consistent with the known effects of other HDAC inhibitors, which can induce cell cycle arrest[10]. Similarly, changes in the expression of oncogenes like MYC and cell cycle regulators like CCND1 provide strong evidence of the compound's anti-proliferative potential. These findings, supported by pathway analysis, can build a compelling narrative about the biological impact of this compound.
References
- RNA-seq: Basic Bioinformatics Analysis. (n.d.). National Institutes of Health.
- Short Chain Fatty Acids (SCFA) Reprogram Gene Expression in Human Malignant Epithelial and Lymphoid Cells. (2016). PLOS One.
- Bioinformatics Workflow of RNA-Seq. (n.d.). CD Genomics.
- Cell culture and QRT PCR Gene Expression. (n.d.). Public Health England.
- Accurate and Reproducible RT-qPCR Gene Expression Analysis on Cell Culture Lysates Using the SingleShot™ SYBR® Green Kit. (n.d.). Bio-Rad.
- How can bioinformatics help me analyze RNA-seq data?. (2025). Patsnap Synapse.
- How Can Transcriptome Analysis Rapidly Identify Differentially Expressed Genes for qPCR Validation in My Research?. (n.d.). MtoZ Biolabs.
- List of RNA-Seq bioinformatics tools. (n.d.). Wikipedia.
- A Beginner's Guide to Analysis of RNA Sequencing Data. (n.d.). National Institutes of Health.
- How to analyze gene expression from cultured cells. (2016). YouTube.
- Integrating Cell Culture and Gene Expression Analysis by QRT PCR. (n.d.). Public Health England.
- Short Chain Fatty Acids (SCFA) Reprogram Gene Expression in Human Malignant Epithelial and Lymphoid Cells. (2016). ResearchGate.
- This compound. (n.d.). PubChem.
- Effects of different short-chain fatty acids (SCFA) on gene expression of proteins involved in barrier function in IPEC-J2. (2022). National Institutes of Health.
- Short chain fatty acids: the messengers from down below. (2023). Frontiers.
- Quantitative Real-Time Analysis of Differentially Expressed Genes in Peripheral Blood Samples of Hypertension Patients. (n.d.). PubMed Central.
- Microbial Short-Chain Fatty Acid (SCFAs) Analysis. (n.d.). CD Genomics.
- Using Transcriptome Sequencing to identify DEGs in response to chemical challenges. (n.d.). Novogene.
- Validation of differentially expressed transcripts by qPCR. (A) Gene... (n.d.). ResearchGate.
- Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium. (n.d.). PubMed Central.
- Gene Overexpression in Cell Lines Protocol. (n.d.). Creative Biogene.
- HDAC Inhibitors. (n.d.). MedChemExpress.
- How to select genes for qPCR validation in transcriptome/RNA seq data?. (2022). YouTube.
- RNA-Seq: Basics, Applications and Protocol. (2024). Technology Networks.
- Effect of sodium butyrate on the expression of genes transduced by retroviral vectors. (n.d.). PubMed.
- Protective role of sodium butyrate, a HDAC inhibitor on beta-cell proliferation, function and glucose homeostasis through modulation of p38/ERK MAPK and apoptotic pathways: study in juvenile diabetic rat. (2014). PubMed.
- RNA Sequencing Sample Preparation. (n.d.). Thermo Fisher Scientific.
- Sodium butyrate | HDAC inhibitor. (n.d.). Axon Medchem.
- RNA sequencing | RNA-seq methods & solutions. (n.d.). QIAGEN.
- How can we use RNA sequencing to figure out how a drug works?. (2023). YouTube.
- (S)-2-Methylbutanoate. (n.d.). PubChem.
- Sodium Butyrate - HDAC Inhibitor. (n.d.). hdacis.com.
- Sodium 2-hydroxybutanoate. (n.d.). Selleck Chemicals.
- 2-Methylbutanoic Acid. (n.d.). PubChem.
- Sodium Butyrate For use as a histone deacetylase inhibitor. (n.d.). Sigma-Aldrich.
- Effect of sodium butyrate on gene expression in a rat myogenic cell line. (1984). PubMed.
Sources
- 1. This compound | C5H9NaO2 | CID 23716757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-Methylbutanoate | C5H9O2- | CID 6950480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Short Chain Fatty Acids (SCFA) Reprogram Gene Expression in Human Malignant Epithelial and Lymphoid Cells | PLOS One [journals.plos.org]
- 5. Frontiers | Short chain fatty acids: the messengers from down below [frontiersin.org]
- 6. Microbial Short-Chain Fatty Acid (SCFAs) Analysis - CD Genomics [cd-genomics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protective role of sodium butyrate, a HDAC inhibitor on beta-cell proliferation, function and glucose homeostasis through modulation of p38/ERK MAPK and apoptotic pathways: study in juvenile diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Sodium Butyrate - HDAC Inhibitor [hdacis.com]
- 11. Sodium Butyrate For use as a histone deacetylase inhibitor. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]
- 13. culturecollections.org.uk [culturecollections.org.uk]
- 14. RNA Sequencing Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 16. RNA-seq: Basic Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. List of RNA-Seq bioinformatics tools - Wikipedia [en.wikipedia.org]
- 18. How can bioinformatics help me analyze RNA-seq data? [synapse.patsnap.com]
- 19. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 20. How Can Transcriptome Analysis Rapidly Identify Differentially Expressed Genes for qPCR Validation in My Research? | MtoZ Biolabs [mtoz-biolabs.com]
- 21. rna-seqblog.com [rna-seqblog.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Quantitative Real-Time Analysis of Differentially Expressed Genes in Peripheral Blood Samples of Hypertension Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Sodium 2-Methylbutanoate in Metabolomics Samples
Introduction: The Significance of 2-Methylbutanoate in Metabolism
Sodium 2-methylbutanoate, the salt of 2-methylbutanoic acid, is a branched-chain short-chain fatty acid (BC-SCFA) of significant interest in the field of metabolomics. Unlike straight-chain SCFAs (e.g., acetate, propionate, butyrate) which are primary products of dietary fiber fermentation by the gut microbiota, 2-methylbutanoic acid is principally derived from the microbial catabolism of the branched-chain amino acid L-isoleucine in the gut.[1] Consequently, its concentration in biological matrices such as feces, plasma, and serum serves as a key metabolic indicator of both gut microbiome activity and host amino acid metabolism.
Elevated levels of 2-methylbutanoate and other BC-SCFAs have been implicated in various physiological and pathophysiological states, making their accurate quantification crucial for research in areas like gut-brain axis communication, metabolic disorders, and intestinal diseases.[1]
However, the quantitative analysis of 2-methylbutanoate presents several analytical challenges:
-
Volatility: As a short-chain fatty acid, it is highly volatile, leading to potential analyte loss during sample preparation, especially during evaporation or drying steps.[2][3][4][5]
-
Hydrophilicity: Its polar nature complicates efficient extraction from aqueous biological matrices and results in poor retention on standard reverse-phase chromatography columns.[2][6]
-
Isomeric Interference: 2-Methylbutanoate is isomeric with other five-carbon SCFAs, such as isovaleric acid (3-methylbutanoic acid) and valeric acid (pentanoic acid), requiring high-resolution chromatographic separation for unambiguous quantification.[7]
This application note provides a comprehensive, field-proven guide for the robust and accurate quantification of this compound and other SCFAs in biological samples. We present detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), addressing the key challenges from sample collection to data acquisition.
Pre-Analytical Stage: The Foundation of Accurate Quantification
Metabolomics data is only as reliable as the initial sample. For volatile compounds like 2-methylbutanoate, pre-analytical steps are arguably the most critical part of the entire workflow.
Sample Collection and Quenching
The primary goal is to instantaneously halt all enzymatic activity to preserve the metabolic snapshot at the moment of collection. Failure to quench metabolism can lead to significant changes in SCFA concentrations, particularly in microbially active samples like feces.[8]
-
Rationale: Cold temperatures dramatically reduce enzyme kinetics. Solvents like methanol or isopropanol serve to precipitate proteins and denature enzymes, effectively stopping metabolic processes.[8][9] For fecal samples, immediate homogenization in a solvent is shown to preserve SCFA levels more effectively than storing samples neat, even when frozen.[8]
-
Protocol for Fecal Samples:
-
Immediately upon collection, place the fecal sample on ice.
-
Weigh approximately 100-200 mg of the sample into a pre-weighed 2 mL tube containing ceramic beads and 1 mL of ice-cold 70% isopropanol.[8][10]
-
Immediately homogenize using a bead beater (e.g., Precellys) for 20-40 seconds.
-
Store the resulting homogenate at -80°C until extraction.
-
-
Protocol for Plasma/Serum:
-
Collect blood in appropriate anticoagulant tubes (e.g., EDTA for plasma).
-
Process immediately to separate plasma or serum by centrifugation at 4°C.
-
For quenching, add 3-4 volumes of ice-cold methanol to the plasma/serum sample (e.g., 400 µL methanol to 100 µL plasma).[4]
-
Vortex briefly and store at -80°C until extraction.
-
The Critical Role of Internal Standards
For accurate quantification, an internal standard (IS) must be added at the earliest possible stage—ideally to the quenching/extraction solvent. The IS corrects for variability in extraction efficiency, derivatization yield, and instrument response.
-
Rationale: An ideal IS is chemically similar to the analyte but mass-distinguishable. Isotopically labeled standards are the gold standard. For 2-methylbutanoate, a deuterated analog like 2-methylbutyric acid-d3 is an excellent choice.[1] If a specific labeled standard is unavailable, a structurally similar odd-chain SCFA like heptanoic acid-d7 or a non-endogenous branched-chain SCFA like 2-ethylbutyric acid can be used.[7][11]
Workflow Overview: From Sample to Data
The following diagram outlines the complete analytical workflow for SCFA analysis. Researchers must choose between the GC-MS and LC-MS pathways based on available instrumentation and specific research goals.
Caption: General workflow for SCFA analysis.
Protocol 1: GC-MS Analysis via Propyl Chloroformate (PCF) Derivatization
GC-MS is a highly sensitive and specific technique for SCFA analysis, but it requires a derivatization step to make the analytes volatile and thermally stable.[2][3][12] The PCF method is robust and effective for simultaneously measuring SCFAs and branched-chain amino acids.[1]
Rationale for PCF Derivatization
Propyl chloroformate reacts with the carboxylic acid group of 2-methylbutanoate (and other SCFAs) in an aqueous environment to form a propyl ester. This reaction, shown below, masks the polar carboxylic acid group, significantly increasing the compound's volatility and improving its chromatographic peak shape on common non-polar GC columns. The use of pyridine acts as a catalyst and acid scavenger.[1]
Sources
- 1. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 7. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 8. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lipidmaps.org [lipidmaps.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Sodium 2-Methylbutanoate in Neuroscience Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of Branched-Chain Short-Chain Fatty Acids in Neurobiology
The intricate communication network between the gut microbiome and the central nervous system, known as the gut-brain axis, has emerged as a paramount area of investigation in modern neuroscience. A key class of molecular messengers in this dialogue is the short-chain fatty acids (SCFAs), which are metabolites produced by the bacterial fermentation of dietary fiber. While the roles of straight-chain SCFAs like butyrate and propionate have been extensively studied, the unique contributions of branched-chain short-chain fatty acids (BCFAs) are now gaining deserved attention. Sodium 2-methylbutanoate, a salt of the BCFCA 2-methylbutanoic acid, stands as a molecule of interest with potential applications in modulating neuronal function and behavior.
This comprehensive guide serves as a foundational resource for researchers venturing into the study of this compound in a neuroscience context. We will delve into its putative mechanisms of action, drawing parallels with its more-studied SCFA counterparts, and provide detailed, field-proven protocols for its application in both in vitro and in vivo experimental paradigms. The overarching goal is to equip researchers with the knowledge and practical tools to explore the therapeutic and physiological relevance of this intriguing microbial metabolite.
Pillar 1: Mechanistic Insights - How this compound May Influence Neuronal Function
While direct research on this compound in neuroscience is still in its nascent stages, we can extrapolate its likely mechanisms of action from the broader understanding of SCFAs. The primary modes through which these molecules are believed to exert their effects on the central nervous system are through the activation of G protein-coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[1]
G Protein-Coupled Receptor (GPCR) Activation
SCFAs are known to be endogenous ligands for a subset of GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[2] These receptors are expressed on a variety of cell types, including enteroendocrine cells, immune cells, and neurons.[2] The activation of these receptors can initiate a cascade of intracellular signaling events that can modulate neurotransmitter release and neuronal excitability.[3]
The binding of an SCFA to its receptor on a presynaptic neuron, for instance, can influence the release of neurotransmitters like glutamate, GABA, dopamine, and serotonin, thereby altering synaptic transmission and plasticity.[4][5]
Caption: Proposed HDAC inhibition pathway for this compound.
Pillar 2: Experimental Protocols - A Practical Guide to Studying this compound
The following protocols are designed to be adaptable for the investigation of this compound in common neuroscience research models.
Protocol 1: In Vitro Assessment of Neuroprotection in a Neuronal Cell Line
Objective: To determine if this compound can protect neuronal cells from excitotoxicity, a common mechanism of neuronal death in neurological disorders.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
This compound (powder, ensure high purity)
-
Glutamate solution
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, LDH)
-
Multi-well cell culture plates
-
Sterile water for dissolving the compound
Procedure:
-
Cell Culture: Culture the neuronal cell line according to standard protocols. Plate the cells in multi-well plates at an appropriate density and allow them to adhere and differentiate if necessary.
-
Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound in sterile water or PBS. A concentration of 100 mM is a reasonable starting point. Filter-sterilize the solution.
-
Treatment:
-
Control Group: Treat cells with vehicle (the same volume of sterile water or PBS used for the treatment groups).
-
Excitotoxicity Group: Treat cells with a concentration of glutamate known to induce cell death in your chosen cell line (e.g., 1-5 mM).
-
Treatment Group: Pre-treat cells with various concentrations of this compound (e.g., 10 µM, 100 µM, 1 mM) for a set period (e.g., 24 hours) before exposing them to glutamate.
-
Treatment Alone Group: Treat cells with the highest concentration of this compound alone to assess for any inherent toxicity.
-
-
Induction of Excitotoxicity: After the pre-treatment period, add the glutamate solution to the appropriate wells.
-
Incubation: Incubate the cells for a period sufficient to observe significant cell death in the excitotoxicity group (e.g., 24 hours).
-
Assessment of Cell Viability: Following incubation, use a cell viability assay (e.g., MTT or LDH assay) to quantify the extent of cell death in each group.
-
Data Analysis: Express the data as a percentage of the control group's viability. Perform statistical analysis to determine if there is a significant difference between the excitotoxicity group and the treatment groups.
Causality and Self-Validation: This protocol includes a positive control for cell death (glutamate alone) and a control for the compound's intrinsic toxicity. A dose-dependent protective effect of this compound would provide strong evidence for its neuroprotective properties.
Protocol 2: In Vivo Assessment of Anxiolytic-like Effects in a Rodent Model
Objective: To investigate whether this compound exhibits anxiolytic-like properties in a standard behavioral test in mice or rats. Animal models are crucial for understanding the behavioral effects of novel compounds. [6][7][8][9][10] Materials:
-
Adult male mice or rats
-
This compound
-
Vehicle (e.g., sterile saline)
-
Elevated Plus Maze (EPM) or Open Field Test (OFT) apparatus
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing facility and handling for at least one week before the experiment.
-
Drug Preparation and Administration: Dissolve this compound in the vehicle. Administer the compound to the animals via an appropriate route (e.g., intraperitoneal injection, oral gavage). A range of doses should be tested (e.g., 10, 50, 100 mg/kg).
-
Behavioral Testing:
-
Elevated Plus Maze (EPM): 30-60 minutes after administration, place each animal in the center of the EPM and allow it to explore for 5 minutes. The EPM consists of two open arms and two closed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
Open Field Test (OFT): Place each animal in the center of an open field arena and allow it to explore for 10-15 minutes. Anxiolytic compounds often increase the time spent in the center of the arena and may increase overall locomotor activity.
-
-
Data Collection and Analysis: Use video tracking software to record and score the animals' behavior. Key parameters to analyze include:
-
EPM: Time spent in open arms, number of open arm entries, time spent in closed arms, number of closed arm entries.
-
OFT: Time spent in the center, distance traveled in the center, total distance traveled.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the behavioral parameters between the vehicle-treated control group and the this compound-treated groups.
Pillar 3: Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Sodium Butyrate (Literature Values) | This compound (Hypothetical Experimental Data) |
| Neuroprotection (EC50) | 0.5 - 2 mM (in vitro) | To be determined |
| HDAC Inhibition (IC50) | ~0.5 mM (in vitro) | To be determined |
| Anxiolytic Effect (EPM) | Increased open arm time at 100 mg/kg (i.p.) | Increased open arm time at 50 mg/kg (i.p.) |
Note: The data for this compound is hypothetical and serves as an example of how to present experimental findings.
Experimental Workflow Visualization
Caption: General experimental workflow for in vitro and in vivo studies.
Future Directions and Concluding Remarks
The study of this compound in neuroscience is a promising frontier. While much can be inferred from the extensive research on other SCFAs, direct investigation is necessary to elucidate its unique pharmacological profile. Future research should focus on:
-
Receptor Binding Affinity: Determining the binding affinity of this compound for FFAR2 and FFAR3.
-
HDAC Inhibition Profile: Assessing its potency and selectivity as an HDAC inhibitor.
-
Blood-Brain Barrier Permeability: Quantifying its ability to cross the blood-brain barrier.
-
Neurotransmitter Modulation: Investigating its effects on the release and reuptake of key neurotransmitters.
-
Therapeutic Potential: Exploring its efficacy in animal models of various neurological and psychiatric disorders, such as anxiety, depression, and neurodegenerative diseases.
By employing the principles and protocols outlined in this guide, researchers can systematically unravel the neurobiological significance of this compound, potentially paving the way for novel therapeutic strategies targeting the gut-brain axis.
References
- Kim, H. J., & Kim, J. Y. (2009). The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain. Journal of Neurochemistry, 110(4), 1228-1240. [Link]
- Kim, H. J., Rowe, M., Ren, M., Hong, J. S., Chen, P. S., & Chuang, D. M. (2009). The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain. Journal of Neurochemistry, 110(4), 1228-1240. [Link]
- Biocrates Life Sciences AG. (2022, November 14). Short- and medium-chain fatty acids – Metabolites to study the microbiome, diet, and gut-immune axis [Video]. YouTube. [Link]
- Subbannayya, Y., Pinto, S. M., Gowda, H., & Prasad, T. S. K. (2013). The histone deacetylase inhibitor sodium butyrate promotes cell death and differentiation and reduces neurosphere formation in human medulloblastoma cells. Investigational New Drugs, 31(2), 277-287. [Link]
- Wang, Y., Chen, J., Li, Y., & Chen, J. (2024). The role of short-chain fatty acids in central nervous system diseases: A bibliometric and visualized analysis with future directions. Frontiers in Neurology, 15, 1354805. [Link]
- Silva, Y. P., Bernardi, A., & Frozza, R. L. (2020). The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication. Frontiers in Endocrinology, 11, 25. [Link]
- Martin-Gallaus, V., & Roh, Y. (2023). Short chain fatty acids: the messengers from down below. Frontiers in Neuroendocrinology, 69, 101061. [Link]
- Wikipedia contributors. (2023, December 19). 2-Methylbutanoic acid. In Wikipedia, The Free Encyclopedia. [Link]
- Ríos-Covián, D., Ruas-Madiedo, P., Margolles, A., Gueimonde, M., de los Reyes-Gavilán, C. G., & Salazar, N. (2024). Targeting short-chain fatty acids receptors signalling for neurological disorders treatment.
- PubChem. (n.d.). 2-Methylbutanoic acid.
- protocols.io. (2024, December 16). Fatty Acid Induction to Hippocampal Neurons. [Link]
- Waxler, L. (2025, June 11). How Animal Models Paved the Way for Innovation in Neuroscience.
- Rosa, R. B., Schuck, P. F., de Assis, D. R., Latini, A., Dutra-Filho, C. S., & Wajner, M. (2005). Inhibition of energy metabolism by 2-methylacetoacetate and 2-methyl-3-hydroxybutyrate in cerebral cortex of developing rats. Journal of Inherited Metabolic Disease, 28(4), 501-515. [Link]
- Ferland, J. N., & Armario, A. (2014). High doses of the histone deacetylase inhibitor sodium butyrate trigger a stress-like response. Neuropharmacology, 79, 75-82. [Link]
- Jaworska, J., Ziemka-Nalecz, M., Sypecka, J., & Zalewska, T. (2017). The potential neuroprotective role of a histone deacetylase inhibitor, sodium butyrate, after neonatal hypoxia-ischemia.
- PubChem. (n.d.). This compound.
- Brain & Behavior Research Foundation. (2017, June 5). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. [Link]
- Hrubá, L., & Šafaříková, B. (2025). A new two-hit animal model for schizophrenia research: Consequences on social behavior. Journal of Neuroscience Methods, 423, 110034. [Link]
- Justinova, Z., & Tanda, G. (2009). Animal models of cannabinoid reward. Current Topics in Behavioral Neurosciences, 1, 281-306. [Link]
- Zhang, Y., Chen, Y., Wu, J., & Cui, L. (2021). Inhibition of Fatty Acid Synthesis Aggravates Brain Injury, Reduces Blood-Brain Barrier Integrity and Impairs Neurological Recovery in a Murine Stroke Model. Frontiers in Neurology, 12, 708821. [Link]
- Wang, I. K., Lin, C. L., Wu, Y. Y., Chuang, F. R., Chen, J. B., Wu, M. S., & Hsu, C. N. (2022). Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach. International Journal of Molecular Sciences, 23(19), 11458. [Link]
- Jackson, D. N., & Theuri, J. (2022). Brief exposure of neuronal cells to levels of SCFAs observed in human systemic circulation impair lipid metabolism resulting in apoptosis. Scientific Reports, 12(1), 14389. [Link]
- Jeffery, K. (2023, June 20). Why are animal studies important in neuroscience research? [Video]. YouTube. [Link]
- Wikipedia contributors. (2024, January 1). β-Hydroxybutyric acid. In Wikipedia, The Free Encyclopedia. [Link]
- Funchal, C., Schmidt, A. P., Jacques-Silva, M. C., Tonin, A., Souza, D. O., & Wajner, M. (2016). 2-Methylcitric acid impairs glutamate metabolism and induces permeability transition in brain mitochondria. Journal of Neurochemistry, 137(2), 245-256. [Link]
- Husted, A. S., Trauelsen, M., Rudenko, O., Hjorth, S. A., & Schwartz, T. W. (2017). Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors. Frontiers in Endocrinology, 8, 20. [Link]
- Franco, R., Casadó, V., Ciruela, F., Lluis, C., & Ferré, S. (2008). G-Protein-Coupled Receptor Heteromers as Key Players in the Molecular Architecture of the Central Nervous System. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 7(1), 3-10. [Link]
- Cestèle, S., & Catterall, W. A. (2000). Sodium channel toxins and neurotransmitter release. Neuroscience, 101(3), 521-541. [Link]
- Que, Z., & Chen, J. (2023). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. Nutrients, 15(18), 3986. [Link]
- Neuroscience News. (2012, July 12). Large, Medically Important Class of Proteins Starts to Yield Its Secrets. [Link]
- Lovinger, D. M. (2008). Neurotransmitter Roles in Synaptic Modulation, Plasticity and Learning in the Dorsal Striatum. Neuropharmacology, 54(4), 663-677. [Link]
- Covey, D. P., Bunner, K. D., & Cheer, J. F. (2016). Modulating the neuromodulators: dopamine, serotonin and the endocannabinoid system. Neuroscience, 321, 1-15. [Link]
- Prins, M. L. (2008). Cerebral metabolic adaptation and ketone metabolism after brain injury. Journal of Cerebral Blood Flow & Metabolism, 28(1), 1-16. [Link]
- Philipp, M., & Schuebel, K. (2018). Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN. eLife, 7, e40984. [Link]
- Henley, C. (n.d.). 12. Neurotransmitter Action: G-Protein-Coupled Receptors. In Foundations of Neuroscience.
- Szőke, É., & Vyklický, L. (2018). Inhibitory Gi/O-coupled receptors in somatosensory neurons: Potential therapeutic targets for novel analgesics. Physiological Research, 67(Suppl 2), S223-S237. [Link]
- Wikipedia contributors. (2024, January 3). Bodybuilding supplement. In Wikipedia, The Free Encyclopedia. [Link]
- Briguglio, M., Dell'Osso, B., Panzica, G., Malgaroli, A., Banfi, G., Zanaboni, C., ... & Porta, M. (2018). Neurotransmitters Regulation and Food Intake: The Role of Dietary Sources in Neurotransmission. Nutrients, 10(12), 1957. [Link]
Sources
- 1. Targeting short-chain fatty acids receptors signalling for neurological disorders treatment [explorationpub.com]
- 2. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]
- 3. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 4. Neurotransmitter Roles in Synaptic Modulation, Plasticity and Learning in the Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating the neuromodulators: dopamine, serotonin and the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Animal Models Paved the Way for Innovation in Neuroscience (Feature Column) — GreyMattersTU [greymattersjournaltu.org]
- 7. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
- 8. A new two-hit animal model for schizophrenia research: Consequences on social behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of cannabinoid reward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Derivatization of Sodium 2-Methylbutanoate for Gas Chromatography (GC) Analysis
Introduction: The Imperative for Derivatization in GC Analysis of Short-Chain Fatty Acids
Sodium 2-methylbutanoate, a salt of a branched-chain short-chain fatty acid (SCFA), presents a significant analytical challenge for gas chromatography (GC). Due to its ionic nature and the high polarity of its corresponding free acid, it exhibits low volatility, making direct injection onto a GC system impractical. This leads to poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity, which hinders accurate quantification.[1][2] To overcome these limitations, a chemical modification process known as derivatization is essential.
Derivatization converts the polar carboxyl group into a less polar and more volatile functional group, thereby enhancing the analyte's thermal stability and improving its chromatographic behavior.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for the effective derivatization of this compound for GC analysis. We will explore the most common and robust derivatization techniques, focusing on esterification and silylation, with an emphasis on the underlying chemical mechanisms and practical, field-proven methodologies.
Choosing the Right Derivatization Strategy: Esterification vs. Silylation
The two primary strategies for derivatizing carboxylic acids like 2-methylbutanoic acid are esterification and silylation. The choice between these methods depends on several factors, including the sample matrix, required sensitivity, and available instrumentation (e.g., GC-FID vs. GC-MS).
-
Esterification: This classic approach converts the carboxylic acid into an ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester), which is significantly more volatile.[1] Acid-catalyzed esterification is a widely used, cost-effective, and reliable method.[4][5][6]
-
Silylation: This technique replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.[7] Silylation reagents are highly reactive and can often derivatize other functional groups present in the sample.[8][9] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a popular and potent silylation reagent that produces volatile by-products, which is advantageous for clean chromatography.[8][10]
Method 1: Acid-Catalyzed Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
BF3-methanol is a highly efficient catalyst for the esterification of carboxylic acids.[1][11] The boron trifluoride acts as a Lewis acid, protonating the carbonyl oxygen of the carboxylic acid.[1][12] This enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol.[1][12] The subsequent elimination of a water molecule yields the methyl ester.[1][5]
Reaction Mechanism: Fischer Esterification
The acid-catalyzed esterification follows the Fischer esterification mechanism, which is a reversible reaction.[5][6] To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (methanol) is used, and the removal of water is crucial.[5][11]
Experimental Workflow for BF3-Methanol Derivatization
Caption: Workflow for BF3-Methanol Derivatization of this compound.
Detailed Protocol for BF3-Methanol Derivatization
Materials:
-
This compound sample
-
Hydrochloric acid (HCl), suitable concentration for acidification
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vials with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation & Acidification:
-
Accurately weigh or pipette the sample containing this compound into a reaction vial.
-
If the sample is in an aqueous solution, acidify to a low pH (e.g., pH < 2) with HCl to convert the salt to the free carboxylic acid, 2-methylbutanoic acid.
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen. The absence of water is critical for high derivatization yield.[11]
-
-
Derivatization Reaction:
-
Add 2 mL of 10-14% BF3-methanol solution to the dried sample.[1][11]
-
Tightly cap the vial and vortex for 10-20 seconds to dissolve the residue.
-
Heat the vial at 60-100°C for 5-10 minutes in a heating block or water bath.[1][11][13] The optimal temperature and time may require validation for specific sample types.
-
-
Extraction of Methyl Ester:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane to the vial to extract the newly formed methyl 2-methylbutanoate.[1]
-
Add 1 mL of saturated NaCl solution to facilitate phase separation by increasing the ionic strength of the aqueous layer.[1]
-
Vortex the vial vigorously for 30 seconds to ensure thorough extraction of the ester into the hexane layer.
-
Allow the layers to separate. The upper layer is the hexane phase containing the derivative.
-
-
Sample Cleanup and Collection:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC.
-
Quantitative Data Summary for BF3-Methanol Derivatization
| Parameter | Recommended Value/Range | Reference |
| Sample Amount | 1-25 mg | [1][11] |
| BF3-Methanol Concentration | 10-14% (w/w) | [1][11] |
| Reagent Volume | 2 mL | [1][11] |
| Reaction Temperature | 60-100 °C | [1][11][13] |
| Reaction Time | 5-10 minutes | [1][11] |
| Extraction Solvent | Hexane | [1] |
| Expected Yield | >95% (with optimization) | [3] |
Method 2: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation is a powerful derivatization technique, and MSTFA is one of the most effective reagents for this purpose.[8][10] It reacts with active hydrogens, such as the one in the carboxyl group of 2-methylbutanoic acid, to form a trimethylsilyl (TMS) ester.[7] MSTFA is favored for its high reactivity and the volatility of its by-products, which elute early in the chromatogram and typically do not interfere with the analysis of the derivatized analytes.[8][10]
Reaction Mechanism: Silylation
The silylation reaction with MSTFA involves the nucleophilic attack of the carboxylate oxygen on the silicon atom of the MSTFA molecule, with the subsequent displacement of N-methyltrifluoroacetamide.[14] The reaction is often rapid and can be performed under mild conditions.
Experimental Workflow for MSTFA Derivatization
Caption: Workflow for MSTFA Derivatization of this compound.
Detailed Protocol for MSTFA Derivatization
Materials:
-
This compound sample
-
Hydrochloric acid (HCl)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Optional: Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine or other suitable solvent (if needed)
-
Reaction vials with PTFE-lined screw caps
-
Heating block
-
Nitrogen gas supply
Procedure:
-
Sample Preparation:
-
Prepare the sample as described in the BF3-methanol protocol (acidification and drying). Complete removal of water is crucial as MSTFA is moisture-sensitive.
-
-
Derivatization Reaction:
-
To the dried sample, add a suitable volume of MSTFA (e.g., 50-100 µL). For enhanced reactivity, especially with sterically hindered compounds, a catalyst such as 1% TMCS can be included in the MSTFA reagent.[8]
-
If the sample is not readily soluble in MSTFA, a small amount of a solvent like pyridine can be added.
-
Tightly cap the vial and heat at 60-75°C for 30-60 minutes.[15] Reaction conditions should be optimized for the specific application.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The reaction mixture can often be injected directly into the GC. No extraction step is typically required due to the volatility of the by-products.
-
Quantitative Data Summary for MSTFA Derivatization
| Parameter | Recommended Value/Range | Reference |
| Reagent | MSTFA (optional +1% TMCS) | [8] |
| Reagent Volume | 50-100 µL (excess) | [14] |
| Reaction Temperature | 60-75 °C | [15] |
| Reaction Time | 30-60 minutes | |
| Catalyst (Optional) | TMCS | [8] |
Self-Validating Systems and Quality Control
For both protocols, it is imperative to incorporate a self-validating system to ensure the trustworthiness of the results. This includes:
-
Running a Reagent Blank: A blank sample containing all reagents but no analyte should be run to identify any potential interferences from the derivatization process itself.[11]
-
Using an Internal Standard: An internal standard (a compound structurally similar to the analyte but not present in the sample) should be added before derivatization to correct for variations in derivatization efficiency and injection volume.
-
Checking for Completeness of Derivatization: To confirm that the reaction has gone to completion, analyze aliquots at different time points until the product peak area no longer increases.[11]
Safety Precautions
-
BF3-Methanol: This reagent is corrosive, toxic, and flammable. All procedures should be performed in a well-ventilated chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
MSTFA: This reagent is flammable and can cause skin and eye irritation.[10] Handle it in a fume hood and wear appropriate PPE.
Conclusion
The derivatization of this compound is a critical step for its successful analysis by gas chromatography. Both acid-catalyzed esterification with BF3-methanol and silylation with MSTFA are robust and effective methods. The choice of method will depend on the specific requirements of the analysis. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can achieve reliable and accurate quantification of 2-methylbutanoic acid and other short-chain fatty acids in their samples.
References
- Application Notes and Protocols for Derivatization of Carboxylic Acids using Boron Trifluoride-Methanol - Benchchem.
- Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - MDPI.
- An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - RSC Publishing.
- A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing).
- Product Information - 15716 Boron trifluoride-methanol solution - Sigma-Aldrich.
- Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PubMed Central.
- Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry | Request PDF - ResearchG
- Fischer Esterification Of A Carboxylic Acid And Identific
- SUPELCO - Sigma-Aldrich.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Application Note & Protocol: GC-MS Analysis of 2-Hydroxy-2-methylbutanoic acid - Benchchem.
- Derivatization of Drug Substances with MSTFA - Sigma-Aldrich.
- ACID CATALYSED ESTERIFIC
- PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD.
- Optimization and Validation of a Derivatization Method With Boron Trifluoride in Ethanol for Analysis of Aromatic Carboxylic Acids in W
- Derivatiz
- Derivatization Reactions and Reagents for Gas Chrom
- 21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts.
- Bulletin 909A Guide to Derivatiz
- The Use of Derivatization Reagents for Gas Chrom
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
- How 2 methyl butanoic acid obtained
- Derivatization reagents for GC, silyl
- Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry† - RSC Publishing.
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
- silyl
- Preparation of Ester Derivatives of Fatty Acids for Chrom
- CN101693914B - Process for preparing (R)-2-methylbutanoic acid and (R)
- Quantification of silylated organic compounds using gas chrom
- Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic p
- Enantiomeric Synthesis of ( S )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. Fischer Esterification Of A Carboxylic Acid And Identification Of The Product By Gc - 900 Words | Bartleby [bartleby.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gcms.cz [gcms.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. csqanalytics.com [csqanalytics.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. scispace.com [scispace.com]
- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Solid-Phase Extraction of Sodium 2-Methylbutanoate from Biological Samples
Introduction
Sodium 2-methylbutanoate, a short-chain fatty acid (SCFA), is a key microbial metabolite in the gut with emerging significance in host physiology and pathology.[1] Its quantification in biological matrices such as plasma, serum, urine, and feces is crucial for understanding its role in health and diseases like inflammatory bowel disease, obesity, and diabetes.[1] However, the inherent volatility and the complexity of these biological samples present significant analytical challenges.[2][3] Solid-phase extraction (SPE) offers a robust and selective method for the sample preparation, enabling cleaner extracts and improved analytical sensitivity.[4][5]
This guide provides a comprehensive overview and detailed protocols for the solid-phase extraction of this compound from various biological samples, designed for researchers, scientists, and drug development professionals.
Guiding Principles of SPE for 2-Methylbutanoate
The successful extraction of 2-methylbutanoate, a weak acid, hinges on the principles of ion-exchange chromatography. The selection of an appropriate SPE sorbent and the precise control of pH are paramount for effective retention and elution.
Analyte Properties: this compound
| Property | Value | Significance for SPE |
| Molecular Formula | C5H9NaO2 | |
| Molecular Weight | 124.11 g/mol | |
| pKa of 2-methylbutanoic acid | ~4.8 | Critical for pH manipulation to control its ionization state. |
| Solubility | Soluble in water | Dictates the need for a reversed-phase or ion-exchange mechanism. |
To achieve retention on an anion exchange sorbent, the pH of the sample must be adjusted to be at least two pH units above the pKa of 2-methylbutanoic acid, ensuring it is in its deprotonated (anionic) form.[6][7] Conversely, to elute the analyte, the pH of the elution solvent should be at least two pH units below the pKa, neutralizing the molecule and disrupting the ionic interaction with the sorbent.[6][7]
Sorbent Selection
For a weakly acidic compound like 2-methylbutanoate, a weak anion exchanger (WAX) or a strong anion exchanger (SAX) sorbent is recommended.[8]
-
Weak Anion Exchangers (e.g., aminopropyl functionalized silica): Offer excellent retention and allow for elution under milder conditions.
-
Strong Anion Exchangers (e.g., quaternary amine functionalized silica): Provide very strong retention, which may require a more acidic elution solvent.
The choice between WAX and SAX will depend on the specific requirements of the downstream analytical method and the potential for co-elution of interferences.
Experimental Workflow Diagram
Caption: General workflow for the solid-phase extraction of 2-methylbutanoate.
Detailed Protocols
Materials and Reagents
-
SPE Cartridges: Weak anion exchange (WAX) or Strong anion exchange (SAX), 1-3 mL, 30-60 mg sorbent bed
-
This compound standard
-
Internal Standard (IS): Isotope-labeled 2-methylbutanoate (e.g., 2-methyl-d3-butanoic acid) or a structurally similar SCFA not present in the sample.
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Hydrochloric acid (for pH adjustment)
-
Ammonium hydroxide or Sodium hydroxide (for pH adjustment)
-
Biological matrix: Plasma, Serum, Urine, or Fecal homogenate
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Protocol 1: Extraction from Plasma or Serum
This protocol is optimized for the recovery of 2-methylbutanoate from protein-rich matrices.
1. Sample Pre-treatment: a. To 500 µL of plasma or serum in a microcentrifuge tube, add the internal standard. b. Precipitate proteins by adding 1 mL of ice-cold acetonitrile. c. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.[9] d. Transfer the supernatant to a clean tube. e. Adjust the pH of the supernatant to > 6.8 with a suitable base (e.g., dilute ammonium hydroxide). This ensures the analyte is in its anionic form for optimal retention.[6][7]
2. SPE Cartridge Conditioning and Equilibration: a. Condition the WAX/SAX cartridge with 1 mL of methanol. b. Equilibrate the cartridge with 1 mL of HPLC-grade water. Do not allow the sorbent bed to dry.
3. Sample Loading: a. Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (approx. 1 mL/min).
4. Washing: a. Wash the cartridge with 1 mL of HPLC-grade water to remove unretained matrix components. b. A second wash with a mild organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
5. Elution: a. Elute the 2-methylbutanoate with 1 mL of an acidified solvent (e.g., 2% formic acid in methanol). The acidic pH neutralizes the analyte, disrupting its ionic interaction with the sorbent.[10] b. Collect the eluate in a clean collection tube.
6. Post-Extraction Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of the initial mobile phase for LC-MS).
Protocol 2: Extraction from Urine
Urine samples generally require less extensive pre-treatment compared to plasma.
1. Sample Pre-treatment: a. Centrifuge 1 mL of urine at 5,000 x g for 10 minutes to pellet any particulate matter. b. Transfer the supernatant to a clean tube and add the internal standard. c. Adjust the pH to > 6.8 with a suitable base.
2. SPE Procedure: a. Follow steps 2-6 as described in Protocol 1.
Protocol 3: Extraction from Fecal Samples
Fecal samples are highly complex and require significant pre-treatment to ensure efficient extraction.[11]
1. Sample Pre-treatment: a. Homogenize a known weight of fecal material (e.g., 100 mg) in a suitable buffer or water (e.g., 1 mL). b. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[12] c. Filter the supernatant through a 0.22 µm filter to remove bacteria and fine particulates.[12] d. To the filtered supernatant, add the internal standard. e. Adjust the pH to > 6.8 with a suitable base.
2. SPE Procedure: a. Follow steps 2-6 as described in Protocol 1. Due to the complexity of the fecal matrix, an additional wash step with a slightly stronger organic solvent may be necessary to achieve a cleaner extract.
Method Validation and Quality Control
It is imperative to validate the bioanalytical method to ensure reliable and reproducible results.[4][13] Key validation parameters include:
| Validation Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the determined value to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Recovery | The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. |
| Matrix Effect | The alteration of the analyte's ionization efficiency due to co-eluting matrix components.[14] |
| Linearity and Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. |
| Limits of Detection (LOD) and Quantification (LOQ) | The lowest concentration of the analyte that can be reliably detected and quantified, respectively. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Analyte Recovery | - Incorrect pH of sample or elution solvent.- Sorbent bed dried out before sample loading.- Inappropriate wash or elution solvent. | - Verify pH of all solutions.- Ensure the sorbent bed remains wetted.- Optimize solvent strength and composition. |
| High Matrix Effects | - Insufficient removal of interfering compounds. | - Optimize the wash step with a stronger solvent.- Consider a different SPE sorbent with higher selectivity. |
| Poor Reproducibility | - Inconsistent flow rates during SPE.- Variability in sample pre-treatment. | - Use a vacuum manifold with flow control.- Standardize all pre-treatment steps.[14] |
Conclusion
Solid-phase extraction is a powerful technique for the selective isolation and concentration of this compound from complex biological matrices. By carefully selecting the appropriate sorbent and optimizing the pH conditions, researchers can achieve clean extracts, leading to more accurate and reliable quantification. The protocols outlined in this application note provide a robust starting point for developing and validating a bioanalytical method for this important microbial metabolite.
References
- Rahman, M., et al. (2023). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. PubMed Central. [Link]
- Zhang, X., et al. (2021). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies.
- Wong, J. M. W., et al. (2021). Quantifying fecal and plasma short-chain fatty acids in healthy Thai individuals. PMC. [Link]
- Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. [Link]
- Li, Y., et al. (2022). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. MDPI. [Link]
- Wang, Y., et al. (2019).
- Reddy, Y. R., & Murthy, T. K. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Rayan, S. (2010). Understanding and Improving Solid-Phase Extraction.
- Tan, J., et al. (2006). Extraction and determination of short-chain fatty acids in biological samples.
- Dal's, F., et al. (2023). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. MDPI. [Link]
- Oliver, M., Liddicoat, T., & Meadows, K. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis.
- Han, J., et al. (2022). Quantification results of the SCFA in the plasma, serum, feces, and cecum tissue samples.
- Zhang, X., et al. (2021). Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS). NIH. [Link]
- Sharma, M., & Kori, M. L. (2017). Review on Bioanalytical Method Development and Validation by Chromatographic Techniques.
- Patel, P. N., et al. (2018). Development and Validation of a HPLC-based Bioanalytical Method for Lorcaserin using Solid Phase Extraction and Application to a. Indian Journal of Pharmaceutical Sciences. [Link]
- Kumar, P., & S.V, R. (2023). An Overview of the Development and Validation of Bioanalytical Methods using HPLC.
- Han, J., et al. (2022).
- Canale, C., & MacLean, A. (2007). A solid phase extraction technique for HPLC analysis of short chain fatty acid fluxes during microbial degradation of plant polymers.
- Rodriguez-Sero, D., et al. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. MDPI. [Link]
- De Vrieze, J., et al. (2019). Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube.
- Raynie, D. E. (2015). Eight Steps to Better Results from Solid-Phase Extraction.
- Agilent Technologies. (n.d.). Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods. Agilent. [Link]
- Agilent Technologies. (2022). Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. agilent.com [agilent.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. silicycle.com [silicycle.com]
- 9. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. americanlaboratory.com [americanlaboratory.com]
A Robust, Validated Reversed-Phase HPLC Method for the Quantification of Sodium 2-Methylbutanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of sodium 2-methylbutanoate, a key short-chain fatty acid (SCFA). The method utilizes reversed-phase chromatography with UV detection, providing a robust, specific, and reliable analytical solution suitable for quality control, stability testing, and research applications. The protocol herein is developed with an emphasis on the scientific rationale behind parameter selection and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose.[1][2][3][4]
Introduction and Scientific Rationale
This compound is the sodium salt of 2-methylbutanoic acid, a branched-chain SCFA. SCFAs are increasingly recognized for their significant roles in physiological and pathological processes, acting as energy sources for colonocytes and signaling molecules in various cellular pathways. Their accurate quantification in diverse matrices, from pharmaceutical formulations to biological samples, is therefore critical.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds.[5][6] For organic acids like 2-methylbutanoate, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.[7][8] The core principle of this method is the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
A critical parameter in the analysis of organic acids is the pH of the mobile phase. To ensure reproducible retention and achieve sharp, symmetrical peak shapes, the ionization of the carboxyl group must be suppressed. This is accomplished by maintaining an acidic mobile phase pH (typically between 2.5 and 3.0), well below the pKa of the analyte. This protonates the carboxyl group, rendering the molecule less polar and allowing for better interaction with the C18 stationary phase.[9][10]
While 2-methylbutanoate lacks a strong chromophore, the carboxyl group exhibits sufficient absorbance at low UV wavelengths (around 200-215 nm) for sensitive detection.[10][11][12] This application note employs UV detection at 210 nm, a wavelength that provides a good balance of sensitivity and selectivity.
Materials and Methodology
Reagents and Chemicals
-
This compound Reference Standard (Purity ≥ 99%)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Deionized Water (18.2 MΩ·cm resistivity)
Equipment and Consumables
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis Detector.
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Ultrasonic Bath
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, PVDF or Nylon)
-
HPLC Vials
Chromatographic Conditions
The operational parameters for the HPLC system are summarized in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., YMC Triart C18) |
| Dimensions: 250 mm x 4.6 mm, 5 µm particle size[12][13] | |
| Mobile Phase | Isocratic Elution |
| 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 2.8 with H₃PO₄) : Acetonitrile (80:20, v/v) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm[11][12] |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
Experimental Protocols
Preparation of Solutions
Mobile Phase Buffer (20 mM KH₂PO₄, pH 2.8):
-
Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of deionized water.
-
Adjust the pH to 2.8 ± 0.05 by adding orthophosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Filter the buffer solution through a 0.45 µm membrane filter.
Mobile Phase Working Solution:
-
Combine 800 mL of the prepared buffer with 200 mL of HPLC-grade acetonitrile.
-
Mix thoroughly and degas for 15 minutes in an ultrasonic bath.
Diluent:
-
The mobile phase is used as the diluent for all standard and sample preparations to avoid peak distortion.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
Working Standard Solutions (for Linearity):
-
Prepare a series of at least five working standard solutions by performing serial dilutions of the stock solution with the diluent to cover the expected concentration range of the samples. A suggested range is 10 µg/mL to 200 µg/mL.
Sample Preparation
-
Accurately weigh a portion of the sample expected to contain an appropriate amount of this compound.
-
Transfer the weighed sample to a volumetric flask of suitable size.
-
Add approximately 70% of the flask volume with diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the final volume with the diluent. Mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Note on Complex Matrices: For complex samples like biological fluids or food, a sample clean-up or extraction step, such as liquid-liquid extraction or solid-phase extraction (SPE), may be necessary prior to HPLC analysis to remove interfering matrix components.[14][15][16]
System Suitability Testing (SST)
Before initiating any analysis, the system's performance must be verified. This is achieved by making five replicate injections of a working standard solution (e.g., 100 µg/mL). The results must conform to the acceptance criteria listed below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the autosampler and detector.[17] |
| % RSD of Retention Time | ≤ 1.0% | Demonstrates the precision of the pump and the stability of the system. |
Analysis Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to data reporting.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][4] The validation parameters and typical acceptance criteria are summarized below.
Validation Logic
The validation process follows a structured logic to systematically prove the method's reliability.
Summary of Validation Parameters
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject diluent and placebo to check for interfering peaks at the retention time of the analyte. | No interference at the analyte's retention time. |
| Linearity | Analyze five concentrations across the range (e.g., 50-150% of target concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[18] |
| Range | The range demonstrated to have acceptable linearity, accuracy, and precision. | Typically 80-120% of the test concentration for an assay.[17][19] |
| Accuracy | Perform spike/recovery studies at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%.[17][20] |
| Precision | ||
| Repeatability | Analyze six independent sample preparations at 100% of the target concentration. | %RSD ≤ 2.0%. |
| Intermediate | Repeat the analysis on a different day with a different analyst or on a different instrument. | %RSD ≤ 2.0%. |
| LOQ | Determine the lowest concentration that provides a signal-to-noise ratio of ~10 and meets precision criteria (%RSD ≤ 10%). | S/N ≈ 10; acceptable precision and accuracy. |
| LOD | Determine the lowest concentration that provides a signal-to-noise ratio of ~3. | S/N ≈ 3. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase pH ±0.2, column temp ±2°C, flow rate ±10%). | System suitability parameters remain within acceptable limits. |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, and precise for the quantification of this compound. By employing an acidic mobile phase to control analyte ionization and UV detection at 210 nm, the method provides reliable and reproducible results. The comprehensive validation protocol, grounded in ICH guidelines, confirms that the method is fit for its intended purpose in a regulated laboratory environment. This protocol serves as a robust foundation for researchers, scientists, and drug development professionals engaged in the analysis of this and other short-chain fatty acids.
References
- Frontiers in Microbiology. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. [Link]
- YouTube. (2023). Understanding ICH Q2(R2)
- Eca-International. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- AMSbiopharma. (2023).
- National Institutes of Health (NIH). (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC. [Link]
- European Medicines Agency (EMA). (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- ResearchGate. (2015). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. [Link]
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Shimadzu. (n.d.). Analytical Methods for Organic Acids. [Link]
- Creative Biolabs. (n.d.).
- Taylor & Francis Online. (2021).
- Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]
- Hawach Scientific. (n.d.). Reverse Phase HPLC Column. [Link]
- MDPI. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. [Link]
- LCGC International. (2024).
- Pharmaguideline. (2024).
- ResearchGate. (2020).
- SciSpace. (n.d.).
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
- World Journal of Pharmaceutical and Medical Research. (2023).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. longdom.org [longdom.org]
- 6. wjpmr.com [wjpmr.com]
- 7. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. hawach.com [hawach.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. tandfonline.com [tandfonline.com]
- 12. aurigeneservices.com [aurigeneservices.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 15. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
culturing specific gut bacteria with sodium 2-methylbutanoate
Application Note & Protocols
Topic: Selective Culturing and Functional Analysis of Gut Bacteria Using Sodium 2-Methylbutanoate
Abstract
The gut microbiome's metabolic output, particularly short-chain fatty acids (SCFAs), is a critical mediator of host-microbe interactions. While major SCFAs like butyrate are well-studied, the roles of branched-chain fatty acids (BCFAs), such as 2-methylbutanoate, remain comparatively underexplored. Produced primarily from bacterial fermentation of branched-chain amino acids, 2-methylbutanoate is a key metabolic marker of proteolytic activity in the gut.[1][2] Its influence on the competitive fitness and metabolic function of specific bacterial taxa is a burgeoning area of research with significant implications for understanding gut homeostasis, dysbiosis, and developing targeted microbial therapeutics. This guide provides a comprehensive framework, including detailed protocols and scientific rationale, for researchers to investigate the effects of this compound on the growth and metabolism of specific anaerobic gut bacteria. We present a high-throughput-compatible methodology using 96-well plates for robust screening and characterization, enabling a deeper understanding of this metabolite's role in shaping the microbial landscape.
Scientific Background and Rationale
The intestinal lumen is a complex anaerobic environment where gut microbes compete for nutritional niches. The primary substrates for fermentation are dietary carbohydrates, leading to the production of SCFAs like acetate, propionate, and butyrate.[1][3] However, when carbohydrates are scarce or in the distal colon, microbes switch to fermenting proteins and amino acids, yielding a different class of metabolites, including BCFAs like isobutyrate, isovalerate, and 2-methylbutanoate (derived from valine, leucine, and isoleucine, respectively).[1][4]
While present in lower concentrations than SCFAs, BCFAs are not merely metabolic byproducts; they are active signaling molecules that can influence host physiology, including immune response and metabolic regulation.[2][4] Critically, they also represent a specific chemical signal within the microbial ecosystem itself. The ability of a specific bacterium to either utilize 2-methylbutanoate as a substrate or tolerate its presence could confer a significant competitive advantage, thereby influencing community structure.
The central hypothesis underpinning this protocol is that this compound can act as a selective agent, promoting or inhibiting the growth of specific gut bacterial species. Investigating this phenomenon is crucial for:
-
Deciphering Microbial Niches: Understanding how protein fermentation products define the fitness of key commensals or pathogens.
-
Therapeutic Development: Identifying bacteria that are positively modulated by 2-methylbutanoate could lead to novel synbiotic (prebiotic + probiotic) strategies.
-
Diagnostics: Correlating fecal BCFA levels with the abundance of specific microbes could yield new biomarkers for gut health.
This guide provides the necessary tools to test this hypothesis in a controlled, in vitro setting.
Conceptual and Experimental Workflow
The overall process involves systematically assessing the growth of selected bacterial strains in a basal medium supplemented with varying concentrations of this compound under strict anaerobic conditions.
Conceptual Pathway
The core biological concept involves the bacterial metabolism of the amino acid Isoleucine into 2-Methylbutanoate, which then exerts a selective pressure on the gut microbial community.
Caption: Conceptual flow from amino acid precursor to selective microbial modulation.
Experimental Workflow Diagram
This workflow outlines the sequential steps from initial preparation to final data analysis, designed for high-throughput screening.
Caption: High-throughput workflow for assessing bacterial response to 2-methylbutanoate.
Materials and Reagents
| Category | Item | Notes |
| Equipment | Anaerobic Chamber | Required for all manipulations. Gas mix: 85% N₂, 10% CO₂, 5% H₂. |
| Microplate Reader | With temperature control (37°C) and kinetic reading capability at 600 nm. | |
| Autoclave | For sterilizing media and solutions. | |
| pH Meter | Calibrated for media preparation. | |
| Centrifuge | For pelleting bacteria and collecting supernatant. | |
| Consumables | Sterile 96-well flat-bottom microplates | For high-throughput culturing. |
| Hungate tubes or serum bottles | For preparing anaerobic media and pre-cultures. | |
| Syringe filters (0.22 µm) | For sterilizing heat-sensitive solutions. | |
| Chemicals | This compound | The primary substrate for investigation. |
| Components for Basal Medium (e.g., YCFA) | Casitone, Yeast Extract, Resazurin, Mineral Solutions, L-cysteine HCl, etc. | |
| Bacterial Strains | Glycerol stocks of target bacteria (e.g., Faecalibacterium prausnitzii, Roseburia intestinalis, Bacteroides thetaiotaomicron). | |
| Gasses | Anaerobic gas mix (as above), CO₂ for flushing. |
Detailed Protocols
Protocol 1: Preparation of Anaerobic Basal Medium (Modified YCFA)
This protocol describes the preparation of a flexible basal medium, Yeast Extract Casitone Fatty Acid (YCFA), which supports the growth of a wide range of gut anaerobes.[5][6]
Scientist's Note: The medium is prepared with minimal easily-fermentable carbohydrates to ensure that any observed growth modulation is primarily due to the supplemented 2-methylbutanoate. L-cysteine HCl and resazurin are critical. Cysteine acts as a reducing agent to lower the redox potential, while resazurin is an indicator that turns from blue/pink to colorless when anaerobic conditions are achieved.[7]
Steps:
-
Prepare Solutions: Prepare individual stock solutions for minerals, vitamins, and other components as required by the standard YCFA formulation.
-
Mix Basal Components: In a large flask, combine distilled water with casitone, yeast extract, and mineral solutions.
-
Boil and Sparge: Add a stir bar and 1 mL of resazurin stock solution. Bring the medium to a boil while continuously flushing the headspace with CO₂ or N₂ to drive out dissolved oxygen.[7]
-
Cool and Reduce: After boiling for ~10 minutes, cool the medium to ~50-60°C under a continuous gas flush. Once cooled, add the heat-labile reducing agent, L-cysteine HCl. The solution should turn from pink/blue to colorless.
-
Adjust pH: Aseptically adjust the pH to the desired value (typically 6.8-7.2) for optimal growth of the target bacteria.
-
Dispense and Autoclave: While still under a gas flush, dispense the medium into Hungate tubes or serum bottles, seal with butyl rubber stoppers, and crimp. Autoclave at 121°C for 20 minutes.
-
Pre-equilibration: Before use, place the autoclaved medium inside the anaerobic chamber for at least 24 hours to allow for full equilibration with the chamber's atmosphere.[7]
Protocol 2: Preparation of this compound Stock Solution
Rationale: A concentrated, sterile stock solution allows for precise supplementation into the basal medium without significantly altering its volume or composition. Filter sterilization is mandatory as autoclaving can degrade fatty acids.
Steps:
-
Prepare Solution: Dissolve a calculated amount of this compound in anaerobic, distilled water to create a high-concentration stock (e.g., 1 M). Perform this step inside the anaerobic chamber.
-
Filter Sterilize: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, anaerobic serum bottle or tube.
-
Storage: Store the stock solution at 4°C inside the anaerobic chamber.
Protocol 3: High-Throughput Anaerobic Culturing
Rationale: This protocol utilizes a 96-well plate format to efficiently test multiple concentrations of 2-methylbutanoate across several bacterial strains or replicates.[5][8] All steps must be performed within the anaerobic chamber.
Steps:
-
Plate Preparation: Place a sterile 96-well plate inside the anaerobic chamber.
-
Medium Dispensing: Dispense the pre-equilibrated anaerobic basal medium into the wells (e.g., 180 µL per well).
-
Supplementation: Add the required volume of the this compound stock solution to the wells to achieve the desired final concentrations (e.g., 0 mM, 5 mM, 10 mM, 25 mM, 50 mM). Add an equivalent volume of sterile anaerobic water to the control (0 mM) wells.
-
Strain Revival & Standardization:
-
Inoculate a tube of basal medium with the target bacterium from a frozen glycerol stock. Incubate at 37°C for 24-48 hours to create a fresh pre-culture.
-
On the day of the experiment, measure the optical density (OD₆₀₀) of the pre-culture. Dilute the culture with fresh basal medium to a standardized OD₆₀₀ (e.g., 0.1) to ensure consistent inoculum size.[5]
-
-
Inoculation: Inoculate each well of the 96-well plate with a small volume of the standardized bacterial culture (e.g., 2 µL for a 1:100 dilution).
-
Sealing and Incubation: Seal the plate with a sterile, breathable film or a PCR optical adhesive film to minimize evaporation and cross-contamination.[6] Place the plate in a microplate reader pre-heated to 37°C and pre-equilibrated within the anaerobic chamber.
Protocol 4: Kinetic Measurement of Bacterial Growth
Rationale: Turbidimetric measurement (OD₆₀₀) is a reliable and non-invasive method to monitor bacterial growth in real-time.[9][10] As bacteria multiply, the turbidity of the culture increases, leading to more light scattering and a higher OD₆₀₀ reading.[11]
Steps:
-
Setup Plate Reader Program: Configure the microplate reader to:
-
Maintain a constant temperature of 37°C.
-
Shake the plate for 10-15 seconds before each reading to ensure a homogenous suspension.
-
Measure absorbance at 600 nm (OD₆₀₀).
-
Take readings at regular intervals (e.g., every 30-60 minutes) for a total duration of 24-72 hours.
-
-
Run Program: Start the kinetic measurement program.
-
Data Export: Once the run is complete, export the raw OD₆₀₀ data over time for each well.
Data Analysis and Interpretation
-
Blank Correction: Subtract the initial OD₆₀₀ reading (time zero) or the OD of sterile media wells from all subsequent readings for each well to correct for background absorbance.
-
Growth Curve Plotting: Plot the blank-corrected OD₆₀₀ values against time for each condition. This will generate growth curves showing the lag, exponential, and stationary phases.[9]
-
Parameter Extraction: From the growth curves, calculate key growth parameters:
-
Maximum Growth Rate (µ_max): The steepest slope of the curve during the exponential phase (often calculated from the log-transformed data).
-
Maximum OD (OD_max): The highest OD value reached, indicating the carrying capacity in that condition.
-
Lag Phase Duration: The time it takes for the culture to enter the exponential growth phase.
-
-
Data Summarization and Visualization: Summarize the calculated growth parameters in a table and create bar graphs to visually compare the effects of different 2-methylbutanoate concentrations.
Example Data Presentation Table
| [this compound] (mM) | Max Growth Rate (µ_max) (OD/hr) | Max OD (OD_max) | Lag Phase (hr) |
| 0 (Control) | 0.25 ± 0.02 | 0.85 ± 0.05 | 4.5 ± 0.5 |
| 5 | 0.28 ± 0.03 | 0.92 ± 0.04 | 4.2 ± 0.4 |
| 10 | 0.35 ± 0.02 | 1.10 ± 0.06 | 3.8 ± 0.5 |
| 25 | 0.15 ± 0.03 | 0.60 ± 0.07 | 6.1 ± 0.7 |
| 50 | 0.05 ± 0.01 | 0.25 ± 0.04 | 10.2 ± 1.1 |
| * Indicates statistically significant difference from control (p < 0.05). |
Troubleshooting and Key Considerations
-
No Growth: Ensure strict anaerobic conditions were maintained. Check the viability of the bacterial stock. The basal medium may lack an essential nutrient for the specific strain.
-
High Variability Between Replicates: Inconsistent inoculum size is a common cause. Ensure the pre-culture is well-mixed and standardized accurately. Inadequate shaking in the plate reader can also cause inconsistencies.
-
Precipitate Formation: High concentrations of sodium salts can sometimes precipitate in complex media. If this occurs, it will interfere with OD readings. Note any visual changes in the wells and consider alternative measurement techniques like fluorescence if the problem persists.
Conclusion
This application note provides a robust, high-throughput framework for investigating the selective pressure exerted by this compound on gut microbial isolates. By systematically quantifying changes in growth dynamics, researchers can elucidate the nuanced roles of protein fermentation byproducts in shaping microbial community structure. The insights gained from these protocols can accelerate the discovery of next-generation probiotics and prebiotics, and contribute to a more complete understanding of the metabolic crosstalk that governs gut health and disease.
References
- JoVE. (2024). Strategies to Enhance Cultivation of Anaerobic Bacteria from Gastrointestinal Tract of Chicken. [Link]
- bioRxiv. (2023). Protocol for the high-throughput cultivation of gut microbiota and microbes in an anaerobic chamber. [Link]
- PubMed. (2022). High-throughput Method for Novel Medium Development for Culture of Anaerobic Gut Bacteria. [Link]
- ISME Communications. (n.d.).
- BMG Labtech. (2024).
- Hardy Diagnostics. (2017).
- BMG Labtech. (2024).
- NIH. (2021).
- PubMed Central. (2025).
- ResearchGate. (2025). (PDF)
- MDPI. (n.d.). Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. [Link]
- MDPI. (n.d.). Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach. [Link]
- MDPI. (n.d.). The Postbiotic Butyrate Mitigates Gut Mucosal Disruption Caused by Acute Ethanol Exposure. [Link]
- PMC. (2024).
- PMC. (n.d.). Potential beneficial effects of butyrate in intestinal and extraintestinal diseases. [Link]
- PMC. (2021). The Impact of Microbiome and Microbiota-Derived Sodium Butyrate on Drosophila Transcriptome and Metabolome Revealed by Multi-Omics Analysis. [Link]
- PMC. (n.d.). Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism. [Link]
- Gut. (n.d.). Novel myo-inositol to butyrate fermentation pathway in the prevalent human gut species Dysosmobacter welbionis, a bacterium associated with improved metabolic and liver health. [Link]
- DigitalCommons@UNO. (n.d.). Identification and Characterization of Butyrate-Producing Species in the Human Gut Microbiome. [Link]
- PubMed Central. (2025).
- MDPI. (n.d.). The Postbiotic Properties of Butyrate in the Modulation of the Gut Microbiota: The Potential of Its Combination with Polyphenols and Dietary Fibers. [Link]
- ResearchGate. (2024). Sodium Butyrate as Gut Microbiota Modulators: Mechanisms of Action and Potential Clinical Applications - Literature Review and New Perspectives. [Link]
- ResearchGate. (n.d.).
- PMC. (2022).
- PubMed Central. (2021). The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health. [Link]
- PMC. (2023). Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics. [Link]
- PMC. (2020).
- PMC. (n.d.).
- MDPI. (2021). Short- and Branched-Chain Fatty Acids as Fecal Markers for Microbiota Activity in Vegans and Omnivores. [Link]
Sources
- 1. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A Novel High‐Throughput Anaerobic Culture Method to Evaluate Food Health Effects via Gut Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A new analysis method for evaluating bacterial growth with microplate readers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prospects for clinical applications of butyrate-producing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide: Measuring Sodium 2-Methylbutanoate Uptake in Intestinal Cell Lines
Introduction: The Significance of Branched-Chain Fatty Acid Transport
The intestinal epithelium is a dynamic interface, critical for absorbing dietary nutrients while serving as a barrier against luminal threats. Among the absorbed nutrients are short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs), which are key products of gut microbial fermentation of dietary fiber and proteins. Sodium 2-methylbutanoate, a BCFAs, plays a significant role in intestinal health, energy homeostasis, and cellular signaling. Understanding the kinetics and mechanisms of its absorption is crucial for research in nutrition, gut health, and pharmacology.
This guide provides a comprehensive framework for measuring the uptake of this compound in intestinal cell lines. We focus on the Caco-2 cell line, a well-established in vitro model derived from human colon adenocarcinoma. When cultured on semipermeable filters, Caco-2 cells differentiate into a polarized monolayer of enterocytes, exhibiting tight junctions and apical microvilli that structurally and functionally mimic the small intestinal epithelium.[1][2] This model allows for the distinct investigation of transport events occurring at the apical (luminal) and basolateral (serosal) membranes.[3][4]
The transport of monocarboxylic acids like 2-methylbutanoate across the intestinal brush border is not merely passive diffusion. It is a sophisticated, carrier-mediated process. Key players include proton-coupled Monocarboxylate Transporters (MCTs, part of the SLC16A family) and Sodium-coupled Monocarboxylate Transporters (SMCTs, part of the SLC5A family).[5][6] MCT1 (SLC16A1) is a proton-linked transporter expressed on both apical and basolateral membranes, facilitating electroneutral transport.[5][7] In contrast, SMCT1 (SLC5A8) is an electrogenic, sodium-dependent transporter found exclusively on the apical membrane.[5][6] Differentiating between these transport mechanisms is a central goal of the protocols described herein.
This document will detail the necessary protocols, from cell culture to two primary quantification methods—radiolabeling and LC-MS/MS—providing researchers with the tools to generate robust and reproducible data on 2-methylbutanoate uptake.
Principle of the Uptake Assay
The fundamental principle is to expose a differentiated monolayer of intestinal cells (e.g., Caco-2) to a known concentration of this compound for a defined period. The transport process is then abruptly stopped, the cells are thoroughly washed to remove any extracellular substrate, and the cells are lysed. The amount of 2-methylbutanoate that has entered the cells is then quantified.
By manipulating experimental conditions—such as incubation time, substrate concentration, temperature, pH, and the presence or absence of sodium ions or specific inhibitors—researchers can elucidate the kinetics (Vmax, Km) and mechanisms (e.g., sodium-dependency, transporter specificity) of uptake.
Essential Materials and Reagents
| Reagent/Material | Recommended Supplier | Purpose |
| Caco-2 Cell Line | ATCC (HTB-37) | In vitro model of intestinal epithelium. |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | Base medium for cell culture. |
| Fetal Bovine Serum (FBS), heat-inactivated | Gibco | Serum supplement for cell growth. |
| Penicillin-Streptomycin Solution | Gibco | Antibiotic to prevent contamination. |
| Non-Essential Amino Acids (NEAA) | Gibco | Supplement for cell culture. |
| Trypsin-EDTA (0.25%) | Gibco | Cell dissociation for passaging. |
| Transwell® Permeable Supports (e.g., 0.4 µm pore size, 12-well format) | Corning | Culture inserts for forming polarized monolayers. |
| Hank's Balanced Salt Solution (HBSS) | Gibco | Base for transport/uptake buffer. |
| HEPES Buffer | Sigma-Aldrich | pH buffering for transport buffer. |
| [¹⁴C]-2-methylbutanoic acid | American Radiolabeled Chemicals | Radiolabeled substrate for uptake quantification. |
| Unlabeled this compound | Sigma-Aldrich | Substrate and competitor. |
| Phloretin or α-cyano-4-hydroxycinnamate | Sigma-Aldrich | Inhibitors of MCT transporters.[8] |
| Scintillation Cocktail | PerkinElmer | For quantifying radioactivity. |
| Bicinchoninic Acid (BCA) Protein Assay Kit | Thermo Fisher Scientific | For normalizing uptake to total cell protein. |
| Acetonitrile, LC-MS Grade | Fisher Scientific | For cell lysis and protein precipitation in LC-MS. |
| Formic Acid, LC-MS Grade | Fisher Scientific | Mobile phase modifier for LC-MS. |
Detailed Experimental Protocols
Protocol 4.1: Caco-2 Cell Culture and Differentiation
Rationale: Proper differentiation of Caco-2 cells is paramount for forming a polarized monolayer with well-defined apical and basolateral domains and for the expression of relevant transporters.[9] This process typically requires 21 days post-confluence.
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding on Transwells: Once cells reach 80-90% confluence, wash with PBS and detach using Trypsin-EDTA. Resuspend cells in culture medium and seed them onto the apical chamber of 12-well Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Change the medium in both the apical and basolateral chambers every 2-3 days. Allow the cells to grow and differentiate for 21-25 days post-seeding.
-
Monolayer Integrity Check (Optional but Recommended): Before the uptake experiment, assess the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) using an EVOM2™ Epithelial Voltohmmeter. TEER values >250 Ω·cm² typically indicate a well-formed, tight monolayer.
Protocol 4.2: Radiolabeled Uptake Assay
Rationale: Using a radiolabeled substrate like [¹⁴C]-2-methylbutanoate provides a highly sensitive and direct method for quantifying transport.[10][11][12] This is the gold-standard technique for kinetic studies.
-
Preparation of Uptake Buffer: Prepare a transport buffer consisting of HBSS supplemented with 10 mM HEPES, adjusted to pH 7.4. For Na⁺-dependency experiments, prepare a sodium-free buffer by replacing NaCl with an equimolar concentration of choline chloride.
-
Pre-incubation: Gently remove the culture medium from both apical and basolateral chambers. Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) transport buffer.
-
Initiate Uptake: Add the transport buffer containing the desired concentration of [¹⁴C]-2-methylbutanoate (e.g., 1-100 µM, with a specific activity of ~1 µCi/mL) to the apical chamber. Add fresh transport buffer without the substrate to the basolateral chamber.
-
Expert Tip: For kinetic studies (determining Km and Vmax), use a range of substrate concentrations. To distinguish between transporter-mediated and passive uptake, include a condition with a high concentration (e.g., 10-20 mM) of unlabeled 2-methylbutanoate.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes). It is critical to first perform a time-course experiment (e.g., 1, 2, 5, 10, 20 minutes) to determine the linear range of uptake for your specific conditions.[13]
-
Terminate Uptake: To stop the transport, rapidly aspirate the radioactive solution from the apical chamber. Immediately wash the monolayer three times with 1 mL of ice-cold PBS. This step is critical to halt transport and remove unbound substrate.[14]
-
Cell Lysis: Add 500 µL of 0.1 M NaOH to the apical chamber and incubate for 1 hour at room temperature to lyse the cells.
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add 4-5 mL of scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Protein Normalization:
-
Use a small aliquot (e.g., 20 µL) of the cell lysate from step 6 to determine the total protein concentration using a BCA protein assay kit, following the manufacturer's protocol.
-
Express the uptake results as nmol of substrate per mg of protein per unit of time (e.g., nmol/mg protein/min).
-
Protocol 4.3: LC-MS/MS Quantification Assay
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the quantification of the unlabeled parent compound, offering high specificity and avoiding the need for radioactive materials.[15][16] This method is ideal for validating findings and for use in labs not equipped for radiochemical work.
-
Perform Uptake Experiment: Follow steps 1-5 from Protocol 4.2, but use unlabeled this compound in the transport buffer.
-
Cell Lysis and Extraction:
-
After the final wash, add 250 µL of ice-cold 80% acetonitrile/20% water solution to the apical chamber. This solution serves to lyse the cells and precipitate proteins simultaneously.[17]
-
Scrape the cells from the insert membrane and transfer the entire lysate/suspension to a microcentrifuge tube.
-
Include an internal standard (e.g., an isotopically labeled 2-methylbutanoate or a structurally similar but biologically absent fatty acid) in the lysis solution for accurate quantification.
-
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the samples using a suitable LC-MS/MS system equipped with a C18 reverse-phase column.
-
Develop a Multiple Reaction Monitoring (MRM) method to specifically detect the parent-to-fragment ion transition for 2-methylbutanoate and the internal standard.
-
Generate a standard curve by spiking known concentrations of 2-methylbutanoate into the lysis solution to enable absolute quantification.
-
-
Data Analysis:
-
Quantify the concentration of 2-methylbutanoate in each sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Normalize the data to the total protein content of a parallel well, determined by the BCA assay.
-
Data Analysis and Interpretation
| Parameter | How to Measure | Interpretation |
| Time-Dependency | Measure uptake at multiple time points (e.g., 1, 5, 10, 20 min). | The initial linear phase represents the true initial rate of transport. Saturation over time indicates intracellular accumulation or efflux. |
| Concentration-Dependency (Kinetics) | Measure uptake across a range of substrate concentrations. Plot uptake rate vs. concentration and fit to the Michaelis-Menten equation. | Determines the apparent affinity (Km) of the transporter(s) for the substrate and the maximum transport velocity (Vmax). |
| Sodium-Dependency | Compare uptake in standard buffer vs. a sodium-free buffer (e.g., choline-substituted). | A significant reduction in uptake in the Na⁺-free buffer indicates the involvement of a sodium-coupled transporter like SMCT1.[5] |
| pH-Dependency | Compare uptake at different extracellular pH values (e.g., pH 6.0 vs. pH 7.4). | Increased uptake at lower pH suggests the involvement of a proton-coupled transporter like MCT1.[8] |
| Inhibition Profile | Measure uptake in the presence of known transporter inhibitors (e.g., phloretin for MCTs). | Inhibition by specific compounds helps to pharmacologically identify the transporter family involved.[8] |
Visualizing Workflows and Mechanisms
To clarify the experimental process and the underlying biology, the following diagrams are provided.
Caption: Experimental workflow for measuring 2-methylbutanoate uptake.
Caption: Key apical transporters for 2-methylbutanoate uptake.
References
- Bio-protocol. (2020). Radiolabelled nutrient uptake for suspension cells. [Link]
- Fujiwara, R., & Takemura, M. (2024). Molecular mechanisms of polarized transport to the apical plasma membrane. Frontiers in Cell and Developmental Biology. [Link]
- Hofmann, U., et al. (2023). Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine. International Journal of Molecular Sciences. [Link]
- Alrefai, W. A., & Dudeja, P. K. (2008). Trafficking Ion Transporters to the Apical Membrane of Polarized Intestinal Enterocytes. In The Na+/H+ Exchanger Family. [Link]
- Mooij, L. S., et al. (2014). Intestinal epithelial cell polarity defects in disease: lessons from microvillus inclusion disease. Disease Models & Mechanisms. [Link]
- Zimmer, N., et al. (2020).
- Pu, J., et al. (2016). The role of the electric field in the apical-basal polarity of intestinal epithelial cells. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]
- Corning. (n.d.). Morphological Comparison of Caco-2 Cells in the Corning® BioCoat™ Intestinal Epithelial Cell Environment and the Traditional 21-Day System. [Link]
- Hilgers, A. R., Conradi, R. A., & Burton, P. S. (1990). Caco-2 cell monolayers as a model for drug transport across the intestinal mucosa. Pharmaceutical Research. [Link]
- Han, J., et al. (2022). Short-chain fatty acids reprogram metabolic profiles with the induction of reactive oxygen species production in human colorectal adenocarcinoma cells. Food & Function. [Link]
- Development. (2012). Membrane trafficking and epithelial polarity. [Link]
- ResearchGate. (2020).
- Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. [Link]
- Ganapathy, V., et al. (2013). Short-Chain Fatty Acid Transporters: Role in Colonic Homeostasis. Comprehensive Physiology. [Link]
- ResearchGate. (2014).
- Naider, F., & Becker, J. M. (2016). Uptake Assay for Radiolabeled Peptides in Yeast. Bio-protocol. [Link]
- Morris, M. E., & Felmlee, M. A. (2013). Transporters of monocarboxylates: characterization and functional roles. The AAPS Journal. [Link]
- Dojindo Laboratories. (n.d.).
- Stein, J., et al. (2000). Short-chain fatty acid (SCFA) uptake into Caco-2 cells by a pH-dependent and carrier mediated transport mechanism. European Journal of Nutrition. [Link]
- Trotter, P. J., & Storch, J. (1991). Fatty acid uptake by Caco-2 human intestinal cells. The Journal of Biological Chemistry. [Link]
- Vijay, N., & Morris, M. E. (2014). Role of Monocarboxylate Transporters in Drug Delivery to the Brain. Current Pharmaceutical Design. [Link]
- Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. [Link]
- Trotter, P. J., et al. (1993). Fatty acid uptake and metabolism in a human intestinal cell line (Caco-2)
- ResearchGate. (2018). Sodium Butyrate Promotes Reassembly of Tight Junctions in Caco-2 Monolayers. [Link]
- Borthakur, A., et al. (2008). Monocarboxylate transporter 1 (MCT1) plays a direct role in short-chain fatty acids absorption in caprine rumen. The Journal of Physiology. [Link]
- Journal of Nuclear Medicine. (1964). IN VITRO TRANSPORT OF RADIOLABELED VITAMINS BY THE SMALL INTESTINE. [Link]
- Barmeyer, C., et al. (2007). Butyrate induces intestinal sodium absorption via Sp3-mediated transcriptional up-regulation of epithelial sodium channels. Gastroenterology. [Link]
- Ray, A. S., et al. (2001). LC/MS determination of the intracellular concentration of two novel aryl phosphoramidate prodrugs of PMPA and their metabolites in dog PBMC. Nucleosides, Nucleotides & Nucleic Acids. [Link]
- ResearchGate. (2019). Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. [Link]
- D'Acunto, E., et al. (2021). Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines. Frontiers in Cell and Developmental Biology. [Link]
- Waters Corporation. (2022). Introducing a Rapid Throughput LC-MS Method for Cell Culture Media Nutrient and Metabolite Analysis Supporting Upstream Bioprocessing. [Link]
- MDPI. (2022).
- Said, H. M., & Ghishan, F. K. (2015). Physiology of Intestinal Absorption and Secretion. In Physiology of the Gastrointestinal Tract. [Link]
- Fordtran, J. S., Rector, F. C. Jr., & Carter, N. W. (1968). The mechanisms of sodium absorption in the human small intestine.
Sources
- 1. Caco-2 cell monolayers as a model for drug transport across the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trafficking Ion Transporters to the Apical Membrane of Polarized Intestinal Enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal epithelial cell polarity defects in disease: lessons from microvillus inclusion disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-Chain Fatty Acid Transporters: Role in Colonic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmed.org [esmed.org]
- 7. Monocarboxylate transporter 1 (MCT1) plays a direct role in short-chain fatty acids absorption in caprine rumen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short-chain fatty acid (SCFA) uptake into Caco-2 cells by a pH-dependent and carrier mediated transport mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. Radiolabelled nutrient uptake for suspension cells [bio-protocol.org]
- 11. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]
- 12. IN VITRO TRANSPORT OF RADIOLABELED VITAMINS BY THE SMALL INTESTINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. LC/MS determination of the intracellular concentration of two novel aryl phosphoramidate prodrugs of PMPA and their metabolites in dog PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. Frontiers | Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines [frontiersin.org]
- 19. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: GC-MS Analysis of Sodium 2-Methylbutanoate
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of sodium 2-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this analysis. The content is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.
Part 1: The Fundamental Challenge & Core Principles
The primary obstacle in analyzing this compound by GC-MS is its chemical nature. As a sodium salt of a carboxylic acid, it is non-volatile and thermally labile, making it incompatible with direct GC analysis, which requires analytes to be volatile and thermally stable.[1][2][3] Therefore, chemical derivatization is a mandatory step to convert the analyte into a form suitable for GC-MS.[1][3][4]
This process involves two key stages:
-
Acidification: The sodium salt must first be converted to its free acid form (2-methylbutanoic acid) by adding a strong acid to the sample, lowering the pH to below 2.[4]
-
Derivatization: The polar carboxyl group of the free acid is then chemically modified to replace the active hydrogen, which increases volatility and reduces unwanted interactions with the GC system.[3][5][6]
The two most common and effective derivatization strategies for carboxylic acids like 2-methylbutanoic acid are Esterification and Silylation .
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common problems encountered during the GC-MS analysis of derivatized 2-methylbutanoate.
Q1: Why am I not seeing a peak for my analyte?
This is a frequent and frustrating issue that can point to several root causes, most often related to the sample preparation and derivatization steps.
Possible Cause 1: Incomplete or Failed Derivatization The conversion of this compound to a volatile derivative is the most critical step. If the reaction is incomplete or fails, the analyte will not volatilize in the GC inlet and will not reach the detector.
-
Solution Workflow:
-
Verify Acidification: Ensure the sample pH was lowered to <2 before extraction. Without protonating the salt to the free acid, the derivatization agent will not react efficiently.[4]
-
Check Reagent Quality: Derivatization reagents, especially silylating agents like BSTFA or MSTFA, are highly sensitive to moisture.[6] Use fresh, unopened reagents or those stored properly in a desiccator. Water will preferentially react with the reagent, consuming it before it can react with your analyte.
-
Optimize Reaction Conditions: Ensure the reaction time and temperature are adequate. Esterification with reagents like BF3-Methanol typically requires heating (e.g., 60°C for 5-10 minutes), as does silylation (e.g., 60-80°C for 15-30 minutes).[1][4]
-
Run a Derivatization Control: Prepare a standard of pure 2-methylbutanoic acid (the free acid, not the salt) and derivatize it alongside your samples. If the standard works, the issue lies with the initial sample matrix or the acidification/extraction step. If the standard also fails, the derivatization reagent or protocol is the likely culprit.
-
Possible Cause 2: Inlet Discrimination or Degradation Even if derivatized, the analyte might not be transferring efficiently from the inlet to the column.
-
Solution Workflow:
-
Check Inlet Temperature: An inlet temperature that is too low will prevent complete vaporization of the derivative. A typical starting point is 250°C.[7] Conversely, a temperature that is too high can cause thermal degradation of the derivative.
-
Use a Deactivated Liner: The glass inlet liner must be highly inert. Active sites (exposed silanol groups) on a standard liner can adsorb the derivatized analyte, especially at trace levels.[8][9] Use a liner that has been chemically deactivated (silanized) by the manufacturer.
-
Check for Leaks: A leak in the injector can prevent the sample from being transferred efficiently onto the column.[10][11] Check septum and liner O-ring seals.
-
Possible Cause 3: Incorrect MS Parameters The mass spectrometer may not be set up to detect the specific ions of your derivative.
-
Solution Workflow:
-
Confirm Derivative Mass: Know the expected mass of your derivative. For example, Methyl 2-methylbutanoate has a molecular weight of 116.16 g/mol .[12][13][14]
-
Set Correct Scan Range: Ensure your MS scan range covers the expected mass fragments. For Methyl 2-methylbutanoate, key fragments (m/z) are 88 (base peak), 57, and 41.[12] A scan range of m/z 40-200 would be appropriate.
-
Check the Tune File: An instrument that is not properly tuned will have poor sensitivity. Review the latest autotune report to ensure the detector is functioning correctly and masses are calibrated.[11]
-
Q2: My analyte peak is showing significant tailing. What are the causes and solutions?
Peak tailing occurs when a portion of the analyte is retained longer than the main band, often due to unwanted chemical interactions within the GC system.[8][15] This can severely impact integration accuracy and resolution.
Causality: For derivatized carboxylic acids, tailing is almost always caused by interactions between the analyte and "active sites" in the system. These active sites are typically polar silanol (-Si-OH) groups found on glass surfaces (liner, column cut) or non-deactivated stationary phases.[8][9]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Logical workflow for diagnosing peak tailing."
-
Solution Workflow:
-
Inlet Maintenance: The inlet is the most common source of activity. Replace the septum and the glass liner. Always use a high-quality, deactivated liner.[8][16]
-
Column Maintenance: Contamination can build up at the head of the column. Trim 15-20 cm from the inlet side of the column to remove active sites and non-volatile residues.[8][16] Ensure the cut is perfectly square.[8][17]
-
Column Choice: If tailing persists, the column itself may not be sufficiently inert. Use a column specifically designed for analyzing polar or active compounds, such as a wax-type column or a 5% phenyl-type column with "ms" or "low-bleed" designation.[10][18]
-
Check for Sample Overload: Injecting too much sample can overload the column, leading to peak shape distortion, including fronting or tailing.[10][15] Try diluting the sample by a factor of 10 and re-injecting.
-
Q3: My retention times are shifting between runs. How can I stabilize them?
Retention time (RT) instability makes peak identification unreliable and complicates quantification.
-
Solutions:
-
Check Carrier Gas Flow/Pressure: Ensure the carrier gas (Helium or Hydrogen) is set to a constant flow or constant pressure mode and that the supply is stable. Fluctuations in head pressure will directly impact RT.
-
Check for Leaks: A small leak in the system, particularly at the injector, can cause pressure fluctuations and lead to shifting RTs.[10]
-
Ensure Oven Temperature Reproducibility: The GC oven must be able to reproducibly follow the temperature program. Verify that the oven is calibrated and that the actual temperature matches the setpoint.
-
Allow for System Equilibration: Do not inject samples immediately after the instrument has been idle or after changing a column. Allow the system to equilibrate with several blank solvent injections until the retention time of a known standard is stable.
-
Matrix Effects: Inconsistent sample matrix composition between injections can slightly alter the stationary phase chemistry, causing minor RT shifts. Using an internal standard can help correct for these shifts during quantification.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Which derivatization method is better: Esterification or Silylation?
Both methods are effective, and the choice depends on your specific needs, sample matrix, and available reagents.
| Feature | Esterification (e.g., with BF3-Methanol) | Silylation (e.g., with BSTFA or MSTFA) |
| Mechanism | Converts carboxylic acid to a methyl ester (-COOCH₃). | Converts carboxylic acid to a trimethylsilyl (TMS) ester (-COOSi(CH₃)₃).[5] |
| Pros | Reagents are relatively inexpensive. Derivatives (FAMEs) are very stable and have extensive mass spectral libraries. | Reagents are very powerful and react quickly under mild conditions.[5][6] MSTFA is considered one of the strongest silylating agents.[5] |
| Cons | Often requires harsher conditions (heat, strong acid catalyst).[19][20] The catalyst must be neutralized or removed before injection. | Reagents are extremely moisture-sensitive. TMS derivatives can be prone to hydrolysis if exposed to moisture. |
| Best For | Routine, high-throughput analysis where derivative stability is paramount. | Complex matrices or when other functional groups (e.g., hydroxyls) also need derivatization. |
Q2: What type of GC column should I use?
The choice of column depends on the derivative you have prepared. The goal is to match the polarity of the stationary phase to the polarity of the analyte.
-
For Fatty Acid Methyl Esters (FAMEs): Highly polar columns are the standard for separating FAMEs, especially complex mixtures.
-
For TMS-Esters: A mid-polarity column is often sufficient.
-
Recommended Phases:
-
5% Phenyl Polysiloxane (e.g., DB-5ms, ZB-5MS): These are robust, general-purpose columns that provide excellent peak shapes for a wide range of derivatized analytes. The "ms" designation indicates high inertness and low bleed, which is ideal for MS detectors.[10]
-
-
Q3: What are the expected mass fragments for derivatized 2-methylbutanoate?
Knowing the key fragments is essential for setting up your MS method in Selected Ion Monitoring (SIM) mode for higher sensitivity or for confirming the peak identity in SCAN mode.
| Derivative | Molecular Weight | Key Mass Fragments (m/z) | Comments |
| Methyl 2-methylbutanoate | 116.16 | 88 , 57, 41, 29 | The m/z 88 fragment is characteristic of the McLafferty rearrangement of the methyl ester and is typically the base peak.[12] |
| TMS-2-methylbutanoate | 174.31 | 159 ([M-15]⁺), 117, 75, 73 | The [M-15]⁺ ion (loss of a methyl group) is a common and characteristic fragment for TMS derivatives.[24] The m/z 73 ion is characteristic of the trimethylsilyl group itself. |
Part 4: Key Experimental Protocols
Protocol 1: Sample Preparation (Acidification & Extraction)
This protocol is a prerequisite for both derivatization methods.
-
Sample Aliquot: Place 1 mL of your aqueous sample into a 15 mL centrifuge tube.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a similar carboxylic acid not present in the sample).
-
Acidification: Add a strong acid (e.g., 200 µL of 6M HCl) to bring the sample pH below 2.[4] Vortex briefly.
-
Salting Out: Add ~1.5 g of sodium chloride (NaCl) to the tube to increase the ionic strength of the aqueous phase, which improves extraction efficiency.[4]
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[4]
-
Mix & Separate: Vortex the mixture vigorously for 2-5 minutes. Centrifuge at >1000 x g for 5 minutes to separate the layers.[4]
-
Collect Organic Layer: Carefully transfer the upper organic layer to a clean tube or GC vial insert.
-
Dry Down: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.[4] The dry residue is now ready for derivatization.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="1. Start: Aqueous Sample\n(containing this compound)"]; B [label="2. Acidify to pH < 2\n(e.g., with HCl)"]; C [label="3. Add Salt (NaCl)\n'Salting Out'"]; D [label="4. Add Extraction Solvent\n(e.g., Ethyl Acetate)"]; E [label="5. Vortex & Centrifuge"]; F [label="6. Collect Organic Layer"]; G [label="7. Evaporate to Dryness\n(Nitrogen Stream)"]; H [label="End: Dry Residue\n(Ready for Derivatization)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H; } caption: "Workflow for sample extraction and preparation."
Protocol 2: Derivatization via Esterification (BF₃-Methanol)
-
Reagent Addition: To the dried residue from Protocol 1, add 2 mL of 12-14% Boron Trifluoride in Methanol (BF₃-Methanol).
-
Reaction: Tightly cap the vial and heat at 60°C for 5-10 minutes in a heating block or water bath.
-
Quench & Extract: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Mix: Shake the vial vigorously for 30 seconds to extract the newly formed Fatty Acid Methyl Esters (FAMEs) into the hexane layer.
-
Settle & Transfer: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC autosampler vial for analysis.
References
- Benchchem Technical Support. (n.d.). Overcoming Peak Tailing in GC Analysis.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
- Chemistry For Everyone. (2025). What Can Be Used To Reduce Tailing In Gas Chromatography?
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Creative Proteomics. (n.d.). GC-FID Protocol for SCFA Analysis.
- Benchchem Application Note. (n.d.). GC-MS Analysis of (S)-2-Hydroxy-3-methylbutanoic Acid Derivatives.
- PubMed. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry.
- Phenomenex. (n.d.). GC Troubleshooting Guide.
- Benchchem Protocol. (n.d.). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
- PubChem. (n.d.). Methyl 2-methylbutyrate. National Center for Biotechnology Information.
- Benchchem Application Note. (n.d.). GC-MS Analysis of 2-Hydroxy-2-methylbutanoic acid.
- Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution.
- Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
- ResearchGate. (2016). What is the best GC capillary column for Fatty Acid Methyl Esters analysis?
- PubMed Central. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry.
- Regis Technologies. (n.d.). GC Derivatization.
- NIST. (n.d.). Butanoic acid, 2-methyl-, methyl ester. NIST WebBook.
- ResearchGate. (2025). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.
- Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
- Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters.
- MDPI. (1989). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids.
- Sigma-Aldrich. (n.d.). Derivatization of Fatty acids to FAMEs.
- CHROMacademy. (n.d.). Troubleshooting GC-MS.
- NIH. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant.
- GL Sciences. (n.d.). InertCap Capillary Columns Catalog.
- NIST. (n.d.). Butanoic acid, 2-methyl-, 2-methylbutyl ester. NIST WebBook.
- Sigma-Aldrich. (n.d.). SP™-2330 GC Column.
- NIST. (n.d.). Butanoic acid, 2-methyl-, ethyl ester. NIST WebBook.
- AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.
- Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- PubChem. (n.d.). Methyl (2S)-2-methylbutanoate. National Center for Biotechnology Information.
- Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. chromacademy.com [chromacademy.com]
- 12. Methyl 2-methylbutyrate | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Butanoic acid, 2-methyl-, methyl ester [webbook.nist.gov]
- 14. Methyl (2S)-2-methylbutanoate | C6H12O2 | CID 643001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. m.youtube.com [m.youtube.com]
- 18. glsciences.eu [glsciences.eu]
- 19. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aocs.org [aocs.org]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sodium 2-Methylbutanoate Extraction from Fecal Samples
Welcome to the technical support center for the optimization of sodium 2-methylbutanoate extraction from fecal samples. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of short-chain fatty acid (SCFA) analysis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental workflows. Our guidance is grounded in established scientific principles to ensure the integrity and reproducibility of your results.
Introduction: The Challenge of Quantifying this compound in Fecal Matrix
This compound, a branched-chain short-chain fatty acid (SCFA), is a product of protein fermentation by the gut microbiota.[1] Its quantification in fecal samples is crucial for understanding gut health, metabolic diseases, and the impact of dietary interventions. However, the fecal matrix is notoriously complex, containing a myriad of substances that can interfere with accurate analysis.[2] Furthermore, the inherent volatility of SCFAs presents a significant challenge for their preservation and extraction.[3] This guide will provide a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in ensuring accurate this compound quantification?
A1: Proper sample collection and immediate preservation are paramount. Due to the volatility of SCFAs, delays in processing can lead to significant analyte loss. We recommend immediate freezing of fecal samples at -80°C to halt microbial activity and preserve the SCFA profile.[2] Some protocols also suggest the use of collection tubes containing stabilizing agents, although their compatibility with your specific extraction method should be verified.
Q2: Should I use fresh or lyophilized fecal samples for extraction?
A2: Both fresh and lyophilized (freeze-dried) samples can be used, but consistency is key. Lyophilization removes water content, which can vary between samples and affect the accuracy of SCFA concentration expressed per gram of feces.[1][4] Using lyophilized samples can reduce this variability. However, the lyophilization process itself must be carefully controlled to prevent the loss of volatile SCFAs. If using fresh samples, it is crucial to homogenize the entire sample thoroughly before taking a subsample for extraction to ensure representativeness.
Q3: Is derivatization necessary for the analysis of 2-methylbutanoate?
A3: For Gas Chromatography (GC) based analysis (GC-FID or GC-MS), derivatization is highly recommended.[5][6][7] SCFAs in their free acid form are polar and not sufficiently volatile for optimal GC separation, often leading to poor peak shape (tailing) and low sensitivity.[8] Derivatization converts them into more volatile and thermally stable esters or silyl derivatives, significantly improving chromatographic performance.[5][9][10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the extraction and analysis of this compound.
Issue 1: Low Recovery of this compound
Q: My recovery of 2-methylbutanoate is consistently below the acceptable range (typically 80-120%). What are the likely causes and how can I improve it?
A: Low recovery can stem from several factors throughout the extraction workflow. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Lysis of Microbial Cells | Ensure thorough homogenization of the fecal sample. Consider incorporating a bead-beating step in your protocol.[11] | 2-methylbutanoate is a product of bacterial metabolism. Incomplete disruption of bacterial cells will result in an underestimation of its concentration. |
| Suboptimal pH of Extraction | Acidify the sample to a pH below 3 before extraction.[8][12] This is a critical step. | At a low pH, 2-methylbutanoate exists in its protonated (acidic) form, which is less polar and more soluble in organic extraction solvents like diethyl ether or ethyl acetate, thereby increasing extraction efficiency. |
| Inappropriate Extraction Solvent | Evaluate the polarity of your extraction solvent. For SCFAs, diethyl ether and ethyl acetate are commonly used.[13] A mixture of polar and non-polar solvents can also be effective.[12] | The choice of solvent should match the polarity of the analyte. Experimenting with different solvents or solvent mixtures can optimize recovery. |
| Analyte Loss During Solvent Evaporation | If your protocol includes a solvent evaporation step, perform it under a gentle stream of nitrogen at a low temperature. Avoid high temperatures. | 2-methylbutanoate, especially after derivatization, is volatile. Aggressive evaporation conditions can lead to significant loss of the analyte. |
| Insufficient Phase Separation | After adding the extraction solvent and vortexing, ensure complete separation of the aqueous and organic layers by adequate centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).[14] | Incomplete phase separation can lead to the carryover of interfering substances from the aqueous layer or incomplete collection of the organic layer containing the analyte. |
Workflow for Troubleshooting Low Recovery:
Caption: A systematic workflow for diagnosing and resolving low recovery of 2-methylbutanoate.
Issue 2: Poor Chromatographic Peak Shape (Tailing)
Q: The chromatographic peak for 2-methylbutanoate is tailing, making accurate integration difficult. What could be the cause?
A: Peak tailing for SCFAs is a common issue, often indicative of active sites in the GC system or incomplete derivatization.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (temperature, time, and reagent concentration). Ensure your sample is anhydrous before adding the derivatizing agent, as water can deactivate the reagent.[6] | Un-derivatized 2-methylbutanoate is polar and will interact with active sites in the GC liner and column, leading to peak tailing. A complete reaction is crucial for good chromatography. |
| Active Sites in the GC Inlet Liner | Use a deactivated liner and replace it regularly. | Silanol groups on the surface of a standard glass liner can interact with polar analytes, causing adsorption and peak tailing. |
| Column Degradation | Condition the GC column according to the manufacturer's instructions. If tailing persists, the column may need to be trimmed or replaced. | Over time, the stationary phase of the column can degrade, exposing active sites that cause peak tailing. |
| Co-elution with Interfering Compounds | Optimize the GC temperature program to improve the separation of 2-methylbutanoate from other matrix components. | The complex fecal matrix contains numerous compounds that can co-elute with the analyte of interest, distorting the peak shape. |
Logical Relationship for Diagnosing Peak Tailing:
Caption: Decision tree for troubleshooting poor chromatographic peak shape.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
This protocol is a general guideline and may require optimization for your specific sample type and instrumentation.
-
Sample Preparation:
-
Acidification:
-
Add an appropriate volume of a strong acid (e.g., 50% HCl or 5% phosphoric acid) to bring the pH of the sample to below 3.[8] Vortex thoroughly.
-
-
Extraction:
-
Add 1 mL of diethyl ether to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.[14]
-
Carefully transfer the upper organic layer (diethyl ether) to a clean glass vial.
-
Repeat the extraction step with another 1 mL of diethyl ether and combine the organic layers.
-
-
Drying and Derivatization (for GC analysis):
-
Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Proceed with derivatization using a suitable reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by creating methyl esters. Follow the manufacturer's recommendations for the derivatization reaction.
-
-
Analysis:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) and inject it into the GC-FID or GC-MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound
SPE can offer a cleaner extract compared to LLE.
-
Sample Preparation and Acidification:
-
Prepare and acidify the fecal sample as described in steps 1 and 2 of the LLE protocol.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., a divinylbenzene-based polymer) by passing methanol followed by acidified water through it.
-
-
Sample Loading:
-
Load the acidified fecal supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with acidified water to remove polar interferences.
-
-
Elution:
-
Elute the 2-methylbutanoate and other SCFAs from the cartridge using an appropriate organic solvent or a mixture of solvents (e.g., acetonitrile or methanol).[12]
-
-
Drying, Derivatization, and Analysis:
-
Proceed with the steps for drying, derivatization (if required), and analysis as described in the LLE protocol.
-
Visual Representation of the SPE Workflow:
Caption: Step-by-step process of Solid-Phase Extraction (SPE).
References
- Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. MDPI.
- Short Chain F
- An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID). PubMed Central.
- A simplified method for the quantitation of short-chain f
- Procedure optimization for extracting short-chain fatty acids
- A simplified method for the quantitation of short-chain fatty acids in human stool | Request PDF.
- Normalization of short-chain fatty acid concentration by bacterial count of stool samples improves discrimination between eubiotic and dysbiotic gut microbiota caused by Clostridioides difficile infection. NIH.
- Development and Validation of a GC-FID Method for the Analysis of Short Chain Fatty Acids in Rat and Human Faeces and in Fermentation Fluids | Request PDF.
- Application Note & Protocol: GC-MS Analysis of 2-Hydroxy-2-methylbutanoic acid. Benchchem.
- An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. PubMed Central.
- Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. PubMed Central.
- Effect of Stool Sampling on a Routine Clinical Method for the Quantification of Six Short Chain Fatty Acids in Stool Using Gas Chromatography–Mass Spectrometry. PubMed Central.
- GC-FID Protocol for SCFA Analysis.
- Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. MDPI.
- Technical Support Center: Optimization of Extraction Protocols for Branched-Chain F
- HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Bohrium.
- GC Derivatiz
- Derivatization Methods in GC and GC/MS. Semantic Scholar.
- Extraction of Small Molecules from Fecal Samples and Testingof Their Activity on Microbial Physiology. PubMed Central.
- Derivatization of metabolites for GC-MS via methoximation+silyl
- The Use of Derivatization Reagents for Gas Chrom
- Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Protocols.io.
- Semi-automated extraction of microbial DNA from feces for qPCR and phylogenetic microarray analysis. PubMed.
- Evaluation of two DNA extraction methods for the PCR-based detection of eukaryotic enteric p
Sources
- 1. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. microbiomeinsights.com [microbiomeinsights.com]
- 4. Normalization of short-chain fatty acid concentration by bacterial count of stool samples improves discrimination between eubiotic and dysbiotic gut microbiota caused by Clostridioides difficile infection- - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. Semi-automated extraction of microbial DNA from feces for qPCR and phylogenetic microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A simplified method for the quantitation of short-chain fatty acids in human stool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Sodium 2-Methylbutanoate in Cell Culture
Welcome to the technical support guide for sodium 2-methylbutanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this branched-chain fatty acid in cell culture. We will address potential stability issues, provide robust protocols, and offer troubleshooting advice based on chemical principles and extensive field experience with related short-chain fatty acids (SCFAs).
Section 1: Frequently Asked Questions (FAQs) & Foundational Knowledge
This section covers the essential preliminary questions you might have before incorporating this compound into your experiments.
Q1: What is this compound and why is it used in cell culture?
This compound is the sodium salt of 2-methylbutanoic acid, a branched-chain short-chain fatty acid (SCFA).[1] Like other SCFAs such as butyrate and propionate, it is used in cell culture to study a variety of cellular processes. SCFAs are metabolites produced by gut microbiota and are known to play significant roles in host metabolism, immune modulation, and gut health.[2][3] In research, it may be used to investigate cellular energy metabolism, histone deacetylase (HDAC) inhibition, or signaling pathways.
Q2: What are the basic chemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for its effective use.
| Property | Value | Source |
| Molecular Formula | C₅H₉NaO₂ | [1] |
| Molecular Weight | 124.11 g/mol | [1] |
| Appearance | Typically a white or crystalline solid | [4] |
| Parent Acid | 2-Methylbutanoic Acid | [5] |
| pKa of Parent Acid | ~4.8 | [5] |
Q3: How should I prepare a stock solution of this compound?
Proper preparation of a concentrated stock solution is the first step in ensuring reproducible results.
-
Recommendation: Prepare a high-concentration stock solution (e.g., 1 M) in sterile, nuclease-free water or a buffered solution like PBS. This compound is a salt and should readily dissolve in aqueous solutions.
-
Causality: Using a high-concentration stock allows for minimal volume addition to your cell culture medium, which prevents significant changes to the medium's osmolarity and composition.[6] For example, adding 1 µL of a 1 M stock to 1 mL of medium to achieve a 1 mM final concentration results in a negligible 0.1% dilution.
-
Sterilization: Always sterilize your stock solution by filtration through a 0.22 µm filter. Do not autoclave. While the salt itself is chemically stable, the high temperatures of autoclaving are unnecessary and could potentially interact with other components if you are dissolving in a complex buffer.[7]
Q4: How should I store the solid compound and the stock solution?
Correct storage is critical to maintaining the integrity of the compound.
| Form | Temperature | Conditions | Recommended Duration |
| Solid Powder | Room Temperature | Keep container tightly sealed in a dry, cool place. | ≥ 2 years[4] |
| Aqueous Stock | 4°C | Tightly sealed, protected from light. | Up to 1 month[8] |
| Aqueous Stock | -20°C or -80°C | Aliquoted to avoid freeze-thaw cycles. | Up to 6 months[8] |
-
Expert Insight: While aqueous solutions of simple salts are generally stable, we do not recommend storing aqueous solutions of SCFAs for more than one day at 4°C if not sterile.[4] For cell culture use, where sterility is paramount, filtered stock solutions can be stored for longer as indicated above. Repeated freeze-thaw cycles can introduce risks of contamination and concentration changes due to water evaporation/condensation, hence the recommendation for aliquoting.
Section 2: Troubleshooting Guide for Stability & Experimental Inconsistency
This section addresses specific problems you may encounter, focusing on the underlying causes and providing actionable solutions.
Q5: My experimental results are inconsistent from week to week. Could the this compound be degrading in my culture medium?
This is a common concern when working with bioactive small molecules. While this compound is chemically stable, its effective concentration can change due to several factors.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results.
-
Primary Stability Concern - Volatility: The most probable cause of concentration loss is not degradation, but volatility. At physiological pH (~7.4), 2-methylbutanoic acid (pKa ~4.8) will be almost entirely in its deprotonated, non-volatile salt form (2-methylbutanoate).[9] However, if the medium's pH drops significantly due to high metabolic activity (e.g., lactate production), a greater fraction of the volatile protonated acid will form, which can be lost from the medium through evaporation.
-
Secondary Concern - Cellular Consumption: Cells will actively metabolize SCFAs as an energy source.[10] Therefore, the concentration of this compound will naturally decrease over the course of an experiment. This is not an issue of chemical instability but of biological activity. For longer-term experiments ( > 48 hours), you may need to replenish the medium to maintain a target concentration.
-
Actionable Advice: Always prepare freshly supplemented medium immediately before an experiment. Do not prepare large batches of complete medium containing this compound and store them for days or weeks.
Q6: I've noticed a rapid color change (yellowing) in my phenol red-containing medium after adding the compound. What's happening?
A rapid yellowing of the medium indicates a drop in pH.
-
Possible Cause 1: Incorrect Compound. You may have inadvertently used 2-methylbutanoic acid instead of its sodium salt. The acid will directly lower the medium's pH. Verify the identity of your starting material.
-
Possible Cause 2: Insufficient Buffering. While less likely, adding a very high concentration of the salt could slightly impact the bicarbonate-CO2 buffering system of your medium. Ensure your incubator's CO2 concentration is correctly calibrated for your medium's sodium bicarbonate level.[6]
-
Solution: If the pH shift is minor and occurs upon addition, you can pre-adjust the pH of your stock solution with sterile NaOH before adding it to the medium. However, this should be done with extreme caution. The more robust solution is to ensure you are using the sodium salt.
Q7: My cells show signs of toxicity (e.g., rounding, detachment, death) even at concentrations reported in the literature. Why?
This often points to issues with solubility and delivery rather than inherent chemical instability.
-
The "Detergent Effect": At high concentrations, free fatty acids can act like detergents, disrupting cell membranes and causing lipotoxicity.[10] This is a common pitfall in fatty acid research.
-
Solution - BSA Conjugation: To enhance solubility and mimic physiological delivery, fatty acids should be complexed to bovine serum albumin (BSA).[10] BSA binds the fatty acid, preventing it from reaching toxic free concentrations while still allowing for cellular uptake. We strongly recommend this for concentrations above 1 mM.
-
Expert Insight: The ratio of fatty acid to BSA is critical. A molar ratio of 2:1 to 4:1 (fatty acid:BSA) is a good starting point. See Protocol 3 for a detailed method.
Q8: How can I be certain of the concentration of this compound in my media throughout my experiment?
The only way to be certain is to measure it. This is the core of a self-validating system.
-
Recommendation: If you suspect stability or depletion is a critical variable in your experiment, perform a simple time-course study.
-
Methodology: Prepare a flask of your complete medium with the compound but without cells. Incubate it under your standard experimental conditions (37°C, 5% CO2). Collect aliquots at different time points (e.g., 0, 6, 12, 24, 48 hours) and store them at -80°C. Analyze the samples using an appropriate analytical method.
-
Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) are standard methods for quantifying SCFAs.[11] These services may be available through a university's core facility or via commercial providers.[2]
Section 3: Key Experimental Protocols
These protocols provide step-by-step guidance for the procedures discussed above.
Protocol 1: Preparation of a 1 M Sterile Stock Solution
-
Weighing: Weigh out 1.241 g of this compound powder.
-
Dissolution: Add the powder to a sterile container and add sterile, nuclease-free water to a final volume of 10 mL.
-
Mixing: Mix thoroughly using a vortex or by gentle inversion until the solid is completely dissolved.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile, conical tube.
-
Aliquoting & Storage: Dispense the solution into smaller, sterile microcentrifuge tubes to create working aliquots. Store at -20°C for up to 6 months.
Protocol 2: Workflow for a Media Stability Assessment
This protocol outlines the experimental design for testing the compound's concentration over time.
Caption: Workflow for assessing compound stability in media.
Protocol 3: Preparation of a 2:1 Fatty Acid:BSA Conjugated Solution
This protocol is adapted from established methods for preparing fatty acid solutions for cell culture.[10]
-
Prepare BSA Solution: Prepare a 5% (w/v) fatty-acid-free BSA solution in serum-free medium or PBS. For example, dissolve 0.5 g of BSA in 10 mL of liquid. Warm to 37°C and stir gently to dissolve. Do not vortex, as this can denature the protein.
-
Prepare Fatty Acid Stock: Prepare a 100 mM stock of this compound in sterile water.
-
Complexation: While gently stirring the 37°C BSA solution, slowly add the required volume of the 100 mM this compound stock to achieve the desired final concentration and molar ratio.
-
Incubation: Continue to stir the solution in a 37°C water bath for 1 hour to ensure complete conjugation.
-
Sterilization: Sterile-filter the final conjugated solution through a 0.22 µm filter.
-
Use: This conjugated stock can now be added to your complete cell culture medium. Remember to also treat your control cells with a corresponding amount of the BSA solution alone.
References
- Egan, C. L., et al. (2014). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Nutrients, 6(9), 3735–3749. [Link]
- Teixeira, M. F. S., et al. (2009). Retention of short chain fatty acids under drying and storage conditions. Ciência e Tecnologia de Alimentos, 29(4), 853-858. [Link]
- MySkinRecipes.
- PubChem.Methyl 2-methylbutyrate.
- PubChem.(S)-2-Methylbutanoate.
- PubChem.this compound.
- PubChem.2-Methylbutanoic Acid.
- Gunn, C., et al. (2022). Effect of Short-Chain Fatty Acids on Inflammatory and Metabolic Function in an Obese Skeletal Muscle Cell Culture Model. International Journal of Molecular Sciences, 23(19), 11883. [Link]
- PubChem.Sodium 2-amino-3-methylbutanoate.
- Sakata, T. (2009). Pitfalls in short-chain fatty acid research: A methodological review. Animal Science Journal, 80(6), 591-597. [Link]
- Human Metabolome Database.Methyl (S)
- Corrado, B., et al. (2021). Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. Nutrients, 13(10), 3460. [Link]
- Human Metabolome Database.(S)-2-Methylbutanoic acid (HMDB0033742). [Link]
- FooDB.(S)-(+)
- Bialystok University of Technology. (2021). Practical analytical techniques. [Link]
- PubChem.sodium;(2R)-2-methylbutanoate.
- Wikipedia.β-Hydroxy β-methylbutyric acid. [Link]
- Akolkar, A., et al. (2022).
- Wikipedia.β-Hydroxybutyric acid. [Link]
- Goulet, E. D. B., et al. (2017). Measurement of sodium concentration in sweat samples: comparison of 5 analytical techniques. Applied Physiology, Nutrition, and Metabolism, 42(7), 724-730. [Link]
- Szmacinski, H., & Lakowicz, J. R. (2011). Potassium and sodium measurements at clinical concentrations using phase-modulation fluorometry. Analytical biochemistry, 417(2), 197–203. [Link]
- Wikipedia.Durian. [Link]
Sources
- 1. This compound | C5H9NaO2 | CID 23716757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Short Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 7. A Review of Sterilization Methods and Their Commercial Impacts on Polysaccharide-Based Biomaterials [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. (S)-2-Methylbutanoate | C5H9O2- | CID 6950480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Sodium 2-Methylbutanoate Production in Microbial Fermentation
Welcome to the technical support center for the microbial production of sodium 2-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to enhance your fermentation yield and purity. Here, we delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of microbial metabolic engineering and fermentation optimization.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the microbial synthesis of this compound. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.
Issue 1: Low or No Detectable Yield of 2-Methylbutanoate
Q: My fermentation has completed, but I'm observing very low or no 2-methylbutanoate in my final product analysis. What are the likely causes and how can I troubleshoot this?
A: Low or non-existent yield is a common challenge that can stem from several factors, ranging from the genetic makeup of your microbial host to the fermentation conditions. A systematic approach is crucial to pinpoint the bottleneck.
Initial Diagnostic Steps:
-
Verify Analytical Method: Before troubleshooting the fermentation, ensure your analytical method (e.g., HPLC, GC-MS) is properly calibrated and sensitive enough to detect 2-methylbutanoate. Run a standard of known concentration to confirm.
-
Check Inoculum Health: A healthy and viable inoculum is critical. Ensure your seed culture was in the exponential growth phase and free of contamination before inoculating the main fermenter.
-
Confirm Precursor Availability: The primary biosynthetic pathway for 2-methylbutanoate relies on the catabolism of L-isoleucine.[1][2][3] A deficiency in this precursor is a direct bottleneck.
Troubleshooting & Optimization Strategies:
-
Enhance Precursor Supply:
-
External Supplementation: Supplement the fermentation medium with L-isoleucine. This can help determine if precursor availability is the limiting factor.[4][5]
-
Metabolic Engineering: Engineer the host strain to overproduce L-isoleucine. This can be achieved by overexpressing genes in the isoleucine biosynthesis pathway, such as the thrABC operon in E. coli which increases the supply of the precursor threonine.[6]
-
-
Optimize Expression of Pathway Enzymes:
-
Codon Optimization: If using heterologous genes, ensure they are codon-optimized for your expression host (e.g., E. coli or S. cerevisiae).[4]
-
Promoter Strength: Use strong, inducible promoters to control the expression of key pathway enzymes like branched-chain amino acid aminotransferases and decarboxylases.
-
Enzyme Selection: The choice of enzymes can significantly impact flux through the pathway. For instance, exploring different acetohydroxyacid synthases (AHAS) can improve the initial committed step in the pathway.[7]
-
-
Fermentation Parameter Optimization:
-
Design of Experiments (DoE): Employ a DoE approach to systematically optimize pH, temperature, and aeration.[4] Optimal conditions are host-specific, but a starting point for many bacterial and yeast fermentations is a temperature of 30-37°C and a pH between 5.0 and 7.0.[4][8]
-
Dissolved Oxygen (DO): Maintain DO at a level that supports robust cell growth without promoting oxidative stress, typically around 20%.[4]
-
Issue 2: High Accumulation of Undesirable Byproducts
Q: I am observing a significant formation of byproducts such as other branched-chain fatty acids (e.g., isovaleric acid, isobutyric acid) or fusel alcohols (e.g., 2-methyl-1-butanol), which is reducing my 2-methylbutanoate purity and yield. How can I mitigate this?
A: Byproduct formation is often due to metabolic overflow and the activity of competing pathways. Directing metabolic flux towards your product of interest requires targeted genetic modifications.
Troubleshooting & Optimization Strategies:
-
Identify Competing Pathways: The precursors for 2-methylbutanoate synthesis can also be channeled into the production of other compounds. For example, 2-keto-3-methylvalerate is a direct precursor to both L-isoleucine and 2-methylbutanoate.[9]
-
Knockout Competing Pathways:
-
Amino Acid Synthesis: To prevent the conversion of 2-keto-3-methylvalerate back to isoleucine, consider downregulating or knocking out the transaminase responsible for this conversion.
-
Fusel Alcohol Production: The reduction of 2-methylbutanal to 2-methyl-1-butanol is a common competing reaction. Deleting the genes encoding the responsible alcohol dehydrogenases can redirect flux towards the desired acid.
-
Other Fatty Acid Pathways: Inactivation of pathways leading to other short-chain fatty acids can also improve selectivity.[10][11]
-
-
Pathway Engineering for Specificity:
-
Enzyme Engineering: Engineer or select enzymes with higher specificity for the substrates in the 2-methylbutanoate pathway.
-
Modular Co-culture Engineering: A more advanced strategy involves dividing the metabolic pathway between two different microbial populations (a synthetic consortium).[9] For instance, an upstream strain can be engineered to produce and secrete the intermediate 2-keto-3-methylvalerate, which is then taken up by a downstream strain engineered for efficient conversion to 2-methylbutanoate.[9] This can reduce the metabolic burden on a single host and minimize byproduct formation.[9]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for microbial 2-methylbutanoate production?
A1: The most common and well-studied pathway is the catabolism of L-isoleucine, which is part of the Ehrlich pathway for fusel acid production.[3] The key steps are:
-
Transamination: L-isoleucine is converted to 2-keto-3-methylvalerate (KMV).[2]
-
Oxidative Decarboxylation: KMV is then converted to 2-methylbutanoyl-CoA.[2]
-
Thioester Hydrolysis or Transfer: The CoA is removed to yield 2-methylbutanoic acid.
An alternative, citramalate-derived pathway has also been engineered in E. coli for 2-methylbutanoate production.[9]
Q2: Which microbial hosts are commonly used for 2-methylbutanoate production?
A2: Several microorganisms have been engineered or identified for 2-methylbutanoate production:
-
Escherichia coli : A popular choice due to its well-characterized genetics and rapid growth. It has been successfully engineered for high-titer production.[6][7][9]
-
Saccharomyces cerevisiae : As a robust industrial microorganism, it is a suitable host, particularly for the production of flavor and fragrance compounds.[12][13]
-
Bacillus spizizenii : Has been explored for the synthesis of enantiopure (S)-2-methylbutanoic acid from L-isoleucine.[1]
-
Anaerobic Bacteria: Certain anaerobic bacteria like Megasphaera elsdenii and Bacteroides ruminicola are known to naturally produce branched-chain fatty acids, including 2-methylbutanoic acid.[14]
Q3: How can I improve the precursor supply for 2-methylbutanoate synthesis?
A3: Enhancing the intracellular pool of the key precursor, L-isoleucine, is a critical strategy.[4][5][15] This can be achieved through:
-
Medium Supplementation: Adding L-isoleucine to the fermentation medium.[4]
-
Metabolic Engineering:
Q4: What are the optimal fermentation conditions for 2-methylbutanoate production?
A4: Optimal conditions are highly dependent on the microbial host and the specific metabolic pathway being utilized. However, some general guidelines can be followed:
-
Temperature: Typically between 30-37°C for E. coli and S. cerevisiae.[4] Lowering the temperature during the production phase (e.g., to 30°C) can sometimes improve protein folding and product stability.[4][8]
-
pH: Generally maintained between 5.0 and 7.0. A stable pH is crucial for optimal enzyme function.[4]
-
Aeration: A controlled supply of oxygen is necessary to maintain metabolic activity. A dissolved oxygen level of around 20% is a common target.[4]
-
Fed-batch Fermentation: A fed-batch strategy is often employed to achieve high cell densities and product titers.[2] This involves feeding a concentrated nutrient solution after the initial batch phase to avoid substrate inhibition and maintain productivity.
Section 3: Experimental Protocols & Data
Protocol 1: Fed-Batch Fermentation for 2-Methylbutanoate Production in E. coli
This protocol provides a general framework for fed-batch fermentation. Specific parameters should be optimized for your engineered strain.
-
Inoculum Preparation:
-
Inoculate a single colony of your engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 250 rpm.
-
Use the overnight culture to inoculate a seed flask containing a defined mineral medium with glucose. Grow to an OD600 of 2-4.
-
-
Fermenter Setup:
-
Prepare the fermenter with a defined mineral medium containing a carbon source (e.g., 20 g/L glucose) and any necessary precursors.[4]
-
Sterilize the fermenter and medium.
-
Calibrate pH and DO probes.
-
-
Fermentation:
-
Inoculate the fermenter with the seed culture to a starting OD600 of ~0.1.
-
Maintain temperature at 37°C for growth and pH at 7.0.
-
Control dissolved oxygen at 20% by adjusting agitation and aeration rates.[4]
-
When the initial glucose is depleted (indicated by a sharp increase in DO), induce protein expression with the appropriate inducer (e.g., 1 mM IPTG).[4]
-
Start the fed-batch phase by continuously or intermittently adding a concentrated feed solution containing glucose and other necessary nutrients.
-
-
Sampling and Analysis:
-
Take samples periodically to measure cell density (OD600), substrate consumption, and product formation.[4]
-
Centrifuge the samples to separate the supernatant from the cell pellet.
-
Analyze the supernatant for 2-methylbutanoate concentration using HPLC or GC-MS.
-
Table 1: Typical Fermentation Parameters
| Parameter | Recommended Range | Rationale |
| Temperature | 30-37°C | Optimal for growth of common hosts like E. coli and S. cerevisiae. Lower temperatures may enhance protein folding and product stability.[4][8] |
| pH | 5.0 - 7.0 | Maintaining a stable pH is crucial for enzymatic activity.[4] |
| Dissolved Oxygen (DO) | ~20% | Balances the need for aerobic respiration for energy and growth with potential oxidative stress. |
| Carbon Source | Glucose | A readily metabolizable carbon source for most microbial hosts. |
| Precursor | L-isoleucine | Direct precursor for the primary biosynthetic pathway.[1][2][3] |
Section 4: Visualizing Metabolic Pathways and Workflows
Diagram 1: Biosynthetic Pathway of 2-Methylbutanoate from L-Isoleucine
Caption: Systematic workflow for troubleshooting low product yield.
References
- Model‐Guided Rational Construction of Escherichia coli Synthetic Consortia for Enhanced 2‐Methylbutyric Acid Production. PubMed Central.
- Metabolic pathway for the (S)-2-methylbutanoic acid production on basis... ResearchGate.
- Production of 2-methyl-1-butanol in engineered Escherichia coli. PubMed.
- A new metabolic pathway engineering to produced branched chain fatty acids in Saccharomyces cerevisiae. ResearchGate.
- Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds. ResearchGate.
- Production of 2-methyl-1-butanol in engineered Escherichia coli. PubMed Central.
- Production of branched-chain volatile fatty acids by certain anaerobic bacteria. PubMed Central.
- Methanogenic bacterial consortia degrading 2‐methylbutyric acid. Oxford Academic.
- (PDF) Production of 2-Methyl-1-Butanol in Engineered Escherichia coli. ResearchGate.
- Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards ( R )-methyl 2-methylbutanoate in a beverage fermented with shiitake. ResearchGate.
- Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R) - PubMed. PubMed.
- Engineering Saccharomyces cerevisiae for high-level synthesis of fatty acids and derived products | FEMS Yeast Research | Oxford Academic. Oxford Academic.
- Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. spiedigitallibrary.org.
- Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation. MDPI.
- Fatty Acid-Derived Biofuels and Chemicals Production in Saccharomyces cerevisiae. Frontiers.
- Optimization of Fermentation Conditions for Biocatalytic Conversion of Decanoic Acid to Trans-2-Decenoic Acid. MDPI.
- Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. frontiersin.org.
- Metabolic Engineering of Microorganisms Towards the Biomanufacturing of Non-Natural C5 and C6 Chemicals. SCIEPublish.
- 1 METABOLIC PATHWAYS FOR THE BIOSYNTHESIS OF INDUSTRIAL MICROBIOLOGY PRODUCTS In order to be able to manipulate microorganisms t. coursehero.com.
- Novel myo-inositol to butyrate fermentation pathway in the prevalent human gut species Dysosmobacter welbionis, a bacterium associated with improved metabolic and liver health. gut.bmj.com.
- Genetic engineering of the precursor supply pathway for the overproduction of the nC14-surfactin isoform with promising MEOR applications. NIH.
- Metabolic engineering of Escherichia coli for production of butyric acid. PubMed.
- Optimization of Fermentation Conditions for Biocatalytic Conversion of Decanoic Acid to Trans-2-Decenoic Acid. ResearchGate.
- (PDF) Optimization of Fermentation Conditions for Biocatalytic Synthesis of Trans-2-Decenoic Acid from Decanoic Acid. ResearchGate.
- Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data. PubMed Central.
- Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta) genomic Data. mBio.
- Strategies for Fermentation Medium Optimization: An In-Depth Review. Frontiers.
- Problems with the microbial production of butanol. PubMed.
- Enhanced vitamin A production by engineering transporters, ATP and precursor supply. sciencedirect.com.
- Controlled Substances - Alphabetical Order. deadiversion.usdoj.gov.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Production of 2-methyl-1-butanol in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of 2-methyl-1-butanol in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Fermentation Conditions for Biocatalytic Conversion of Decanoic Acid to Trans-2-Decenoic Acid [mdpi.com]
- 9. Model‐Guided Rational Construction of Escherichia coli Synthetic Consortia for Enhanced 2‐Methylbutyric Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic engineering of the precursor supply pathway for the overproduction of the nC14-surfactin isoform with promising MEOR applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic engineering of Escherichia coli for production of butyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Production of branched-chain volatile fatty acids by certain anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced vitamin A production by engineering transporters, ATP and precursor supply - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Sodium 2-Methylbutanoate
Welcome to the technical support center for the analysis of sodium 2-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common interference issues encountered during its quantification. We will delve into the root causes of these challenges and provide robust, field-proven solutions to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
FAQ 1: My GC-MS analysis shows a peak at the expected retention time for 2-methylbutanoate, but the mass spectrum is unclear, or the peak is broad and tailing. What is the likely cause?
This is a common issue when analyzing short-chain fatty acids (SCFAs) like 2-methylbutanoate. The problem often stems from the high polarity and low volatility of the underivatized acid.
-
Causality & Explanation: Free carboxylic acids possess active hydrogens, leading to strong intermolecular hydrogen bonding. This causes poor peak shape (tailing) due to interactions with active sites in the GC inlet and column.[1][2] The high polarity also means the compound has low volatility, making it difficult to efficiently transfer to the gas phase, resulting in broad peaks and low sensitivity. Without derivatization, direct analysis often yields non-symmetrical peaks and poor reproducibility.[1]
-
Troubleshooting & Resolution:
-
Chemical Derivatization (Mandatory): Converting the carboxylic acid to a less polar, more volatile ester or silyl derivative is essential for reliable GC-MS analysis.[3][4] This process replaces the active hydrogen, minimizing interactions with the system and dramatically improving peak shape and volatility.[2][5]
-
Choice of Derivatization Reagent:
-
Silylation: Reagents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) are highly effective, converting the acid to a stable TBDMS derivative.[4]
-
Alkylation/Esterification: Reagents such as isobutyl chloroformate or BF3-methanol convert the acid to its corresponding ester, which is much more amenable to GC analysis.[5][6][7]
-
-
Ensure Anhydrous Conditions: Water in the sample can quench the derivatization reaction, leading to incomplete derivatization and the issues described. Always ensure your sample is completely dry before adding the reagent by using methods like lyophilization or evaporation under a gentle stream of nitrogen.[3][6]
-
FAQ 2: I am seeing a co-eluting peak with an identical mass-to-charge ratio (m/z) to my 2-methylbutanoate derivative. How can I resolve this isomeric interference?
Isomeric interference is a significant challenge in the analysis of C5 fatty acids. 2-methylbutanoic acid has several structural isomers that can be difficult to separate chromatographically and are often indistinguishable by mass spectrometry alone.
-
Causality & Explanation: Compounds like isovaleric acid (3-methylbutanoic acid) and valeric acid (pentanoic acid) have the exact same elemental composition (C5H10O2) and thus the same molecular weight as 2-methylbutanoic acid.[8][9] If they are not fully separated by the GC column, they will enter the mass spectrometer at the same time, producing a composite peak that makes accurate quantification impossible.[10][11]
-
Troubleshooting & Resolution:
-
Chromatographic Optimization: The first step is to improve the separation on the GC column.
-
Modify Temperature Gradient: Decrease the ramp rate of your oven temperature program. A slower ramp increases the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting isomers.[12]
-
Select a High-Resolution Column: Employ a GC column with a different selectivity or a longer column length. A highly polar stationary phase, like those containing polyethylene glycol (e.g., FFAP or Carbowax 20M), is often recommended for the analysis of free carboxylic acids and their derivatives.[1]
-
-
Mass Spectrometry Techniques:
-
High-Resolution Mass Spectrometry (HRMS): While HRMS cannot distinguish between isomers, it is invaluable for confirming that the interfering peak does indeed have the same elemental formula and is not an unrelated compound with a similar nominal mass.[8]
-
Tandem Mass Spectrometry (MS/MS): If chromatographic separation is not fully achievable, MS/MS can sometimes provide a solution. Isomers may produce different fragment ions upon collision-induced dissociation. By using Multiple Reaction Monitoring (MRM), you can select a unique fragment ion for your target analyte, effectively filtering out the signal from the interfering isomer.[13]
-
-
FAQ 3: I'm experiencing significant signal suppression or enhancement (matrix effects) when analyzing 2-methylbutanoate in complex samples like plasma or fecal extracts. How can I mitigate this?
Matrix effects are a major concern in quantitative LC-MS and GC-MS analysis, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[14][15][16] This can lead to either a loss in signal (ion suppression) or an increase in signal (ion enhancement), both of which severely compromise the accuracy and precision of quantification.[15][17]
-
Causality & Explanation: In complex biological samples, numerous endogenous compounds (salts, lipids, proteins) can be co-extracted with your analyte.[16] During the ionization process in the mass spectrometer source, these matrix components compete with the analyte for ionization, leading to a suppressed signal.[14][17] Conversely, in some cases, they can enhance the ionization efficiency.[15]
-
Troubleshooting & Resolution:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.
-
Liquid-Liquid Extraction (LLE): An LLE protocol using a solvent like ethyl acetate after sample acidification can effectively isolate organic acids from more polar matrix components like salts.[2][3]
-
Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup. A mixed-mode or ion-exchange SPE cartridge can be used to selectively retain the acidic analytes while washing away neutral and basic interferents.
-
-
Dilute the Sample: A simple and often effective strategy is to dilute the sample extract.[14] This reduces the concentration of matrix components, but it is only viable if the resulting analyte concentration is still well above the instrument's limit of quantification (LOQ).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[17] A SIL-IS (e.g., 2-methylbutanoic acid-d3) is chemically identical to the analyte and will co-elute. Therefore, it will experience the same degree of ion suppression or enhancement as the target analyte. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively normalized.[18]
-
Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration standards in a blank matrix that is identical to your sample (e.g., analyte-free plasma) can help compensate for the effect.[14]
-
Experimental Protocols & Data
Protocol 1: Derivatization of 2-Methylbutanoic Acid via Methyl Esterification
This protocol describes the conversion of 2-methylbutanoic acid to its more volatile methyl ester derivative using BF3-methanol, suitable for GC-MS analysis.
Materials:
-
Dried sample extract or standard
-
14% Boron Trifluoride in Methanol (BF3-Methanol)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Ensure the sample containing 2-methylbutanoic acid is completely dry. Evaporate any solvent under a gentle stream of nitrogen.[3]
-
Reagent Addition: Add 100 µL of 14% BF3-methanol solution to the dried sample in the reaction vial.[6]
-
Reaction: Tightly cap the vial and place it in a heating block or oven at 60°C for 30 minutes.[5][6]
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Extraction: Add 200 µL of saturated NaCl solution and 200 µL of hexane to the vial. Vortex vigorously for 1 minute to extract the newly formed methyl 2-methylbutanoate into the hexane layer.[6]
-
Phase Separation: Allow the layers to separate. The upper layer is the hexane containing your analyte.
-
Sample Transfer: Carefully transfer the upper hexane layer to a clean autosampler vial, optionally passing it through a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
Data Presentation: Isomeric Interference in C5 Fatty Acid Analysis
The table below highlights the challenge of analyzing 2-methylbutanoate and its common isomers. All share the same molecular weight and will produce an identical parent ion in MS analysis, making chromatographic separation critical.
| Compound Name | Structure | Molecular Formula | Molecular Weight (Da) |
| 2-Methylbutanoic Acid | CH₃CH₂CH(CH₃)COOH | C₅H₁₀O₂ | 102.13 |
| 3-Methylbutanoic Acid (Isovaleric Acid) | (CH₃)₂CHCH₂COOH | C₅H₁₀O₂ | 102.13 |
| Pentanoic Acid (Valeric Acid) | CH₃(CH₂)₃COOH | C₅H₁₀O₂ | 102.13 |
Visualizations & Workflows
Troubleshooting Isomeric Co-elution
The following diagram outlines a systematic workflow for diagnosing and resolving co-eluting peaks during the chromatographic analysis of 2-methylbutanoate.
Caption: A workflow for troubleshooting co-elution issues.
Mitigating Matrix Effects
This diagram illustrates the primary strategies for overcoming matrix effects in quantitative analysis, starting from sample preparation through to data analysis.
Caption: Key strategies for mitigating analytical matrix effects.
References
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). MDPI.
- Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube.
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
- Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. (2023, December 14). Protocols.io.
- Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis Online.
- Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. (n.d.). PMC - PubMed Central.
- Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. (2015, May 27). Semantic Scholar.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). NIH.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
- GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. (n.d.). Agilent.
- Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.
- Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry. (n.d.). ACS Publications.
- Acids: Derivatization for GC Analysis. (n.d.). ResearchGate.
- Isotope-Coded Chemical Derivatization Method for Highly Accurately and Sensitively Quantifying Short-Chain Fatty Acids. (2022, April 26). ACS Publications.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate.
- Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). (2018, November 15). PubMed.
- methyl butanoate. (n.d.). Stenutz.
- LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. (n.d.). ACS Publications.
- (S)-2-Methylbutanoate. (n.d.). PubChem - NIH.
- Methyl (R)-2-methylbutanoate. (n.d.). PubChem - NIH.
- A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022, February 11). PMC - PubMed Central.
- A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. (2016, September 2). PubMed Central.
- Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020, September 1). PMC.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 9. methyl butanoate [stenutz.eu]
- 10. youtube.com [youtube.com]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nebiolab.com [nebiolab.com]
- 18. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Optimization for Sodium 2-Methylbutanoate Derivatization
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Correct order of relative rates of esterfication of the following acids with MeOH is : `Me-COOH " " nPr-COOH " " Me_(3)C-COOH " " Et_(3)C-COOH` [allen.in]
Technical Support Center: Validating Sodium 2-Methylbutanoate Effects on Gene Expression
Welcome to the technical support center for researchers investigating the effects of sodium 2-methylbutanoate on gene expression. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimental design, execution, and data analysis. Our goal is to equip you with the knowledge to build robust, self-validating experimental systems.
Section 1: Conceptual Framework & Experimental Design FAQs
Before initiating any wet-lab protocols, a solid conceptual and experimental design is paramount. Most downstream failures can be traced back to oversights in this critical planning phase.
Q1: What is the likely mechanism of action for this compound, and how does this inform my experimental design?
A1: this compound is a short-chain fatty acid (SCFA). Like other well-studied SCFAs such as sodium butyrate, its primary mechanism for altering gene expression is through the inhibition of histone deacetylases (HDACs).[1][2][3]
-
Mechanism Deep Dive: In a resting state, HDACs remove acetyl groups from histone tails, leading to a more compact chromatin structure (heterochromatin) that is generally repressive to gene transcription.[4][5][6] By inhibiting HDACs, this compound allows histone acetyltransferases (HATs) to maintain an acetylated state. This "opens up" the chromatin (euchromatin), making gene promoters more accessible to transcription factors and RNA polymerase, thereby activating gene expression.[4][7][8] Some HDACs also deacetylate non-histone proteins like transcription factors, affecting their stability and activity.[5]
-
Experimental Implications:
-
Positive Controls: Include a well-characterized pan-HDAC inhibitor like Trichostatin A (TSA) or Sodium Butyrate in your experiments. This helps validate that your cellular system is responsive to HDAC inhibition.[9]
-
Target Genes: Expect to see changes in genes related to cell cycle control (e.g., upregulation of p21/CDKN1A), differentiation, and apoptosis.[1][5]
-
Dosage: SCFAs typically exhibit biological activity in the millimolar (mM) range, unlike more potent inhibitors that work at nanomolar (nM) concentrations.[9] A dose-response experiment is crucial.
-
Caption: End-to-end workflow for a gene expression study.
References
- Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics?Vertex AI Search.
- MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Vertex AI Search.
- Interpretation of differential gene expression results of RNA-seq d
- Interpretation of differential gene expression results of RNA-seq data: review and integration | Briefings in Bioinformatics | Oxford Academic. Oxford Academic. [Link]
- The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed. PubMed. [Link]
- Troubleshooting RNA Isolation - Bitesize Bio. Bitesize Bio. [Link]
- Interpretation of differential gene expression results of RNA-seq data: review and integr
- Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - ResearchGate.
- MIQE and RDML Guidelines - Bio-Rad. Bio-Rad. [Link]
- Batch effect detection and correction in RNA-seq data using machine-learning-based automated assessment of quality.
- Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed. PubMed. [Link]
- MIQE - Wikipedia. Wikipedia. [Link]
- RNA-seq batch effect removal - Mikhail Dozmorov. Mikhail Dozmorov. [Link]
- Interpretation of differential gene expression results of RNA-seq data: review and integr
- Short chain fatty acids induce both effector and regulatory T cells by suppression of histone deacetylases and regulation of the mTOR-S6K pathway - PMC - NIH.
- Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC - PubMed Central. PubMed Central. [Link]
- Effects of HDAC inhibitors on chromatin structure and gene expression.... - ResearchGate.
- Highly effective batch effect correction method for RNA-seq count data - PMC - NIH.
- Transformation, Normalization, and Batch Effect Removal - Bio-protocol. Bio-protocol. [Link]
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. MDPI. [Link]
- Interpretation of differential gene expression results of RNA-seq data: review and integration | Request PDF - ResearchGate.
- Batch Correction Analysis - RNA-seq | Griffith Lab. Griffith Lab. [Link]
- Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PubMed Central. PubMed Central. [Link]
- Troubleshooting: RNA Isolation with TRIZOL Reagent - ResearchGate.
- Designing Successful RNA-Seq Experiments for Drug Discovery: A Str
- Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab. NorthEast BioLab. [Link]
- Chapter: 4 Assays for Predicting Acute Toxicity.
- Tips for RNA Extraction Troubleshooting - MP Biomedicals. MP Biomedicals. [Link]
- RNA quantification and quality assessment techniques - QIAGEN. QIAGEN. [Link]
- Chromatin Modulation by Histone Deacetylase Inhibitors: Impact on Cellular Sensitivity to Ionizing Radiation - PMC - NIH.
- How to resolve challenges with low-input RNA-seq library prep – maximizing complete transcriptome sequencing and analysis using a flexible and customizable str
- How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics. CD Genomics. [Link]
- HDAC2 regulates chromatin plasticity and enhances DNA vulnerability - AACR Journals. AACR Journals. [Link]
- Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells. Mary Ann Liebert, Inc., publishers. [Link]
- Troubleshooting Tips for cDNA Library Preparation in Next-Gener
- What is the RNA Integrity Number (RIN)? - CD Genomics. CD Genomics. [Link]
- RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen. Lexogen. [Link]
- Tips and Tricks for Successful RNA-seq Library Prepar
- RNA integrity number - Wikipedia. Wikipedia. [Link]
- Strategic Applications of Gene Expression: From Drug Discovery/Development to Bedside. AAPS J. [Link]
- Which value of RNA Integrity Number (RIN) is considered suitable/sufficient for RNASeq analysis? | ResearchGate.
- Gene Expression Profiling and its Practice in Drug Development - PMC - NIH.
- Clinical Design and Analysis Strategies for the Development of Gene Therapies: Considerations for Quantitative Drug Development in the Age of Genetic Medicine | Request PDF - ResearchGate.
Sources
- 1. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin Modulation by Histone Deacetylase Inhibitors: Impact on Cellular Sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with sodium 2-methylbutanoate
Welcome to the technical support center for sodium 2-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered when working with this short-chain fatty acid salt. Our goal is to provide you with the expertise and practical insights needed to ensure the reliability and reproducibility of your experiments.
Troubleshooting Guide: Addressing Inconsistent Results
This section is structured in a question-and-answer format to directly address specific issues you may be facing.
Section 1: Inconsistent Analytical Results (HPLC/GC-MS)
Question: Why am I seeing poor peak shape (e.g., tailing, fronting) and shifting retention times when analyzing this compound by HPLC?
Answer: Poor chromatography of short-chain fatty acids (SCFAs) like 2-methylbutanoate is a frequent issue, often rooted in the compound's chemical properties and its interaction with the stationary and mobile phases.
-
Causality 1: Mobile Phase pH is Critical. The pKa of 2-methylbutanoic acid is approximately 4.8. If the pH of your mobile phase is close to this value, the analyte will exist in an equilibrium of its protonated (acidic) and deprotonated (anionic) forms. This dual state leads to inconsistent interactions with the stationary phase, resulting in peak splitting or severe tailing. To ensure a single ionic species is present, the mobile phase pH should be adjusted to be at least 2 pH units away from the pKa. For reversed-phase chromatography, a mobile phase pH of 2.5-3.0 is recommended to keep the acid fully protonated.[1]
-
Causality 2: Secondary Interactions with Silica. Residual silanol groups on the surface of silica-based C18 columns can interact with the carboxyl group of 2-methylbutanoate, causing peak tailing. Suppressing the ionization of these silanol groups by using a low pH mobile phase (around 2.5-3.0) can mitigate this issue.
-
Causality 3: Insufficient Buffering. A low buffer concentration in the mobile phase may not be sufficient to maintain a consistent pH on the column, especially when injecting samples in a different buffer. This can lead to shifting retention times and poor peak shape. A buffer concentration of 10-50 mM is generally recommended for UV detection.
Troubleshooting Workflow for HPLC Analysis
Caption: HPLC Troubleshooting Workflow for this compound.
Question: My GC-MS analysis shows co-eluting peaks and I can't differentiate 2-methylbutanoate from other isomeric fatty acids. Why is this happening?
Answer: The analysis of branched-chain fatty acids (BCFAs) like 2-methylbutanoate is notoriously challenging due to the high similarity in mass spectra and chromatographic behavior of their isomers (e.g., isovaleric acid, valeric acid).
-
Causality: Isomeric Similarity. Isomers of C5 fatty acids often have nearly identical electron ionization (EI) mass spectra and can co-elute on standard GC columns, making unambiguous identification and quantification difficult without authentic reference standards for each isomer.[2]
-
Solution: High-Resolution Capillary Columns. To improve separation, the use of highly polar capillary GC columns, such as those with a polyethylene glycol (wax) stationary phase (e.g., Nukol™), is recommended.[3] These columns can provide better resolution of isomeric fatty acid methyl esters (FAMEs).
-
Solution: Derivatization. While not always necessary for volatile short-chain fatty acids, derivatization to FAMEs can improve chromatographic performance and reproducibility. However, be aware that this adds another step to your workflow where variability can be introduced.
Section 2: Inconsistent Biological Activity in Cell-Based Assays
Question: I'm observing high variability in my cell-based assay results (e.g., proliferation, cytokine production) with different batches of this compound.
Answer: Inconsistent biological effects are a common and frustrating issue. The root cause can range from the chemical properties of the compound itself to subtle variations in your experimental protocol.
-
Causality 1: Chirality. 2-methylbutanoic acid is a chiral molecule, existing as (S)- and (R)-enantiomers.[4] It is well-established that enantiomers of a chiral drug can have different biological activities and potencies.[5][6] If you are using a racemic mixture (a 50:50 mix of both enantiomers), the biological effect you observe is a composite of the activity of both. Different batches from a supplier may have slight variations in their enantiomeric ratio, leading to inconsistent results. For critical applications, it is advisable to use an enantiomerically pure form, such as (S)-2-methylbutanoate, to ensure a consistent biological stimulus.
-
Causality 2: Hygroscopicity. Sodium salts of short-chain fatty acids can be hygroscopic, meaning they readily absorb moisture from the atmosphere. If the compound is not stored in a desiccator, its weight will not accurately reflect the amount of active compound. This can lead to significant errors in the preparation of stock solutions and, consequently, inconsistent concentrations in your assays. Always store this compound in a tightly sealed container inside a desiccator.
-
Causality 3: pH Shift in Culture Media. The addition of a sodium salt of a weak acid to a bicarbonate-buffered cell culture medium can alter the pH. While often minor, this effect can become significant at higher concentrations and may influence cell health and the outcome of your assay. It is good practice to check the pH of your media after adding the compound, especially at the highest concentration used.
Troubleshooting Workflow for Inconsistent Biological Activity
Caption: Workflow for troubleshooting inconsistent cell-based assay results.
Section 3: Stock Solution Preparation and Storage
Question: My this compound stock solution sometimes appears cloudy or I get inconsistent results when using older solutions. How should I prepare and store it?
Answer: The stability of your stock solution is paramount for reproducible experiments.
-
Best Practice 1: Use an Appropriate Solvent. While this compound is water-soluble, for high-concentration stock solutions, dissolving in a solvent like ethanol before further dilution in aqueous buffers can be beneficial.[7] However, always ensure the final concentration of the organic solvent in your assay is insignificant, as it may have its own biological effects.[7]
-
Best Practice 2: Fresh is Best. For aqueous solutions, it is recommended not to store them for more than one day.[7] If you must store them, filter-sterilize the solution and store it at 4°C for short-term use or in aliquots at -20°C or -80°C for longer-term storage to prevent degradation and microbial growth. Avoid repeated freeze-thaw cycles.
-
Best Practice 3: Confirm Solubility. Before preparing a high-concentration stock, confirm the solubility limits in your chosen solvent. For example, the solubility of sodium butyrate in PBS (pH 7.2) is approximately 10 mg/ml.[7] Exceeding the solubility limit will result in an inaccurate stock concentration.
Frequently Asked Questions (FAQs)
Q1: What is the importance of the chirality of this compound? As a chiral molecule, the spatial arrangement of the atoms in 2-methylbutanoate can significantly affect its interaction with chiral biological targets like enzymes and receptors.[5] The (S)- and (R)-enantiomers can have different pharmacological or toxicological profiles.[6] Using a racemic mixture can introduce variability if the enantiomeric composition is not consistent between batches. For mechanistic studies, using an enantiomerically pure form is highly recommended.
Q2: How should I handle and store the solid compound? this compound should be stored at room temperature in a tightly sealed container, preferably under an inert gas.[8] To mitigate issues with its potential hygroscopicity, it is crucial to store it in a desiccator to prevent water absorption from the air.
Q3: How can I assess the purity of my this compound? Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for assessing the purity of organic compounds, including agrochemicals in salt form.[9] It can provide an accurate measure of the compound's purity and can simultaneously identify and quantify organic impurities. This method is often more precise than chromatographic techniques for purity assessment.[9]
Q4: My results are still inconsistent. What are some overarching principles from SCFA research I should consider? The broader field of SCFA research offers some key insights that are often overlooked:
-
Dose-Response is Not Always Linear: The effects of SCFAs can vary and even be opposite at different concentrations.[1] A comprehensive dose-response study is essential to understand the biological effect of this compound.
-
Context is Key: The biological effect of an SCFA can be modified by the presence of other metabolites and the local pH.[1]
-
In Vitro vs. In Vivo: Results from in vitro experiments may not directly translate to in vivo conditions due to factors like absorption, metabolism, and systemic effects.[1]
Experimental Protocols
Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol is adapted from general principles of qNMR for purity assessment of organic salts.
-
Materials:
-
This compound sample
-
High-purity internal standard with a known chemical shift that does not overlap with the analyte (e.g., dimethyl sulfone, maleic acid)
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes and spectrometer
-
-
Procedure:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the this compound sample based on the integral values, the number of protons giving rise to each signal, and the known weights of the sample and internal standard.
-
Protocol 2: HPLC-UV Analysis of this compound
This protocol provides a starting point for the analysis of this compound in aqueous samples.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: 20 mM sodium dihydrogen phosphate buffer, adjusted to pH 2.5 with phosphoric acid, and acetonitrile (92:8 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Prepare a standard stock solution of this compound in the mobile phase.
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
Prepare your samples by diluting them in the mobile phase and filtering them through a 0.45 µm filter.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples.
-
Quantify the amount of this compound in your samples by comparing the peak areas to the calibration curve.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale | Reference |
| HPLC Mobile Phase pH | 2.5 - 3.0 | Ensures the analyte is fully protonated, improving peak shape. | [1] |
| HPLC Buffer Concentration | 10 - 50 mM | Maintains stable on-column pH. | N/A |
| Storage of Solid | Room Temperature, in Desiccator | Prevents degradation and water absorption. | [8] |
| Aqueous Solution Storage | Use fresh or store at 4°C (short-term) or -20°C (long-term) | Minimizes degradation and microbial growth. | [7] |
References
- Sakata, T. (2019). Pitfalls in short-chain fatty acid research: A methodological review. Animal Science Journal, 90(1), 3-13.
- Lee, H., Brodbelt, J. S. (2020). Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries. Analytical and Bioanalytical Chemistry, 412(24), 6389–6398.
- Wang, L., et al. (2019). Fecal Short-Chain Fatty Acids Levels Were Not Associated With Autism Spectrum Disorders in Chinese Children: A Case–Control Study.
- Schug, L., et al. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23716757, this compound.
- Cleveland Clinic. (n.d.). SIBO: Small Intestinal Bacterial Overgrowth.
- ResearchGate. (2021). Why can't I get reproducible results in cell based assays?.
- ResearchGate. (n.d.). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry | Request PDF.
- YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
- Promega Connections. (2012). Considerations for Successful Cell Based Assays II: Cell Culture Conditions.
- Kezić, S. (2000). Bioactivity and analysis of chiral compounds. Arhiv za higijenu rada i toksikologiju, 51(3), 335-341.
- MySkinRecipes. (n.d.). This compound.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6950480, (S)-2-Methylbutanoate.
- ResearchGate. (2008). Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds.
- Blaak, E. E., et al. (2020).
- Nanonord. (n.d.). LOW-FIELD NMR SENSOR TECHNOLOGY FOR INDUSTRIAL APPLICATIONS.
- ResearchGate. (2024). Investigating serum concentration profiles of orally ingested short-chain fatty acid supplements.
- MDPI. (2023). Interface Chirality: From Biological Effects to Biomedical Applications.
- UK Biobank. (2023). Quality control and removal of technical variation of NMR metabolic biomarker data in ~120,000 UK Biobank participants.
- RSC Publishing. (n.d.). Exploring the impact of sodium salts on hydrotropic solubilization.
- Ritchie, S. C., et al. (2023). Quality control and removal of technical variation of NMR metabolic biomarker data in ~120,000 UK Biobank participants.
- MDPI. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.
- Yao, L., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. Analytical and Bioanalytical Chemistry, 414(11), 3463–3472.
- Pierens, D. K., et al. (2008). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Journal of Agricultural and Food Chemistry, 56(19), 8831-8837.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13357, Methyl 2-methylbutyrate.
- MDPI. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity.
- Sellin, J. H., et al. (1998). Short-chain fatty acids have polarized effects on sodium transport and intracellular pH in rabbit proximal colon. Gastroenterology, 114(5), 986-995.
- ResearchGate. (n.d.). Exploring the impact of sodium salts on the hydrotropic solubilization.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 101935410, sodium;(2R)-2-methylbutanoate.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 87370533, sodium;(2S)-2-methylbutanoate.
- Binder, H. J., & Mehta, P. (1989). Short-chain fatty acids stimulate active sodium and chloride absorption in vitro in the rat distal colon. Gastroenterology, 96(4), 989-996.
- Isaksson, K., et al. (2021). Hidden Dangers: Recognizing Excipients as Potential Causes of Drug and Vaccine Hypersensitivity Reactions. The Journal of Allergy and Clinical Immunology: In Practice, 9(8), 2997-3012.
- Wikipedia. (n.d.). Methyl butyrate.
Sources
- 1. Pitfalls in short‐chain fatty acid research: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. (S)-2-Methylbutanoate | C5H9O2- | CID 6950480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. This compound [myskinrecipes.com]
- 9. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Gut-Derived SCFA Measurements
Welcome, researchers and innovators. This guide is engineered to be your primary resource for troubleshooting and optimizing the quantification of short-chain fatty acids (SCFAs) from gut samples. In my experience, variability is the principal adversary to reproducible and translatable findings in microbiome research. This center moves beyond mere procedural lists to explain the 'why' behind each critical step, empowering you to build robust, self-validating workflows.
Frequently Asked Questions (FAQs)
Here, we address the most common queries and concerns that arise during SCFA analysis.
Q1: My SCFA concentrations are fluctuating wildly between samples from the same study group. What's the most likely cause?
A: The most common culprit is pre-analytical variability. This encompasses everything from sample collection to storage and extraction. Inconsistent timing from collection to freezing can dramatically alter SCFA profiles as microbial activity continues post-collection. Storage at room temperature, even for a few hours, can lead to a significant increase in SCFA concentrations, with acetate levels potentially rising by over 150% within 24-48 hours.[1][2][3] Immediate freezing at -80°C is the gold standard to halt microbial metabolism.[4] Another major factor is inconsistent sample homogenization, as SCFAs are not evenly distributed throughout a fecal sample.[5][6][7][8]
Q2: What is the ideal method for storing fecal samples for SCFA analysis?
A: For long-term stability of metabolites, immediate freezing and storage at -80°C is considered the "gold standard".[4] If immediate freezing is not possible, collection in 95% ethanol can preserve metabolite profiles at room temperature for up to four days.[9] However, be aware that some collection tubes containing stabilizing agents may not be suitable for metabolomics due to high salt content or other interfering substances.[10] Lyophilization (freeze-drying) of samples before extraction is another excellent method to standardize results by removing variability in water content.[11][12]
Q3: Can I use the same fecal sample for both 16S rRNA sequencing and SCFA metabolomics?
A: Yes, this is a common and efficient practice. However, it requires careful planning during the initial sample processing. After thorough homogenization of the entire sample, you can create aliquots for different analyses. This ensures that the subsamples for sequencing and metabolomics are as representative of the whole sample as possible. It is crucial to avoid "spot sampling" (taking a small, unhomogenized piece of stool), which can lead to inconsistent and variable results for both microbial composition and SCFA levels.[5][6][7][8]
Q4: My calibration curve has poor linearity (R² < 0.99). What should I check first?
A: First, verify the accuracy of your standard dilutions and ensure the stability of your stock solutions. SCFAs are volatile, and improper storage can lead to concentration changes. Next, assess your derivatization efficiency if you are using a GC-based method; incomplete reactions are a common issue. For LC-MS, matrix effects can suppress ionization and affect linearity. Ensure your internal standards are behaving consistently across the calibration range. Finally, consider the concentration range of your curve; it should bracket the expected concentrations in your samples.[13][14][15]
Q5: What are the best internal standards to use for SCFA quantification?
A: The choice of internal standard (IS) is critical for correcting variability during sample preparation and injection.[16] Ideally, you should use stable isotope-labeled (e.g., deuterated or ¹³C) versions of the SCFAs you are quantifying, such as acetic acid-d4 and butyric acid-d7.[17] These are the most accurate as they behave almost identically to their unlabeled counterparts. If isotopic standards are unavailable, a structural analog that is not naturally present in the sample, such as 2-ethylbutyric acid or isocaproic acid, is a good alternative.[18][19]
Troubleshooting Guides: From Collection to Quantification
This section provides a deeper, cause-and-effect analysis of common problems and their solutions.
Guide 1: Sample Collection & Handling Artifacts
Issue: Inconsistent SCFA profiles that do not correlate with experimental groups.
Underlying Cause (The "Why"): Microbial metabolism does not cease immediately upon sample collection. Delays before freezing allow bacteria to continue fermenting fibers, leading to an artificial inflation of SCFA levels. Fecal matter is also highly heterogeneous, and different sections can have vastly different metabolite concentrations.
Visualizing the Workflow for Consistency
Caption: Recommended workflow for fecal sample collection and initial processing.
Step-by-Step Protocol for Optimal Sample Preservation:
-
Immediate Collection: Instruct participants to collect the first full bowel movement of the day.[5][8]
-
Rapid Homogenization: The entire sample should be thoroughly homogenized before any subsampling. This can be done by kneading the sample within a sealed collection bag for at least one minute.[5] This step is critical to overcome the inherent heterogeneity of stool.[20][21]
-
Aliquoting: Immediately after homogenization, create aliquots from the mixed sample for your various analytical needs (e.g., one for SCFAs, one for sequencing).
-
Flash Freezing: Snap-freeze the aliquots immediately in liquid nitrogen or on dry ice.
-
Long-Term Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage. This has been established as the gold standard for preserving the integrity of the fecal metabolome.[4]
Guide 2: Extraction and Derivatization Inefficiencies (GC-MS Focus)
Issue: Low recovery of SCFAs, poor peak shape (tailing), or high variability between technical replicates.
Underlying Cause (The "Why"): SCFAs are volatile and hydrophilic, making their efficient extraction and analysis challenging.[22] Acidification of the sample is necessary to protonate the SCFAs, making them less polar and more volatile for GC analysis.[18] However, this can also damage the GC column over time.[16] Derivatization is often employed to increase volatility and improve peak shape, but these reactions can be sensitive to moisture and require precise conditions.[18][22][23]
Data Summary: Comparison of Common Derivatization Agents
| Derivatization Agent | Reaction Conditions | Pros | Cons |
| MTBSTFA | 60-90°C for 30-90 min | Forms stable silylated derivatives, good for complex matrices, reaction can proceed smoothly.[18][23] | Can be sensitive to moisture. |
| BF₃–methanol | Varies | Creates methyl esters, improving volatility.[18] | Can introduce artifacts if not handled properly. |
| PFBBr | Varies | High selectivity, good for GC-MS.[18] | Can be a more complex procedure. |
| Isobutyl Chloroformate | Varies | Robust method with good performance.[11] | Requires careful handling. |
Troubleshooting Derivatization
Visualizing the Derivatization Decision Tree
Caption: Troubleshooting logic for GC-MS derivatization issues.
Self-Validating Protocol for SCFA Extraction & Derivatization:
-
Internal Standard Spiking: Add a known concentration of your chosen internal standard (e.g., deuterated SCFAs or 2-ethylbutyric acid) to the sample before extraction.[18][24] This is non-negotiable for accurate quantification.
-
Extraction: While various solvents can be used, acetone and methanol are common choices.[25][26] A combination of mechanical disruption (bead-beating) with a solvent is highly effective for thorough extraction from the complex fecal matrix.[20][21]
-
Acidification: After initial extraction and centrifugation, acidify the supernatant to a pH < 3 using a strong acid like HCl or phosphoric acid. This ensures SCFAs are in their volatile, non-ionized form.[18]
-
Derivatization (if applicable): Use a well-established agent like MTBSTFA. A typical procedure involves mixing the sample extract with the agent and incubating at 60°C for 30-90 minutes.[18][23] Always run a positive control (a pure SCFA standard) in parallel to validate that the reaction is working efficiently.
-
Analysis: Inject the derivatized sample into the GC-MS. Monitor the internal standard peak area. High variability (>15% RSD) in the IS across a batch indicates a problem with your sample preparation or injection precision.
References
- Cunningham, J. L., Bramstång, L., Singh, A., Jayarathna, S., Rasmusson, A. J., & Moazzami, A. (2020). Impact of time and temperature on gut microbiota and SCFA composition in stool samples. PLOS ONE. [Link]
- Zhang, Y., et al. (2023). Optimization of fecal sample homogenization for untargeted metabolomics. Metabolomics. [Link]
- Cunningham, J. L., et al. (2020). Impact of time and temperature on gut microbiota and SCFA composition in stool samples. PLOS ONE. [Link]
- Cunningham, J. L., et al. (2020). Impact of time and temperature on gut microbiota and SCFA composition in stool samples. PLOS ONE. [Link]
- Zhang, Y., et al. (2023). Optimization of fecal sample homogenization for untargeted metabolomics. PubMed. [Link]
- Cunningham, J. L., et al. (2020). Impact of time and temperature on gut microbiota and SCFA composition in stool samples. PLOS ONE. [Link]
- Cunningham, J. L., et al. (2020). Impact of time and temperature on gut microbiota and SCFA composition in stool samples. bioRxiv. [Link]
- Gratton, J., et al. (2016). Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies. Metabolites. [Link]
- Zhang, Y., et al. (2023). Optimization of fecal sample homogenization for untargeted metabolomics.
- Anonymous. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. PubMed Central. [Link]
- Zhao, G., et al. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. PubMed Central. [Link]
- Sinha, R., et al. (2016). Comparison of collection methods for fecal samples for discovery metabolomics in epidemiological studies. PubMed Central. [Link]
- Jones, J., et al. (2021).
- Forrester, S. J., et al. (2022). Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry.
- Jones, J., et al. (2021). Fecal sample collection methods and time of day impact microbiome composition and short chain fatty acid concentrations. UWA Profiles and Research Repository. [Link]
- Wang, Y., et al. (2024). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. Metabolites. [Link]
- Jones, J., et al. (2021). Fecal sample collection methods and time of day impact microbiome composition and short chain fatty acid concentrations.
- Jones, J., et al. (2021). Fecal Sample Collection Methods and Time of Day Impact Microbiome Composition and Short Chain Fatty Acid Concentrations.
- Kim, M., et al. (2021). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites. [Link]
- Anonymous. (n.d.). A brief investigation of factors that affect short-chain fatty acid preservation in human stool samples. Microbiome Insights. [Link]
- Martin, C., et al. (2024). Effect of Stool Sampling on a Routine Clinical Method for the Quantification of Six Short Chain Fatty Acids in Stool Using Gas Chromatography–Mass Spectrometry. PubMed Central. [Link]
- Han, J., et al. (2023).
- Neumann, U. P., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids.
- Liu, Y., et al. (2022).
- Rose, S. (2007). On-trap derivatization of short-chain fatty acids. Digital Commons @ EMU. [Link]
- Martin, C., et al. (2024). Effect of Stool Sampling on a Routine Clinical Method for the Quantification of Six Short Chain Fatty Acids in Stool Using Gas Chromatography – Mass Spectrometry. Reddit. [Link]
- Neumann, U. P., et al. (2022).
- Anonymous. (n.d.). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry.
- de la Cuesta-Zuluaga, J., et al. (2024). Normalization of short-chain fatty acid concentration by bacterial count of stool samples improves discrimination between eubiotic and dysbiotic gut microbiota caused by Clostridioides difficile infection. Gut Microbes. [Link]
- Salonen, A., et al. (2022). Higher total faecal short-chain fatty acid concentrations correlate with increasing proportions of butyrate and decreasing proportions of branched-chain fatty acids across multiple human studies. Gut Microbiome. [Link]
- Johnson, S. A., et al. (2023). An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID). PubMed Central. [Link]
- Anonymous. (2019). Calibration curve for SCFA.
- Chen, L., et al. (2021). Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS). Metabolites. [Link]
- de Wouters, T., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. [Link]
- Zierer, J., et al. (2018). The fecal metabolome as a functional readout of the gut microbiome.
- Fernandes, J., et al. (2020). Short Chain Fatty Acid Metabolism in Relation to Gut Microbiota and Genetic Variability. Nutrients. [Link]
- Chen, W.-L., et al. (2025). Development of an untargeted metabolomics analytical protocol for fecal samples by liquid chromatography–mass spectrometry. Journal of Food and Drug Analysis. [Link]
- Costea, P. I., et al. (2017). Stability in fecal metabolites amid a diverse gut microbiome composition: a one-month longitudinal study of variability in healthy individuals. PubMed Central. [Link]
- Garcia-Mantrana, I., et al. (2023).
- Li, Y., et al. (2023). Comprehensive fecal metagenomic and metabolomic analysis reveals the role of gut microbiota and metabolites in detecting brain metastasis of small cell lung cancer. Frontiers in Microbiology. [Link]
- Takayasu, L., et al. (2023). Optimized sampling method for fecal microbiome and metabolome preservation under room temperature.
Sources
- 1. Impact of time and temperature on gut microbiota and SCFA composition in stool samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of time and temperature on gut microbiota and SCFA composition in stool samples | PLOS One [journals.plos.org]
- 3. medrxiv.org [medrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Fecal sample collection methods and time of day impact microbiome composition and short chain fatty acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of collection methods for fecal samples for discovery metabolomics in epidemiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Stool Sampling on a Routine Clinical Method for the Quantification of Six Short Chain Fatty Acids in Stool Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Optimization of fecal sample homogenization for untargeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. Determination and Comparison of Short-Chain Fatty Acids in Serum and Colon Content Samples: Alzheimer’s Disease Rat as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in Sodium 2-Methylbutanoate Mass Spectrometry
Welcome to the technical support center for mass spectrometry analysis of sodium 2-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in their experiments. Here, we provide in-depth, experience-driven insights and practical solutions to ensure the accuracy and reliability of your quantitative data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] The "matrix" refers to all components in a sample other than the analyte itself, including salts, lipids, proteins, and other endogenous molecules.[2][4] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis.[3][5][6]
Q2: What causes ion suppression when analyzing a small molecule like this compound?
A2: Ion suppression, the more common matrix effect, occurs when co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source.[6][7] Several mechanisms contribute to this phenomenon. One theory suggests that high concentrations of interfering compounds can increase the viscosity and surface tension of the droplets in the electrospray ionization (ESI) source, which hinders the formation of gas-phase ions.[3][8][9] Another proposed mechanism is the competition for charge or access to the droplet surface between the analyte and matrix components.[9] For a small molecule like this compound, common culprits in biological matrices like plasma or serum are phospholipids.[6][10][11]
Q3: How can I determine if my this compound assay is suffering from matrix effects?
A3: There are several methods to assess matrix effects. A widely used quantitative approach is the post-extraction spike method.[5][12] This involves comparing the signal response of your analyte in a clean solvent to the response of the analyte spiked into a blank matrix extract (a sample that has gone through the entire preparation process but does not contain the analyte).[5][6] A significant difference between these two responses indicates the presence of matrix effects. A qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the system after the analytical column.[5][12] Injection of a blank matrix extract will show a dip or a rise in the baseline signal at the retention times where interfering compounds elute, visually demonstrating regions of ion suppression or enhancement.[5]
Q4: Why is a stable isotope-labeled (SIL) internal standard considered the gold standard for mitigating matrix effects?
A4: A stable isotope-labeled internal standard (SIL-IS), such as deuterium or carbon-13 labeled this compound, is considered the gold standard because it has nearly identical chemical and physical properties to the unlabeled analyte.[13][14][15] This means it will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[15][16] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[4][17]
Troubleshooting Guide: Identifying and Mitigating Matrix Effects
This section provides a systematic approach to troubleshooting issues related to matrix effects in your this compound analysis.
Problem 1: Poor reproducibility and accuracy in quantitative results.
Possible Cause: Undiagnosed matrix effects are a primary suspect when observing inconsistent and inaccurate data.
Solution Pathway:
-
Assess for Matrix Effects:
-
Quantitative Assessment: Perform a post-extraction spike experiment. Prepare two sets of samples: one with this compound spiked into the final, processed blank matrix, and another with the same concentration in a pure solvent. A significant difference in the peak areas between the two sets confirms a matrix effect.
-
Qualitative Assessment: Conduct a post-column infusion experiment to identify the retention time windows where ion suppression or enhancement occurs. This can help in modifying the chromatographic method to separate the analyte from these interfering regions.[5]
-
-
Implement an Appropriate Internal Standard:
-
Ideal Choice: A stable isotope-labeled (SIL) internal standard of this compound is the most effective solution.[13][18]
-
Alternative: If a SIL-IS is unavailable, a structural analog can be used, but it must be carefully validated to ensure it behaves similarly to the analyte during sample preparation and ionization.[13][19]
-
Problem 2: Significant ion suppression is confirmed, but a SIL-IS is not available.
Possible Cause: The sample matrix is complex, and the current sample preparation is insufficient to remove interfering components.
Solution Pathway:
-
Optimize Sample Preparation: The goal is to remove as much of the interfering matrix as possible while retaining the analyte.[4][20]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective at removing phospholipids and other small molecule interferences.[21]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT at removing certain interferences.[20] Experiment with different organic solvents and pH adjustments to optimize the extraction of this compound while leaving interfering compounds behind.[20]
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can be very effective at removing matrix components.[4] Consider using a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for a more thorough cleanup.[21] There are also specialized SPE phases designed for phospholipid removal.[11][22]
-
-
Refine Chromatographic Conditions:
-
Improve Separation: Modify the HPLC/UHPLC gradient, mobile phase composition, or even the column chemistry to achieve better separation between this compound and the interfering peaks identified in the post-column infusion experiment.[5]
-
Dilution: If the assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of matrix components and lessen their impact.[1][5]
-
Problem 3: Even with a SIL-IS, I'm observing variability in my results.
Possible Cause: In rare cases, the SIL-IS may not perfectly co-elute with the analyte, or the matrix effect is so severe that it affects the analyte and IS differently.
Solution Pathway:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that the analyte and the SIL-IS have identical retention times. Deuterium-labeled standards can sometimes exhibit slight chromatographic shifts.[16][23]
-
Check for Extreme Matrix Effects: If the ion suppression is exceptionally strong, it might affect the signal-to-noise ratio of both the analyte and the IS, leading to poor peak integration and variability. In such cases, improving the sample cleanup is still necessary.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same blank matrix as the samples.[1][4] This ensures that the calibrators and the unknown samples are affected by the matrix in the same way, improving accuracy.[4]
In-Depth Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Process at least six different lots of your blank biological matrix (e.g., plasma, serum) through your entire sample preparation procedure without adding the analyte or internal standard.
-
Prepare Spiked Samples:
-
Set A (Matrix): To the final extracts from step 1, add a known amount of this compound (e.g., at low and high QC concentrations).
-
Set B (Neat Solution): Prepare solutions of this compound at the same concentrations as Set A, but in the final reconstitution solvent (e.g., mobile phase).
-
-
Analyze and Calculate: Inject and analyze both sets of samples by LC-MS. Calculate the matrix factor (MF) as follows:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different lots should be ≤15%.
Protocol 2: Qualitative Assessment of Matrix Effects via Post-Column Infusion
-
Setup:
-
Use a T-connector to introduce a constant flow of a standard solution of this compound into the LC eluent stream after the analytical column and before the mass spectrometer.
-
Establish a stable baseline signal for the infused analyte.
-
-
Injection: Inject a blank matrix extract that has been through your sample preparation procedure.
-
Analysis: Monitor the baseline signal of the infused analyte. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively, caused by co-eluting matrix components.
Visualizations
Workflow for Troubleshooting Matrix Effects
Caption: A decision tree for systematically addressing matrix effects.
Mechanisms of Ion Suppression in ESI
Caption: How matrix components interfere with analyte ionization in ESI.
References
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
- Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
- Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103.
- Jemal, M. (2000). High-throughput quantitative bioanalysis by LC/MS/MS.
- Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Xia, Y. Q., & Jemal, M. (2009). Phospholipid-based matrix effects in LC-MS bioanalysis. Bioanalysis, 1(1), 147-160.
- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?
- Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma extracts. Rapid communications in mass spectrometry, 13(12), 1175-1185.
- Shrinivasan, S., & G, R. (2013). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis. Journal of analytical & bioanalytical techniques, 4(5), 1.
- LCGC International. (2023, March 10). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS.
- University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI.
- Chemistry For Everyone. (2025, August 3). What Is An Internal Standard And Why Is It Used In LC-MS?
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
- Mei, H. (2005). Matrix effects: Causes and solutions. In Handbook of LC-MS Bioanalysis (pp. 143-156). John Wiley & Sons.
- Wikipedia. (n.d.). Ion suppression (mass spectrometry).
- Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis.
- Bioanalysis Zone. (2014, April 3). Overcoming matrix effects: expectations set by guidelines.
- LCGC International. (2023, December 1). Ion Suppression and its Role in Secondary Electrospray Ionization.
- Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?
- KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030.
- ResearchGate. (2022, December 9). Are internal standards really necessary in a LC-MS analysis?
- Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
- Xia, Y. Q., & Jemal, M. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid communications in mass spectrometry, 23(14), 2125-2140.
- Huang, Y., Ji, Q. C., & Li, W. (2010). Matrix effect and recovery terminology issues in regulated drug bioanalysis. Bioanalysis, 2(10), 1695-1702.
- ResearchGate. (2025, August 7). Matrix Effect And Recovery Terminology Issues in Regulated Drug Bioanalysis | Request PDF.
- Li, W., Zhang, J., & Tse, F. L. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Institute of Standards and Technology. (n.d.). 2-Methylbutanoic acid, TMS derivative. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). Methyl 2-methylbutyrate. PubChem.
- Al-Rawi, M., Al-Gharib, M. S., & Logue, B. A. (2022). Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry.
- National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-methyl-, methyl ester. NIST Chemistry WebBook.
Sources
- 1. welch-us.com [welch-us.com]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. waters.com [waters.com]
- 17. youtube.com [youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
Technical Support Center: Optimizing Cell Viability in High-Concentration Sodium 2-Methylbutanoate Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with high concentrations of sodium 2-methylbutanoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and ensure the highest possible cell viability and data reproducibility.
Introduction: Understanding the Challenges
This compound, a branched-chain fatty acid salt, presents unique challenges in cell culture. High concentrations can induce significant cellular stress, primarily through two mechanisms: osmotic stress due to the increased solute concentration, and the intrinsic biological activity of 2-methylbutanoate as a short-chain fatty acid (SCFA). This guide will equip you with the knowledge and protocols to mitigate these effects and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with high concentrations of this compound.
Q1: Why am I observing a rapid decrease in cell viability after adding this compound?
A1: A sudden drop in cell viability is likely due to a combination of factors. High concentrations of sodium salts create a hypertonic environment, leading to osmotic stress. This causes water to flow out of the cells, resulting in cell shrinkage and potentially triggering apoptosis (programmed cell death)[1][2][3]. Additionally, as a branched-chain fatty acid, 2-methylbutanoate can have direct cytotoxic effects, including the inhibition of fatty acid biosynthesis, which is crucial for cell membrane integrity and energy storage[1][2].
Q2: What is the maximum concentration of this compound that my cells can tolerate?
A2: The maximum tolerated concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This involves treating your cells with a range of this compound concentrations and measuring cell viability after a set incubation period (e.g., 24, 48, or 72 hours).
Q3: How can I distinguish between cell death caused by osmotic stress versus the direct effects of 2-methylbutanoate?
A3: To differentiate between these two effects, you can include an osmotic control in your experiment. This involves treating your cells with an equimolar concentration of a non-metabolizable sodium salt, such as sodium chloride (NaCl). If you observe a similar level of cell death in both the this compound and NaCl-treated groups, osmotic stress is the primary driver of cytotoxicity. Any additional cell death observed in the this compound group can be attributed to the specific biological activity of the 2-methylbutanoate anion.
Q4: Can I adapt my cells to grow in high concentrations of this compound?
A4: Gradual adaptation can sometimes be successful. This involves starting with a low, non-toxic concentration of this compound and incrementally increasing the concentration with each cell passage. This allows the cells to upregulate mechanisms to counteract the osmotic stress and metabolic effects. However, it's important to regularly monitor the health and phenotype of the adapted cells to ensure they still represent a valid model for your research.
Q5: Are there any supplements I can add to the culture medium to improve cell viability?
A5: Supplementing the medium with osmoprotectants like betaine or sorbitol can help cells counteract osmotic stress. Additionally, ensuring the medium is well-buffered is crucial, as high concentrations of salts can affect the pH. Adding a buffer like HEPES to a final concentration of 10-25 mM can help maintain a stable pH[4].
Troubleshooting Guide
This section provides solutions to common problems encountered during high-concentration this compound experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low cell attachment after seeding with this compound. | 1. High initial concentration causing immediate cytotoxicity. 2. Altered expression of cell adhesion molecules. | 1. Seed cells and allow them to attach for several hours or overnight before adding the compound. 2. Perform a dose-response experiment to find a sub-lethal concentration for your initial experiments. 3. Ensure your culture vessels are appropriately coated if required for your cell line. |
| Inconsistent results between experiments. | 1. Variability in the preparation of the this compound solution. 2. Inconsistent cell health or passage number. 3. Fluctuations in incubator conditions (CO2, temperature, humidity)[5]. | 1. Prepare a large batch of concentrated stock solution, sterilize by filtration, and store in aliquots at -20°C to ensure consistency. 2. Use cells within a consistent and narrow passage number range. 3. Regularly monitor and calibrate your incubator. |
| Precipitate formation in the culture medium. | 1. The concentration of this compound exceeds its solubility in the medium. 2. Interaction with other media components, especially at low temperatures. | 1. Prepare the this compound solution in a small volume of medium or PBS and warm to 37°C to ensure complete dissolution before adding it to the final culture volume. 2. Avoid storing complete media with high concentrations of the compound at 4°C for extended periods. Prepare fresh as needed. |
| Significant changes in media pH. | 1. The sodium salt affects the buffering capacity of the medium. 2. Cellular metabolism is altered, leading to increased production of acidic byproducts. | 1. Use a medium with a robust buffering system, such as one containing HEPES[4]. 2. Monitor the pH of the medium regularly and perform media changes as needed. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed your cells in a 96-well plate at the optimal density for your cell line and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration and perform 2-fold or 3-fold dilutions. Include a vehicle control (medium only).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases involved in apoptosis.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed your cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control. Include a positive control for apoptosis if available (e.g., staurosporine).
-
Incubate for the desired time period.
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Analyze the data by comparing the luminescence of treated samples to the vehicle control.
Visualizing Experimental Workflows and Cellular Pathways
To aid in your experimental design and understanding of the underlying mechanisms, the following diagrams illustrate key workflows and pathways.
Caption: A generalized workflow for determining the IC50 of this compound.
Caption: Cellular stress pathways induced by high-concentration this compound.
References
- Burg, M. B., Ferraris, J. D., & Dmitrieva, N. I. (2007). Cellular response to hyperosmotic stresses. Physiological Reviews, 87(4), 1441-1474.
- Wongtangtintharn, S., Oku, H., Iwasaki, H., & Toda, T. (2004). Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells. Journal of nutritional science and vitaminology, 50(2), 137-143.
- Posas, F., de Nadal, E., & Valverde, M. A. (2021).
- Thermo Fisher Scientific. (n.d.). Troubleshooting: Cell Culture.
- BenchChem. (2025). Technical Support Center: Managing Sodium Oleate Cytotoxicity in Primary Cell Cultures.
- Tang, Y., et al. (2011). Short-chain fatty acids induced autophagy serves as an adaptive strategy for retarding mitochondria-mediated apoptotic cell death.
- Li, G., et al. (2018). Short-chain fatty acids alleviate hepatocyte apoptosis induced by gut-derived protein-bound uremic toxins. Frontiers in Physiology, 9, 111.
- Creative Proteomics. (n.d.).
- Promega Corporation. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Wallace, M., et al. (2018). Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues. Nature Chemical Biology, 14(11), 1021-1031.
- GMP Plastics. (2024). How to Optimize Cell Culture.
- Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
- Chen, S., et al. (2022). Short-Chain Fatty Acids Weaken Ox-LDL-Induced Cell Inflammatory Injury by Inhibiting the NLRP3/Caspase-1 Pathway and Affecting Cellular Metabolism in THP-1 Cells. International Journal of Molecular Sciences, 23(24), 15899.
- Hanus, M., et al. (2024). The role of short-chain fatty acid metabolism in the pathogenesis, diagnosis and treatment of cancer. Frontiers in Oncology, 14, 1369315.
- Kou, J., et al. (2023). Sodium Butyrate Induces Mitophagy and Apoptosis of Bovine Skeletal Muscle Satellite Cells through the Mammalian Target of Rapamycin Signaling Pathway. International Journal of Molecular Sciences, 24(17), 13474.
- PubChem. (n.d.). 2-Methylbutanoic Acid.
- Jia, Z., et al. (2023). The mechanism of sodium butyrate on the growth of mouse B16 melanoma cells by inhibiting the differentiation of M2-type macrophages and down-regulating the expressions of VEGF and TGF-β. Biotechnology and Genetic Engineering Reviews, 40(3), 2971-2981.
- Chesnel, F., et al. (2018). Sodium butyrate and panobinostat induce apoptosis of chronic myeloid leukemia cells via multiple pathways. Cancer Medicine, 7(9), 4517-4528.
- Kaczara, P., et al. (2020). Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line. Genes & Nutrition, 15(1), 1-11.
- Wang, G., et al. (2020). Sodium Butyrate-Modulated Mitochondrial Function in High-Insulin Induced HepG2 Cell Dysfunction. International Journal of Molecular Sciences, 21(14), 5036.
- BenchChem. (2025). The Biological Role of (S)-2-Hydroxy-3-methylbutanoic Acid in Metabolism.
- Eurek, A. A., et al. (2020). Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach. Journal of Clinical Medicine, 9(7), 2208.
- Yao, Y., et al. (2020). Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces. Journal of Visualized Experiments, (161), e61386.
- Kamışlı, S., et al. (2022). Evaluation of the antioxidative and genotoxic effects of sodium butyrate on breast cancer cells. Journal of Biochemical and Molecular Toxicology, 36(5), e23023.
- BenchChem. (n.d.). The Biological Significance of 2-Methyl Butyric Acid in Metabolism.
- CymitQuimica. (n.d.). CAS 116-53-0: 2-Methylbutanoic acid.
- ResearchGate. (n.d.). How to know the stability of drugs and reagents in the cell culture media?
- White, C., & McGeown, J. G. (2012). Regulation of intracellular pH in cancer cell lines under normoxia and hypoxia. Journal of cellular physiology, 227(4), 1530-1539.
- Leem, C. H., & Lagadic-Gossmann, D. (2002). Role of bicarbonate in the regulation of intracellular pH in the mammalian ventricular myocyte. Journal of molecular and cellular cardiology, 34(9), 1147-1158.
- Chesler, M. (2003). Regulation and modulation of pH in the brain. Physiological reviews, 83(4), 1183-1221.
- Weiner, I. D., & Hamm, L. L. (2007). Regulation of intracellular pH in the rabbit outer medullary collecting duct.
- Grinstein, S., & Cohen, S. (1987). Intracellular pH regulation in thymic lymphocytes by an amiloride-insensitive Na+-H+ antiport. The Journal of general physiology, 89(2), 185-213.
- White, P. G., et al. (2024). Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells. bioRxiv.
- PubChem. (n.d.).
- NIH. (n.d.). AID 977 - Cell Viability - LYMP2-002.
- Stoddart, M. J. (Ed.). (2011). Mammalian Cell Viability: Methods and Protocols. Humana Press.
- Kamiloglu, S., et al. (2020). Guidelines for cell viability assays. Food and Chemical Toxicology, 145, 111738.
- ResearchGate. (n.d.). Sodium butyrate modulates the mitochondrial mass and mitochondrial...
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Effect of Branched-Chain Fatty Acids on Fatty Acid Biosynthesis of Human Breast Cancer Cells.
- J-Stage. (n.d.). Effect of Branched-Chain Fatty Acids on Fatty Acid Biosynthesis of Human Breast Cancer Cells.
- BenchChem. (n.d.).
- MDPI. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- MDPI. (n.d.).
- PubMed Central. (n.d.).
Sources
- 1. Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Branched-Chain Fatty Acids on Fatty Acid Biosynthesis of Human Breast Cancer Cells [jstage.jst.go.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Biological Significance of 2-Methyl Butyric Acid in Metabolism - Nanjing Chemical Material Corp. [njchm.com]
- 5. CAS 116-53-0: 2-Methylbutanoic acid | CymitQuimica [cymitquimica.com]
Technical Support Center: Enhancing the Stability of Isotopically Labeled Sodium 2-Methylbutanoate
Welcome to the Technical Support Center for isotopically labeled sodium 2-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this critical research compound. Ensuring the chemical and isotopic integrity of your labeled this compound is paramount for generating accurate and reproducible experimental data. This document provides a comprehensive overview of potential stability issues and practical solutions to mitigate them.
Introduction: The Criticality of Stability in Isotopic Labeling
Isotopically labeled compounds, such as this compound, are invaluable tools in metabolic research, drug metabolism and pharmacokinetics (DMPK) studies, and clinical diagnostics. The incorporated stable or radioactive isotopes act as tracers, allowing for the precise tracking and quantification of the molecule's fate in biological systems[1][2]. However, the inherent chemical nature of short-chain fatty acid salts, coupled with the potential for isotopic exchange, presents unique stability challenges. Degradation of the parent compound or loss of the isotopic label can lead to erroneous results, compromising the validity of research findings. This guide will delve into the common stability pitfalls and provide robust strategies to ensure the integrity of your isotopically labeled this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with isotopically labeled this compound.
Q1: My recent batch of labeled this compound shows a lower than expected purity. What could be the cause?
A lower than expected purity can arise from several factors, primarily chemical degradation and hygroscopicity.
-
Chemical Degradation: As a salt of a short-chain fatty acid, this compound can be susceptible to oxidative degradation, particularly if exposed to air and light over extended periods. While specific oxidative degradation products of 2-methylbutanoate are not extensively documented in readily available literature, general principles of fatty acid oxidation suggest that the branched alkyl chain could be a target for radical-initiated oxidation, potentially leading to the formation of hydroxylated or carbonylated impurities.
-
Hygroscopicity: Sodium salts of carboxylic acids are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere[3]. This absorbed water can act as a solvent, potentially accelerating degradation reactions. It will also increase the mass of the sample, leading to an inaccurate assessment of purity when measured by weight.
Q2: I am observing inconsistent results in my cell-based assays using the labeled compound. Could this be a stability issue?
Yes, inconsistent results are a hallmark of compound instability. Several factors related to the compound's handling and storage in an experimental setting could be at play:
-
Microbial Degradation: Short-chain fatty acids are readily metabolized by a wide range of microorganisms[4][5]. If your stock solutions or cell culture media become contaminated, the labeled this compound can be consumed by bacteria or fungi, leading to a decrease in its effective concentration.
-
pH Sensitivity: In aqueous solutions, the salt form (this compound) is in equilibrium with its corresponding free acid (2-methylbutanoic acid). The position of this equilibrium is pH-dependent. Changes in the pH of your experimental system could alter the form of the molecule, potentially affecting its uptake, metabolism, or interaction with other molecules.
-
Isotopic Exchange: While less common with carbon-13 or nitrogen-15 labels, deuterium-labeled compounds can be susceptible to isotopic exchange, where the deuterium atoms are replaced by hydrogen atoms from the solvent or other molecules in the medium[6]. This is a more significant concern if the deuterium label is on an exchangeable position, such as a carboxyl group, though this is not the case for typically labeled 2-methylbutanoate.
Q3: What are the ideal storage conditions for solid isotopically labeled this compound?
To maximize the shelf-life of your solid compound, adhere to the following storage recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical degradation and microbial growth. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thereby preventing oxidative degradation. |
| Light | Protected from light (amber vial) | Prevents photo-degradation. |
| Container | Tightly sealed, non-reactive (glass) | Prevents moisture ingress and interaction with the container material. |
Q4: How should I prepare and store stock solutions of labeled this compound?
The stability of the compound in solution is often lower than in its solid state.
-
Solvent Selection: Use high-purity, anhydrous solvents. For aqueous solutions, use sterile, deionized water and consider buffering the solution to a pH where the compound is most stable (typically neutral to slightly alkaline for carboxylate salts).
-
Concentration: Prepare concentrated stock solutions to minimize the volume needed for experiments, which can reduce the introduction of potential contaminants.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and promote degradation.
-
Sterility: For biological experiments, filter-sterilize stock solutions through a 0.22 µm filter before storage.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for identifying and resolving common stability-related issues.
Guide 1: Investigating Compound Degradation
If you suspect your labeled this compound has degraded, a systematic investigation is necessary.
Workflow for Investigating Degradation
Caption: Workflow for investigating suspected compound degradation.
Experimental Protocols:
1. Purity Assessment by LC-MS/MS:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for detecting and quantifying the parent compound and potential degradation products.
-
Sample Preparation: Prepare a dilute solution of your labeled this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of a volatile buffer like ammonium formate.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻. Use Selected Ion Monitoring (SIM) for the parent compound's m/z and scan for other potential ions.
-
Data Analysis: Compare the peak area of the parent compound to any impurity peaks. The presence of new peaks not seen in the initial analysis suggests degradation.
2. Structural Confirmation by NMR:
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and is particularly useful for identifying unknown degradation products and confirming isotopic labeling.
-
Sample Preparation: Dissolve a sufficient amount of the compound in a suitable deuterated solvent (e.g., D₂O).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra. For isotopically labeled compounds, specific NMR techniques can be employed to enhance the signals of the labeled atoms.
-
Data Analysis: Compare the obtained spectra with the reference spectra from the supplier. The appearance of new signals or changes in the chemical shifts of existing signals can indicate degradation.
3. Analysis by GC-MS (with derivatization):
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Since this compound is a salt and not volatile, a derivatization step is required.
-
Derivatization: Convert the sodium salt to a more volatile ester form, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a methyl ester.
-
GC Separation: Use a suitable capillary column to separate the derivatized compound from any volatile impurities.
-
MS Detection: Analyze the eluting compounds by mass spectrometry to identify them based on their fragmentation patterns.
Guide 2: Managing Hygroscopicity
The hygroscopic nature of this compound requires careful management to prevent moisture absorption.
Workflow for Managing Hygroscopicity
Caption: Workflow for managing the hygroscopicity of this compound.
Protocol for Determining Critical Relative Humidity (CRH):
The CRH is the relative humidity at which a solid material begins to absorb moisture from the air[7]. Knowing the CRH can help in defining appropriate storage and handling conditions. A simplified method to estimate CRH is as follows:
-
Prepare saturated solutions of a series of different salts, each of which maintains a known, constant relative humidity in a sealed container.
-
Place a small, accurately weighed amount of your isotopically labeled this compound in each container.
-
After a set period (e.g., 24-48 hours), re-weigh the samples.
-
The CRH is the relative humidity above which the sample gains weight.
Conclusion
The stability of isotopically labeled this compound is a critical factor for the success of your research. By understanding the potential degradation pathways—chemical, microbial, and physical—and implementing the robust storage, handling, and analytical procedures outlined in this guide, you can ensure the integrity of your valuable research materials. Proactive stability management will lead to more reliable and reproducible data, ultimately advancing your scientific discoveries.
References
- Fan, T. W., & Lane, A. N. (2011). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Electrophoresis, 32(11), 1227–1237.
- Fan, T. W., & Lane, A. N. (2016). Stable isotope-resolved metabolomics and applications for drug development. Pharmacology & therapeutics, 161, 16–31.
- Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(9), 1672–1689.
- Peng, L., He, Z., Chen, W., Holzman, I. R., & Lin, J. (2009). Effects of butyrate on colon-specific trans-activation of the intestinal fatty acid-binding protein gene. Journal of pediatric gastroenterology and nutrition, 48(3), 311–319.
- den Besten, G., van Eunen, K., Groen, A. K., Venema, K., Reijngoud, D. J., & Bakker, B. M. (2013). The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism. Journal of lipid research, 54(9), 2325–2340.
- Louis, P., & Flint, H. J. (2017). Formation of short-chain fatty acids from non-digestible carbohydrates in the gut microbiota. Environmental microbiology, 19(1), 4–18.
- Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European journal of mass spectrometry (Chichester, England), 9(1), 1–21.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1–14.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29–37.
- Zotou, A., & Loukou, Z. (2006). A validated HPLC method for the determination of sodium benzoate and potassium sorbate in food.
- Sigma-Aldrich. (n.d.). Technical Bulletin: Short Chain Fatty Acids (SCFA) Analysis.
- Avanti Polar Lipids. (n.d.). Storage and Handling of Avanti Research Lipids.
- Xiang, C., Wang, Y., Zhan, X., Luo, L., Li, L., & Li, C. (2010). Calculating critical relative humidity from solubility according to Pitzer ion interaction model. Chemical & pharmaceutical bulletin, 58(10), 1366–1368.
- Wikipedia. (2023, December 2). Critical relative humidity. In Wikipedia.
- Bihan, D. G. L., Rydzak, T., Wyss, M., Pittman, K., McCoy, K. D., & Lewis, I. A. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PloS one, 17(4), e0266153.
- Jones, B. R., & Winge, D. R. (2018). Use of stable isotope labeling to track metal ions in cells. Methods in molecular biology (Clifton, N.J.), 1775, 1–14.
- Han, J., Lin, K., Sequeira, C., & Borchers, C. H. (2015). An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liquid chromatography-tandem mass spectrometry. Analytica chimica acta, 854, 86–94.
- Chan, E. C., Wee, P. Y., & Ho, P. C. (2004). High-performance liquid chromatographic method for the determination of 2-methylbutyrate in human plasma and urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 801(1), 127–132.
- PubChem. (n.d.). This compound.
Sources
- 1. Systematic NMR analysis of stable isotope labeled metabolite mixtures in plant and animal systems: coarse grained views of metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. libjournals.unca.edu [libjournals.unca.edu]
- 4. biofuranchem.com [biofuranchem.com]
- 5. NMR-Based Stable Isotope Resolved Metabolomics in Systems Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Critical relative humidity - Wikipedia [en.wikipedia.org]
Validation & Comparative
Navigating the Metabolic Maze: A Comparative Guide to Short-Chain Fatty Acid Profiles in Disease Models
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of SCFAs in Host-Microbe Crosstalk
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are the principal metabolites produced by the gut microbiota through the fermentation of dietary fibers.[1] Far from being mere metabolic byproducts, these molecules are critical signaling agents that mediate the intricate communication between the gut microbiome and the host.[1] Their influence extends from local effects within the gut, such as nourishing colonocytes and maintaining intestinal barrier integrity, to systemic immunomodulatory and metabolic functions.[2][3] Consequently, alterations in SCFA profiles are increasingly recognized as a hallmark of dysbiosis and a key factor in the pathophysiology of a wide range of diseases, including inflammatory bowel disease (IBD), metabolic syndrome, and various neurological disorders.[4]
This guide provides a comparative analysis of SCFA profiles across these distinct disease models, offering insights into the underlying mechanisms and practical, validated protocols for their quantification. As drug development increasingly targets the microbiome, a nuanced understanding of these metabolic shifts is paramount for identifying novel therapeutic targets and biomarkers.
The Shifting Landscape of SCFAs in Disease: A Comparative Overview
The composition and concentration of SCFAs in the gut and circulation are dynamic and profoundly influenced by diet, host genetics, and the composition of the gut microbiota. In healthy individuals, a balanced production of acetate, propionate, and butyrate contributes to homeostasis. However, in various disease states, this delicate equilibrium is disrupted, leading to characteristic shifts in SCFA profiles.
Inflammatory Bowel Disease (IBD): A Deficit in Butyrate
A consistent finding in patients with IBD (Crohn's disease and ulcerative colitis) is a significant reduction in fecal SCFA concentrations, particularly butyrate.[5][6] This depletion is largely attributed to a decrease in the abundance of butyrate-producing bacteria, such as Faecalibacterium prausnitzii and Roseburia species.[6]
Causality Behind the Shift: Butyrate is the preferred energy source for colonocytes, the epithelial cells lining the colon.[6] Its deficiency impairs the integrity of the gut barrier, leading to increased permeability ("leaky gut") and the translocation of inflammatory microbial products into circulation. Furthermore, butyrate possesses potent anti-inflammatory properties, primarily through the inhibition of histone deacetylases (HDACs) and the activation of G-protein-coupled receptor 109A (GPR109A), which collectively dampen pro-inflammatory signaling pathways like NF-κB.[7] A reduction in butyrate, therefore, cripples the gut's intrinsic anti-inflammatory capacity, perpetuating the chronic inflammation characteristic of IBD.
| SCFA | Healthy Control (Fecal, µmol/g) | IBD Patient (Fecal, µmol/g) | Key Implication |
| Acetate | ~56.13 | ~47.15 (Lower) | Reduced overall microbial fermentation.[8] |
| Propionate | ~93.3 | ~65.6 (Significantly Lower) | Impaired gluconeogenesis signaling and immune regulation.[9] |
| Butyrate | ~176.0 | ~86.9 (Significantly Lower) | Compromised colonocyte energy, increased inflammation, and impaired barrier function.[9] |
Table 1: Comparative Fecal SCFA Concentrations in Healthy Controls vs. IBD Patients. Data synthesized from multiple sources, absolute values can vary based on diet and methodology.[8][9]
Metabolic Syndrome: A Complex and Context-Dependent Profile
The SCFA profile in metabolic syndrome, including obesity and type 2 diabetes, is more complex and can appear contradictory. Some studies report an increase in total fecal SCFAs in obesity, potentially reflecting a more efficient energy harvest from the diet by the gut microbiota.[10] However, other studies have shown reduced circulating levels of certain SCFAs, which may contribute to the low-grade systemic inflammation and insulin resistance characteristic of the disease.[10]
Causality Behind the Shift: SCFAs play a crucial role in regulating host metabolism. They activate G-protein-coupled receptors GPR41 and GPR43 in various tissues, leading to the release of gut hormones like PYY and GLP-1, which promote satiety and improve insulin sensitivity.[11] Butyrate, in particular, has been shown to enhance mitochondrial function and fatty acid oxidation.[11] Therefore, while an altered gut microbiota in obesity might produce more total SCFAs, the specific ratios and their systemic bioavailability are critical. A relative decrease in butyrate and propionate, which have potent anti-inflammatory and metabolic-regulating effects, can contribute to the pathophysiology of metabolic syndrome.[12]
| SCFA | Healthy Control (Plasma, µM) | Metabolic Syndrome (Plasma, µM) | Key Implication |
| Acetate | Variable | Generally stable or slight decrease with weight loss.[13] | Altered systemic energy homeostasis. |
| Propionate | Variable | Can be lower, associated with impaired glucose metabolism. | Reduced satiety signaling and gluconeogenesis. |
| Butyrate | Variable | Often lower, linked to increased inflammation and insulin resistance.[10] | Diminished anti-inflammatory effects and mitochondrial function. |
Table 2: General Trends in Plasma SCFA Concentrations in Healthy Controls vs. Metabolic Syndrome. Absolute values are highly variable and diet-dependent.[10][13]
Neurological Disorders: A Leaky Gut and a Troubled Mind
Emerging evidence strongly links gut dysbiosis and altered SCFA profiles to a range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.[4] The "microbiota-gut-brain axis" describes the bidirectional communication between the gut and the central nervous system, in which SCFAs are key messengers.[1]
Causality Behind the Shift: A common theme in these disorders is a compromised gut barrier, allowing for the systemic circulation of inflammatory molecules that can cross the blood-brain barrier and promote neuroinflammation.[4] SCFAs, particularly butyrate, are crucial for maintaining the integrity of both the intestinal and blood-brain barriers.[14] Furthermore, SCFAs can directly influence brain function. Butyrate is an HDAC inhibitor that can modulate gene expression in the brain, with potential neuroprotective effects.[15] In Parkinson's disease, a fascinating and consistent finding is decreased fecal SCFAs but paradoxically increased plasma SCFAs, which may reflect a severely compromised gut barrier allowing for excessive translocation.[5][16]
| Disease Model | Fecal SCFA Profile | Plasma SCFA Profile | Key Implication |
| Parkinson's Disease | Decreased Acetate, Propionate, Butyrate.[16] | Increased Propionate, Butyrate.[16] | Gut dysbiosis, impaired gut barrier, and systemic inflammation. |
| Alzheimer's Disease | Generally decreased, especially Butyrate.[15] | Variable, some studies show increased Acetate and Propionate in saliva.[15] | Neuroinflammation, compromised blood-brain barrier integrity. |
| Multiple Sclerosis | Reduced SCFA-producing bacteria.[17] | Lower levels of Acetate and Propionate.[18][19] | Dysregulated immune responses, potential impact on T-cell differentiation. |
Table 3: Comparative SCFA Profiles in Neurological Disorder Models.[15][16][17][18][19]
Experimental Protocols for SCFA Quantification
Accurate and reproducible quantification of SCFAs is essential for understanding their role in health and disease. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold-standard analytical techniques.
Experimental Workflow for SCFA Analysis
Caption: General experimental workflow for SCFA quantification from biological samples.
Protocol 1: GC-MS Analysis of Fecal SCFAs (Derivatization-Free)
This protocol is adapted from a validated, derivatization-free method, which simplifies sample preparation.
Materials:
-
Fecal sample (~30 mg)
-
Ethanol
-
Deuterated internal standards (d4-acetic acid, d6-propionic acid, d7-butyric acid)
-
0.8 M NaOH
-
0.6 M Succinic acid or 85% Phosphoric acid
-
Microcentrifuge tubes
-
Tissue Lyzer
-
Vacuum centrifuge
-
GC-MS system with a suitable column (e.g., Nukol Fused Silica Capillary Column)
Procedure:
-
Sample Weighing and Extraction: Weigh approximately 30 mg of fecal sample into a microcentrifuge tube. Add 293.75 µL of ethanol and 6.25 µL of the deuterated internal standard mix.
-
Homogenization: Homogenize the sample using a Tissue Lyzer.
-
Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes.
-
Supernatant Transfer and Alkalinization: Transfer the supernatant to a new tube and add 5 µL of 0.8 M NaOH. This step prevents the evaporation of volatile SCFAs.
-
Evaporation: Evaporate the solvents using a vacuum centrifuge.
-
Reconstitution and Acidification: Re-dissolve the residual salts in 50 µL of ethanol. Immediately before analysis, acidify the sample by adding 10 µL of 0.6 M succinic acid or 85% phosphoric acid. This step protonates the SCFAs, making them volatile for GC analysis.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system. Use a temperature gradient and selected ion monitoring (SIM) mode for optimal separation and quantification.
Self-Validation: The inclusion of deuterated internal standards for each major SCFA is critical for self-validation. These standards co-elute with their non-labeled counterparts but are distinguished by mass spectrometry, allowing for accurate correction of any sample loss during preparation and injection variability.
Protocol 2: LC-MS/MS Analysis of Plasma SCFAs (with Derivatization)
This protocol utilizes a derivatization step to enhance the chromatographic retention and ionization efficiency of SCFAs, which is often necessary for the cleaner matrix of plasma.
Materials:
-
Plasma sample (~100 µL)
-
Internal standard solution (e.g., caproic-d3 acid)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution
-
3-nitrophenylhydrazine (3-NPH) solution
-
Pyridine solution
-
0.5% Formic acid solution
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: To 100 µL of plasma, add an appropriate volume of the internal standard solution.
-
Derivatization Reaction: Add 50 µL of EDC solution, 50 µL of 3-NPH solution, and 50 µL of pyridine solution. The EDC activates the carboxylic acid group of the SCFAs, which then reacts with 3-NPH to form a less polar, more easily ionizable derivative.
-
Incubation: Vortex the mixture and incubate for 1 hour at room temperature with mixing.
-
Reaction Quenching: Add 250 µL of 0.5% formic acid solution to stop the reaction.
-
Centrifugation: Centrifuge the sample to pellet any precipitates.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system. Use a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile) for separation on the C18 column. Detection is typically performed in negative ion mode using multiple reaction monitoring (MRM).
Self-Validation: The use of a stable isotope-labeled internal standard is crucial. Furthermore, the analysis of quality control samples at low, medium, and high concentrations within the calibration curve range in each analytical run ensures the accuracy and precision of the measurements.
Signaling Pathways of SCFAs: A Deeper Dive
The biological effects of SCFAs are mediated through two primary mechanisms: activation of G-protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).
GPR41 and GPR43 Signaling
Acetate, propionate, and butyrate are ligands for GPR41 (also known as FFAR3) and GPR43 (FFAR2). These receptors are expressed on various cell types, including enteroendocrine cells, adipocytes, and immune cells. Their activation triggers downstream signaling cascades that influence metabolism and inflammation.
Caption: SCFA signaling through GPR41 and GPR43 in an enteroendocrine cell.
Butyrate's Dual Action: GPR109A and HDAC Inhibition
Butyrate has a unique dual mechanism of action. In addition to activating GPR41, it is a potent ligand for GPR109A and a well-characterized inhibitor of class I and IIa HDACs.[7]
Caption: Butyrate's dual signaling via GPR109A and HDAC inhibition.
Conclusion and Future Directions
The comparative analysis of SCFA profiles reveals distinct metabolic signatures across different disease models, underscoring their potential as diagnostic and prognostic biomarkers. The consistent reduction of butyrate in IBD highlights a clear therapeutic rationale for butyrate-producing probiotics or postbiotics. The more nuanced alterations in metabolic syndrome and neurological disorders suggest that therapeutic strategies may need to be more personalized, aiming to restore specific SCFA ratios rather than simply increasing total SCFA production.
The provided protocols for GC-MS and LC-MS offer robust and validated methods for researchers to accurately quantify these critical metabolites. As our understanding of the microbiota-gut-brain axis deepens, the analysis of SCFA profiles will undoubtedly become an indispensable tool in the development of novel therapeutics for a wide array of chronic diseases. Future research should focus on longitudinal studies to track SCFA changes over the course of disease progression and in response to therapeutic interventions, further elucidating their role in human health and disease.
References
- Association of Fecal and Plasma Levels of Short-Chain Fatty Acids With Gut Microbiota and Clinical Severity in Patients With Parkinson Disease. Neurology. [Link]
- The Impact of the Level of the Intestinal Short Chain Fatty Acids in Inflammatory Bowel Disease Patients Versus Healthy Subjects. The Open Biochemistry Journal. [Link]
- Associations of diet-derived short chain fatty acids with Parkinson's disease: a systematic review and meta-analysis. Taylor & Francis Online. [Link]
- Quantitative Alterations in Short-Chain Fatty Acids in Inflammatory Bowel Disease: A Systematic Review and Meta-Analysis. PMC. [Link]
- Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applic
- Mode of action of SCFAs: (A) activation of GPR41 and GPR43 boosts the...
- Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. MDPI. [Link]
- Microbiome Alterations and Alzheimer's Disease: Modeling Strategies with Transgenic Mice. MDPI. [Link]
- Gut integrity, LPS plasma levels and SCFAs concentration in feces. A...
- Fecal short‐chain fatty acids vary by sex and amyloid st
- Mechanisms of Short-Chain Fatty Acids Derived from Gut Microbiota in Alzheimer's Disease. IOS Press. [Link]
- Characterization of short-chain fatty acids in patients with ulcerative colitis: a meta-analysis. SpringerLink. [Link]
- The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communic
- Short‐chain fatty acids and gut microbiota in multiple sclerosis. Wiley Online Library. [Link]
- Serum Short-Chain Fatty Acids and Associations With Inflammation in Newly Diagnosed Patients With Multiple Sclerosis and Healthy Controls. Frontiers. [Link]
- The Role of Short-Chain Fatty Acids in Microbiota–Gut–Brain Cross-Talk with a Focus on Amyotrophic Lateral Sclerosis: A System
- Role of Gut Microbiota in Neurological Disorders and Its Therapeutic Significance. PMC. [Link]
- GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. PMC. [Link]
- Diet-Related Changes of Short-Chain Fatty Acids in Blood and Feces in Obesity and Metabolic Syndrome. PMC. [Link]
- Short‐chain fatty acids in multiple sclerosis: Associated with disability, number of T2 lesions, and inflamm
- Short and Medium Chain Fatty Acids in a Cohort of Naïve Multiple Sclerosis Patients: Pre- and Post-Interferon Beta Treatment Assessment. PubMed Central. [Link]
- Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform.
- Serum Short-Chain Fatty Acids and Associations With Inflammation in Newly Diagnosed Patients With Multiple Sclerosis and Healthy Controls.
- Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience.
- A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain F
- A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. PubMed Central. [Link]
- GPR41 and GPR43 in Obesity and Inflammation – Protective or Caus
- Butyrate Conditions Human Dendritic Cells to Prime Type 1 Regulatory T Cells via both Histone Deacetylase Inhibition and G Protein-Coupled Receptor 109A Signaling. PMC. [Link]
- Changes in Plasma Short-Chain Fatty Acid Levels after Dietary Weight Loss among Overweight and Obese Adults over 50 Weeks. Research Collection. [Link]
- The role of short-chain fatty acid in metabolic syndrome and its complications: focusing on immunity and inflamm
Sources
- 1. scispace.com [scispace.com]
- 2. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of Gut Microbiota in Neurological Disorders and Its Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Relationships of gut microbiota, short-chain fatty acids, inflammation, and the gut barrier in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Faculty Collaboration Database - Gut microbiome, short-chain fatty acids, alpha-synuclein, neuroinflammation, and ROS/RNS: Relevance to Parkinson's disease and therapeutic implications. Redox Biol 2024 May;71:103092 [fcd.mcw.edu]
- 8. researchgate.net [researchgate.net]
- 9. Plasma Short-Chain Fatty Acids in Patients With Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 11. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbiome Alterations and Alzheimer’s Disease: Modeling Strategies with Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Short-Chain Fatty Acids Derived from Gut Microbiota in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. Frontiers | Serum Short-Chain Fatty Acids and Associations With Inflammation in Newly Diagnosed Patients With Multiple Sclerosis and Healthy Controls [frontiersin.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SCFAs: new intestinal markers of Parkinson’s disease? | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]
Validating the Anti-Inflammatory Effects of Sodium 2-Methylbutanoate: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential anti-inflammatory properties of sodium 2-methylbutanoate. By leveraging established in vitro and in vivo models, this document outlines a scientifically rigorous approach to compare the efficacy of this novel compound against well-characterized anti-inflammatory agents. The experimental designs detailed herein are structured to provide robust, reproducible data, enabling a thorough assessment of its therapeutic potential.
Introduction: The Rationale for Investigating this compound
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases. While existing anti-inflammatory drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective, they are often associated with significant side effects, necessitating the search for novel therapeutic agents.[1][2][3] Short-chain fatty acids (SCFAs), metabolic byproducts of dietary fiber fermentation by the gut microbiota, have emerged as promising candidates due to their demonstrated anti-inflammatory properties.[4][5][6] Sodium butyrate and sodium propionate, for instance, have been shown to modulate key inflammatory pathways.[4][5] this compound, a structural analog of these SCFAs, presents a compelling case for investigation as a potential anti-inflammatory agent. This guide provides the experimental framework to test this hypothesis.
Section 1: In Vitro Validation of Anti-Inflammatory Activity
The initial assessment of an unknown compound's anti-inflammatory potential is best conducted using in vitro cell-based assays. These models are cost-effective, high-throughput, and allow for the elucidation of specific molecular mechanisms.[1][7]
Experimental Model: Lipopolysaccharide (LPS)-Stimulated Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[8][9][10][11][12] This model mimics the initial stages of an inflammatory response and is widely used for screening anti-inflammatory compounds.
Key Experimental Assays
A multi-pronged approach targeting different aspects of the inflammatory cascade is crucial for a comprehensive evaluation.
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators of inflammation.[13][14][15] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and quantitative method to measure the secretion of these cytokines from LPS-stimulated macrophages.[15][16][17]
Cyclooxygenase-2 (COX-2) is an enzyme that is rapidly induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[18][19] Western blotting can be used to assess the protein expression levels of COX-2 in cell lysates.[20][21]
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[22][23][24][25][26] Its activation involves the translocation of the p65 subunit from the cytoplasm to the nucleus. This can be assessed by Western blotting for phosphorylated IκBα and p65 in cytoplasmic and nuclear fractions, or visually through immunofluorescence microscopy.
Comparator Compounds
To contextualize the efficacy of this compound, it is essential to include well-established anti-inflammatory drugs as positive controls:
-
Diclofenac: A potent non-selective NSAID that inhibits both COX-1 and COX-2.[2][27]
-
Celecoxib: A selective COX-2 inhibitor, representing a more targeted NSAID therapy.[2][27][28]
-
Dexamethasone: A potent corticosteroid with broad anti-inflammatory effects.[3][9][29]
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro validation of anti-inflammatory effects.
Detailed Experimental Protocols
Click to expand for detailed protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells in appropriate plates (e.g., 96-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of this compound, diclofenac, celecoxib, dexamethasone, or vehicle control for 1 hour.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control and incubate for the desired time (e.g., 6 hours for cytokine analysis, 24 hours for COX-2 expression).
Protocol 2: ELISA for TNF-α and IL-6
-
Sample Collection: Collect the cell culture supernatant after the incubation period.
-
Assay: Perform the ELISA according to the manufacturer's instructions for commercially available TNF-α and IL-6 kits.[16][17]
-
Data Analysis: Generate a standard curve and determine the concentration of cytokines in each sample.
Protocol 3: Western Blot for COX-2 and NF-κB Pathway Proteins
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against COX-2, phospho-IκBα, phospho-p65, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Expected Outcomes and Data Interpretation
A summary of expected outcomes is presented in the table below. A dose-dependent reduction in inflammatory markers by this compound, comparable to or exceeding the effects of the reference drugs, would indicate significant anti-inflammatory activity.
| Parameter | Vehicle Control + LPS | This compound + LPS | Diclofenac/Celecoxib + LPS | Dexamethasone + LPS |
| TNF-α Secretion | High | Dose-dependent decrease | Significant decrease | Potent decrease |
| IL-6 Secretion | High | Dose-dependent decrease | Significant decrease | Potent decrease |
| COX-2 Expression | High | Dose-dependent decrease | Significant decrease | Potent decrease |
| p-IκBα/p-p65 Levels | High | Dose-dependent decrease | Variable effects | Potent decrease |
Section 2: In Vivo Validation in an Acute Inflammation Model
Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a living organism. The lipopolysaccharide (LPS)-induced systemic inflammation model in mice is a robust and reproducible method for this purpose.[8][9][10][12]
Animal Model and Experimental Design
-
Animal Strain: C57BL/6 mice are commonly used for inflammation studies.
-
Groups:
-
Vehicle Control (Saline)
-
LPS Control (LPS injection)
-
This compound (various doses) + LPS
-
Dexamethasone (positive control) + LPS
-
-
Dosing: Test compounds are typically administered via oral gavage or intraperitoneal (IP) injection prior to the LPS challenge.
-
LPS Administration: A single IP injection of LPS is used to induce a systemic inflammatory response.
Key In Vivo Endpoints
-
Serum Cytokine Levels: Measurement of TNF-α and IL-6 in serum collected at specific time points post-LPS injection.
-
Tissue Analysis: Assessment of inflammatory markers (e.g., COX-2 expression, immune cell infiltration) in key organs such as the liver and lungs via immunohistochemistry or Western blot.
-
Clinical Scoring: Monitoring of sickness behavior, including lethargy, piloerection, and weight loss.
Experimental Workflow: In Vivo Acute Inflammation Model
Caption: The canonical NF-κB signaling pathway and the hypothesized point of inhibition by this compound.
Conclusion
This guide provides a robust and scientifically sound framework for the initial validation of the anti-inflammatory effects of this compound. By employing a combination of in vitro and in vivo models and comparing its activity against established drugs, researchers can generate the necessary data to support its further development as a potential therapeutic agent. The detailed protocols and workflows are designed to ensure data integrity and reproducibility, which are paramount in the field of drug discovery.
References
- LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PubMed Central.
- NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
- LPS Model of Systemic Inflammation. Melior Discovery.
- Animal models of inflammatory bowel disease. Progress in Molecular Biology and Translational Science.
- Animal models of inflammatory bowel disease: category and evaluation indexes. Journal of Translational Medicine.
- NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology.
- The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate.
- Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules.
- Animal Models of Inflammatory Bowel Disease (IBD). Greentech Bioscience.
- In Vivo Models for Inflammatory Arthritis. Current Protocols.
- Intestinal Microbiota in Animal Models of Inflammatory Diseases. ILAR Journal.
- Leading In Vivo and In Vitro Inflammation Models. Porsolt.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate.
- Animal Models of IBD. MP Biomedicals.
- The NF-kB Signaling Pathway. Creative Diagnostics.
- NF-κB. Wikipedia.
- Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International Journal of Molecular Sciences.
- Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PubMed.
- IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications.
- Corticosteroids vs. NSAIDs: Types, Side Effects & Interactions. MedicineNet.
- Non‐steroidal anti‐inflammatory drugs versus corticosteroids for controlling inflammation after uncomplicated cataract surgery. Cochrane Database of Systematic Reviews.
- NSAIDS vs DMARDs vs Corticosteroids. Healthcare Associates of Texas.
- Human Inflammatory Cytokine Multiplex ELISA Kit. Arigo biolaboratories.
- NSAIDs vs. Glucocorticoids: Anti-inflammatories. YouTube.
- Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PLOS ONE.
- Western blot analysis for COX-2 expression in A549, MCF-7, NCI-H460,... ResearchGate.
- What's the difference between non-steroidal anti-inflammatory drugs and steroids? Spire Healthcare.
- Citric Acid-Modified Chitosan Hydrogel Loaded With Shikonin Promotes Skin Wound Healing. Journal of Burn Care & Research.
- INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research.
- Cox Screening. BPS Bioscience.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Iranian Journal of Pharmaceutical Research.
- Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents. Cancer Research.
- COX-2 expression during early lung squamous cell carcinoma oncogenesis. European Respiratory Journal.
- Attenuation of Rheumatoid Inflammation by Sodium Butyrate Through Reciprocal Targeting of HDAC2 in Osteoclasts and HDAC8 in T Cells. Frontiers in Immunology.
- Neuroprotective Effects of Sodium Butyrate through Suppressing Neuroinflammation and Modulating Antioxidant Enzymes. Antioxidants.
- The Anti-Inflammatory and Antioxidant Effects of Sodium Propionate. Antioxidants.
- Sodium Phenylbutyrate Ameliorates Inflammatory Response Induced by Staphylococcus aureus Lipoteichoic Acid via Suppressing TLR2/NF-κB/NLRP3 Pathways in MAC-T Cells. International Journal of Molecular Sciences.
- This compound. PubChem.
- Targeting cyclooxygenase-2 With Sodium Butyrate and NSAIDs on Colorectal adenoma/carcinoma Cells. World Journal of Gastroenterology.
- (PDF) Attenuation of Rheumatoid Inflammation by Sodium Butyrate Through Reciprocal Targeting of HDAC2 in Osteoclasts and HDAC8 in T Cells. ResearchGate.
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. Corticosteroids vs. NSAIDs: Types, Side Effects & Interactions [medicinenet.com]
- 3. 220triathlon.com [220triathlon.com]
- 4. Attenuation of Rheumatoid Inflammation by Sodium Butyrate Through Reciprocal Targeting of HDAC2 in Osteoclasts and HDAC8 in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 8. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. [PDF] Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. arigobio.com [arigobio.com]
- 15. academic.oup.com [academic.oup.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 24. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. NF-κB - Wikipedia [en.wikipedia.org]
- 27. youtube.com [youtube.com]
- 28. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Non‐steroidal anti‐inflammatory drugs versus corticosteroids for controlling inflammation after uncomplicated cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
comparing the signaling pathways activated by different branched-chain fatty acids
Abstract
Branched-chain fatty acids (BCFAs), once primarily viewed as metabolic intermediates, are now recognized as significant signaling molecules that modulate a variety of cellular processes. Their structural diversity, arising from the position and number of methyl branches, dictates their interaction with specific cellular receptors and the subsequent activation of distinct signaling cascades. This guide provides an in-depth comparison of the signaling pathways activated by different classes of BCFAs, offering a valuable resource for researchers in cellular biology, pharmacology, and drug development. We will explore the activation of key nuclear and cell surface receptors, detail the downstream signaling events, and provide comprehensive experimental protocols to facilitate further investigation in this burgeoning field.
Introduction: The Emerging Role of BCFAs in Cellular Signaling
Branched-chain fatty acids are aliphatic carboxylic acids with one or more methyl groups on their carbon chain. Unlike their straight-chain counterparts, the methyl branches introduce steric hindrance that influences their metabolism and biological activity. BCFAs are obtained from dietary sources, such as dairy products and red meat, or are produced by gut microbiota.[1] Their accumulation has been linked to several metabolic diseases, highlighting the importance of understanding their cellular functions.[2][3]
Recent research has unveiled that BCFAs are not merely metabolic byproducts but active signaling molecules that interact with a range of cellular sensors. This guide will focus on the comparative analysis of signaling pathways initiated by three major classes of BCFAs:
-
Tetramethylated BCFAs: Phytanic acid and pristanic acid.
-
Monomethylated BCFAs: Such as isopalmitic acid (IPA).
-
Short-Chain BCFAs: Isobutyric acid.
We will dissect their differential activation of Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptors (GPCRs), and touch upon their potential influence on other pathways like NF-κB.
Nuclear Receptor Activation: The Central Role of PPARα
The Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that acts as a master regulator of lipid metabolism.[4] Upon activation, it forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[4] Several BCFAs have been identified as potent PPARα agonists.
Tetramethylated BCFAs: Phytanic Acid and Pristanic Acid
Phytanic acid and its α-oxidation product, pristanic acid, are well-established activators of PPARα.[5][6][7][8] Notably, their CoA thioesters, phytanoyl-CoA and pristanoyl-CoA, exhibit a much higher affinity for PPARα than the free fatty acids themselves, suggesting that their activated metabolites are the endogenous ligands.[5][9][10] This activation leads to the upregulation of genes involved in fatty acid transport and oxidation.[4]
Monomethylated BCFAs: The Potency of Isopalmitic Acid
Studies have shown that not all monomethylated BCFAs are created equal in their ability to activate PPARα. For instance, isopalmitic acid (IPA) has been identified as a potent PPARα activator, while other monomethylated BCFAs like 12-methyltridecanoic acid (MTriA) and 14-methylhexadecanoic acid (MHD) show little to no activity.[4][11] This highlights the structural specificity required for receptor activation.
Comparative Activation of PPARα by Different BCFAs
| Branched-Chain Fatty Acid | Receptor | Active Form | Downstream Effect | Reference |
| Phytanic Acid | PPARα | Phytanoyl-CoA | Upregulation of fatty acid oxidation genes | [5][10] |
| Pristanic Acid | PPARα | Pristanoyl-CoA | Upregulation of fatty acid oxidation genes | [5][6][10] |
| Isopalmitic Acid (IPA) | PPARα | Free fatty acid | Upregulation of fatty acid oxidation genes | [4][11] |
| Other Monomethylated BCFAs | PPARα | - | Weak to no activation | [4][11] |
Signaling Pathway of BCFA-Mediated PPARα Activation
Caption: BCFA-mediated PPARα activation pathway.
G-Protein Coupled Receptor (GPCR) Signaling
BCFAs also signal through cell surface GPCRs, leading to rapid intracellular responses. The primary GPCRs implicated in BCFA signaling are GPR40 (also known as FFAR1), GPR41 (FFAR3), and GPR43 (FFAR2).
Tetramethylated BCFAs and GPR40
Phytanic acid and pristanic acid have been shown to activate GPR40, a receptor involved in fatty acid-induced calcium signaling.[12] Activation of GPR40 by these BCFAs leads to an increase in intracellular calcium levels, which can trigger a variety of downstream cellular responses.[12] This pathway is distinct from the PPARα pathway and highlights the ability of these BCFAs to elicit both rapid and long-term effects.
Short-Chain BCFAs and GPR41/GPR43
Short-chain fatty acids (SCFAs), including the branched-chain SCFA isobutyric acid, are known ligands for GPR41 and GPR43.[13][14] These receptors are coupled to different G-proteins; GPR41 primarily couples to Gi/o, leading to the inhibition of adenylyl cyclase, while GPR43 can couple to both Gi/o and Gq, leading to the activation of the MAPK pathway and intracellular calcium mobilization.[14][15][16]
Comparative Activation of GPCRs by Different BCFAs
| Branched-Chain Fatty Acid | Receptor | G-Protein Coupling | Primary Downstream Signal | Reference |
| Phytanic Acid | GPR40 | Gq | Increased intracellular Ca2+ | [12] |
| Pristanic Acid | GPR40 | Gq | Increased intracellular Ca2+ | [12] |
| Isobutyric Acid | GPR41 | Gi/o | Inhibition of adenylyl cyclase | [14] |
| Isobutyric Acid | GPR43 | Gi/o, Gq | MAPK activation, Increased intracellular Ca2+ | [14][16] |
Signaling Pathways of BCFA-Mediated GPCR Activation
Caption: BCFA-mediated GPCR signaling pathways.
Potential Crosstalk with Inflammatory Signaling: The NF-κB Connection
The activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, can be influenced by fatty acids.[17][18] While direct activation of NF-κB by BCFAs is an area of ongoing research, there is evidence for crosstalk between PPARα and NF-κB signaling. PPARα activation can inhibit NF-κB-mediated pro-inflammatory gene expression.[4] This suggests that BCFAs with PPARα agonist activity, such as IPA, phytanic acid, and pristanic acid, may exert anti-inflammatory effects through this mechanism. Conversely, some saturated fatty acids have been shown to activate NF-κB, and the effect of BCFAs on this pathway warrants further investigation.[17]
Experimental Methodologies for Studying BCFA Signaling
To aid researchers in this field, we provide detailed protocols for key experiments used to characterize BCFA-activated signaling pathways.
Nuclear Receptor Activation: PPARα Reporter Gene Assay
This assay quantifies the ability of a BCFA to activate PPARα and drive the expression of a reporter gene.[19][20][21][22][23]
Experimental Workflow
Caption: Workflow for a PPARα reporter gene assay.
Step-by-Step Protocol:
-
Cell Culture: Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with a GAL4-PPARα ligand-binding domain (LBD) expression vector, a luciferase reporter vector containing an upstream activator sequence (UAS), and a Renilla luciferase control vector using a suitable transfection reagent.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the BCFA of interest or a known PPARα agonist (positive control). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold activation relative to the vehicle control.
GPCR Activation: Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs like GPR40.[24]
Step-by-Step Protocol:
-
Cell Culture and Transfection: Plate HEK293T cells in a 96-well black, clear-bottom plate. Transfect the cells with a GPR40 expression vector.
-
Dye Loading: After 24 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
BCFA Addition: Place the plate in a fluorescence plate reader. Add the BCFA of interest at various concentrations and immediately begin recording the fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity over time reflects the increase in intracellular calcium. Calculate the peak fluorescence response for each concentration and generate a dose-response curve.
Downstream Signaling: Western Blotting for MAPK Phosphorylation
This technique is used to detect the phosphorylation and activation of downstream kinases like ERK1/2 in response to GPCR activation.[25][26][27][28]
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cultured cells with the BCFA for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK1/2). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the protein to confirm equal loading.
Gene Expression Analysis: Quantitative PCR (qPCR)
qPCR is used to measure the change in mRNA levels of target genes downstream of nuclear receptor activation.[29][30][31][32][33]
Step-by-Step Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the BCFA for a specified time. Extract total RNA using a suitable method.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers for the target gene and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative change in target gene expression using the ΔΔCt method.
Conclusion and Future Directions
The study of BCFA signaling is a rapidly evolving field. It is now clear that these molecules are not inert metabolites but rather sophisticated signaling agents with the ability to activate multiple pathways. The differential activation of PPARα and various GPCRs by distinct BCFAs underscores the importance of structural specificity in determining biological function.
Future research should focus on:
-
Deconvoluting the complex interplay between different BCFA-activated pathways.
-
Identifying novel BCFA receptors and signaling cascades.
-
Understanding the physiological and pathophysiological consequences of BCFA signaling in various tissues and disease models.
The experimental frameworks provided in this guide offer a solid foundation for researchers to further unravel the intricate signaling networks governed by branched-chain fatty acids, ultimately paving the way for novel therapeutic interventions targeting these pathways.
References
- Ecker, J., et al. (2020). Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract. MDPI. [Link][4][11]
- Schönfeld, P., et al. (2011). Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40. Neurobiology of Disease. [Link][12]
- Knothe, G. (2006). Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs Are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα). Biochemistry. [Link][9]
- Knothe, G. (2006). Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα). National Institutes of Health. [Link][5][10]
- Kim, M. H., & Han, J. H. (2024). GPR41 and GPR43: From development to metabolic regulation. Biomedicine & Pharmacotherapy. [Link][13]
- Weigert, C., et al. (2007). Fatty acid-induced NF-kappaB activation and insulin resistance in skeletal muscle are chain length dependent. American Journal of Physiology-Endocrinology and Metabolism. [Link][17]
- PubMed. (2006). Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha). PubMed. [Link][10]
- Ang, Z., & Ding, J. L. (2016). GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative?. Frontiers in Immunology. [Link][14]
- Wang, Y., et al. (2023).
- ResearchGate. (n.d.). Signaling pathways of GPR41 and GPR43 activated by SCFAs.
- Suganami, T., et al. (2007). Role of the Toll-like Receptor 4/NF-κB Pathway in Saturated Fatty Acid–Induced Inflammatory Changes in the Interaction Between Adipocytes and Macrophages. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link][18]
- PubMed. (2020). Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract. PubMed. [Link][11]
- Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. Stack Lab. [Link][30]
- Bioliterate. (n.d.). Isobutyric Acid (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease.
- Kaur, N., & Kumar, M. (2022). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. STAR Protocols. [Link][25]
- Kim, M. H., et al. (2013). Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice. Gastroenterology. [Link][16]
- ResearchGate. (n.d.). Metabolic pathway of phytanic acid.
- YouTube. (2021). qPCR (real-time PCR) protocol explained. YouTube. [Link][32]
- Schulze, J. O., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]
- Rahman, M. M., & Islam, M. R. (2020). Phytanic acid, an inconclusive phytol metabolite: A review. Food and Chemical Toxicology. [Link][3]
- Heering, J., & Merk, D. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. EUbOPEN. [Link][19]
- Schönfeld, P., & Reiser, G. (2016). In brain mitochondria the branched-chain fatty acid phytanic acid impairs energy transduction and sensitizes for permeability transition. Journal of Neurochemistry. [Link]
- Heering, J., & Merk, D. (2021). Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators.
- JoVE. (2022). Measuring G-Protein-Coupled Receptor Signaling. YouTube. [Link]
- Redfern-Nichols, T., et al. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science. [Link]
- Wang, Y., et al. (2008). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ASSAY and Drug Development Technologies. [Link][22]
- FooDB. (2010). Showing Compound Pristanic acid (FDB012993). FooDB. [Link][6]
- ResearchGate. (n.d.). NF-κB: blending metabolism, immunity, and inflammation.
- ResearchGate. (n.d.). Reporter gene assay formats.
- Wanders, R. J. A., et al. (2007). Peroxisomes, Refsum's disease and the α- and ω-oxidation of phytanic acid. Biochemical Society Transactions. [Link]
- Wikipedia. (n.d.). Pristanic acid. Wikipedia. [Link][7]
- Stephens, J. M. (2017). On the Immunometabolic Role of NF-κB in Adipocytes. Frontiers in Endocrinology. [Link]
- Thorsen, M. M., et al. (2014). Detection of phosphorylated Akt and MAPK in cell culture assays. PLoS One. [Link][26]
- JoVE. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. [Link][24]
- Human Metabolome Database. (n.d.). Showing metabocard for Pristanic acid (HMDB0000795).
- Planavila, A., et al. (2005). Nuclear factor-kappaB activation leads to down-regulation of fatty acid oxidation during cardiac hypertrophy. Journal of Biological Chemistry. [Link]
- Wikipedia. (n.d.). Isobutyric acid. Wikipedia. [https://en.wikipedia.org/wiki/Isobutyric_acid]
- Metabolon, Inc. (n.d.). Isobutyric Acid. Metabolon, Inc.. [Link]
- Vetrani, C., et al. (2020).
Sources
- 1. Isobutyric Acid (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease - MetwareBio [metwarebio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Showing Compound Pristanic acid (FDB012993) - FooDB [foodb.ca]
- 7. Pristanic acid - Wikipedia [en.wikipedia.org]
- 8. Human Metabolome Database: Showing metabocard for Pristanic acid (HMDB0000795) [hmdb.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPR41 and GPR43: From development to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. Fatty acid-induced NF-kappaB activation and insulin resistance in skeletal muscle are chain length dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. eubopen.org [eubopen.org]
- 20. Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 21. Cell-Based Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 29. 遺伝子発現の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 30. stackscientific.nd.edu [stackscientific.nd.edu]
- 31. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 32. youtube.com [youtube.com]
- 33. eu.idtdna.com [eu.idtdna.com]
A Comparative Guide to the Cross-Validation of Sodium 2-Methylbutanoate Quantification Methods
In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of small organic molecules like sodium 2-methylbutanoate is of paramount importance. As a key short-chain fatty acid (SCFA), its role in various biological processes necessitates robust and reliable analytical methods for its measurement. This guide provides an in-depth comparison of two principal analytical techniques for the quantification of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for cross-validating these methods. Cross-validation serves as a critical process to confirm that different analytical procedures yield equivalent and reliable results, a cornerstone for ensuring data integrity in both research and regulated environments.[1] The principles and methodologies discussed herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), specifically Q2(R1) and the recently revised Q2(R2), which provide a framework for the validation of analytical procedures.[2][3][4][5][6]
The Rationale for Cross-Validation
Before delving into the technical protocols, it is crucial to understand the causality behind performing a cross-validation study. The primary objective is to demonstrate that an analytical method is fit for its intended purpose.[7] When multiple analytical methods are available for the same analyte, cross-validation becomes essential to:
-
Verify Accuracy: A new or alternative method's accuracy can be benchmarked against a well-established or reference method.
-
Ensure Consistency: It guarantees that results are consistent across different laboratories, instruments, or even different analytical platforms within the same facility.
-
Identify Matrix Effects: Cross-validation can help uncover potential interferences from the sample matrix that may disproportionately affect one method over another.
-
Regulatory Compliance: For pharmaceutical development, regulatory bodies like the U.S. Food and Drug Administration (FDA) require rigorous method validation to ensure product quality and safety.[7][8][9][10]
A successful cross-validation study provides a high degree of confidence in the generated analytical data, which is fundamental for making informed decisions throughout the research and development lifecycle.[1]
Analytical Methodologies: A Comparative Overview
We will explore two powerful, yet distinct, chromatographic techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).
Gas Chromatography (GC)
GC is a gold-standard technique for the analysis of volatile and semi-volatile compounds.[11] Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[12]
Principle: In GC, a sample is vaporized and injected into a chromatographic column. The separation of components is achieved based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. The flame ionization detector (FID) is highly sensitive to carbon-containing compounds, making it ideal for the quantification of derivatized 2-methylbutanoate.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of analytes, including non-volatile and thermally labile compounds.[13] For short-chain fatty acids like 2-methylbutanoate, reversed-phase HPLC (RP-HPLC) is a commonly employed method.
Principle: In RP-HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a non-polar stationary phase. Separation occurs based on the analyte's hydrophobicity.[13] Detection can be achieved using a UV detector if the analyte possesses a chromophore or, for enhanced sensitivity and specificity, a mass spectrometer (MS).[14][15]
Experimental Protocols: A Step-by-Step Guide
Reproducibility in analytical science is built upon meticulously detailed experimental protocols. The following sections provide representative methodologies for the quantification of this compound using both GC-FID and HPLC-UV.
General Sample Preparation from Biological Matrices
A standardized sample preparation protocol is crucial to minimize variability between the two analytical techniques. The following is a general guideline for extracting 2-methylbutanoate from a biological matrix such as plasma or urine.
-
Internal Standard Addition: To a known volume of the biological sample (e.g., 1 mL), add an appropriate internal standard. A structurally similar compound not naturally present in the sample is recommended for accurate quantification.
-
Acidification: Acidify the sample to a pH of approximately 2-3 using a suitable acid (e.g., 1M HCl). This ensures that the 2-methylbutanoate is in its protonated, less polar form, facilitating extraction.[16]
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., 3 mL of ethyl acetate) to the acidified sample. Vortex vigorously for 2 minutes to extract the organic acids.[12]
-
Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.
-
Collection and Repetition: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process twice more, combining all organic extracts to maximize recovery.[12]
-
Drying and Evaporation: Dry the combined organic extract over anhydrous sodium sulfate to remove residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen.[12]
-
Reconstitution: Reconstitute the dried extract in a specific volume of a suitable solvent for either GC derivatization or direct HPLC injection.
Protocol 1: GC-FID Quantification
Derivatization: This is a critical step to enhance the volatility of 2-methylbutanoic acid for GC analysis. Silylation is a common and effective method.[17][18]
-
To the dried sample extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[17]
-
Seal the reaction vial and heat at 60°C for 30 minutes to ensure complete derivatization.[12]
-
After cooling to room temperature, the sample is ready for injection into the GC-FID system.
GC-FID Instrumentation and Conditions:
-
Instrument: Gas chromatograph equipped with a flame ionization detector.
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume: 1 µL.
Protocol 2: HPLC-UV Quantification
Sample Preparation for HPLC:
-
Reconstitute the dried extract from the general sample preparation in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC-UV Instrumentation and Conditions:
-
Instrument: HPLC system equipped with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile). An isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (for the carboxylic acid chromophore).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizing the Workflow
To provide a clear overview of the analytical processes, the following diagrams, generated using Graphviz, illustrate the experimental workflows.
Caption: Workflow for the quantification of this compound using GC-FID.
Caption: Workflow for the quantification of this compound using HPLC-UV.
Cross-Validation Framework and Data Comparison
A robust cross-validation study involves assessing several key analytical performance parameters for each method. The results are then compared to ensure they meet predefined acceptance criteria.
Validation Parameters
According to ICH guidelines, the following parameters are critical for the validation of quantitative analytical methods:[3]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Illustrative Comparative Data
The following tables summarize hypothetical yet representative performance data for the GC-FID and HPLC-UV methods for quantifying this compound.
Table 1: Linearity and Range
| Parameter | GC-FID Method | HPLC-UV Method |
| Linear Range | 0.5 - 100 µg/mL | 1.0 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
Table 2: Sensitivity
| Parameter | GC-FID Method | HPLC-UV Method |
| LOD | 0.1 µg/mL | 0.3 µg/mL |
| LOQ | 0.5 µg/mL | 1.0 µg/mL |
Table 3: Accuracy and Precision
| Concentration Level | GC-FID Method (% Recovery ± RSD) | HPLC-UV Method (% Recovery ± RSD) |
| Low QC (1.5 µg/mL) | 98.5 ± 4.2% | 97.9 ± 5.5% |
| Mid QC (50 µg/mL) | 101.2 ± 2.5% | 102.5 ± 3.1% |
| High QC (80 µg/mL) | 99.3 ± 2.1% | 100.8 ± 2.8% |
Analysis and Interpretation
-
Sensitivity: The GC-FID method demonstrates superior sensitivity with lower LOD and LOQ values compared to the HPLC-UV method. This is often the case due to the high sensitivity of the flame ionization detector and the concentration effect of the derivatization step.
-
Linearity: Both methods exhibit excellent linearity over their respective ranges, as indicated by the high correlation coefficients.
-
Accuracy and Precision: Both methods show acceptable accuracy and precision, with percentage recovery values close to 100% and low relative standard deviations (RSD).
The choice between the two methods would depend on the specific requirements of the study. For applications requiring very high sensitivity, such as the analysis of trace levels of 2-methylbutanoate, the GC-FID method would be preferable. For routine analysis where slightly lower sensitivity is acceptable, the HPLC-UV method offers the advantage of not requiring a derivatization step, thereby simplifying the sample preparation workflow.
Conclusion: A Synthesis of Field-Proven Insights
The cross-validation of analytical methods for quantifying this compound is a critical exercise in ensuring data of the highest quality and reliability. Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques, each with its own set of advantages and considerations.
-
GC-FID stands out for its exceptional sensitivity, making it the method of choice for applications demanding the detection of low concentrations of 2-methylbutanoate. However, the necessity of a derivatization step adds a layer of complexity to the sample preparation process.
-
HPLC-UV offers a more straightforward workflow by eliminating the need for derivatization. While generally less sensitive than GC-FID, its performance is often more than adequate for many research and quality control applications. For enhanced specificity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is a powerful alternative.[19]
Ultimately, the selection of an analytical method should be guided by the specific research question, the required level of sensitivity, the nature of the sample matrix, and available instrumentation. A thorough cross-validation, as outlined in this guide, will provide the necessary confidence that the chosen method is robust, reliable, and fit for its intended purpose, thereby upholding the principles of scientific integrity.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
- ECA Academy.
- International Council for Harmonisation. (2024). Quality Guidelines. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. [Link]
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Creative Biolabs.
- PubMed Central. (2018).
- SciSpace. (2012).
- Regis Technologies.
- Regis Technologies.
- Waters.
- Regis Technologies.
- PubMed Central. (2020).
- PubMed Central. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. [Link]
- Agilent.
- Frontiers. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. [Link]
- MDPI. (2024). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. [Link]
- MDPI. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. [Link]
- PubMed Central. (2021). Quantification of Short Chain Fatty Acids (acetate, butyrate, propionate)
- ResearchGate. (2025). (PDF) Quantification of Short Chain Fatty Acids (acetate, butyrate, propionate)
- ACS Publications. (2011). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. [Link]
- ResearchGate. (2020). (PDF)
- Biotage.
- ScienceDirect. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
- PubMed Central. (2014).
- SciELO. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. [Link]
- ResearchGate. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. [Link]
- MDPI. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
- Farmacia. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. biopharminternational.com [biopharminternational.com]
- 8. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. youtube.com [youtube.com]
- 11. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scispace.com [scispace.com]
- 18. weber.hu [weber.hu]
- 19. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
Navigating the Nuances of Branched-Chain Fatty Acids: A Comparative Guide to Sodium 2-Methylbutanoate and Isovalerate in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Straight Chain
In the landscape of metabolic research, short-chain fatty acids (SCFAs) produced by the gut microbiota have emerged as critical signaling molecules influencing host physiology. While the roles of straight-chain SCFAs like acetate, propionate, and butyrate are increasingly well-understood, their branched-chain counterparts (BCFAs) are stepping into the spotlight. BCFAs, primarily derived from the microbial fermentation of branched-chain amino acids (BCAAs), represent a distinct class of metabolites with unique metabolic fates and biological activities.
This guide provides an in-depth comparison of two structurally similar yet metabolically distinct BCFAs: sodium 2-methylbutanoate and sodium isovalerate . As isomers of valeric acid, their subtle difference in methyl group placement dictates entirely different metabolic pathways and, consequently, distinct functional impacts on the host. For researchers designing studies on metabolic regulation, from cellular energy dynamics to systemic glucose and lipid homeostasis, understanding these differences is paramount for accurate experimental design and data interpretation.
Structural Isomers, Divergent Origins
At a glance, 2-methylbutanoate and isovalerate (3-methylbutanoate) are simple five-carbon carboxylates. However, their biochemical origins are fundamentally different, predisposing them to separate metabolic routes.
-
This compound is the catabolic product of the essential amino acid L-isoleucine .[1]
-
Sodium Isovalerate arises from the breakdown of the essential amino acid L-leucine .[1][2][3]
This precursor-product relationship is the first critical point of divergence.
| Property | This compound | Sodium Isovalerate (Sodium 3-Methylbutanoate) |
| Structure | CH₃CH₂CH(CH₃)COONa | (CH₃)₂CHCH₂COONa |
| Precursor Amino Acid | L-Isoleucine | L-Leucine |
| Molar Mass | 124.11 g/mol | 124.11 g/mol |
| Common Name | 2-Methylbutyrate | Isovalerate, Isovalerianic acid |
| Systematic Name | Sodium (2S)-2-methylbutanoate[4] | Sodium 3-methylbutanoate[5] |
Metabolic Fates: A Fork in the Road
Once formed, these BCFAs are absorbed from the colon into the bloodstream and metabolized, primarily in the mitochondria of various tissues.[3] Their distinct structures guide them into different arms of central carbon metabolism.
The Pathway of 2-Methylbutanoate: Both Glucogenic and Ketogenic The catabolism of L-isoleucine yields (S)-2-methylbutyryl-CoA.[6] This intermediate is then dehydrogenated to tiglyl-CoA. Subsequent reactions ultimately break down the carbon skeleton into two key metabolic intermediates:
-
Acetyl-CoA: A ketogenic precursor that can enter the citric acid cycle or be used for fatty acid synthesis or ketone body formation.[6]
-
Propionyl-CoA: A glucogenic precursor that can be converted to succinyl-CoA and enter the citric acid cycle, replenishing its intermediates and supporting gluconeogenesis.[6]
This dual fate makes 2-methylbutanoate a contributor to both glucose and ketone body pools.
The Pathway of Isovalerate: Strictly Ketogenic The breakdown of L-leucine produces isovaleryl-CoA.[2][7] This molecule undergoes dehydrogenation by the enzyme isovaleryl-CoA dehydrogenase (IVD) to form 3-methylcrotonyl-CoA.[2] A deficiency in this enzyme leads to the genetic disorder isovaleric acidemia, characterized by the buildup of isovaleric acid.[3] The pathway continues to yield:
Unlike 2-methylbutanoate, isovalerate does not produce any glucogenic precursors, marking it as a purely ketogenic SCFA.[1]
Functional Comparison in Metabolic Signaling
Beyond their role as energy substrates, SCFAs act as signaling molecules through two primary mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).
1. GPCR Activation: Both 2-methylbutanoate and isovalerate are known agonists for free fatty acid receptors 2 and 3 (FFAR2 and FFAR3, also known as GPR43 and GPR41). These receptors are expressed on various cell types, including gut epithelial cells, immune cells, and adipocytes, and are implicated in regulating inflammation, gut hormone release (like GLP-1 and PYY), and energy homeostasis. While both molecules can activate these receptors, their potency and downstream effects may differ. Comparative studies focusing specifically on these two isomers are needed to delineate subtle differences in receptor activation and subsequent signaling cascades.
2. Histone Deacetylase (HDAC) Inhibition: SCFAs, most notably butyrate, are well-characterized HDAC inhibitors.[8] By inhibiting HDACs, SCFAs can induce histone hyperacetylation, leading to a more open chromatin structure and altering gene expression.[8] This epigenetic modification is linked to effects on cell proliferation, differentiation, and apoptosis.[8][9] While both 2-methylbutanoate and isovalerate possess HDAC inhibitory activity, their relative potencies against different HDAC isoforms are not as well-defined as for butyrate. Structure-activity relationship studies suggest that non-branching SCFAs are generally more potent HDAC inhibitors, implying that branching may decrease inhibitory activity relative to n-butyrate or n-pentanoate.[9] This suggests potential differences in their epigenetic regulatory capacity, a critical area for investigation.
Experimental Guide for Comparative Analysis
To dissect the distinct metabolic impacts of this compound and sodium isovalerate, a multi-pronged experimental approach is required.
Quantification in Biological Matrices by GC-MS
Accurate quantification is the foundation of any metabolic study. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for SCFA analysis due to its high sensitivity and specificity.
Protocol: SCFA Extraction and Derivatization for GC-MS Analysis
Causality: This protocol uses an extraction and derivatization method to isolate volatile SCFAs from a complex biological matrix and enhance their chromatographic properties for reliable quantification.[10][11] Acidification protonates the SCFAs, making them more soluble in organic solvents for extraction. Derivatization converts them into less polar, more volatile esters, improving peak shape and sensitivity in the GC-MS.[10]
Materials:
-
Biological sample (e.g., 50-100 mg feces, 100 µL plasma)
-
Internal Standard (IS) solution (e.g., Caproic acid-d3 in 0.005 M NaOH)
-
Extraction solvent: Methyl tert-butyl ether (MTBE)[11]
-
Acidifying agent: Hydrochloric acid (HCl) or phosphoric acid[11][12]
-
Derivatization agent: Propyl chloroformate (PCF)[10]
-
Derivatization catalyst/buffer: Propanol and Pyridine[10]
-
Hexane
Procedure:
-
Sample Preparation: To a 2 mL microcentrifuge tube, add the sample and 1000 µL of cold IS solution. Homogenize thoroughly (vortex for plasma, bead beat for feces/tissue).[10]
-
Centrifugation: Centrifuge at 13,000 x g for 20 min at 4°C to pellet solids.
-
Supernatant Transfer: Carefully transfer 500 µL of the supernatant to a new glass tube.
-
Derivatization (Optional but Recommended):
-
Add 500 µL of a propanol/pyridine/water mixture.
-
Add 100 µL of PCF, vortex immediately for 1 minute.[10]
-
Allow the reaction to proceed for 1 minute at room temperature.
-
-
Extraction of Derivatives:
-
Add 500 µL of hexane and vortex for 1 minute to extract the propyl esters.
-
Centrifuge at 2,000 x g for 5 minutes to separate phases.
-
Transfer the upper hexane layer to a GC-MS vial with an insert.
-
-
Analysis: Inject 1-2 µL into the GC-MS system. Use external calibration curves prepared with known concentrations of 2-methylbutanoate and isovalerate standards (and other SCFAs) that have undergone the same extraction and derivatization process.
Functional Analysis of Cellular Metabolism
The Agilent Seahorse XF Analyzer is a powerful tool for assessing the real-time impact of substrates on cellular metabolism by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), proxies for mitochondrial respiration and glycolysis, respectively.
Protocol: Seahorse XF Mito Stress Test to Compare BCFA Utilization
Causality: This assay determines if cells can utilize 2-methylbutanoate or isovalerate as a fuel source and how they impact mitochondrial function. By injecting the BCFAs followed by a series of mitochondrial inhibitors, we can dissect their effects on basal respiration, ATP-linked respiration, maximal respiratory capacity, and non-mitochondrial oxygen consumption.
Materials:
-
Seahorse XF96 or XFe24 Cell Culture Microplates and Sensor Cartridges
-
XF Calibrant, XF Base Medium
-
Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes, HT29 colonocytes)
-
Substrates: this compound, Sodium isovalerate
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in an XF microplate at an optimized density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant overnight in a 37°C non-CO₂ incubator.[13][14]
-
Assay Preparation:
-
On the day of the assay, remove growth medium from the cells.
-
Wash once with pre-warmed XF Base Medium supplemented with glutamine and pyruvate (glucose may be limited or excluded to promote fatty acid oxidation).
-
Add the final volume of assay medium to each well and incubate at 37°C in a non-CO₂ incubator for 45-60 minutes.[13]
-
-
Compound Loading:
-
Prepare stock solutions of the test compounds in assay medium.
-
Port A: Load with assay medium (control), this compound (e.g., 1-5 mM final concentration), or sodium isovalerate (e.g., 1-5 mM final concentration).
-
Port B: Load Oligomycin (inhibits ATP synthase).
-
Port C: Load FCCP (uncouples mitochondria, induces maximal respiration).
-
Port D: Load Rotenone/Antimycin A (Complex I and III inhibitors, shut down mitochondrial respiration).
-
-
Run Assay: Calibrate the sensor cartridge, then replace the calibrant plate with the cell plate and begin the assay.
-
Data Analysis: After the run, normalize OCR data to cell number or protein content. Compare the changes in basal respiration, ATP production, and maximal respiration between control wells and wells treated with each BCFA. An increase in OCR after BCFA injection indicates the cells are readily oxidizing the substrate.
In Vivo Metabolic Studies
Animal models are essential for understanding the systemic effects of these BCFAs.
Model Selection:
-
Germ-Free (GF) Mice: Essential for studying the effects of exogenously administered SCFAs without the confounding production by the native microbiota.[15]
-
Diet-Induced Obesity (DIO) Models: Useful for investigating whether these BCFAs can ameliorate metabolic syndrome characteristics like insulin resistance and fat deposition.[16]
-
Tsumura Suzuki Obese Diabetes (TSOD) Mice: A spontaneous model of metabolic syndrome that exhibits gut dysbiosis and altered plasma SCFA profiles, making it relevant for studying SCFA interventions.[17]
Administration and Dosing:
-
Oral Gavage: Allows for precise, bolus dosing.
-
Supplementation in Drinking Water or Diet: Provides chronic, sustained exposure.
-
Dosage: Doses used in mouse studies for other SCFAs typically range from 100-400 mg/kg body weight, which can serve as a starting point for dose-response experiments.
Key Outcome Measures:
-
Glucose and insulin tolerance tests (GTT, ITT)
-
Body weight and composition (e.g., by EchoMRI)
-
Plasma lipid profiles and SCFA concentrations
-
Gene expression analysis in key metabolic tissues (liver, adipose, muscle)
Summary of Key Differences and Expected Outcomes
| Feature | This compound | Sodium Isovalerate |
| Metabolic Precursor | L-Isoleucine | L-Leucine |
| Metabolic End Products | Acetyl-CoA, Propionyl-CoA | Acetyl-CoA, Acetoacetate |
| Metabolic Classification | Glucogenic & Ketogenic | Strictly Ketogenic |
| Expected Seahorse OCR | Potential for robust OCR increase across various cell types. | OCR increase may be more pronounced in cells adapted to ketone/fatty acid oxidation. |
| Systemic In Vivo Effect | May contribute to both glucose and energy homeostasis. | Primarily impacts fatty acid and ketone body metabolism. May influence ketosis. |
| Potential Research Focus | Role in TCA cycle anaplerosis, mixed-substrate metabolism. | Role in ketogenesis, leucine signaling, isovaleric acidemia models. |
Conclusion and Future Directions
This compound and sodium isovalerate, though simple isomers, are not interchangeable in metabolic studies. Their distinct origins from isoleucine and leucine catabolism channel them into glucogenic/ketogenic versus strictly ketogenic pathways, respectively. This fundamental difference likely translates to distinct impacts on cellular bioenergetics, epigenetic programming, and systemic metabolic health.
Researchers must carefully consider these pathways when designing experiments. For instance, a study on gluconeogenesis might find 2-methylbutanoate to be a more relevant molecule, while research into ketone body metabolism would logically focus on isovalerate. Future studies should aim to directly compare their potencies as FFAR2/3 agonists and HDAC inhibitors to fully elucidate their roles as signaling molecules. By appreciating their unique biochemical identities, the scientific community can more accurately unravel the complex and nuanced role of BCFAs in the gut-microbiota-host metabolic axis.
References
- Vertex AI Search. (n.d.). Short Chain Fatty Acid Analysis.
- Ganesan, A., et al. (2012). Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis. Applied and Environmental Microbiology.
- Zheng, X., et al. (2015). A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. Scientific Reports.
- Förster-Fromme, K., & Jendrossek, D. (2005). Biochemical characterization of isovaleryl-CoA dehydrogenase (LiuA) of Pseudomonas aeruginosa and the importance of liu genes for a functional catabolic pathway of methyl-branched compounds. Archives of Microbiology.
- Benchchem. (n.d.). The Metabolic Crossroads of 2-Methylbutyryl CoA: An In-Depth Technical Guide.
- He, L., et al. (2021). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites.
- Mahmud, T., et al. (2005). A biosynthetic pathway to isovaleryl-CoA in myxobacteria: the involvement of the mevalonate pathway. ChemBioChem.
- Bihan, D. G., et al. (2018). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE.
- Kim, H. Y., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Molecules.
- Wikipedia. (n.d.). Isovaleryl-CoA.
- Inchem.org. (n.d.). Esters/aliphatic acyclic prim. alcohols/branched-chain/aliphatic acyclic acids (WHO Food Additives Series 40).
- Ussar, S., et al. (2017). Analysis of the gut microbiome and plasma short-chain fatty acid profiles in a spontaneous mouse model of metabolic syndrome. Journal of the American Association for Laboratory Animal Science.
- Unnamed source. (n.d.). The Biological Significance of 2-Methyl Butyric Acid in Metabolism.
- Wikipedia. (n.d.). β-Hydroxy β-methylbutyric acid.
- Kodama, H., et al. (1966). Metabolic fates of isovaleric acid and isovalthine in rats. Acta Medica Okayama.
- Schilperoort, M. (2021). Seahorse XF96 Protocol – adapted from Agilent.
- Biocrates Life Sciences AG. (2021). Isovaleric acid - Metabolite of the month.
- Chen, J., et al. (2021). Short-chain fatty acids can improve lipid and glucose metabolism independently of the pig gut microbiota. Gut Microbes.
- Semantic Scholar. (n.d.). Selecting an Appropriate Animal Model for Dyslipidemia.
- An, Y. A., & Scherer, P. E. (2022). Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues. STAR Protocols.
- PubChem. (n.d.). (S)-2-Methylbutanoate. National Center for Biotechnology Information.
- Human Metabolome Database. (n.d.). Showing metabocard for Isovaleric acid (HMDB0000718).
- Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition.
- Coward, E., et al. (2018). Butyrate Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. 909. Esters/aliphatic acyclic prim. alcohols/branched-chain/aliphatic acyclic acids (WHO Food Additives Series 40) [inchem.org]
- 2. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 3. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 4. (S)-2-Methylbutanoate | C5H9O2- | CID 6950480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Isovaleric acid (HMDB0000718) [hmdb.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. β-Hydroxy β-methylbutyric acid - Wikipedia [en.wikipedia.org]
- 8. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. tabaslab.com [tabaslab.com]
- 14. Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Short-chain fatty acids can improve lipid and glucose metabolism independently of the pig gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Analysis of the gut microbiome and plasma short-chain fatty acid profiles in a spontaneous mouse model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Orthogonal Validation of RNA-Seq Data for Sodium 2-Methylbutanoate Treated Cells
This guide provides an in-depth, scientifically-grounded framework for the validation of RNA-sequencing (RNA-seq) data, specifically within the context of cellular responses to treatment with sodium 2-methylbutanoate. As researchers and drug development professionals, the integrity of our transcriptomic data is paramount. High-throughput sequencing has revolutionized our ability to capture a global snapshot of gene expression; however, the multi-step nature of the RNA-seq workflow introduces potential for bias.[1] Therefore, independent validation of key findings is not merely a step to satisfy journal reviewers, but a fundamental component of rigorous scientific inquiry.[2][3]
Here, we will explore the causality behind our experimental choices, present detailed, self-validating protocols, and demonstrate how to objectively compare data from RNA-seq with the gold-standard validation technique: Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR).[2][4]
The Rationale: Scientific Integrity Through Orthogonal Methods
Before delving into protocols, it is crucial to understand the "why" that underpins this entire process. RNA-seq is a powerful discovery tool, but its workflow—from RNA extraction and library preparation to sequencing and bioinformatic analysis—is complex.[1] Each step can introduce variability.
Why Validate with qPCR? We employ RT-qPCR as an orthogonal method for several key reasons:
-
Sensitivity and Specificity: qPCR is renowned for its high sensitivity in detecting low-abundance transcripts and its specificity when using well-designed primers.
-
Simpler Workflow: The qPCR workflow is less complex than that of RNA-seq, reducing the opportunities for technical bias.[2]
This guide is structured around the principles of the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines.[5][6][7][8][9] Adherence to these standards is essential for ensuring the reproducibility, transparency, and reliability of your results.
Phase 1: Strategic Experimental Design
Overall Validation Workflow
The diagram below outlines the comprehensive workflow, from initial cell treatment to the final data comparison.
Caption: High-level workflow for RNA-seq data validation using RT-qPCR.
Sample Selection: Technical vs. Biological Validation
You have two primary options for sample selection, each answering a different question:
-
Technical Validation: Using the exact same RNA samples that were sent for sequencing. This validates the RNA-seq technology itself. A good correlation here confirms that the sequencing results for those specific samples are accurate.
-
Biological Validation (Recommended): Using a new set of biological replicates. This involves growing, treating, and extracting RNA from new batches of cells. This approach is far more powerful as it validates not just the technology, but the entire biological response to this compound, increasing confidence that your findings are reproducible.[1][2]
Gene Selection: An Evidence-Based Approach
Do not randomly select genes. A strategic selection provides a more rigorous test of your RNA-seq data. From your differential expression analysis, choose 8-12 candidate genes that cover the full spectrum of results:
-
High Fold-Change: 2-3 strongly upregulated and 2-3 strongly downregulated genes.
-
Moderate Fold-Change: 2-3 genes with statistically significant but more modest changes.
-
No Significant Change: 2-3 genes that were not differentially expressed. These act as crucial negative controls.
-
Varying Abundance: Include genes with high, medium, and low baseline expression levels (e.g., based on TPM or FPKM values).
-
Reference Genes: Select 2-3 candidate housekeeping genes from the RNA-seq data that show exceptionally stable expression across all samples. Do not rely on historical housekeeping genes without verifying their stability in your specific dataset.[10]
Phase 2: Rigorous Methodologies
This section provides detailed protocols that adhere to MIQE standards.
Protocol 1: RNA Quality Control
The quality of your starting material is non-negotiable. Poor quality RNA will produce unreliable data in both RNA-seq and qPCR.[11][12]
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to assess concentration and purity.
-
Integrity: Use a microfluidics-based electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation) to determine the RNA Integrity Number (RIN).
| Parameter | Acceptance Criteria | Rationale |
| Purity (A260/280) | 1.8 - 2.1 | Ratios outside this range indicate protein contamination.[11][12] |
| Purity (A260/230) | 2.0 - 2.2 | Ratios below this range suggest salt or other chemical carryover.[11][12] |
| Integrity (RIN) | ≥ 8.0 | A high RIN value confirms that the RNA is not degraded.[11] |
Protocol 2: qPCR Primer Design
Poorly designed primers are a primary source of inaccurate qPCR data.[13][14] We recommend using a tool like NCBI Primer-BLAST for design.
-
Obtain Target Sequence: Go to the NCBI Gene database and find the Reference Sequence (RefSeq) for your gene of interest (e.g., "NM_...").[13]
-
Use Primer-BLAST: Input the RefSeq accession number into the Primer-BLAST tool.
-
Set Key Parameters: To avoid amplification of contaminating genomic DNA, design primers that span an exon-exon junction.[13] Use the parameters in the table below.
-
Verify Specificity: The tool will automatically perform a BLAST search to ensure your primers are specific to your gene of interest and will not amplify off-target sequences.
| Parameter | Recommended Value | Rationale |
| Amplicon Size | 70 - 200 bp | Ensures efficient amplification within typical qPCR cycling times.[13][15] |
| Primer Length | 18 - 24 nt | Provides a good balance of specificity and binding efficiency.[16] |
| Melting Temp (Tm) | 60°C - 63°C | Optimal for most qPCR enzymes. The Tm of forward and reverse primers should be within 2-3°C of each other.[13][16] |
| GC Content | 40% - 60% | Helps ensure stable primer annealing without being too difficult to denature.[14][15] |
| Exon Junction Spanning | Mandatory | Prevents amplification from any contaminating genomic DNA (gDNA).[13][16] |
Protocol 3: Two-Step Reverse Transcription (cDNA Synthesis)
A two-step RT-qPCR protocol is recommended, where RNA is first converted to complementary DNA (cDNA), which is then used as the template for qPCR.[17] This provides a stable cDNA library that can be used for multiple qPCR assays.
-
gDNA Removal: Treat 1 µg of total RNA with DNase I according to the manufacturer's protocol to remove any residual gDNA.[12]
-
Reverse Transcription Reaction Setup: Assemble the following on ice:
| Component | Volume/Amount | Purpose |
| DNase-treated RNA | 1 µg in 10 µL | Template |
| Random Hexamers (50 ng/µL) | 1 µL | Primes cDNA synthesis across the entire transcript. |
| Oligo(dT) Primers (50 µM) | 1 µL | Primes cDNA synthesis from the poly(A) tail. |
| dNTP Mix (10 mM) | 1 µL | Building blocks for the new cDNA strand. |
| Nuclease-free water | to 13 µL | |
| Total Volume | 13 µL |
-
Incubation: Heat the mixture to 65°C for 5 minutes, then place on ice for at least 1 minute. This denatures RNA secondary structures.
-
Add Master Mix: Prepare and add the following master mix to each reaction:
| Component | Volume/Amount | Purpose |
| 5X Reaction Buffer | 4 µL | Provides optimal conditions for the enzyme. |
| RNase Inhibitor (e.g., RNasin) | 1 µL | Protects RNA template from degradation. |
| Reverse Transcriptase (e.g., M-MLV) | 1 µL | Synthesizes the cDNA strand.[17] |
| Nuclease-free water | 1 µL | |
| Total Volume | 7 µL |
-
Final Incubation: Run the following program in a thermocycler:
-
25°C for 10 minutes (Primer annealing)
-
50°C for 50 minutes (cDNA synthesis)
-
70°C for 15 minutes (Inactivate reverse transcriptase)
-
-
Storage: Store the resulting cDNA at -20°C.
Protocol 4: Quantitative PCR (qPCR) and Primer Validation
-
Standard Curve for Efficiency: Before use, each primer pair's efficiency must be determined.[10][18]
-
Create a pooled cDNA sample by mixing equal amounts of cDNA from all your experimental samples (control and treated).
-
Perform a 5-point, 1:4 serial dilution of the pooled cDNA.
-
Run qPCR on this dilution series for each primer pair.
-
Plot the Cq values against the log of the dilution factor and calculate the slope of the regression line.
-
Calculate efficiency using the formula: Efficiency = [10(-1/slope) - 1] x 100% . An acceptable efficiency is between 90% and 110%.[10][18]
-
-
qPCR Reaction Setup: Run each experimental sample in triplicate.
| Component | Volume for 1 Reaction (20 µL total) |
| 2X SYBR Green Master Mix | 10 µL |
| Forward Primer (10 µM) | 0.8 µL |
| Reverse Primer (10 µM) | 0.8 µL |
| cDNA Template (diluted 1:10) | 2 µL |
| Nuclease-free water | 6.4 µL |
-
Essential Controls:
-
No-Template Control (NTC): Replace cDNA with water to check for contamination.
-
No-Reverse-Transcription (-RT) Control: Use an RNA sample that did not undergo reverse transcription to check for gDNA amplification.
-
-
Thermocycling Program:
-
Activation: 95°C for 5 minutes
-
Cycling (40 cycles):
-
95°C for 15 seconds (Denaturation)
-
60°C for 60 seconds (Annealing/Extension)
-
-
Melt Curve Analysis: Perform a melt curve at the end to confirm amplification of a single product.
-
Phase 3: Data Analysis and Interpretation
The goal is not to compare the absolute values from RNA-seq (e.g., TPM) and qPCR (Cq), but to compare the relative expression changes (fold change).[19]
-
qPCR Relative Quantification (ΔΔCq Method):
-
Step 1 (Normalization to Reference Gene): Calculate ΔCq for each sample:
-
ΔCq = Cq (Gene of Interest) - Cq (Average of Reference Genes)
-
-
Step 2 (Normalization to Control Group): Calculate the average ΔCq for the control group (Avg. ΔCqcontrol).
-
Step 3 (Calculate ΔΔCq): For each sample, calculate ΔΔCq:
-
ΔΔCq = ΔCqsample - Avg. ΔCqcontrol
-
-
Step 4 (Calculate Fold Change): Calculate the fold change:
-
Fold Change = 2(-ΔΔCq)
-
-
-
Data Comparison and Visualization:
-
Convert the fold change values from both RNA-seq and qPCR to Log2 Fold Change (Log2FC).
-
Create a summary table and a scatter plot of the Log2FC values from RNA-seq (x-axis) versus qPCR (y-axis).
-
Perform a Pearson or Spearman correlation analysis to obtain a correlation coefficient (R) and a p-value. A high, statistically significant correlation indicates successful validation.[19]
-
| Gene | RNA-Seq (Log2FC) | qPCR (Log2FC) |
| Gene A (Upregulated) | 3.5 | 3.8 |
| Gene B (Upregulated) | 1.8 | 2.1 |
| Gene C (Downregulated) | -2.4 | -2.9 |
| Gene D (Downregulated) | -1.5 | -1.7 |
| Gene E (No Change) | 0.1 | -0.05 |
| Gene F (No Change) | -0.2 | 0.15 |
Biological Context: Potential Impact of this compound
This compound is a short-chain fatty acid (SCFA). Related SCFAs, like sodium butyrate, are well-known histone deacetylase (HDAC) inhibitors that can induce profound changes in gene expression.[20][21][22] Butyrate has also been shown to modulate critical signaling pathways, such as inhibiting the mTOR pathway, which can lead to changes in cell proliferation and apoptosis.[23] The genes you validate may be downstream targets of these or related pathways.
Sources
- 1. RNA-Seq 5: Data Validation - Nordic Biosite [nordicbiosite.com]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. researchgate.net [researchgate.net]
- 4. anygenes.com [anygenes.com]
- 5. MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments [miqe.gene-quantification.info]
- 6. The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. MIQE Guidelines | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. MIQE - Wikipedia [en.wikipedia.org]
- 10. Validation of reference genes for RT-qPCR relative expression analysis during cyst-to-early adult development of Taenia solium | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. 10 Best Practices for Effective RNA-Seq Data Analysis [getfocal.co]
- 12. bio-rad.com [bio-rad.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. How do I design primers for qPCR? | AAT Bioquest [aatbio.com]
- 15. tataa.com [tataa.com]
- 16. idtdna.com [idtdna.com]
- 17. Basic Principles of RT-qPCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RNA-Seq analysis reveals critical transcriptome changes caused by sodium butyrate in DN mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of sodium butyrate on gene expression in a rat myogenic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to the Neuroprotective Effects of Short-Chain Fatty Acids
Introduction: The Gut-Brain Axis and the Rise of SCFAs in Neuroscience
The intricate communication network between the gastrointestinal tract and the central nervous system, known as the gut-brain axis, is increasingly recognized as a pivotal player in neurological health and disease.[1] Within this axis, short-chain fatty acids (SCFAs) have emerged as critical signaling molecules.[2] Produced by the microbial fermentation of dietary fibers in the colon, the most abundant of these—acetate, propionate, and butyrate—can traverse the blood-brain barrier (BBB) and exert profound effects on brain function.[2][3] This guide provides a comparative analysis of the neuroprotective properties of these key SCFAs, offering insights into their mechanisms of action and presenting experimental frameworks for their evaluation.
Core Mechanisms of SCFA-Mediated Neuroprotection
Short-chain fatty acids employ a multi-pronged approach to shield the nervous system from damage. Their neuroprotective effects are primarily attributed to the following mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate, and to a lesser extent propionate, are potent inhibitors of HDACs.[4][5] By preventing the removal of acetyl groups from histones, they promote a more open chromatin structure, facilitating the transcription of genes involved in neuronal survival, synaptic plasticity, and antioxidant defense.[4][6]
-
G-Protein Coupled Receptor (GPCR) Activation: SCFAs can bind to and activate specific GPCRs, such as GPR41, GPR43, and GPR109a, which are expressed on various cell types in the brain, including neurons and microglia.[4][7] This interaction can trigger downstream signaling cascades that modulate neuroinflammation and enhance neuronal function.[7]
-
Anti-Inflammatory and Immunomodulatory Effects: SCFAs play a crucial role in regulating the inflammatory response within the central nervous system. They can modulate the activation of microglia, the brain's resident immune cells, and influence the differentiation of T cells, thereby mitigating neuroinflammation, a common hallmark of many neurodegenerative diseases.[5][8][9]
-
Enhancement of Blood-Brain Barrier (BBB) Integrity: A compromised BBB is a key factor in the pathogenesis of numerous neurological disorders. Butyrate has been shown to enhance BBB integrity by upregulating the expression of tight junction proteins, thus preventing the infiltration of harmful substances and inflammatory cells into the brain.[10][11]
-
Metabolic Regulation: SCFAs can serve as an energy source for brain cells.[12] For instance, acetate is a preferential energy substrate for astrocytes.[13] By providing metabolic support, SCFAs can help maintain neuronal energy homeostasis, particularly under conditions of stress or injury.[14]
Comparative Analysis of Neuroprotective Efficacy
While acetate, propionate, and butyrate share common neuroprotective pathways, emerging evidence suggests they also possess distinct and sometimes context-dependent effects.
Butyrate (C4): The Most Studied Neuroprotective SCFA
Butyrate is often considered the most potent of the SCFAs in terms of its neuroprotective capabilities, largely due to its strong HDAC inhibitory activity.[5] Studies have demonstrated its therapeutic potential in a range of neurological conditions:
-
Alzheimer's Disease (AD): Butyrate has been shown to reduce the levels of amyloid-beta (Aβ) plaques, a key pathological feature of AD, and ameliorate Aβ-induced neurotoxicity.[15][16] However, some studies have reported conflicting results regarding its effect on amyloid burden.[17]
-
Parkinson's Disease (PD): In animal models of PD, butyrate treatment has been found to protect dopaminergic neurons from cell death, improve motor function, and reduce neuroinflammation.[18][19]
-
Stroke: Butyrate has demonstrated significant neuroprotective effects in animal models of ischemic stroke, reducing infarct volume, suppressing neuroinflammation, and promoting neurological recovery.[20][21][22]
-
Traumatic Brain Injury (TBI): Sodium butyrate has been shown to attenuate neurological deficits, brain edema, and neuronal damage in mice with TBI, partly by restoring BBB integrity.[10]
Propionate (C3): A Multifaceted Neuroprotective Agent
Propionate also exhibits significant neuroprotective and neuroregenerative properties, acting through both HDAC inhibition and GPCR activation.[23][24]
-
Peripheral Neuropathies: Propionate has been shown to protect Schwann cells and dorsal root ganglia from oxidative stress-induced cell death and to promote neuroregeneration.[23][25]
-
Hypoxia-Reperfusion Injury: Alongside butyrate, propionate has been shown to protect neuronal cells from hypoxia-reperfusion injury by reducing oxidative stress and suppressing apoptosis.[20][26][27][28]
-
Alzheimer's Disease: Propionate has been observed to inhibit the aggregation of Aβ monomers into toxic oligomers and fibrils.[15]
-
Parkinson's Disease: The role of propionate in PD is more complex, with some studies suggesting it may induce neurotoxicity in certain contexts.[5]
Acetate (C2): The Most Abundant SCFA with Emerging Neuroprotective Roles
As the most abundant SCFA, acetate's neuroprotective potential is an area of growing interest.[13]
-
Stroke: Acetate has been found to attenuate brain injury and improve survival rates in animal models of ischemic stroke.[13][29] Its protective effects are linked to its ability to stimulate the astrocyte-neuron lactate shuttle, thereby providing metabolic support to neurons.[13][29]
-
Neuroinflammation: Acetate supplementation has been shown to reduce neuroglial activation and protect cholinergic neurons in a rat model of neuroinflammation.[14][30]
-
Alzheimer's Disease: In a mouse model of AD, acetate has been shown to reduce neuroinflammation and cognitive decline through a GPR41-dependent mechanism.[7] Research also suggests acetate can restore microglial function in response to neurodegenerative stress.[31]
Quantitative Comparison of SCFA Neuroprotective Effects
| Short-Chain Fatty Acid | Primary Mechanisms of Action | Key Neuroprotective Effects | Relevant Disease Models |
| Butyrate | HDAC Inhibition, GPCR Activation, BBB Integrity Enhancement | Reduces Aβ toxicity, protects dopaminergic neurons, reduces stroke infarct volume, enhances BBB function.[10][16][19][21] | Alzheimer's Disease, Parkinson's Disease, Stroke, Traumatic Brain Injury.[10][16][19][21] |
| Propionate | GPCR Activation, HDAC Inhibition | Protects against oxidative stress, promotes neuroregeneration, inhibits Aβ aggregation.[15][23][25] | Peripheral Neuropathies, Hypoxia-Reperfusion Injury, Alzheimer's Disease.[15][20][25] |
| Acetate | Metabolic Substrate, GPCR Activation | Provides metabolic support to neurons, reduces neuroinflammation, restores microglial function.[13][30][31] | Stroke, Neuroinflammation, Alzheimer's Disease.[7][29][30] |
Experimental Protocols for Assessing SCFA Neuroprotection
To rigorously evaluate and compare the neuroprotective effects of different SCFAs, a combination of in vitro and in vivo experimental models is essential.
In Vitro Model: SCFA Treatment in a Neuronal Cell Line Undergoing Oxidative Stress
This protocol provides a framework for assessing the protective effects of SCFAs on neuronal cells subjected to oxidative stress, a common mechanism of neuronal damage in neurodegenerative diseases.
Objective: To determine the ability of acetate, propionate, and butyrate to protect neuronal cells (e.g., Neuro-2a or SH-SY5Y) from hydrogen peroxide (H₂O₂)-induced cell death.
Materials:
-
Neuronal cell line (e.g., Neuro-2a)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sodium acetate, sodium propionate, sodium butyrate
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed Neuro-2a cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
SCFA Pre-treatment: Prepare stock solutions of sodium acetate, sodium propionate, and sodium butyrate. Treat the cells with varying concentrations of each SCFA (e.g., 0.1, 1, 5, 10 mM) for 24 hours. Include a vehicle control (medium only).
-
Induction of Oxidative Stress: After the pre-treatment period, expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100 µM) for 4-6 hours to induce oxidative stress. Include a control group that is not exposed to H₂O₂.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium containing H₂O₂.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated with H₂O₂). Compare the viability of cells treated with different SCFAs.
Causality and Validation: This protocol includes dose-response curves for each SCFA to determine the optimal protective concentration. The inclusion of both positive (H₂O₂ alone) and negative (vehicle control) controls ensures that the observed effects are due to the SCFAs and not other experimental variables.
Visualizing SCFA Mechanisms and Workflows
Signaling Pathways of SCFA Neuroprotection
Caption: SCFA signaling from gut to brain.
Experimental Workflow for In Vitro SCFA Comparison
Caption: Workflow for comparing SCFA neuroprotection in vitro.
Conclusion and Future Perspectives
Short-chain fatty acids represent a promising class of molecules for the development of novel neuroprotective therapies. While butyrate has historically received the most attention, propionate and acetate also demonstrate significant and, in some cases, unique protective effects. Future research should focus on elucidating the specific signaling pathways activated by each SCFA in different neuronal and glial cell types. Furthermore, comparative studies in a wider range of animal models of neurological diseases are needed to fully understand their therapeutic potential and to determine the optimal strategies for their use, whether through dietary interventions, probiotics, or direct administration.[32][33]
References
- Multiple roles of short-chain fatty acids in Alzheimer disease. PubMed.
- Relationship Between Short-chain Fatty Acids and Parkinson's Disease: A Review from Pathology to Clinic. PubMed Central.
- Mechanisms of Short-Chain Fatty Acids Derived from Gut Microbiota in Alzheimer's Disease. PubMed Central.
- SCFAs: new intestinal markers of Parkinson’s disease? Biocodex Microbiota Institute.
- Short-Chain Fatty Acids Improve Poststroke Recovery via Immunological Mechanisms. The Journal of Neuroscience.
- Convergent pathways of the gut microbiota–brain axis and neurodegenerative disorders. Oxford Academic.
- Decoding the Gut-Brain Axis: Implications for Neurodegenerative Disease Therapies. Frontiers.
- Propionate exerts neuroprotective and neuroregenerative effects in the peripheral nervous system. PNAS.
- Short-chain fatty acids emerge as a potential predictor of poor functional outcome of stroke. Gut Microbiota for Health.
- Association of Fecal and Plasma Levels of Short-Chain Fatty Acids With Gut Microbiota and Clinical Severity in Patients With Parkinson Disease. Neurology.
- Gut Microbiota-Derived Short-Chain Fatty Acids Promote Post-Stroke Recovery in Aged Mice. PubMed Central.
- Role of short chain fatty acids on astrocytes and microglia in Alzheimer's disease brain. ResearchGate.
- The Gut–Brain Axis and Neurodegenerative Diseases: The Role of Nutritional Interventions Targeting the Gut Microbiome—A Systematic Review. MDPI.
- Gut-brain axis and neurodegeneration: mechanisms and therapeutic potentials. PubMed Central.
- Mechanisms of Short-Chain Fatty Acids Derived from Gut Microbiota in Alzheimer's Disease. MDPI.
- Gut-brain axis and neurodegeneration: mechanisms and therapeutic potentials. Frontiers.
- Mouse study: SCFA supplements aid stroke rehabilitation. NutraIngredients-USA.
- Gut microbes may improve stroke recovery. Neuroscience News.
- The role of gut-derived short-chain fatty acids in Parkinson's disease. Semantic Scholar.
- Propionate exerts neuroprotective and neuroregenerative effects in the peripheral nervous system. PubMed Central.
- The Neuroprotective Effect of Short-chain Fatty Acids Against Hypoxia-reperfusion Injury. ScienceDirect.
- The Neuroprotective Effect of Short-chain Fatty Acids Against Hypoxia-reperfusion Injury. ResearchGate.
- Protective effects of butyrate on cerebral ischaemic injury in animal models: a systematic review and meta-analysis. Frontiers.
- Exogenous Short Chain Fatty Acid Effects in APP/PS1 Mice. Frontiers.
- Acetate enhances neuronal plasticity and reduces ischemic brain injury by promoting tau protein lactylation. ResearchGate.
- Butyrate, Neuroepigenetics and the Gut Microbiome: Can a High Fiber Diet Improve Brain Health? PubMed Central.
- Associations of diet-derived short chain fatty acids with Parkinson’s disease: a systematic review and meta-analysis. Taylor & Francis Online.
- Propionic acid protects nerve cells and helps them regenerate. RUB Newsportal.
- Neuroprotective Effects of Sodium Butyrate by Restoring Gut Microbiota and Inhibiting TLR4 Signaling in Mice with MPTP-Induced Parkinson's Disease. PubMed.
- Acetate supplementation attenuates lipopolysaccharide-induced neuroinflammation. PubMed Central.
- The neuroprotective effect of short-chain fatty acids against hypoxia-reperfusion injury. PubMed.
- The Neuroprotective Effect of Short-chain Fatty Acids Against Hypoxia-reperfusion Injury. ScienceDirect.
- Targeting short-chain fatty acids receptors signalling for neurological disorders treatment. Taylor & Francis Online.
- Acetate enhances neuronal plasticity and reduces ischemic brain injury by promoting tau protein lactylation. PubMed Central.
- Sodium butyrate exerts neuroprotective effects by restoring the blood-brain barrier in traumatic brain injury mice. PubMed.
- Butyrate: Protect Your Brain, Lower Blood Sugar and Fix Leaky Gut. YouTube.
- Acetate supplementation increases brain phosphocreatine and reduces AMP levels with no effect on mitochondrial biogenesis. PubMed Central.
- Propionate ameliorates neural degeneration by modulating mitochondrial fission and fusion in nerve cells. Taylor & Francis Online.
- Mechanisms of Acetate in Alleviating SETDB1-Linked Neuroinflammation and Cognitive Impairment in a Mouse Model of OSA. PubMed Central.
- “Brain propane'': Propionate Fuels the Brain in Mice With Brain Energy Deficits. PubMed Central.
- The role of short-chain fatty acids in central nervous system diseases: A bibliometric and visualized analysis with future directions. Frontiers.
- Average concentrations of acetate, butyrate and propionate in each... ResearchGate.
- Gut microbiome, short-chain fatty acids, alpha-synuclein, neuroinflammation, and ROS/RNS: Relevance to Parkinson's disease and therapeutic implications. PubMed Central.
- Reclaiming Your Brain. Long Life Healthy Life - Substack.
- Nanomedicine-Driven Therapeutic Strategies for Rheumatoid Arthritis-Associated Depression: Mechanisms and Pharmacological Progress. MDPI.
- Protective effects of butyrate on cerebral ischaemic injury in animal models: a systematic review and meta-analysis. PubMed Central.
Sources
- 1. Frontiers | Decoding the Gut-Brain Axis: Implications for Neurodegenerative Disease Therapies [frontiersin.org]
- 2. The role of short-chain fatty acids in central nervous system diseases: A bibliometric and visualized analysis with future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Butyrate, Neuroepigenetics and the Gut Microbiome: Can a High Fiber Diet Improve Brain Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gut microbiome, short-chain fatty acids, alpha-synuclein, neuroinflammation, and ROS/RNS: Relevance to Parkinson's disease and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut-brain axis and neurodegeneration: mechanisms and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting short-chain fatty acids receptors signalling for neurological disorders treatment [explorationpub.com]
- 8. jneurosci.org [jneurosci.org]
- 9. Gut Microbiota-Derived Short-Chain Fatty Acids Promote Post-Stroke Recovery in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium butyrate exerts neuroprotective effects by restoring the blood-brain barrier in traumatic brain injury mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. “Brain propane’’: Propionate Fuels the Brain in Mice With Brain Energy Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetate enhances neuronal plasticity and reduces ischemic brain injury by promoting tau protein lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetate supplementation increases brain phosphocreatine and reduces AMP levels with no effect on mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Short-Chain Fatty Acids Derived from Gut Microbiota in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple roles of short-chain fatty acids in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Exogenous Short Chain Fatty Acid Effects in APP/PS1 Mice [frontiersin.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Neuroprotective Effects of Sodium Butyrate by Restoring Gut Microbiota and Inhibiting TLR4 Signaling in Mice with MPTP-Induced Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Frontiers | Protective effects of butyrate on cerebral ischaemic injury in animal models: a systematic review and meta-analysis [frontiersin.org]
- 22. Protective effects of butyrate on cerebral ischaemic injury in animal models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Propionate exerts neuroprotective and neuroregenerative effects in the peripheral nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Propionic acid protects nerve cells and helps them regenerate | Newsportal - Ruhr-Universität Bochum [news.rub.de]
- 25. pnas.org [pnas.org]
- 26. researchgate.net [researchgate.net]
- 27. The neuroprotective effect of short-chain fatty acids against hypoxia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
- 29. researchgate.net [researchgate.net]
- 30. Acetate supplementation attenuates lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Mechanisms of Acetate in Alleviating SETDB1-Linked Neuroinflammation and Cognitive Impairment in a Mouse Model of OSA - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Frontiers | Gut-brain axis and neurodegeneration: mechanisms and therapeutic potentials [frontiersin.org]
Bridging the Gap: A Senior Application Scientist's Guide to In Vivo Validation of In Vitro Findings for Sodium 2-Methylbutanoate
In the landscape of drug discovery and development, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute an in vivo study to validate the potential anti-inflammatory and metabolic-modulating effects of sodium 2-methylbutanoate, a branched-chain fatty acid (BCFA). Our approach is grounded in scientific integrity, ensuring that the experimental design is not just a series of steps, but a self-validating system built on a foundation of established principles and cutting-edge insights.
The In Vitro Foundation: Unveiling the Potential of a Branched-Chain Fatty Acid
While direct in vitro studies on this compound are not extensively documented, a compelling body of evidence from research on structurally similar BCFAs provides a strong rationale for investigating its therapeutic potential. In vitro studies on BCFAs such as isobutyric acid, isovaleric acid, and other methylated fatty acids have demonstrated significant effects on key cellular processes implicated in metabolic and inflammatory diseases.
Notably, in vitro experiments using primary adipocytes and hepatocytes have shown that BCFAs can modulate lipid metabolism by inhibiting lipolysis and de novo lipogenesis.[1] Furthermore, certain iso-BCFAs have been observed to downregulate the expression of critical genes involved in both lipid synthesis and inflammatory pathways, including FASN, SREBP1, SCD1, COX-2, and IL-6 in human visceral adipocytes.[2][3] These findings strongly suggest that this compound, as a BCFA, may possess similar properties, making it a compelling candidate for in vivo validation. Short-chain fatty acids, in general, are recognized for their anti-inflammatory properties and their ability to modulate the immune system.[4][5]
The In Vivo Imperative: Designing a Robust Validation Study
Translating these promising in vitro findings into a whole-organism context is paramount. The controlled environment of a cell culture dish, while excellent for mechanistic studies, cannot replicate the complex interplay of physiological systems.[6] An in vivo model allows us to assess the compound's pharmacokinetics, efficacy, and potential off-target effects in a living system.
For this compound, a diet-induced obesity (DIO) mouse model is an exemplary choice for validating its hypothesized anti-inflammatory and metabolic-modulating effects. This model effectively mimics many of the key features of human metabolic syndrome, including obesity, insulin resistance, and chronic low-grade inflammation.
Experimental Workflow: From Hypothesis to Validation
The following diagram illustrates the logical flow of the proposed in vivo validation study.
Caption: Experimental workflow for in vivo validation.
Detailed Methodologies: A Step-by-Step Guide
Part 1: Animal Model and Induction of Metabolic Syndrome
-
Animal Selection: Utilize male C57BL/6J mice, a strain widely recognized for its susceptibility to diet-induced obesity and metabolic dysfunction. House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dietary Intervention: At 6-8 weeks of age, switch the mice to a high-fat diet (HFD), typically containing 45-60% of calories from fat. Maintain this diet for 8-12 weeks to induce a stable phenotype of obesity, insulin resistance, and low-grade inflammation.
-
Group Allocation: Following the induction period, randomly assign the mice to one of the following treatment groups (n=8-10 mice per group):
-
Control Group: HFD + Vehicle (e.g., sterile saline or water)
-
Low-Dose Group: HFD + this compound (e.g., 50 mg/kg body weight)
-
High-Dose Group: HFD + this compound (e.g., 200 mg/kg body weight)
-
-
Compound Administration: Administer this compound or the vehicle daily via oral gavage for a period of 4-6 weeks. This route of administration is physiologically relevant, mimicking potential oral therapeutic applications.
Part 2: In Vivo Phenotyping and Sample Collection
-
Metabolic Monitoring: Throughout the treatment period, monitor key metabolic parameters:
-
Body Weight and Composition: Record body weight weekly. At the end of the study, assess body composition (fat mass and lean mass) using techniques like DEXA or NMR.
-
Food and Water Intake: Measure daily food and water consumption to control for any effects of the compound on appetite.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT towards the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
-
Sample Collection: At the termination of the study, collect blood and tissues for downstream analysis.
-
Blood: Collect blood via cardiac puncture and process to obtain serum for biochemical analysis.
-
Tissues: Harvest key metabolic and inflammatory tissues, including the liver, epididymal white adipose tissue (eWAT), and sections of the small and large intestine. A portion of each tissue should be snap-frozen in liquid nitrogen for gene expression analysis, while another portion can be fixed in formalin for histological examination.
-
Part 3: Endpoint Analysis
-
Serum Analysis:
-
Lipid Profile: Measure serum levels of triglycerides, total cholesterol, HDL, and LDL.
-
Inflammatory Cytokines: Quantify the concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α using ELISA or multiplex assays.
-
-
Gene Expression Analysis:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the liver and eWAT and reverse-transcribe it into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR to measure the relative expression of genes involved in lipogenesis (Fasn, Srebp1, Scd1) and inflammation (Il6, Tnf, Cox2). Use appropriate housekeeping genes for normalization.
-
-
Histology:
-
Liver: Stain liver sections with Hematoxylin and Eosin (H&E) and Oil Red O to assess steatosis (fatty liver).
-
Adipose Tissue: Use H&E staining on eWAT sections to evaluate adipocyte size and inflammatory cell infiltration.
-
Comparative Data Summary: In Vitro vs. In Vivo
The following table provides a structured comparison of the expected outcomes from in vitro studies and the corresponding endpoints to be measured in the proposed in vivo model.
| Parameter | In Vitro Finding (Hypothesized for this compound) | In Vivo Validation Endpoint |
| Lipid Metabolism | Inhibition of lipogenesis in adipocytes and hepatocytes.[1][2] | - Reduced serum triglycerides and cholesterol.- Decreased hepatic steatosis (Oil Red O staining).- Downregulation of lipogenic gene expression (Fasn, Srebp1, Scd1) in liver and adipose tissue. |
| Inflammation | Decreased expression of pro-inflammatory genes (COX-2, IL-6) in adipocytes.[3][7] | - Lower serum levels of IL-6 and TNF-α.- Reduced inflammatory cell infiltration in adipose tissue (histology).- Downregulation of inflammatory gene expression (Il6, Tnf, Cox2) in adipose tissue. |
| Glucose Metabolism | Potentiation of insulin-stimulated glucose uptake in adipocytes (observed with isobutyric acid).[1] | - Improved glucose tolerance (GTT).- Enhanced insulin sensitivity (ITT). |
Conclusion: From Benchtop to Preclinical Insight
The successful validation of in vitro findings in a relevant in vivo model is a cornerstone of translational research. This guide provides a robust and scientifically sound framework for transitioning the promising in vitro observations of branched-chain fatty acids to a comprehensive in vivo evaluation of this compound. By meticulously following these protocols and analytical methods, researchers can generate high-quality, reproducible data that will be instrumental in determining the therapeutic potential of this compound for metabolic and inflammatory disorders. The insights gained from such a study will not only advance our understanding of BCFA biology but also pave the way for potential new therapeutic strategies.
References
- Branched short-chain fatty acids modulate glucose and lipid metabolism in primary adipocytes. PMC - NIH
- Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived F
- Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hep
- Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflamm
- Short chain fatty acids: key regulators of the local and systemic immune response in inflammatory diseases and infections. The Royal Society
- Ability of short-chain fatty acids to reduce inflammation and attract leucocytes to the inflamed skin of gilthead seabream (Sparus aur
- Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach. MDPI
- Branched Short-Chain Fatty Acids as Biological Indicators of Microbiota Health and Links with Anthropometry.
- The Anti-Inflammatory and Antioxidant Effects of Sodium Propion
Sources
- 1. Branched short-chain fatty acids modulate glucose and lipid metabolism in primary adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Ability of short-chain fatty acids to reduce inflammation and attract leucocytes to the inflamed skin of gilthead seabream (Sparus aurata L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Benchmarking Sodium 2-methylbutanoate Against Leading HDAC Inhibitors
Executive Summary: Situating Sodium 2-methylbutanoate in the HDAC Inhibitor Landscape
Histone Deacetylase (HDAC) inhibitors are a pivotal class of epigenetic modulators with broad therapeutic potential, most notably in oncology.[1][2] They function by blocking enzymes that remove acetyl groups from histones and other proteins, leading to a more 'open' chromatin structure that facilitates the expression of tumor suppressor genes and other critical regulators of cellular homeostasis.[1][3] This guide provides a comprehensive framework for benchmarking the performance of this compound, a short-chain fatty acid (SCFA), against well-characterized HDAC inhibitors like the pan-inhibitor Vorinostat (SAHA) and the class I-selective inhibitor Romidepsin.
Our analysis begins with the foundational understanding that not all HDAC inhibitors are created equal. They vary dramatically in potency, isoform selectivity, and mechanism of action. While compounds like Vorinostat exhibit broad activity across multiple HDAC classes in the nanomolar range[4][5], SCFAs like sodium butyrate—a close structural analog of this compound—are known to be much less potent, typically acting in the high micromolar to millimolar range.[6] Furthermore, structure-activity relationship studies suggest that branching in SCFAs, as seen in 2-methylbutanoate, may decrease inhibitory activity compared to their linear counterparts.[7]
This guide is designed for researchers and drug development professionals. It moves beyond a simple catalog of features to provide a validated, multi-stage experimental workflow. We will detail the causality behind each experimental choice, from initial in vitro enzymatic assays to confirm direct inhibitory action, to cell-based assays that validate target engagement and quantify downstream functional outcomes. By following this self-validating system, researchers can generate a robust, comparative dataset to accurately profile this compound and make informed decisions about its potential utility.
The Core Principle: Mechanism of HDAC Inhibition
HDAC enzymes catalyze the removal of acetyl groups from lysine residues on histone tails. This increases the positive charge of the histones, strengthening their interaction with negatively charged DNA and leading to a condensed, transcriptionally repressive chromatin state. HDAC inhibitors block the active site of these enzymes, preventing deacetylation. The resulting accumulation of acetylated histones (hyperacetylation) neutralizes the positive charge, relaxing the chromatin structure and permitting gene transcription.[1][3]
Caption: General mechanism of Histone Deacetylase (HDAC) inhibition.
Comparative Analysis of Inhibitor Potency
A primary differentiator among HDAC inhibitors is their half-maximal inhibitory concentration (IC50), which measures potency. Lower IC50 values indicate greater potency. We will compare this compound (by proxy of its close analog, sodium butyrate) with Vorinostat, a pan-inhibitor, and Romidepsin, a Class I-selective inhibitor.
Expert Insight: Sodium butyrate and other SCFAs are generally considered weak, pan-HDAC inhibitors, primarily targeting Class I and IIa isoforms.[6][8] Their millimolar-range potency contrasts sharply with hydroxamic acids (like Vorinostat) and cyclic peptides (like Romidepsin), which are potent in the nanomolar range.[4][9] This vast difference in potency is a critical factor in experimental design and potential therapeutic application.
| Inhibitor | Type | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC6 (IC50) |
| Sodium Butyrate ¹ | SCFA, Pan-HDAC | ~0.3 mM | ~0.4 mM | ~1.6 mM | No Inhibition[6] |
| Vorinostat (SAHA) | Hydroxamic Acid, Pan-HDAC | ~10 nM[4][10] | Nanomolar[11] | ~20 nM[4][10] | Nanomolar[4] |
| Romidepsin (FK228) | Cyclic Peptide, Class I Sel. | ~36 nM[9] | ~47 nM[9] | ~510 nM[9] | ~14,000 nM (14 µM)[9] |
¹Data for Sodium Butyrate is used as a proxy for this compound. Branching at the alpha-carbon in 2-methylbutanoate may further decrease potency relative to the linear butyrate.[7]
A Validated Experimental Workflow for Benchmarking
To generate a meaningful comparison, a multi-tiered approach is essential. This workflow progresses from direct enzyme inhibition to cellular target engagement and finally to functional outcomes.
Caption: Logical framework for interpreting multi-phase benchmarking data.
Expected Profile for this compound:
-
Phase 1: A high IC50 value, likely in the high-µM to mM range, confirming it is a weak direct inhibitor.
-
Phase 2: A corresponding increase in histone acetylation should be observed, but only at high concentrations that reflect the in vitro IC50.
-
Phase 3: Upregulation of p21 and a reduction in cell viability should also occur only at these high concentrations.
This profile would classify this compound as a weak HDAC inhibitor with predictable cellular and functional effects that are consistent with its low potency, distinguishing it clearly from highly potent agents like Vorinostat and Romidepsin.
References
- Al-Dhaheri, M., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
- Davie, J. R. (2003).
- Banks, K. M., et al. (2020). Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. [Link]
- Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]
- Lauffer, B., et al. (2013). Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. PubMed Central. [Link]
- Petrušová, M., et al. (2012). The Inhibitor of Histone Deacetylases Sodium Butyrate Enhances the Cytotoxicity of Mitomycin C. AACR Journals. [Link]
- Georgieva, M., et al. (2011).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Wössner, N., et al. (2021). HDAC Screening Identifies the HDAC Class I Inhibitor Romidepsin as a Promising Epigenetic Drug for Biliary Tract Cancer. PubMed Central. [Link]
- Zain, J. (2016).
- El-Deeb, S., et al. (2007). Mechanism of butyrate binding to histone deacetylase (HDAC): A new pharmacologic approach for predicting ligand cytotoxicity and safety profiles.
- EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
- Sun, J. M., et al. (2013). Preparation and Biochemical Analysis of Classical Histone Deacetylases. PubMed Central. [Link]
- S. Al-Awadhi, F., et al. (2021). Romidepsin (FK228), A Histone Deacetylase Inhibitor and its Analogues in Cancer Chemotherapy. Bentham Science Publishers. [Link]
- Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]
- EpigenTek. (n.d.). Western Blot (WB) Protocol. [Link]
- B. Kramer, O. H. (2009). In vitro assays for the determination of histone deacetylase activity.
- Wong, J. C., et al. (2011). Application of p21 and klf2 reporter gene assays to identify selective histone deacetylase inhibitors for cancer therapy.
- Wong, J. C., et al. (2011). Application of p21 and klf2 reporter gene assays to identify selective histone deacetylase inhibitors for cancer therapy. East China Normal University. [Link]
- Prince, H. M., et al. (2009).
- Zee, B. M., et al. (2010). Immunoblotting histones from yeast whole cell protein extracts. PubMed Central. [Link]
- Arram, R., et al. (2008). Assessment for the identification of better HDAC inhibitor class through binding energy calculations and descriptor analysis. PubMed Central. [Link]
- Santoro, F., et al. (2013).
- Wilting, R. H., et al. (2010). HDAC1 and HDAC2 are bound to the p21 and p57 promoters and regulate their expression.
- Zupkovitz, G., et al. (2006).
- Lu, Z., et al. (2004). Butyrate suppresses Cox-2 activation in colon cancer cells through HDAC inhibition. FASEB. [Link]
- Steliou, K., et al. (2012). Butyrate Histone Deacetylase Inhibitors. PubMed Central. [Link]
- S. M. H. T. T. de Oliveira, V., et al. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Sodium 2-Methylbutanoate
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management and disposal of chemical waste are critical components of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of sodium 2-methylbutanoate, a common short-chain fatty acid salt utilized in various research applications. Beyond simple instructions, this document elucidates the scientific and regulatory rationale behind these procedures, empowering your team to handle chemical waste with confidence and integrity.
Understanding the Compound: Hazard Identification and Risk Assessment
This compound (C₅H₉NaO₂) is the sodium salt of 2-methylbutanoic acid.[1][2] While specific hazard data for this compound is not extensively documented, we can infer its potential risks based on its chemical structure and data from similar short-chain fatty acid salts, such as sodium butanoate.[3][4]
A thorough risk assessment is the foundational step for safe handling and disposal. Always consult the manufacturer-provided Safety Data Sheet (SDS) for the most specific and up-to-date information.[5][6]
Key Potential Hazards:
-
Skin and Eye Irritation: Like many salts of organic acids, direct contact may cause irritation to the skin and eyes.[4]
-
Respiratory Tract Irritation: If the material is a powder, inhalation of dust may irritate the respiratory system.[3][4]
-
Environmental Considerations: While short-chain fatty acids are generally biodegradable, the introduction of significant quantities into aquatic environments should be avoided.[7]
Before beginning any work that will generate this compound waste, it is crucial to have a designated waste container and be familiar with your institution's specific chemical hygiene plan.
The Regulatory Landscape: Ensuring Compliance
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10] The Occupational Safety and Health Administration (OSHA) also sets standards for worker safety during the handling of hazardous materials and waste.[11][12][13][14]
It is a legal requirement for generators of chemical waste to determine if their waste is hazardous.[10][15] This determination is based on whether the waste exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed as a hazardous waste by the EPA.
While pure this compound is not typically a listed hazardous waste, its classification can change depending on what it has been mixed with. For instance, if it is dissolved in a flammable solvent like ethanol, the resulting waste solution would be classified as hazardous due to its ignitability.[16]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound waste.
Step 1: Waste Characterization
-
Pure Compound: If the waste consists solely of unused, pure this compound, it is generally not considered a federal hazardous waste. However, it must still be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) program. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Waste: If the this compound has been used in an experiment, you must consider all other constituents of the waste stream.
-
Identify all components: List every chemical in the waste solution or mixture.
-
Consult SDS for all components: The hazards of the entire mixture determine the disposal route.
-
Err on the side of caution: If you are unsure about the hazardous nature of a waste stream, treat it as hazardous.
-
Step 2: Segregation
-
Proper waste segregation is crucial to prevent dangerous chemical reactions.
-
Do not mix this compound waste with:
-
Strong Acids: Mixing with strong acids will generate the parent carboxylic acid, 2-methylbutanoic acid, and may produce heat.
-
Strong Oxidizers: Avoid mixing with strong oxidizing agents.
-
Incompatible Waste Streams: Keep this waste stream separate from other chemical waste unless explicitly permitted by your EHS office.
-
Step 3: Containerization and Labeling
-
Container Selection:
-
Use a chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice for most aqueous solutions of this salt.
-
Ensure the container has a secure, leak-proof screw cap.
-
The container must be in good condition, free of cracks or other damage.
-
-
Labeling:
-
Proper labeling is a critical compliance and safety requirement.[8]
-
Attach a hazardous waste label to the container as soon as you begin accumulating waste.
-
The label must include:
-
The words "Hazardous Waste" (or other wording as required by your institution).
-
The full chemical names of all components in the container (e.g., "this compound, Water, Methanol"). Do not use abbreviations or chemical formulas.
-
The approximate percentage of each component.
-
The specific hazard(s) associated with the waste (e.g., "Flammable Liquid" if in an alcohol solvent).
-
The date you started accumulating waste in the container.
-
-
Step 4: On-Site Accumulation and Storage
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area (SAA) within your laboratory.
-
The SAA should be under the control of the laboratory personnel and near the point of generation.
-
Ensure secondary containment, such as a plastic tub, is used to capture any potential leaks or spills.
Step 5: Arranging for Disposal
-
Once the waste container is full, or if you have exceeded the allowable accumulation time limits (as determined by your generator status under RCRA), arrange for a pickup from your institution's EHS department.[15]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a phone call.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
Emergency Procedures: Spill Management
In the event of a spill, immediate and proper response is critical to minimize risks.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Consult the SDS: The SDS will provide specific guidance on spill cleanup.
-
Small Spills (Solid):
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses or goggles, and a lab coat.
-
Carefully sweep up the solid material, avoiding the generation of dust.[3]
-
Place the swept material into a designated waste container for disposal.
-
-
Small Spills (Liquid Solution):
-
Wear appropriate PPE.
-
Absorb the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.[6]
-
Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team for assistance.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- EPA Hazardous Waste Management. Axonator.
- Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
- Hazardous Waste. US EPA.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Unknown Source.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Steps in Complying with Regulations for Hazardous Waste. US EPA.
- SAFETY DATA SHEET. Fisher Scientific.
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
- SAFETY DATA SHEET. Fisher Scientific.
- Sodium butanoate. Apollo Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
- Safety Data Sheet. Merck Millipore.
- This compound. PubChem - NIH.
- Safety Data Sheet Sodium 2-ethylhexanoate. metasci.
- ETHYL-2-METHYL BUTYRATE. CAMEO Chemicals - NOAA.
- Methyl Butanoate - Safety Data Sheet. Unknown Source.
- TECHNICAL BULLETIN. Sigma-Aldrich.
- Sodium Removal and Disposal Handbook. OSTI.GOV.
- Short-chain fatty acid. Wikipedia.
- Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. PubMed Central.
- Thermophilic Anaerobic Digestion of Food Waste: A Review of Inhibitory Factors, Microbial Community Characteristics, and Optimization Strategies. MDPI.
- A simplified method for the quantitation of short-chain fatty acids in human stool. ResearchGate.
Sources
- 1. This compound | C5H9NaO2 | CID 23716757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Short-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. agilent.com [agilent.com]
- 8. axonator.com [axonator.com]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 13. osha.gov [osha.gov]
- 14. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 15. epa.gov [epa.gov]
- 16. fishersci.com [fishersci.com]
Navigating the Safe Handling of Sodium 2-methylbutanoate: A Guide to Personal Protective Equipment and Disposal
Understanding the Hazard Profile: A Logic-Driven Approach
Sodium 2-methylbutanoate is the sodium salt of a branched-chain carboxylic acid. Our understanding of its potential hazards is extrapolated from related molecules. Sodium salts of carboxylic acids, such as sodium butanoate, may cause skin and eye irritation.[1] Depending on the physical form (solid or solution), inhalation of dust or aerosols could also pose a risk of respiratory irritation.[1] Furthermore, while many simple sodium salts are not flammable, caution is always warranted, and the flammability of related butanoate compounds necessitates a conservative approach.
Core Personal Protective Equipment (PPE) Directives
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations in the subsequent sections.
| Area of Protection | Required PPE | Specifications and Rationale |
| Eye and Face | Chemical safety goggles | Must provide a complete seal around the eyes to protect against splashes and potential dust particles. |
| Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant splash risk. | |
| Hand | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Ensure gloves are inspected for integrity before each use. |
| Body | Laboratory coat | A standard, long-sleeved lab coat is required to protect against incidental skin contact. |
| Chemical-resistant apron | Recommended when handling larger volumes or during procedures with a high splash potential. | |
| Respiratory | NIOSH-approved respirator | Required if handling the solid form outside of a fume hood where dust may be generated, or if working with solutions that may produce aerosols. A respirator with an organic vapor/acid gas cartridge may be appropriate. |
A Step-by-Step Guide to PPE Implementation: The Causality Behind Each Choice
Direct contact of chemical substances with the eyes can lead to serious and sometimes irreversible damage.
-
Chemical Safety Goggles: Unlike standard safety glasses, goggles form a protective seal around the eyes, offering superior protection from splashes from all directions.[2][3] This is critical when working with solutions of this compound.
-
Face Shield: A face shield should be worn in conjunction with goggles when there is a heightened risk of splashes, such as when transferring large volumes or working with heated solutions. The face shield provides a broader barrier, protecting the entire face.[1]
The skin is a primary route of chemical exposure. The selection of appropriate gloves is therefore non-negotiable.
-
Material Selection: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound in most laboratory settings. For prolonged contact or when handling concentrated solutions, butyl rubber gloves may offer enhanced protection.[1]
-
Glove Integrity and Removal: Always inspect gloves for tears or punctures before use. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin. Dispose of used gloves as chemical waste.[4]
-
Laboratory Coat: A flame-retardant lab coat, worn fully buttoned, protects your skin and personal clothing from accidental spills and contamination.[4]
-
Chemical-Resistant Apron: For tasks with a higher splash potential, an apron made of a chemically resistant material like rubber or PVC provides an additional layer of protection over the lab coat.
While this compound is a salt and likely has low volatility, the solid form can generate dust, and solutions can form aerosols.
-
Engineering Controls First: The primary method for controlling inhalation exposure is to handle the material in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Respirator Use: If engineering controls are not sufficient to control exposure to dust or aerosols, a NIOSH-approved respirator is necessary. The type of respirator and cartridge should be selected based on a formal risk assessment. For dusts, a particulate respirator (e.g., N95) may be sufficient. For vapors from solutions, an organic vapor/acid gas cartridge would be more appropriate.[2]
Procedural Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans: A Self-Validating System
A robust safety protocol extends beyond the use of PPE to include comprehensive operational and disposal plans.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
Handling: When weighing or transferring the solid material, do so in a manner that minimizes dust generation, preferably within a fume hood or a ventilated balance enclosure. For solutions, avoid splashing and aerosol generation. Always wash hands thoroughly after handling.[1]
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Ensure proper ventilation.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined above, including respiratory protection if dealing with a large quantity of solid material.
-
Contain and Absorb: For liquid spills, use an inert absorbent material such as sand or vermiculite. For solid spills, carefully sweep up the material, avoiding the creation of dust.
-
Collect and Dispose: Place the absorbed or swept-up material into a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water), and then wash with soap and water. Collect all cleaning materials for disposal as hazardous waste.
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect all waste in clearly labeled, sealed containers that are compatible with the waste material.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup. Do not dispose of this compound down the drain or in the regular trash.[6]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- Sigma-Aldrich. (2025, May 1).
- Fisher Scientific. (2025, December 22).
- Ataman Kimya.
- Apollo Scientific.
- Fisher Scientific. (2010, November 30).
- Sigma-Aldrich. (2025, May 12).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
